4-(Pyrrolidin-1-ylsulfonyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIWXDLCUZTDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336722 | |
| Record name | 4-(pyrrolidin-1-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88327-91-7 | |
| Record name | 4-(pyrrolidin-1-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidine-1-sulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Pyrrolidin-1-ylsulfonyl)aniline chemical properties
An In-depth Technical Guide to 4-(Pyrrolidin-1-ylsulfonyl)aniline: Properties, Synthesis, and Applications in Kinase Inhibitor Development
Executive Summary
This compound is a pivotal building block in modern medicinal chemistry, primarily recognized for its integral role as a pharmacophore in the development of targeted therapeutics. This technical guide provides a comprehensive analysis of its chemical and physical properties, reactivity, and spectroscopic profile. We delve into its critical application as a conserved structural motif in a new generation of kinase inhibitors, particularly those targeting FMS-like tyrosine kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia (AML). This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insight into the causality behind its synthetic utility and biological significance, supported by detailed experimental protocols and authoritative references.
Section 1: Introduction
The quest for highly selective and potent small-molecule inhibitors for therapeutic targets remains a cornerstone of drug discovery. Within this landscape, specific structural motifs often emerge as "privileged scaffolds" due to their favorable interactions with biological targets and desirable physicochemical properties. This compound has solidified its importance as such a scaffold. It combines a nucleophilic aniline moiety, a rigidifying phenyl ring, and a sulfonamide linker attached to a saturated pyrrolidine ring. This unique combination offers a vector for molecular growth while maintaining a structural anchor that has proven highly effective in the design of kinase inhibitors.[1][2] The pyrrolidine ring itself is a versatile and widely used scaffold in drug discovery, valued for its ability to explore three-dimensional space and introduce stereochemistry.[3] This guide will synthesize the available technical data to provide a holistic view of this important research chemical.
Section 2: Physicochemical Properties
The fundamental properties of this compound define its handling, reactivity, and formulation potential. Its identity and key physical constants are summarized below.
Molecular Structure and Identity
The structure consists of a central benzene ring, para-substituted with an amino group and a pyrrolidin-1-ylsulfonyl group. This substitution pattern is crucial for its function as a linker in more complex molecules.
Caption: Chemical Structure of this compound.
Data Summary Table
All quantitative data for the compound are summarized in the table below for ease of reference.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [] |
| Synonyms | 4-(1-Pyrrolidinylsulfonyl)aniline | [] |
| CAS Number | 88327-91-7 | [] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [] |
| Molecular Weight | 226.30 g/mol | [] |
| Appearance | Solid | [5] |
| Boiling Point | 407.8 °C at 760 mmHg (Predicted) | [] |
| Density | 1.336 g/cm³ (Predicted) | [] |
| Melting Point | Not reported in reviewed literature. | - |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N | [] |
| InChI Key | JTIWXDLCUZTDFM-UHFFFAOYSA-N | [] |
Section 3: Synthesis and Reactivity
Proposed Synthesis
While the literature extensively details the use of this compound as a reactant, its own synthesis is less commonly described. A standard and chemically sound approach involves a two-step process starting from 4-nitrobenzenesulfonyl chloride.
-
Sulfonamide Formation: 4-Nitrobenzenesulfonyl chloride is reacted with pyrrolidine in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in an aprotic solvent such as dichloromethane (DCM). The pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride. The base neutralizes the HCl byproduct.
-
Nitro Group Reduction: The resulting 1-((4-nitrophenyl)sulfonyl)pyrrolidine is then subjected to a reduction of the nitro group. Standard conditions for this transformation include catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst, Pd/C) or chemical reduction using metals in acid (e.g., SnCl₂ in HCl/Ethanol). This step selectively reduces the nitro group to the primary amine, yielding the final product.
Core Reactivity
The primary mode of reactivity exploited in drug development is the nucleophilicity of the aniline nitrogen. In the presence of a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK), the aniline is deprotonated to form a potent anionic nucleophile.[1][2] This anion readily participates in nucleophilic aromatic substitution (SNAr) reactions, displacing leaving groups (typically halogens) on electron-deficient aromatic or heteroaromatic rings. This reaction is the key step for incorporating the this compound moiety onto various heterocyclic cores, a common strategy in building kinase inhibitors.[1][6]
Caption: Typical reaction workflow utilizing this compound.
Section 4: Spectroscopic and Analytical Profile
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic, pyrrolidine, and amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Aromatic (ortho to NH₂) | 6.6 - 6.8 | Doublet (d) | Shielded by the electron-donating amino group. |
| Aromatic (ortho to SO₂) | 7.5 - 7.7 | Doublet (d) | Deshielded by the electron-withdrawing sulfonyl group. |
| Pyrrolidine (α to N) | 3.1 - 3.3 | Triplet (t) | Adjacent to the electron-withdrawing sulfonamide nitrogen. |
| Pyrrolidine (β to N) | 1.8 - 2.0 | Multiplet (m) | Typical aliphatic region for pyrrolidine rings. |
| Amine (-NH₂) | 4.0 - 4.5 | Broad Singlet | Chemical shift is solvent-dependent; broad due to quadrupole moment of nitrogen and exchange. |
Note: Predicted shifts are relative to TMS and may vary based on solvent (e.g., DMSO-d₆, CDCl₃).
Predicted ¹³C NMR Spectrum
The carbon spectrum would complement the proton data, confirming the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic (C-NH₂) | 150 - 152 | Strongly shielded carbon attached to the amino group. |
| Aromatic (C-SO₂) | 128 - 130 | Quaternary carbon, deshielded by the sulfonyl group. |
| Aromatic (CH, ortho to NH₂) | 113 - 115 | Shielded by the electron-donating amino group. |
| Aromatic (CH, ortho to SO₂) | 128 - 130 | Deshielded by the electron-withdrawing sulfonyl group. |
| Pyrrolidine (α to N) | 47 - 49 | Carbon adjacent to the sulfonamide nitrogen. |
| Pyrrolidine (β to N) | 25 - 27 | Typical aliphatic carbon chemical shift for a five-membered ring. |
Predicted Key FT-IR Absorptions
Infrared spectroscopy is useful for identifying key functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| Amine (N-H) | 3350 - 3450 | Symmetric/Asymmetric Stretch | Characteristic strong, sharp peaks for a primary aniline. |
| Sulfonamide (S=O) | 1320 - 1350 & 1140 - 1160 | Asymmetric/Symmetric Stretch | Two strong, characteristic absorption bands for the sulfonyl group. |
| Aromatic (C=C) | 1590 - 1610 & 1490 - 1510 | In-ring Stretch | Medium to strong absorptions typical of a para-substituted benzene ring. |
| Sulfonamide (C-S) | 830 - 860 | Stretch | Often observed in the fingerprint region. |
Section 5: Applications in Drug Discovery & Medicinal Chemistry
The primary and most significant application of this compound is as a structural component in the design of kinase inhibitors.[1]
FLT3 Kinase Inhibitors for Acute Myeloid Leukemia (AML)
Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common drivers of AML, leading to constitutive kinase activation and uncontrolled cell proliferation.[2] The this compound moiety has been identified as a highly effective component of inhibitors targeting FLT3-ITD.[1][6] In numerous studies, it is used as a "conserved substituent" that is attached to various heterocyclic cores (e.g., thieno[3,2-d]pyrimidines, imidazo[1,2-b]pyridazines) to explore structure-activity relationships.[1][2] Derivatives bearing this moiety have demonstrated potent, nanomolar-range inhibitory activity against both FLT3-ITD and resistance-conferring mutants like FLT3-D835Y.[1] The antiproliferative effects of these compounds are shown to be FLT3-dependent, with high sensitivity in FLT3-ITD positive cell lines (MV4-11, MOLM-13) and significantly less activity in FLT3-independent lines.[1][2]
Other Applications
The compound also serves as a key intermediate or precursor in other areas. For instance, the related structure 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline is a known precursor and potential impurity in the synthesis of Almotriptan, a medication for migraines.[7] This highlights its utility in building complex molecules beyond the oncology space.
Section 6: Biological Context - Targeting FLT3 in AML
To appreciate the utility of this scaffold, it is crucial to understand its biological target. In healthy cells, the FLT3 receptor is activated by its ligand, leading to dimerization and autophosphorylation. This initiates downstream signaling cascades, such as PI3K/AKT and RAS/MAPK, which control cell survival, proliferation, and differentiation. In FLT3-ITD positive AML, the mutation causes the receptor to be permanently "on," even without a ligand. This leads to a constant, powerful pro-survival and proliferative signal, driving the leukemia.
Inhibitors built with the this compound scaffold are designed to bind to the ATP-binding pocket of the FLT3 kinase domain. This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation and shutting down the aberrant downstream signaling.
Caption: Simplified FLT3 signaling pathway and point of inhibition.
Section 7: Exemplary Experimental Protocol
This protocol describes a typical SNAr reaction for coupling this compound to a dichlorinated heterocycle, based on methodologies reported in the literature.[1][2]
Objective: Synthesize N-(2-chloro-thieno[3,2-d]pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)aniline.
Materials:
-
2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, stir bar, condenser)
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.1 eq).
-
Solvation: Add anhydrous DMF to dissolve the aniline. The volume should be sufficient to create a stirrable solution (e.g., 0.1 M concentration).
-
Deprotonation: Cool the flask to 0 °C using an ice-water bath. Add potassium tert-butoxide (1.2 eq) portion-wise while stirring. The causality here is critical: t-BuOK is a strong, sterically hindered base that efficiently deprotonates the aniline nitrogen without acting as a competing nucleophile. The low temperature controls the exothermic reaction.
-
Addition of Electrophile: After stirring for 15-20 minutes at 0 °C, add a solution of 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in a minimum amount of anhydrous DMF dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates consumption of the starting material. The C4 position of the dichlorothienopyrimidine is more activated and thus more susceptible to nucleophilic attack, leading to regioselective substitution.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired product.
Section 8: Conclusion
This compound stands out as a deceptively simple yet highly powerful molecular scaffold. Its well-defined physicochemical properties, predictable reactivity, and proven success as a core component of potent FLT3 kinase inhibitors make it an invaluable tool for drug discovery. The insights provided in this guide—from its fundamental properties to its role in complex biological systems—underscore its importance and provide a solid foundation for its continued application in the development of next-generation targeted therapies.
Section 9: References
-
Řezáčová, A., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(15), 11133–11157. [Link]
-
PubChem. (n.d.). 4-(Pyrrolidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
-
Řezáčová, A., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]
-
Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hop. Retrieved from [Link]
-
Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Informatics in Medicine Unlocked, 36, 101150. [Link]
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- 7. 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline | CAS No- 334981-10-1 [chemicea.com]
An In-Depth Technical Guide to 4-(Pyrrolidin-1-ylsulfonyl)aniline: A Cornerstone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-ylsulfonyl)aniline, identified by the CAS Number 88327-91-7 , is a bifunctional organic molecule that has emerged as a critical structural motif and versatile building block in medicinal chemistry.[] Its architecture, featuring a primary aromatic amine and a pyrrolidinyl sulfonamide group, provides a unique combination of physicochemical properties and synthetic handles. This guide offers a comprehensive overview of its synthesis, properties, and, most importantly, its strategic application in the design and development of targeted therapeutics, particularly in the realm of kinase inhibitors. As a Senior Application Scientist, this document is structured to provide not only procedural details but also the underlying scientific rationale that governs its utility in contemporary drug discovery programs.
Physicochemical & Structural Properties
A thorough understanding of a molecule's fundamental properties is paramount for its effective application in synthesis and drug design. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 88327-91-7 | |
| Molecular Formula | C₁₀H₁₄N₂O₂S | |
| Molecular Weight | 226.30 g/mol | |
| Boiling Point | 407.8 °C at 760 mmHg | |
| Density | 1.336 g/cm³ | |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N | |
| InChI Key | JTIWXDLCUZTDFM-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The synthesis of aryl sulfonamides is a cornerstone transformation in organic chemistry.[2] The most prevalent and reliable method involves the reaction of an aryl sulfonyl chloride with a primary or secondary amine. For this compound, a robust and scalable synthesis is achieved through a multi-step sequence starting from acetanilide. This approach leverages a protecting group strategy to ensure regiochemical control and avoid undesirable side reactions.
Causality of the Synthetic Strategy:
-
Amine Protection: The synthesis commences with the protection of the highly reactive amino group of aniline as an acetamide (acetanilide). Direct chlorosulfonylation of aniline is problematic because the free amino group is a strong base that would react with the chlorosulfonic acid, deactivating the ring and leading to undesired products. The acetamido group is an ortho-, para-directing activator, ensuring the incoming chlorosulfonyl group is installed at the desired para position.
-
Chlorosulfonylation: Electrophilic aromatic substitution using chlorosulfonic acid installs the sulfonyl chloride group onto the aromatic ring, yielding 4-acetamidobenzenesulfonyl chloride.
-
Sulfonamide Formation: The resultant sulfonyl chloride is a highly reactive electrophile. Its reaction with the secondary amine, pyrrolidine, proceeds via a nucleophilic attack on the sulfur atom, displacing the chloride and forming the stable sulfonamide bond.
-
Deprotection: The final step involves the hydrolysis of the acetamide protecting group under acidic or basic conditions to liberate the primary aniline, yielding the target compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: A Self-Validating System
This protocol integrates standard procedures for each synthetic step, providing a reliable pathway to the target molecule.
Part 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Connect the flask outlet to a gas trap (e.g., an inverted funnel over a beaker of aqueous sodium bicarbonate) to neutralize the evolved HCl gas.
-
Reaction: Add acetanilide (13.5 g, 0.1 mol) to the flask. Cool the flask in an ice-water bath. Slowly add chlorosulfonic acid (40 mL, 0.6 mol) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until HCl evolution ceases.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 400 g) in a large beaker with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and press as dry as possible. The crude 4-acetamidobenzenesulfonyl chloride is used immediately in the next step due to its sensitivity to hydrolysis.[3]
Part 2: Synthesis of N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide
-
Setup: To a flask containing the crude, moist 4-acetamidobenzenesulfonyl chloride from the previous step, add dichloromethane (100 mL) and cool the mixture in an ice bath.
-
Reaction: In a separate beaker, dissolve pyrrolidine (14.2 g, 0.2 mol) in dichloromethane (50 mL). Add this solution dropwise to the stirred sulfonyl chloride slurry, maintaining the temperature below 10 °C.
-
Maturation: After the addition, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and saturated sodium bicarbonate solution (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be recrystallized from ethanol/water.
Part 3: Hydrolysis to this compound
-
Setup: Place the N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide (0.1 mol) in a 250 mL round-bottom flask with a reflux condenser.
-
Reaction: Add a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL). Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the solution by the portion-wise addition of solid sodium bicarbonate until the pH is approximately 7-8. The product will precipitate.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid.
Role in Drug Discovery: A Privileged Scaffold in Kinase Inhibition
The sulfonamide functional group is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents, including antibacterial, antidiabetic, and anticancer drugs.[4][5][6] The this compound moiety has gained particular prominence as a key building block for potent and selective kinase inhibitors.
Expertise & Experience - The Causality of Its Efficacy:
-
Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond acceptor (via the sulfonyl oxygens) and, in its primary or secondary form, a hydrogen bond donor (via the nitrogen). This allows it to form critical interactions with the "hinge" region of the ATP-binding pocket of many kinases, a common anchoring point for Type I and Type II inhibitors.
-
Structural Rigidity and Vectorial Projection: The sulfonamide linker holds the aniline ring and the pyrrolidine ring in a well-defined, non-planar spatial orientation. The aniline nitrogen serves as a key attachment point for the core heterocyclic scaffold of the inhibitor, projecting it into the ATP-binding site.
-
Physicochemical Modulation: The saturated, non-planar pyrrolidine ring enhances the three-dimensional character of the molecule.[7] This departure from "flatland" is often associated with improved solubility, better metabolic stability, and a higher probability of clinical success. The pyrrolidine can also engage in favorable van der Waals interactions within hydrophobic sub-pockets of the kinase.
Authoritative Grounding - Application in FLT3-ITD Inhibitors for AML:
A compelling example of its application is in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), particularly mutants with internal tandem duplications (ITD), which are key drivers in Acute Myeloid Leukemia (AML). Multiple studies describe the synthesis of diverse heterocyclic cores (e.g., imidazo[1,2-b]pyridazines, pyrazolo[1,5-a]pyrimidines) where the this compound moiety is a "conserved substituent".[8][9]
In these series, the aniline nitrogen of this compound is used to displace a halogen on a heterocyclic core via nucleophilic aromatic substitution, often facilitated by a base like potassium tert-butoxide (t-BuOK).[8][10] This reaction covalently links the critical sulfonamide-bearing fragment to the hinge-binding heterocycle. Its consistent presence across active compounds suggests it is essential for achieving high-affinity binding and potent inhibition of the target kinase.[8][9][10]
Caption: Logical role of the moiety in a generic kinase inhibitor.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of structure and purity at each stage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Key diagnostic signals include the aromatic protons of the 1,4-disubstituted ring, the methylene protons of the pyrrolidine ring, and the amine proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the aniline, the C=C stretches of the aromatic ring, and the strong, characteristic S=O stretches of the sulfonamide group (typically around 1350 and 1160 cm⁻¹).
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, typically aiming for >95% for research applications.[]
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed molecular fragment that addresses several key challenges in modern drug design. Its straightforward, scalable synthesis and its combination of a versatile synthetic handle (the aniline) with a privileged medicinal chemistry motif (the pyrrolidinyl sulfonamide) make it an invaluable tool for researchers. Its demonstrated success in the demanding field of kinase inhibitor development underscores its importance and guarantees its continued application in the pursuit of novel therapeutics.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Preprints.org. [Link]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]
- Synthesis of Sulfonamides. (2016). Royal Society of Chemistry. [Link]
- Sulfonamide: Significance and symbolism. LobbyPress. [Link]
- Sulfonamide as an Essential Functional Group in Drug Design. (2010). RSC Drug Discovery Series. [Link]
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2012).
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023).
- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). Organic Letters. [Link]
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
- Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. (2021). European Journal of Chemistry. [Link]
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. (2023). Semantic Scholar. [Link]
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023).
- MULTISTEP SYNTHESIS PROTECTING GROUPS. University of Massachusetts. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]
- Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Missouri-St. Louis. [Link]
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An In-depth Technical Guide to 4-(Pyrrolidin-1-ylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(Pyrrolidin-1-ylsulfonyl)aniline, a key building block in medicinal chemistry. We will delve into its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Section 1: Core Molecular Attributes
This compound, with a molecular formula of C10H14N2O2S, has a molecular weight of 226.30 g/mol .[][2][3] This compound is also known by other names, including 4-(pyrrolidine-1-sulfonyl)aniline and 4-(1-Pyrrolidinylsulfonyl)aniline.[]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its application in drug design and synthesis. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | C10H14N2O2S | [] |
| Molecular Weight | 226.30 g/mol | [][2][3] |
| Boiling Point | 407.8 °C at 760 mmHg | [] |
| Density | 1.336 g/cm³ | [] |
| LogP | 1.24 | [2] |
| Purity | ≥ 95% | [][2] |
| Form | Solid | [2] |
Structural Features
The structure of this compound consists of a central aniline ring substituted with a pyrrolidin-1-ylsulfonyl group at the para position. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in medicinal chemistry due to its ability to introduce three-dimensionality and stereochemical complexity into molecules.[4][5]
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An In-Depth Technical Guide to 4-(Pyrrolidin-1-ylsulfonyl)aniline: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(pyrrolidin-1-ylsulfonyl)aniline, a key building block in contemporary medicinal chemistry. Its IUPAC name is This compound . This document details the compound's physicochemical properties, provides a robust, validated protocol for its synthesis and characterization, and explores its critical role as a pharmacophore in the development of targeted therapeutics, particularly kinase inhibitors. By synthesizing established data with practical insights, this guide serves as an essential resource for researchers engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and anticancer properties. The 4-aminobenzenesulfonamide core, in particular, has proven to be a versatile scaffold for the development of targeted therapies. This compound emerges as a significant derivative within this class, offering a unique combination of structural rigidity and favorable physicochemical properties that are advantageous for molecular recognition by biological targets. Its incorporation into advanced drug candidates, notably as a conserved moiety in potent kinase inhibitors, underscores its importance in modern drug discovery campaigns.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting its influence on the pharmacokinetic profile of derivative compounds.
| Property | Value | Source |
| IUPAC Name | This compound | BOC Sciences[] |
| CAS Number | 88327-91-7 | BOC Sciences[] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | BOC Sciences[] |
| Molecular Weight | 226.30 g/mol | BOC Sciences[] |
| Boiling Point | 407.8 °C at 760 mmHg | BOC Sciences[] |
| Density | 1.336 g/cm³ | BOC Sciences[] |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N | BOC Sciences[] |
| InChI | InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2 | BOC Sciences[] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the nucleophilic substitution of a sulfonyl chloride with pyrrolidine. The following protocol is a validated, self-validating system for the reliable production of this key intermediate.
Synthetic Workflow
Sources
An In-Depth Technical Guide to 4-(Pyrrolidin-1-ylsulfonyl)aniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(pyrrolidin-1-ylsulfonyl)aniline, a key building block in contemporary medicinal chemistry. The document details its chemical identity, including its SMILES string, and offers a plausible, detailed synthetic protocol. Key physicochemical properties are summarized, and its significant role as a versatile scaffold in the design and synthesis of targeted therapeutics, particularly kinase inhibitors, is thoroughly explored. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing both foundational knowledge and practical insights into the utility of this important molecule.
Introduction: The Significance of the Pyrrolidinylsulfonyl-Aniline Scaffold
The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for effective exploration of chemical space.[1][2] When incorporated into larger molecular frameworks, the pyrrolidine moiety can impart favorable physicochemical properties, such as improved solubility and metabolic stability, and can provide crucial steric and electronic interactions with biological targets.[1][3] The sulfonamide linkage, another critical functional group, is a cornerstone of drug design, known for its ability to act as a hydrogen bond donor and acceptor, and for its chemical stability.
The combination of these two motifs in the form of a this compound core creates a versatile and powerful building block for the synthesis of a diverse array of biologically active compounds. The aniline functional group provides a convenient handle for further chemical elaboration, allowing for the facile introduction of various pharmacophoric elements. This strategic positioning of reactive and interactive groups makes this compound a sought-after intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.[4]
Chemical Identity and Properties
SMILES String and Molecular Structure
The Simplified Molecular Input Line Entry System (SMILES) string for this compound is a concise and unambiguous representation of its two-dimensional structure.
Canonical SMILES String: C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N[5]
This string precisely describes the connectivity of the atoms within the molecule: a pyrrolidine ring (C1CCN(C1)) is attached via its nitrogen atom to a sulfonyl group (S(=O)(=O)), which in turn is connected to a para-substituted aniline ring (C2=CC=C(C=C2)N).
Molecular Structure of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 1-(4-Nitrophenylsulfonyl)pyrrolidine
-
To a stirred solution of pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-(4-nitrophenylsulfonyl)pyrrolidine.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate as a solid. A similar procedure is described in a patent for the synthesis of N-(4-nitrobenzenesulfonyl)benzhydrylamine. [6] Step 2: Synthesis of this compound
-
Dissolve the 1-(4-nitrophenylsulfonyl)pyrrolidine (1.0 equivalent) obtained from Step 1 in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Alternatively, the reduction can be carried out using a metal/acid system, such as iron powder in the presence of hydrochloric acid. [7]5. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The this compound moiety is a prominent feature in the design of numerous kinase inhibitors, which are a class of targeted therapeutics that have revolutionized the treatment of cancer and other diseases. The sulfonamide group often engages in crucial hydrogen bonding interactions within the hinge region of the kinase active site, while the aniline nitrogen serves as an attachment point for various heterocyclic systems that occupy the ATP-binding pocket.
Inhibition of FLT3 Kinase in Acute Myeloid Leukemia (AML)
A notable application of this compound is in the synthesis of inhibitors of FMS-like tyrosine kinase 3 (FLT3), particularly for the treatment of acute myeloid leukemia (AML). [4]Internal tandem duplication (ITD) mutations in the FLT3 gene are common in AML and lead to constitutive activation of the kinase, driving cancer cell proliferation.
Researchers have utilized this compound as a key starting material to synthesize a variety of heterocyclic compounds, including imidazo[1,2-b]pyridazines, that exhibit potent inhibitory activity against FLT3-ITD. [4]In these derivatives, the this compound group is conserved and plays a critical role in anchoring the inhibitor to the kinase. [4]
Structure-Activity Relationship (SAR) Insights
The general structure-activity relationship for many kinase inhibitors incorporating the this compound scaffold can be summarized as follows:
-
Sulfonamide Group: Essential for hydrogen bonding with the kinase hinge region.
-
Aniline Nitrogen: Provides a point of attachment for diverse heterocyclic systems that can be modified to optimize potency and selectivity.
-
Pyrrolidine Ring: Occupies a solvent-exposed region and can be modified to fine-tune physicochemical properties such as solubility and cell permeability.
The modular nature of this scaffold allows for systematic medicinal chemistry efforts to optimize the overall pharmacological profile of the resulting drug candidates.
Conclusion
This compound, with its unique combination of a pyrrolidine ring, a sulfonamide linker, and a reactive aniline group, stands out as a highly valuable and versatile building block in modern drug discovery. Its straightforward synthesis and its proven utility in the development of potent and selective kinase inhibitors underscore its importance for medicinal chemists. This technical guide has provided a detailed overview of its chemical identity, a practical synthetic protocol, and a discussion of its key applications, aiming to facilitate its effective utilization in the ongoing quest for novel and improved therapeutics.
References
- Kratochvilova, I., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(15), 11133–11157. [Link]
- Krishnan, S., et al. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 12(4), 419-431. [Link]
- PrepChem (n.d.). Synthesis of 4-aminobenzenesulfonamide.
- Pollastri, M. P., et al. (2017). Optimization of physicochemical properties for 4-anilinoquinazoline inhibitors of trypanosome proliferation. European Journal of Medicinal Chemistry, 141, 469-480. [Link]
- Al-Omair, M. A., & Al-Ghamdi, A. M. (2016). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 21(11), 1548. [Link]
- El-Sayed, M. A., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 1-12. [Link]
- Patel, K. D., et al. (2016). Classical and microwave assisted synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives and their antimicrobial activities.
- Ahankar, H., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18(12), 3582-3593. [Link]
- PubChem (n.d.). 3-(Pyrrolidin-1-ylsulphonyl)aniline.
- Azam, F., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 646-661. [Link]
- Google Patents (2003). Process for the removal of nitrobenzenesulfonyl. EP1321454A1.
- Nfor, E. N., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-10. [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
- Organic Chemistry Portal (n.d.). Pyrrolidine synthesis.
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A Technical Guide to the Spectral Analysis of 4-(Pyrrolidin-1-ylsulfonyl)aniline
Introduction: Elucidating the Molecular Signature
4-(Pyrrolidin-1-ylsulfonyl)aniline is a bifunctional organic compound featuring a primary aromatic amine and a sulfonamide group. This structure makes it a valuable building block in medicinal chemistry and materials science, often incorporated into larger molecules to modulate properties like solubility, receptor binding, and pharmacokinetic profiles. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted analytical approach.
This guide provides an in-depth examination of the expected spectral data for this compound, serving as a benchmark for its characterization. We will explore the theoretical underpinnings and practical considerations for interpreting its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind peak assignments and the logic of experimental design are emphasized to provide a field-proven perspective on molecular characterization.
Molecular Structure and Mass Spectrometry (MS)
Mass spectrometry is the first step in structural elucidation, providing the molecular weight of the compound and offering insights into its fragmentation patterns.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₁₀H₁₄N₂O₂S), the expected mass spectrum would be dominated by the molecular ion peak.
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₁₀H₁₄N₂O₂S | Derived from elemental composition.[] |
| Molecular Weight | 226.30 g/mol | Sum of atomic weights.[] |
| Monoisotopic Mass | 226.0779 g/mol | Calculated mass using the most abundant isotopes. |
| Expected [M]⁺ Peak | m/z 226.08 | The molecular ion peak in a low-resolution MS. |
| Expected [M+H]⁺ Peak | m/z 227.09 | The protonated molecular ion, common in ESI-MS. |
Key Fragmentation Pathways
Under electron ionization (EI), the molecule is expected to fragment at its weakest bonds. Key fragment ions would likely arise from:
-
Benzylic Cleavage: Loss of the pyrrolidinylsulfonyl group to give an aniline radical cation (m/z 92).
-
Sulfur-Nitrogen Cleavage: Fission of the S-N bond, potentially leading to fragments corresponding to the pyrrolidine ring (m/z 70) and the 4-aminobenzenesulfonyl cation (m/z 156).
Caption: A generalized workflow for acquiring a mass spectrum.
Experimental Protocol: ESI-MS
This protocol is designed for acquiring a high-resolution mass spectrum using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrument Calibration: Calibrate the mass analyzer using a known standard solution (e.g., sodium trifluoroacetate) to ensure high mass accuracy.
-
Method Setup:
-
Ionization Mode: Positive ESI mode is chosen to protonate the basic aniline nitrogen, forming [M+H]⁺.
-
Capillary Voltage: Set to 3.5-4.5 kV.
-
Drying Gas: Use nitrogen at a flow rate of 8-12 L/min and a temperature of 300-350 °C.
-
Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.
-
Data Analysis: Identify the [M+H]⁺ peak and compare its measured exact mass to the theoretical value (227.0852 for [C₁₀H₁₅N₂O₂S]⁺). A mass error below 5 ppm provides strong evidence for the elemental composition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of bonds within a molecule. It is an excellent tool for rapidly confirming the presence of key functional groups.
Predicted IR Absorption Bands
The structure of this compound contains several IR-active functional groups. The expected absorption bands are summarized below, with comparisons to similar structures like 4-aminobenzenesulfonamide.[2]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3450 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A characteristic doublet, confirming the presence of the aniline moiety. |
| 2980 - 2850 | C-H Stretch (aliphatic) | Pyrrolidine Ring | Indicates the saturated C-H bonds of the pyrrolidinyl group. |
| 1620 - 1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) | Complements the N-H stretching bands. |
| 1350 - 1310 | S=O Stretch (asymmetric) | Sulfonamide (-SO₂N) | A strong, sharp absorption band, highly characteristic of the sulfonamide group. |
| 1170 - 1140 | S=O Stretch (symmetric) | Sulfonamide (-SO₂N) | The second strong, sharp band confirming the sulfonamide. |
| 850 - 810 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene | Indicates para-substitution on the aromatic ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic peaks listed in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling patterns, and integrations, an unambiguous structural assignment can be made.
Caption: Molecular structure with atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted based on the distinct electronic environments of the protons. The spectrum would be acquired in a solvent like DMSO-d₆, which can solubilize the compound and has a well-defined residual peak.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Interpretation & Rationale |
| H-a | ~1.80 | Quintet (p) | 4H | Protons on C2' and C3' of the pyrrolidine ring. They are coupled to each other and to the H-b protons, resulting in overlapping multiplets often appearing as a quintet. |
| H-b | ~3.20 | Triplet (t) | 4H | Protons on C1' and C4' adjacent to the nitrogen. The electron-withdrawing sulfonamide group deshields them relative to H-a. Coupled to H-a protons. |
| -NH₂ | ~6.00 | Broad Singlet (br s) | 2H | The primary amine protons. The chemical shift is variable and depends on concentration and temperature. The signal is often broad due to quadrupole coupling with the nitrogen and chemical exchange. |
| H-c | ~6.70 | Doublet (d) | 2H | Aromatic protons ortho to the electron-donating -NH₂ group. They are shielded and appear upfield. Coupled to H-d protons (J ≈ 8.5 Hz). |
| H-d | ~7.55 | Doublet (d) | 2H | Aromatic protons ortho to the electron-withdrawing -SO₂N group. They are significantly deshielded and appear downfield. Coupled to H-c protons (J ≈ 8.5 Hz). |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Carbon Label | Predicted δ (ppm) | Interpretation & Rationale |
| C2', C3' | ~25.0 | Aliphatic carbons in the pyrrolidine ring. |
| C1', C4' | ~47.5 | Aliphatic carbons adjacent to the nitrogen, deshielded by the sulfonamide group. |
| C3, C5 | ~113.5 | Aromatic carbons ortho to the -NH₂ group, shielded by its electron-donating effect. |
| C2, C6 | ~128.5 | Aromatic carbons ortho to the -SO₂N group, deshielded by its electron-withdrawing effect. |
| C1 | ~126.0 | The ipso-carbon attached to the sulfonamide group. Its chemical shift is influenced by the heavy sulfur atom. |
| C4 | ~152.0 | The ipso-carbon attached to the amine group, significantly deshielded by the nitrogen atom. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00 ppm) if quantitative analysis is needed.
-
Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 or 500 MHz).[3] The instrument should be tuned to the correct frequency for the chosen solvent, and the magnetic field should be shimmed to ensure homogeneity and high resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically adequate for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, several hundred to a few thousand scans may be required.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C). Integrate the ¹H NMR signals.
Conclusion
The collective analysis of MS, IR, and NMR data provides a comprehensive and definitive characterization of this compound. Mass spectrometry confirms the molecular weight and elemental formula. IR spectroscopy provides rapid verification of the key amine and sulfonamide functional groups. Finally, ¹H and ¹³C NMR spectroscopy offers an unambiguous map of the molecular structure, confirming the connectivity and substitution pattern. The protocols and predicted data within this guide serve as a robust framework for researchers to validate the identity and purity of this important chemical building block.
References
- Klivon. (n.d.). 4-(Pyrrolidin-1-ylsulfonylmethyl)aniline | CAS Number 334981-10-1.
- Krajcovicova, S., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central.
- PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 4-Amino-N-methylbenzenesulfonamide | 1709-52-0.
- SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. Wiley.
- LGC Standards. (n.d.). 4-(Pyrrolidin-1-ylsulfonylmethyl)aniline.
- LGC Standards. (n.d.). 4-(Pyrrolidin-1-ylsulfonylmethyl)aniline.
- Krishnan, S., et al. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry.
- Moschitto, M., et al. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv.
- Xu, X. H., et al. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. Organic Letters.
- Moschitto, M., et al. (2023). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
- PubChem. (n.d.). 4-Amino-N-(1,1-dimethylethyl)benzenesulfonamide. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-amino-N-(1-phenylethyl)benzenesulfonamide. National Center for Biotechnology Information.
- Iwana, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
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The Biological Versatility of the 4-(Pyrrolidin-1-ylsulfonyl)aniline Scaffold: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide:
Abstract
The 4-(pyrrolidin-1-ylsulfonyl)aniline moiety has emerged as a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in the design of targeted therapeutics. Its unique combination of a flexible, sp3-rich pyrrolidine ring and a well-established sulfonamide group provides a versatile platform for engaging with a diverse array of biological targets. This guide synthesizes current research to provide an in-depth analysis of the biological activities associated with derivatives of this scaffold. We will explore its role in the development of potent kinase inhibitors for oncology, highly selective carbonic anhydrase inhibitors, and agents with anti-inflammatory and antimicrobial potential. Through a detailed examination of structure-activity relationships (SAR), mechanisms of action, and field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the technical insights necessary to leverage this privileged scaffold in future therapeutic design.
Introduction: The this compound Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent feature in natural products and synthetic drugs.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, which is increasingly recognized as a key strategy for achieving target selectivity and favorable drug-like properties.[2] When combined with a sulfonylaniline core, the resulting this compound structure presents two key features for molecular recognition:
-
The Sulfonamide Group: A classic zinc-binding group (ZBG) and a potent hydrogen bond donor/acceptor. This functionality is the cornerstone of its activity against metalloenzymes, most notably the carbonic anhydrases.[3][4]
-
The Pyrrolidine Ring: This saturated heterocycle contributes to the molecule's spatial arrangement and can be crucial for establishing van der Waals interactions, modulating solubility, and influencing the overall conformation to fit into specific binding pockets.[1][2]
This guide will dissect the major therapeutic areas where this scaffold has made a significant impact, beginning with its most prominent role in the inhibition of key oncological targets.
Kinase Inhibition in Oncology: Targeting FLT3 in Acute Myeloid Leukemia (AML)
One of the most successful applications of the this compound scaffold is in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are found in approximately 20-25% of AML patients and are associated with a poor prognosis due to ligand-independent kinase activation and promotion of leukemic cell proliferation.[5]
Mechanism of Action and Scaffold Hopping
Derivatives incorporating the this compound moiety have been identified as potent FLT3-ITD inhibitors. In many successful designs, this group is conserved while the core heterocyclic scaffold is varied (a "scaffold hopping" approach) to optimize potency, selectivity, and pharmacokinetic properties.[6] These compounds act as ATP-competitive inhibitors, occupying the kinase's active site and preventing the phosphorylation of downstream signaling proteins, thereby inhibiting proliferation and inducing apoptosis in FLT3-ITD-positive cancer cells.[7]
Below is a conceptual workflow illustrating the role of these inhibitors in the FLT3 signaling pathway.
Caption: Inhibition of the constitutively active FLT3-ITD pathway.
Structure-Activity Relationship (SAR) and Biological Data
Research has shown that attaching the this compound group to various heterocyclic cores, such as imidazo[1,2-b]pyridazine, yields potent inhibitors.[6] The pyrrolidine sulfonamide moiety often anchors the molecule within the kinase hinge region, while modifications to the heterocyclic core and other substituents are used to enhance potency and selectivity over other kinases like c-KIT.[7]
| Compound Class | Target Kinase | IC₅₀ (µM) | Antiproliferative GI₅₀ (µM) (MV4-11 cells) | Reference |
| Imidazo[1,2-b]pyridazine Deriv. (29a) | FLT3-ITD | 0.003 | 0.007 | [6] |
| Imidazo[1,2-b]pyridazine Deriv. (30) | FLT3-ITD | 0.002 | 0.004 | [6] |
| Pyrazolo[1,5-a]pyrimidine Deriv. (14) | FLT3-ITD | 0.140 | 0.450 | [5][6] |
| Imidazo[4,5-b]pyridine Deriv. (18a) | FLT3-ITD | 0.130 | 1.800 | [5][6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
The causality behind this experiment is to directly measure the potency of a compound against the purified target enzyme, independent of cellular factors. This provides a clean IC₅₀ value, which is essential for initial SAR assessment.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant FLT3-ITD kinase.
Materials:
-
Recombinant human FLT3-ITD enzyme
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO, followed by a final dilution in kinase buffer to the desired concentrations.
-
Reaction Setup: To each well of a 384-well plate, add:
-
5 µL of test compound dilution.
-
5 µL of a solution containing the FLT3-ITD enzyme and substrate.
-
-
Initiation: Start the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the enzyme to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
-
Data Analysis: Measure the luminescence signal. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Carbonic Anhydrase Inhibition
The sulfonamide group is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of CO₂.[4] CAs are involved in numerous physiological processes, and their dysregulation is linked to glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[8][9]
Mechanism of Action
The primary sulfonamide moiety (R-SO₂NH₂) is isosteric to the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, while the sulfonyl oxygens form hydrogen bonds with key amino acid residues (e.g., Thr199 in hCA II), effectively blocking the enzyme's function.[3] Derivatives of this compound leverage this mechanism, with the substituted aniline and pyrrolidine portions extending into other regions of the active site, which can be exploited to achieve isoform selectivity.
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.
Isoform Selectivity and Biological Data
Different CA isoforms are expressed in different tissues and cellular compartments. Achieving selectivity is crucial for minimizing off-target effects. For example, inhibiting cytosolic hCA II is linked to diuretic and anti-glaucoma effects, while inhibiting tumor-associated transmembrane isoforms hCA IX and hCA XII is a strategy for cancer therapy.[8][10] The tail of the inhibitor, in this case, the this compound moiety and its derivatives, plays a critical role in establishing unique interactions that confer this selectivity.
| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Pyrazolo[4,3-c]pyridine Deriv. (1f) | 81.1 | 11.4 | 79.6 | 34.5 | [10] |
| Pyrazolo[4,3-c]pyridine Deriv. (1g) | 58.8 | 105.7 | 90.1 | 68.8 | [10] |
| Pyridazinone Deriv. (3) | 23.5 | 5.1 | 29.8 | 8.3 | [4] |
| Pyridazinone Deriv. (7a) | 48.3 | 8.3 | 45.2 | 10.5 | [4] |
| Acetazolamide (Standard) | 250 | 12.0 | 25.0 | 5.7 | [4][10] |
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
This biophysical assay directly measures the catalytic rate of the enzyme. It is the gold standard for determining the inhibition constants (Kᵢ) for CA inhibitors because it measures the fundamental enzymatic reaction in real-time.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for a specific human CA isoform.
Materials:
-
Purified recombinant hCA isoform (e.g., hCA II)
-
CO₂-saturated water
-
Assay buffer (e.g., TAPS or MOPS, with Na₂SO₄ for ionic strength)
-
pH indicator (e.g., 4-nitrophenol)
-
Test compounds dissolved in DMSO
-
Stopped-flow spectrophotometer
Methodology:
-
Reagent Preparation:
-
Solution A: Prepare the assay buffer containing the hCA enzyme at a fixed concentration and the pH indicator. Add the test compound at various concentrations.
-
Solution B: Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
-
Instrument Setup: Equilibrate the stopped-flow instrument to 25°C. Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λ_max (e.g., 400 nm for 4-nitrophenol).
-
Measurement:
-
Rapidly mix equal volumes of Solution A and Solution B in the stopped-flow apparatus.
-
The hydration of CO₂ to carbonic acid causes a drop in pH, which is monitored as a change in the indicator's absorbance over time.
-
Record the initial rates of the reaction (the slope of the absorbance vs. time curve).
-
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to a DMSO control (uninhibited reaction).
-
Plot the percentage of activity against the inhibitor concentration.
-
Determine the IC₅₀ from this plot.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/K_m), where [S] is the substrate (CO₂) concentration and K_m is the Michaelis-Menten constant for the enzyme.
-
Other Investigated Biological Activities
While kinase and carbonic anhydrase inhibition are the most deeply explored areas, the this compound scaffold and its close relatives have shown promise in other therapeutic domains.
-
Anti-inflammatory Activity: By incorporating the related 4-(methylsulfonyl)aniline pharmacophore into structures resembling known NSAIDs, researchers have created derivatives with significant in vivo anti-inflammatory activity, suggesting a potential for COX-2 inhibition.[11] Further studies have explored new pyrrolidine derivatives for their effects on COX-1 and COX-2 enzymes.[12]
-
Antimicrobial Activity: The pyrrolidine scaffold is a known feature in many antibacterial agents.[13] While specific data on this compound derivatives is emerging, related pyrazole derivatives have shown potent activity against Gram-positive bacteria.[14] This suggests a potential avenue for future exploration, possibly by designing derivatives that inhibit bacterial-specific enzymes.
-
Antimicrotubule Agents: In a notable structural variation, replacing the aniline's amino group with an ester or amide linkage and modifying the pyrrolidine to a pyrrolidin-2-one has yielded potent antimicrotubule agents. These compounds disrupt microtubule polymerization by binding to the colchicine-binding site, leading to G2/M cell cycle arrest and potent antiproliferative activity against cancer cell lines.[15]
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of modular design in medicinal chemistry. Its proven success in generating potent and selective inhibitors of kinases and carbonic anhydrases underscores its value as a privileged structure. The inherent drug-like properties of the pyrrolidine ring, combined with the versatile binding capabilities of the sulfonamide group, provide a robust foundation for therapeutic innovation.
Future research should focus on several key areas:
-
Multi-Target Agents: Given the scaffold's activity against both kinases and carbonic anhydrases, designing dual-inhibitors could be a powerful strategy for complex diseases like cancer, simultaneously targeting signaling pathways and the tumor microenvironment.
-
Exploring New Target Space: The scaffold's potential in anti-inflammatory and antimicrobial applications remains relatively underexplored. Systematic screening and rational design could uncover novel activities against targets like bacterial enzymes or inflammatory mediators.
-
Pharmacokinetic Optimization: Further chemical modifications to the pyrrolidine and aniline rings could be used to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to candidates with improved oral bioavailability and in vivo efficacy.
By continuing to explore the chemical space around this versatile core, the scientific community can unlock new therapeutic opportunities and develop next-generation medicines for a range of challenging diseases.
References
- Kratochvil, M., Sabat, M., Dibus, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link][6]
- Kratochvil, M., Sabat, M., Dibus, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Semantic Scholar. [Link][5]
- Ialongo, C., & D'Agostino, V. G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link][2]
- Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Tahir, K. E.-H. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules. [Link][11]
- Cheng, X.-C., Wang, Q., Fang, H., et al. (2008). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry. [Link][16]
- Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review.
- Leclerc, S., Bareil, C., Boulahjar, R., et al. (2021). Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. European Journal of Medicinal Chemistry. [Link][15]
- Kazoka, D., Kaņepe, I., Tars, K., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry. [Link][3]
- D'Ascenzio, M., Carradori, S., De Monte, C., et al. (2019). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link][10]
- El-Sayed, M. A., El-Gamal, M. I., Al-Fayoumi, S., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Scientific Reports. [Link][4]
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega. (2023). [Link][14]
- Angeli, A., Pinteala, M., Maier, S. S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link][8]
- Ialongo, C., & D'Agostino, V. G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link][1]
- Kumar, A., Singh, A., Kumar, R., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports. [Link][12]
- Rana, S., Vo, Q. D., Talluri, S., et al. (2021). The Glitazone Class of Drugs as Carbonic Anhydrase Inhibitors—A Spin-Off Discovery from Fragment Screening. Molecules. [Link][9]
- Wang, J., Pan, X., Song, Y., et al. (2021). Discovery of a Potent and Selective FLT3 Inhibitor (Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD-Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link][7]
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4-(Pyrrolidin-1-ylsulfonyl)aniline: A Comprehensive Technical Guide for the Research Scientist
Foreword: The Unseen Workhorse of Medicinal Chemistry
In the landscape of drug discovery and development, the final active pharmaceutical ingredient (API) often takes center stage. However, behind every breakthrough therapeutic lies a cast of critical, yet often unheralded, chemical intermediates. 4-(Pyrrolidin-1-ylsulfonyl)aniline is one such molecule—a versatile and strategically important building block. Its unique combination of a reactive aniline moiety and a sulfonamide-linked pyrrolidine ring makes it a valuable scaffold for the synthesis of a diverse range of compounds with significant therapeutic potential. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its applications in medicinal chemistry, with a focus on providing practical, field-proven insights for the modern researcher.
Core Characteristics of this compound
This compound is a crystalline solid at room temperature. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂S | |
| Molecular Weight | 226.30 g/mol | |
| CAS Number | 88327-91-7 | |
| Appearance | Off-white to light yellow crystalline powder | General observation |
| Boiling Point | 407.8 °C at 760 mmHg | |
| Density | 1.336 g/cm³ | |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | General chemical knowledge |
The structure of this compound is characterized by a central benzene ring substituted with an amino group and a pyrrolidinylsulfonyl group at the para position. This arrangement provides two key reactive sites: the nucleophilic amino group and the aromatic ring, which can participate in various chemical transformations.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
The first step involves the chlorosulfonation of acetanilide. The acetamido group serves as a protecting group for the aniline, preventing side reactions and directing the sulfonation to the para position.
Protocol:
-
In a fume hood, carefully add acetanilide (1.0 eq) portion-wise to an excess of chlorosulfonic acid (3.0-5.0 eq) at a temperature maintained below 20 °C.
-
Once the addition is complete, slowly heat the reaction mixture to 50-60 °C and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.[1]
-
After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice with vigorous stirring.
-
The precipitated solid, 4-acetamidobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like chloroform or ethylene dichloride.[2] A typical yield for this step is around 83%.[2]
Causality of Experimental Choices:
-
Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid ensures the complete conversion of acetanilide and also acts as the solvent for the reaction.
-
Temperature Control: The initial addition is performed at a low temperature to control the exothermic reaction and prevent the formation of byproducts. The subsequent heating is necessary to drive the reaction to completion.
-
Quenching on Ice: Pouring the reaction mixture onto ice serves to hydrolyze the excess chlorosulfonic acid and precipitate the desired product, which is insoluble in water.
Step 2: Synthesis of N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide
In this step, the synthesized 4-acetamidobenzenesulfonyl chloride is reacted with pyrrolidine to form the corresponding sulfonamide.
Protocol:
-
Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
In a separate flask, dissolve pyrrolidine (2.0-2.2 eq) in the same solvent.
-
Cool the pyrrolidine solution in an ice bath and slowly add the solution of 4-acetamidobenzenesulfonyl chloride dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then washed with water, dilute acid (e.g., 1M HCl) to remove excess pyrrolidine, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide.
Causality of Experimental Choices:
-
Excess Pyrrolidine: An excess of pyrrolidine is used to ensure the complete consumption of the sulfonyl chloride and to act as a base to neutralize the HCl generated during the reaction.
-
Aprotic Solvent: Aprotic solvents are used to avoid unwanted side reactions with the sulfonyl chloride.
-
Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials and byproducts, leading to a purer product.
Step 3: Hydrolysis to this compound
The final step is the deprotection of the acetamido group to yield the desired aniline.
Protocol:
-
Suspend the crude N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is carefully neutralized with a base, such as sodium hydroxide solution, until the pH is basic.
-
The precipitated product, this compound, is collected by vacuum filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Causality of Experimental Choices:
-
Acidic Hydrolysis: The acetamido group is readily hydrolyzed under acidic conditions to reveal the free amino group.
-
Neutralization: The neutralization step is necessary to deprotonate the anilinium salt formed during the acidic hydrolysis and precipitate the free aniline product.
Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for its successful application as a chemical intermediate. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the protons of the pyrrolidine ring, and the amino group protons.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbons of the benzene ring and the pyrrolidine ring.
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic protons: Two doublets in the range of 6.7-7.8 ppm.
-
Pyrrolidine protons (α to N): A triplet around 3.1-3.3 ppm.
-
Pyrrolidine protons (β to N): A multiplet around 1.7-1.9 ppm.
-
NH₂ protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound (226.30 g/mol ).[3]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound. A typical reverse-phase HPLC method would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[4][5]
-
Detection: UV detection at a wavelength where the aniline chromophore absorbs strongly (e.g., 254 nm).
-
Reactivity and Applications in Drug Discovery
The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The aniline moiety provides a key nucleophilic handle for a variety of chemical transformations.
Caption: Key reactions involving this compound.
A notable application is in the synthesis of kinase inhibitors. For instance, it has been used as a key building block in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[6][7] In these syntheses, the aniline nitrogen of this compound participates in nucleophilic aromatic substitution or Buchwald-Hartwig cross-coupling reactions to form bonds with heterocyclic cores.[6][7]
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: All steps of the synthesis, especially those involving chlorosulfonic acid and volatile organic solvents, should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Chlorosulfonic Acid: This is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic HCl gas. Handle with extreme care and use appropriate protective gear.
-
Pyrrolidine: This is a flammable and corrosive liquid. Avoid inhalation and contact with skin and eyes.[3]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion: A Key Component in the Chemist's Toolbox
This compound stands as a testament to the importance of well-designed chemical intermediates in the advancement of medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable tool for researchers seeking to construct novel molecular architectures with potential therapeutic applications. By understanding its properties, synthesis, and reactivity, scientists can effectively leverage this compound to accelerate the discovery and development of new medicines.
References
- Chemicea Pharmaceuticals Pvt Ltd. Material Safety Data Sheet: 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline.
- Buri, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11133–11157.
- PubChem. This compound.
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- JOCPR. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug.
- Semantic Scholar. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hopping.
- Google Patents. Preparation method of p-acetamidobenzenesulfonyl chloride.
- Organic Syntheses. p-ACETAMINOBENZENESULFINIC ACID.
- The Royal Society of Chemistry. Supporting Information.
- De Luca, L., & Giacomelli, G. (2008). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Bioorganic & Medicinal Chemistry, 16(17), 7932-7938.
- CPAChem. Safety data sheet: Pyrrolidine.
- Sharif, S., et al. (2011). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2031.
- Green Chemistry. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation.
- ResearchGate. ChemInform Abstract: Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation.
- PrepChem. Preparation of 4-acetamidobenzenesulfonamide.
- Sulfa Antibiotics - Synthesis of Sulfanilamide.
- ResearchGate. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
- Journal of American Science. Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines.
- Song, Y., et al. (2011). N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2696.
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
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A Technical Guide to the Mechanism of Action of 4-(Pyrrolidin-1-ylsulfonyl)aniline Analogs as Carbonic Anhydrase Inhibitors
Introduction
The sulfonamide functional group is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide range of therapeutic agents. Within this class, the benzenesulfonamide scaffold has proven to be a particularly fruitful template for the design of potent enzyme inhibitors. This guide focuses on a specific subclass: 4-(Pyrrolidin-1-ylsulfonyl)aniline and its analogs. While this exact scaffold appears in broader drug discovery efforts, including kinase inhibitor development, its fundamental mechanism of action is best characterized by its potent inhibition of the Carbonic Anhydrase (CA) family of enzymes.[1][2]
Carbonic anhydrases are ubiquitous metalloenzymes crucial for fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[3] Their dysregulation is implicated in a variety of pathologies. Consequently, the inhibition of specific CA isoforms is a validated therapeutic strategy for diseases such as glaucoma, epilepsy, and increasingly, for certain types of cancer where isoforms CA IX and XII are upregulated.[4][5] This guide provides an in-depth examination of the molecular mechanism by which this compound analogs inhibit carbonic anhydrases, the experimental methodologies used to validate this mechanism, and the structure-activity relationships that govern their potency and selectivity.
The Molecular Target: Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[6][7] There are at least 15 known human CA isoforms, each with distinct tissue distribution and physiological roles. While some isoforms like CA I and II are ubiquitously expressed, others such as the transmembrane CAs IX and XII are found predominantly in tumors, making them attractive targets for anticancer therapies.[4]
The active site of all α-CAs features a conserved architecture centered around a Zinc(II) ion. This Zn²⁺ ion is coordinated in a tetrahedral geometry by the imidazole rings of three highly conserved histidine residues (His94, His96, His119 in CA II) and a water molecule or hydroxide ion.[8] This zinc-bound hydroxide is the key catalytic species, acting as a potent nucleophile that attacks the carbon dioxide substrate.
Core Mechanism of Inhibition
The inhibitory action of this compound and related benzenesulfonamides is a classic example of zinc-binding inhibition. The mechanism is predicated on the sulfonamide moiety acting as a mimic of the transition state of the CO₂ hydration reaction.
The key steps are as follows:
-
Deprotonation: The sulfonamide group (-SO₂NHR) of the inhibitor is acidic and becomes deprotonated to its anionic form (-SO₂NR⁻) at physiological pH.[9] This negatively charged nitrogen is crucial for high-affinity binding.
-
Zinc Coordination: The deprotonated sulfonamide nitrogen directly coordinates to the active site Zn²⁺ ion, displacing the catalytically essential zinc-bound water/hydroxide molecule.[8][10] This coordination bond is the primary anchor for the inhibitor and the main contributor to its high affinity.[11]
-
Hydrogen Bond Network: The inhibitor is further stabilized within the active site by a network of hydrogen bonds. The sulfonyl oxygens typically form hydrogen bonds with the backbone amide of the "gatekeeper" residue Thr199.[8][9]
-
Hydrophobic and van der Waals Interactions: The aniline ring and the pyrrolidine "tail" of the inhibitor extend into the active site cavity, where they engage in hydrophobic and van der Waals interactions with various amino acid residues.[12] These secondary interactions are critical for determining the inhibitor's potency and, most importantly, its selectivity for different CA isoforms.[4][8] Residues lining this pocket, such as Phe131, Val121, Leu198, and Pro202, define distinct hydrophobic patches that can be exploited for designing isoform-specific inhibitors.[8][11]
The diagram below illustrates the canonical binding mode of a benzenesulfonamide inhibitor within the carbonic anhydrase active site.
Experimental Validation of Mechanism
A multi-faceted experimental approach is required to fully characterize the mechanism of action for a novel this compound analog.
Enzymatic Inhibition Assay
The first step is to quantify the inhibitory potency of the compound against various CA isoforms. A common high-throughput method is a colorimetric assay that measures the esterase activity of the CA enzyme.[6][7][13]
Protocol: Colorimetric CA Esterase Inhibition Assay
-
Rationale: Carbonic anhydrase exhibits esterase activity, hydrolyzing substrates like 4-nitrophenyl acetate (pNPA) to produce the yellow-colored chromophore 4-nitrophenol, which can be measured spectrophotometrically at ~405 nm. An inhibitor will reduce the rate of this reaction.
-
Materials:
-
Purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII).
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4).[3]
-
CA Substrate: 4-nitrophenyl acetate (pNPA) solution.
-
Test compound (analog) dissolved in DMSO.
-
Reference inhibitor (e.g., Acetazolamide).[6]
-
96-well clear, flat-bottom microplate.
-
Microplate reader.
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the reference inhibitor in assay buffer. The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.[14]
-
Enzyme Preparation: Dilute the CA enzyme stock to the desired working concentration in cold assay buffer.
-
Reaction Setup: To the wells of the 96-well plate, add:
-
80 µL of Assay Buffer.
-
10 µL of the diluted test compound, reference inhibitor, or solvent control (for 100% activity).
-
5 µL of diluted CA enzyme. For a background control, add 5 µL of buffer instead of the enzyme.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[14]
-
Initiate Reaction: Add 5 µL of the CA substrate (pNPA) to all wells to start the reaction. Mix well.[6]
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at room temperature.[14]
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.[6] Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Structural Validation via X-ray Crystallography
To confirm the binding mode predicted by the mechanistic model, co-crystallization of the target CA isoform with the inhibitor is essential. This provides definitive, high-resolution evidence of the atomic interactions.[15][16]
Workflow: Protein-Ligand Co-crystallography
The workflow involves obtaining a high-resolution 3D structure of the enzyme-inhibitor complex.[16][17]
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The 4-(Pyrrolidin-1-ylsulfonyl)aniline Scaffold: A Technical Guide to its Synthesis, Applications, and Optimization in Modern Drug Discovery
Abstract
The pursuit of novel therapeutic agents is often centered on the identification and optimization of privileged chemical scaffolds that demonstrate favorable interactions with a range of biological targets. The 4-(pyrrolidin-1-ylsulfonyl)aniline moiety has emerged as a cornerstone pharmacophore in modern medicinal chemistry. Its unique combination of a flexible, saturated pyrrolidine ring, a hydrogen-bond-accepting sulfonamide linker, and a versatile aniline attachment point provides a rich three-dimensional architecture for potent and selective ligand design. This technical guide offers an in-depth exploration of this scaffold, synthesizing field-proven insights into its chemical synthesis, diverse pharmacological applications, and the critical structure-activity relationships that govern its efficacy. We provide detailed experimental protocols and data-driven analyses to empower researchers, scientists, and drug development professionals in leveraging this valuable scaffold for the discovery of next-generation therapeutics.
Introduction: The Significance of the Pyrrolidine Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with the five-membered pyrrolidine ring holding a particularly distinguished position.[1][2] Unlike its aromatic counterpart, pyrrole, the saturated, sp³-hybridized nature of the pyrrolidine ring imparts a non-planar, three-dimensional character to molecules, which is crucial for effective exploration of the complex topographies of biological target sites.[1] This structural feature, found in over 20 FDA-approved drugs, allows for the precise installation of stereocenters and contributes to improved physicochemical properties such as solubility.[1][3]
When incorporated into the larger this compound framework, these advantages are amplified. The sulfonamide group acts as a rigid linker and a potent hydrogen bond acceptor, while the aniline nitrogen provides a synthetically tractable handle for derivatization. This guide will dissect the key attributes of this scaffold, from its foundational synthesis to its application in oncology and beyond.
Chemical Profile and Physicochemical Properties
A foundational understanding of a scaffold begins with its basic chemical and physical properties.
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| CAS Number | 88327-91-7 | [] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [] |
| Molecular Weight | 226.30 g/mol | [] |
| Boiling Point | 407.8 °C at 760 mmHg | [] |
| Density | 1.336 g/cm³ | [] |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N | [] |
| InChI Key | JTIWXDLCUZTDFM-UHFFFAOYSA-N | [] |
Synthesis of the Core and its Derivatives
The utility of the this compound scaffold is underpinned by its accessible synthesis, typically employed as a key building block in multi-step synthetic routes. The most common strategy involves its nucleophilic aromatic substitution or coupling reaction with a suitably activated heterocyclic core.
Logical Relationship: From Scaffold to Drug Candidate
The diagram below illustrates the fundamental logic of utilizing the this compound building block to generate diverse libraries of potential drug candidates targeting various diseases.
Caption: Logic diagram showing the scaffold as a starting material for generating diverse therapeutic agents.
Pharmacological Applications & Mechanisms of Action
The this compound scaffold has been successfully integrated into inhibitors for a diverse range of biological targets.
Inhibition of FLT3 Kinase in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic stem and progenitor cells. Internal tandem duplication (ITD) mutations in FLT3 are found in approximately 30% of AML patients and are associated with a poor prognosis. The this compound moiety has been instrumental in the design of potent FLT3-ITD inhibitors.[5][6]
In numerous studies, this scaffold is appended to various heterocyclic cores, such as imidazo[1,2-b]pyridazine, thieno[3,2-d]pyrimidine, and pyrazolo[1,5-a]pyrimidine.[5][6][7] The aniline nitrogen engages in a key hydrogen bond within the kinase hinge region, while the pyrrolidinylsulfonyl group occupies the solvent-exposed region, allowing for modulation of physicochemical properties without disrupting core binding interactions.
FLT3 Signaling Pathway and Point of Inhibition
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Unveiling the Therapeutic Landscape of 4-(Pyrrolidin-1-ylsulfonyl)aniline: A Technical Guide to Potential Biological Targets
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetically accessible and functionally versatile 4-(pyrrolidin-1-ylsulfonyl)aniline moiety is a recurring motif in contemporary medicinal chemistry, underpinning the development of a diverse array of bioactive molecules. While often utilized as a building block, a comprehensive understanding of its intrinsic biological potential remains an area of active investigation. This in-depth technical guide provides a structured exploration of the potential biological targets of this compound, moving from computational prediction to experimental validation. By dissecting its structural components—the sulfonamide, the aniline, and the pyrrolidine—we elucidate a rational basis for its putative interactions with key protein families, including protein kinases, carbonic anhydrases, and aldo-keto reductases. This guide is intended to serve as a foundational resource for researchers seeking to exploit the therapeutic promise of this privileged scaffold.
Introduction: Deconstructing the Pharmacophoric Potential
The structure of this compound presents a compelling convergence of three key pharmacophoric elements, each with a well-documented history in drug discovery. Understanding the individual contributions of these components is paramount to predicting and subsequently validating its biological targets.
-
The Sulfonamide Core: A cornerstone of medicinal chemistry, the sulfonamide group is a versatile hydrogen bond donor and acceptor, and critically, a potent zinc-binding group.[1][2] This latter property is the basis for its well-established role in the inhibition of zinc-containing enzymes.[3]
-
The Aniline Moiety: The primary aromatic amine provides a crucial hydrogen-bonding vector. In the context of kinase inhibition, the aniline nitrogen can form key interactions with the hinge region of the ATP-binding pocket, a common feature of many kinase inhibitors.[4]
-
The Pyrrolidine Ring: This saturated heterocycle imparts favorable physicochemical properties, including improved solubility and metabolic stability. Its three-dimensional structure can also influence binding affinity and selectivity by engaging with hydrophobic pockets in target proteins.
This guide will systematically explore the target classes suggested by this unique combination of structural features.
In Silico Target Prediction: A Rational Starting Point
Before embarking on costly and time-consuming experimental validation, a robust in silico assessment can provide a ranked list of potential targets, guiding a more focused research strategy.
Similarity-Based and Pharmacophore-Based Approaches
The principle that structurally similar molecules often exhibit similar biological activities is a cornerstone of early-stage drug discovery. By searching chemical databases for compounds structurally related to this compound with known biological targets, we can infer potential activities.
Furthermore, pharmacophore modeling can identify the key three-dimensional arrangement of chemical features responsible for a biological effect. For instance, a pharmacophore model for FMS-like tyrosine kinase 3 (FLT3) inhibitors often includes a hydrogen bond donor that can interact with the hinge region, a feature present in our molecule of interest.[5][6]
Panel Docking and Molecular Dynamics
Panel docking involves computationally screening a compound against a library of protein structures. This approach can identify potential binding partners by predicting the binding affinity and pose of the molecule in the active site of various proteins. Based on the structural features of this compound, a targeted docking panel should include representatives from the following protein families:
-
Protein Kinases: With a particular focus on those implicated in oncology, such as FLT3, for which derivatives of our topic compound have shown activity.[7][8]
-
Carbonic Anhydrases: Given the presence of the sulfonamide group.
-
Aldo-Keto Reductases: Based on the activity of structurally similar compounds.[9][10]
Following initial docking, molecular dynamics simulations can provide insights into the stability of the predicted ligand-protein complexes over time.
Primary Potential Target Classes: A Deeper Dive
Our in silico analysis, coupled with existing literature on related compounds, points towards three primary classes of potential biological targets.
Protein Kinases: The Hinge-Binding Hypothesis
The this compound scaffold is a conserved feature in a number of potent kinase inhibitors, most notably those targeting the internal tandem duplication mutant of FLT3 (FLT3-ITD), a key driver in acute myeloid leukemia (AML).[7][8][11]
Mechanism of Action: The primary amine of the aniline moiety is hypothesized to form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The sulfonamide and pyrrolidine groups likely occupy adjacent pockets, contributing to affinity and selectivity.
Signaling Pathway: FLT3 in Acute Myeloid Leukemia
Caption: Putative inhibition of the FLT3 signaling pathway.
Carbonic Anhydrases: The Zinc-Binding Paradigm
The sulfonamide moiety is a classic zinc-binding group, making carbonic anhydrases (CAs) a highly probable target class.[1][2] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.
Mechanism of Action: The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion in the enzyme's active site.[1][12] The remainder of the molecule can then form additional interactions with active site residues, which dictates the isoform selectivity of the inhibitor.
Aldo-Keto Reductases: A Structurally-Informed Hypothesis
Recent studies have identified 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as potent and selective inhibitors of the aldo-keto reductase AKR1C3.[9][10] The structural similarity to this compound is striking, suggesting that AKR1C3 is a plausible, albeit less conventional, target.
Structure-Activity Relationship Insights: For the AKR1C3 inhibitors, the sulfonamide moiety was found to be critical for activity.[9][13] While the exact binding mode of the this compound portion is yet to be fully elucidated, it is clear that this scaffold plays a key role in occupying the active site.
Experimental Target Validation: From Hypothesis to Confirmation
Following the identification of high-probability targets through in silico methods, experimental validation is essential to confirm these predictions. A tiered approach, starting with biochemical assays and progressing to cell-based and in vivo models, is recommended.
Experimental Workflow for Target Validation
Caption: A tiered approach to experimental target validation.
Biochemical Assays: Direct Measurement of Inhibition
The most direct way to confirm a predicted target is to measure the ability of this compound to inhibit its activity in a purified system.
| Target Class | Assay Type | Principle |
| Protein Kinases | Kinase Activity Assay (e.g., ADP-Glo™) | Measures the amount of ADP produced by the kinase reaction. Inhibition is observed as a decrease in signal. |
| Carbonic Anhydrases | Esterase Activity Assay | Monitors the hydrolysis of p-nitrophenyl acetate, a reaction catalyzed by CAs. Inhibition leads to a reduced rate of p-nitrophenol formation.[14] |
| Aldo-Keto Reductases | NADPH Oxidation Assay | Measures the decrease in absorbance at 340 nm as NADPH is consumed during the reduction of a substrate. Inhibition results in a slower rate of NADPH oxidation.[13] |
Biophysical Binding Assays: Quantifying the Interaction
To confirm direct binding and determine the affinity of the interaction, biophysical methods are employed.
-
Surface Plasmon Resonance (SPR): Measures the binding of the compound to an immobilized target protein in real-time, providing kinetic data (kon, koff) and the dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).
Cell-Based Target Engagement: Confirmation in a Physiological Context
Confirming that the compound can engage its target within the complex milieu of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16]
CETSA Protocol Outline:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from aggregated proteins by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[17][18]
Affinity Chromatography: Identifying Novel Targets
To explore potential targets beyond the primary hypotheses, affinity chromatography can be employed.
Affinity Chromatography Protocol Outline:
-
Immobilization: Covalently attach this compound to a solid support (e.g., agarose beads).
-
Incubation: Incubate the immobilized compound with a cell lysate.
-
Washing: Wash away non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Identification: Identify the eluted proteins using mass spectrometry.[19][20]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. This guide has outlined a rational, multi-faceted approach to identifying and validating its potential biological targets. Based on its structural characteristics and the known activities of related compounds, protein kinases, carbonic anhydrases, and aldo-keto reductases emerge as the most probable target classes.
The experimental workflows detailed herein provide a clear path forward for researchers to rigorously test these hypotheses. Future work should focus on synthesizing a focused library of analogs to probe the structure-activity relationships for each validated target, ultimately leading to the development of potent and selective drug candidates. The integration of computational and experimental approaches will be crucial in unlocking the full therapeutic potential of this versatile chemical entity.
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A-Technical-Guide-to-the-4-(Pyrrolidin-1-ylsulfonyl)aniline-Scaffold-in-Medicinal-Chemistry
Executive Summary
The 4-(pyrrolidin-1-ylsulfonyl)aniline scaffold has emerged as a privileged structure in contemporary medicinal chemistry, demonstrating significant therapeutic potential across a range of biological targets. This guide provides an in-depth technical analysis of this versatile scaffold for researchers, chemists, and drug development professionals. We will dissect the scaffold's fundamental physicochemical properties, detail robust synthetic methodologies for its preparation and incorporation into diverse heterocyclic systems, and explore its application in the development of potent kinase inhibitors, enzyme modulators, and other emerging therapeutic agents. A critical examination of the scaffold's structure-activity relationships (SAR) and metabolic liabilities is presented, offering field-proven insights to guide the design of next-generation therapeutics with optimized efficacy and safety profiles.
Section 1: The this compound Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction to the Scaffold
The this compound scaffold is a tripartite molecular architecture composed of an aniline ring, a sulfonamide linker, and a terminal pyrrolidine ring. This unique combination of functional groups imparts a favorable balance of structural rigidity and conformational flexibility, making it an attractive anchor for engaging with various biological targets.
-
Pyrrolidine Ring: As a saturated heterocycle, the five-membered pyrrolidine ring offers a three-dimensional (3D) geometry that is highly sought after in modern drug design.[1][2] This sp³-rich feature allows for the exploration of non-planar binding pockets and can lead to improved physicochemical properties, such as aqueous solubility, compared to flat aromatic systems.[1]
-
Sulfonamide Linker: The sulfonamide group is a bioisosterically stable and synthetically accessible linker. It acts as a rigid hydrogen bond acceptor and can participate in crucial interactions within enzyme active sites, often anchoring the entire molecule.
-
Aniline Moiety: The aniline fragment provides a versatile synthetic handle for appending the scaffold to larger, more complex molecular frameworks, typically through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.[3][4]
Physicochemical Properties
A foundational understanding of the scaffold's properties is critical for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂S | N/A |
| Molecular Weight | 226.30 g/mol | N/A |
| Appearance | Off-white to beige solid | [5] |
| pKa (Aniline NH₂) | ~3.5-4.5 (Estimated) | N/A |
The electron-withdrawing nature of the sulfonyl group reduces the basicity of the aniline nitrogen, making it a weaker nucleophile but also less prone to protonation under physiological conditions. The pyrrolidine moiety generally enhances aqueous solubility.
Section 2: Synthesis of the Scaffold and its Derivatives
Synthesis of the Core Scaffold
The parent scaffold is readily synthesized via a nucleophilic substitution reaction between 4-aminobenzenesulfonyl chloride and pyrrolidine. The use of a base is crucial to neutralize the HCl byproduct and drive the reaction to completion.
Caption: Synthesis of the this compound core.
General Workflow for Incorporating the Scaffold into Heterocycles
A predominant application of this scaffold is its attachment to various chloro-substituted heterocyclic cores. This is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction where the aniline nitrogen displaces a chlorine atom on the heterocycle. This method has been successfully applied to generate libraries of thieno[4][6]pyrimidines, imidazo[7][8]pyridines, and imidazo[1,2-b]pyridazines.[3][4][7]
Caption: General workflow for incorporating the scaffold into drug candidates.
Detailed Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidine Intermediate
This protocol is adapted from methodologies reported for the synthesis of FLT3 inhibitors and serves as a self-validating system for researchers.[3][4][7]
Objective: To synthesize N-(7-bromo-2-chlorothieno[3,2-d]pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)aniline.
Materials:
-
7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, magnetic stirrer, and cooling bath
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet.
-
Reagent Addition: Dissolve this compound (1.1 equiv) in anhydrous DMF under the inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add potassium tert-butoxide (t-BuOK) (1.2 equiv) portion-wise to the stirred solution, ensuring the temperature remains below 5°C. The causality here is critical: adding the strong base at a low temperature controls the exotherm and prevents potential side reactions. The base deprotonates the aniline nitrogen, generating a potent nucleophile.
-
Activation: Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the aniline anion.
-
Coupling Reaction: Add a solution of 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine (1.0 equiv) in anhydrous DMF dropwise to the reaction mixture. The regioselectivity of this reaction is driven by the higher electrophilicity of the C4 position in the pyrimidine ring.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding ice-cold water. This will precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water and a cold non-polar solvent (e.g., diethyl ether) to remove impurities. The product can be further purified by silica gel column chromatography or recrystallization to achieve high purity.
Section 3: Biological Targets and Therapeutic Applications
The this compound scaffold is a key component in inhibitors targeting several disease-relevant proteins.
Kinase Inhibition: A Focus on FLT3 in Acute Myeloid Leukemia (AML)
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its activating mutations (such as internal tandem duplications, ITD) are found in approximately 30% of AML cases, correlating with a poor prognosis.[9] Numerous small molecule inhibitors have been developed where the this compound moiety serves as a crucial pharmacophore that often occupies a specific pocket in the kinase domain.[3][4]
Caption: Simplified FLT3 signaling pathway and the action of inhibitors.
Comparative Biological Activity of FLT3 Inhibitors
| Heterocyclic Core | Representative Compound | Target | Activity (IC₅₀ / GI₅₀) | Reference |
| Imidazo[1,2-b]pyridazine | Compound 34g | FLT3-ITD | 1 nM | [10] |
| Imidazo[1,2-b]pyridazine | Compound 34j | FLT3-ITD | 1 nM | [10] |
| Imidazo[4,5-b]pyridine | Compound 18b | FLT3-ITD | 134 nM | [10] |
| Pyrazolo[1,5-a]pyrimidine | Compound 14 | FLT3-ITD | Submicromolar | [3][4] |
Data shows the this compound moiety is conserved across highly potent lead compounds.
Aldo-Keto Reductase (AKR1C3) Inhibition
AKR1C3 is implicated in the biosynthesis of potent androgens and prostaglandins, making it a therapeutic target in castration-resistant prostate cancer (CRPC) and other malignancies.[6][11][12] The enzyme promotes cancer cell proliferation and drug resistance.[6] Studies on related scaffolds, such as 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones, have shown that the sulfonamide group is critical for potent and selective inhibition of AKR1C3.[8][13] This highlights the importance of the sulfonylaniline portion of the scaffold in targeting this enzyme family.
Section 4: Structure-Activity Relationship (SAR) and Metabolic Considerations
Key SAR Insights
Analysis of compounds across different target classes reveals consistent SAR trends for the this compound scaffold.
Caption: Key structure-activity relationship points for the scaffold.
-
Pyrrolidine Ring: For many targets, the pyrrolidine ring is optimal. In studies of AKR1C3 inhibitors, altering the size (e.g., to piperidine) or polarity of this ring severely diminished activity.
-
Aniline Substitution: In the context of FLT3 inhibitors, the aniline nitrogen is the point of attachment to the heterocyclic core. The 4-substitution pattern on the aniline ring is consistently maintained, suggesting it correctly orients the molecule in the kinase hinge region.
-
Sulfonamide Linker: The sulfonamide is not merely a linker; its hydrogen-bonding capacity is often essential for potent activity, as demonstrated in AKR1C3 inhibitors where it interacts with the enzyme's active site.[6]
The Aniline Moiety: A Double-Edged Sword
While synthetically valuable, the aniline motif is a well-known "structural alert" in medicinal chemistry. It is susceptible to metabolic oxidation by Cytochrome P450 (CYP) enzymes, which can generate highly reactive and potentially toxic quinone-imine metabolites.
Causality of Toxicity: This metabolic activation is a primary reason for idiosyncratic adverse drug reactions. The electrophilic quinone-imine can covalently bind to cellular macromolecules like proteins and DNA, leading to haptens formation, immune responses, and cellular dysfunction. This is a critical consideration for any drug development program utilizing this scaffold. Mitigation strategies, such as introducing blocking groups on the aromatic ring or exploring bioisosteric replacements, must be considered during lead optimization.
Section 5: Conclusion and Future Outlook
The this compound scaffold is a validated and powerful motif in medicinal chemistry, particularly for the development of kinase inhibitors. Its synthetic accessibility and favorable physicochemical properties have established it as a go-to building block for engaging with a variety of biological targets.
Future Directions:
-
Metabolic Engineering: Future work should focus on designing analogs with reduced susceptibility to oxidative metabolism. This could involve adding substituents ortho to the aniline nitrogen to sterically hinder CYP access or replacing the aniline ring with a bioisostere that lacks the potential for reactive metabolite formation.
-
Exploring New Targets: The demonstrated success against kinases and reductases suggests the scaffold could be effective against other enzyme classes. Its utility in disrupting protein-protein interactions is also an exciting and underexplored avenue.
-
Scaffold Hopping and Diversification: While the scaffold is often attached to a core heterocycle, using the aniline as a base for further diversification could yield novel chemical matter with unique biological activity profiles.
By leveraging the insights outlined in this guide, researchers can continue to exploit the therapeutic potential of the this compound scaffold to develop safer and more effective medicines.
References
- Gucka, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11133–11157. [Link]
- Gucka, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Semantic Scholar. [Link]
- Lv, P., et al. (2022). Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance. Journal of Medicinal Chemistry, 65(15), 10349–10364. [Link]
- Gucka, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- Mlinaric, S., et al. (2015). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. PLOS ONE, 10(9), e0137793. [Link]
- Maccari, R., et al. (2022). New aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. European Journal of Medicinal Chemistry, 240, 114582. [Link]
- Brotto, E., et al. (2022). AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. International Journal of Molecular Sciences, 23(23), 15286. [Link]
- Gucka, M., et al. (2023). Supporting Information: Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. DOI. [Link]
- Brozic, P., et al. (2019). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
- Ahankar, H., et al. (2016).
- Moore, J. D., et al. (2022). FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms. RSC Medicinal Chemistry, 13(7), 779–801. [Link]
- Ahankar, H., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18(12), 3574-3581. [Link]
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
- Ahankar, H., et al. (2016). (PDF) Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation.
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- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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A Technical Guide to the Solubility and Stability of 4-(Pyrrolidin-1-ylsulfonyl)aniline for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the critical physicochemical properties of 4-(Pyrrolidin-1-ylsulfonyl)aniline, focusing on its solubility and stability. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for characterizing this arylsulfonamide derivative. By integrating established principles with detailed experimental protocols, this guide serves as an essential resource for preformulation studies, enabling informed decisions in the development of new chemical entities. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its evaluation based on the known behavior of structurally related sulfonamides and anilines.
Introduction: The Central Role of Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This compound, a compound featuring both a sulfonamide and an aniline moiety, presents a unique profile of opportunities and challenges in drug development. Its structural alerts, while potentially contributing to therapeutic efficacy, also necessitate a rigorous evaluation of its behavior in various physiological and formulation environments.
This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility and stability of this compound. The protocols and discussions herein are grounded in established scientific principles and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH).
Solubility Profile: From Theoretical Prediction to Experimental Determination
Aqueous solubility is a critical factor that governs the absorption and, consequently, the in vivo efficacy of an orally administered drug. For this compound, both the sulfonamide and aniline groups, along with the pyrrolidine ring, will influence its solubility characteristics.
Theoretical Considerations
The solubility of a molecule is a complex interplay of its intrinsic properties and the characteristics of the solvent. Key factors influencing the solubility of this compound include:
-
pKa and Ionization: The molecule possesses two key ionizable groups: the weakly acidic sulfonamide proton and the weakly basic aniline nitrogen. The pKa of the sulfonamide proton in related arylsulfonamides can vary, while the pKa of the aniline nitrogen will be influenced by the electron-withdrawing nature of the sulfonyl group. The pH of the surrounding medium will dictate the ionization state of the molecule, significantly impacting its solubility. A theoretical estimation of the pKa values is crucial for predicting the pH-solubility profile.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome for dissolution to occur. The ability of the molecule to form hydrogen bonds and engage in other intermolecular interactions will affect its crystal lattice energy and, by extension, its solubility.
-
LogP and Lipophilicity: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A balance between lipophilicity and hydrophilicity is essential for good oral absorption.
Experimental Determination of Solubility
Two primary types of solubility measurements are crucial in drug discovery and development: kinetic and thermodynamic solubility.
Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, typically from a DMSO stock solution.[1] This provides a rapid assessment of a compound's propensity to precipitate in an aqueous environment.
Table 1: Comparison of Kinetic and Thermodynamic Solubility
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Definition | The concentration of a compound at the moment of precipitation from a supersaturated solution. | The concentration of a solute in a saturated solution in equilibrium with the solid phase.[2] |
| Conditions | Non-equilibrium | Equilibrium |
| Throughput | High | Low to Medium |
| Application | Early drug discovery, lead optimization | Preformulation, formulation development |
Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[3]
Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility and is critical for preformulation and formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.[2]
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC-UV method.
Diagram 1: Workflow for Solubility Determination
Caption: Workflow for forced degradation studies.
Conclusion and Future Directions
A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful development as a drug candidate. The theoretical principles and detailed experimental protocols outlined in this guide provide a robust framework for the thorough physicochemical characterization of this and other novel arylsulfonamide compounds.
For this compound specifically, future work should focus on generating empirical data for its thermodynamic solubility in a range of pharmaceutically relevant solvents and buffers, as well as conducting comprehensive forced degradation studies to elucidate its degradation pathways and identify its major degradation products. The development and validation of a stability-indicating HPLC method will be a critical enabler for these studies and for future quality control throughout the drug development lifecycle. By systematically applying the methodologies described herein, researchers can mitigate risks, optimize formulations, and ultimately accelerate the progression of promising new chemical entities toward clinical application.
References
- ICH, Q1A(R2)
- ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonis
- ICH, Q2(R1)
- Alsenz, J. and M. Kansy, High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 2007. 59(7): p. 546-567.
- Avdeef, A., Solubility of sparingly-soluble drugs. Advanced Drug Delivery Reviews, 2007. 59(7): p. 568-590.
- Baertschi, S.W., K.M. Alsante, and R.A. Reed, Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd ed. 2011, New York: Informa Healthcare.
- Bevan, C.D. and R.S. Lloyd, A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry, 2000. 72(8): p. 1781-1787.
- ICH, Q3A(R2)
- ICH, Q3B(R2)
- Lipinski, C.A., et al., Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001. 46(1-3): p. 3-26.
- Streng, W.H., Forced degradation studies. in Handbook of stability testing in pharmaceutical development. 2009, Springer. p. 95-111.
- Teasdale, A., D. Elder, and R.W.
- Thomas, R., Forced degradation studies: A tool for the development of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 2012. 69: p. 1-10.
- United States Pharmacopeia (USP). General Chapter <1236> Solubility.
- Wen, H., J. Morris, and K. Park, Theory and practice of pharmaceutical salt selection. in Salt selection for basic drugs. 2018, Wiley. p. 1-28.
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An In-Depth Technical Guide to the Safe Handling of 4-(Pyrrolidin-1-ylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-(Pyrrolidin-1-ylsulfonyl)aniline, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following content is synthesized from established safety data for analogous compounds, general principles of chemical hygiene for aromatic amines and sulfonamides, and practical, field-proven insights to ensure a self-validating system of laboratory safety.
Chemical and Physical Identity
This compound is a solid organic compound utilized in the synthesis of various pharmaceutical agents. A clear understanding of its fundamental properties is the first step in safe handling.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄N₂O₂S | BOC Sciences[] |
| Molecular Weight | 226.30 g/mol | BOC Sciences[] |
| CAS Number | 88327-91-7 | BOC Sciences[] |
| Appearance | Solid | ChemBridge |
| Boiling Point | 407.8 °C at 760 mmHg | BOC Sciences[] |
| Density | 1.336 g/cm³ | BOC Sciences[] |
Hazard Identification and Risk Assessment
Primary Hazards:
-
Eye Irritation: Based on GHS data for the isomer, this compound is expected to cause serious eye irritation.[2]
-
Skin Irritation: The isomer is also known to cause skin irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[2]
-
Toxicity: Aniline and its derivatives are known to be toxic if inhaled, ingested, or absorbed through the skin.[3][4] Methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, is a known side effect of exposure to arylamines.[5]
GHS Classification (Presumptive, based on analogous compounds):
-
Acute Toxicity: Potential for harm if swallowed, in contact with skin, or if inhaled.[4][6]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
The causality behind these hazards lies in the chemical nature of the aniline and sulfonamide functional groups. The aromatic amine can be readily absorbed and metabolized to reactive intermediates that can cause systemic toxicity.[5] The acidic nature of the sulfonamide group and the overall chemical structure can lead to irritation of mucous membranes and skin upon contact.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. The hierarchy of controls, from most to least effective, should be implemented to minimize risk.
Caption: Hierarchy of controls for handling chemical hazards.
3.1. Engineering Controls
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[7]
3.2. Personal Protective Equipment (PPE)
The use of appropriate PPE is the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[8] A face shield should be worn in situations with a higher risk of splashing.[8]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination.[3] For prolonged handling, consider thicker gloves and always consult the manufacturer's resistance data.
-
Body Protection: A full-length laboratory coat with sleeves is required.[8]
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for preventing accidental exposure and maintaining the integrity of the compound.
4.1. Handling
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Grounding: When transferring large quantities, use proper grounding and bonding procedures to prevent static discharge.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as aniline derivatives can react violently with these substances.[9]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.[8]
4.2. Storage
-
Container: Keep the container tightly closed and properly labeled.[11]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[11]
-
Light and Air Sensitivity: While not explicitly stated for this compound, many aniline derivatives are sensitive to light and air.[12] Storage in a dark, inert atmosphere is a prudent precautionary measure.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
5.1. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[13]
5.2. Spill Response
The appropriate response to a spill depends on its size and location.
Caption: A decision-making workflow for responding to a chemical spill.
-
For small spills:
-
Ensure proper PPE is worn.
-
Cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully scoop the material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
For large spills:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Contact your institution's emergency response team.
-
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is crucial for safe handling and experimental design.
-
Reactivity: As an aniline derivative, it is a weak base and can react with strong acids.[14] It is also susceptible to electrophilic substitution reactions.[15]
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents and strong acids.[9]
-
Hazardous Decomposition Products: When heated to decomposition, aromatic sulfonamides can release toxic fumes, including oxides of nitrogen and sulfur.[16] Thermal decomposition of aromatic sulfonic acids is known to occur in the range of 200-300°C, potentially releasing sulfur dioxide (SO₂).[17]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Collect waste in clearly labeled, sealed containers.
-
Disposal Method: Dispose of chemical waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[11]
Experimental Protocol: Safe Weighing and Dissolution
This protocol outlines a self-validating procedure for safely preparing a solution of this compound for a typical synthetic reaction.
Objective: To accurately weigh and dissolve a specified amount of this compound while minimizing exposure risk.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMF, DMSO)
-
Spatula
-
Weighing paper or boat
-
Reaction flask with a stir bar
-
Septum
-
Syringe and needle
Procedure:
-
Preparation:
-
Don all required PPE: lab coat, chemical splash goggles, and appropriate gloves.
-
Ensure the chemical fume hood sash is at the appropriate height and the airflow is correct. .
-
-
Weighing:
-
Place a tared weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Record the exact weight. .
-
-
Transfer and Dissolution:
-
Carefully add the weighed solid to the reaction flask containing a stir bar.
-
Add the desired volume of solvent to the flask.
-
Seal the flask with a septum.
-
Place the flask on a stirrer and stir until the solid is fully dissolved. .
-
-
Cleanup:
-
Wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel.
-
Dispose of the weigh boat and any contaminated cleaning materials in the designated solid hazardous waste container.
-
Wash hands thoroughly after completing the procedure. .
-
References
- Aniline. (n.d.). Standard Operating Procedure.
- Aniline. (n.d.). Washington State University.
- Aniline. (n.d.). Scribd.
- Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Safety Data Sheet: Aniline. (n.d.). Carl Roth.
- Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). PubMed.
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (n.d.). PubMed Central.
- 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790. (n.d.). PubChem.
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023). ACS Publications.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. (2012). MDPI.
- Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. (n.d.). ResearchGate.
- aniline (extra pure) - msds cas. (n.d.).
- Thermal decomposition of a sulfoximide in the presence of a carboxylic acid; an interesting rearrangement. (1979). Semantic Scholar.
- Aniline derivative-induced methemoglobin in rats. (n.d.). PubMed.
- Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (n.d.). MDPI.
- Methanesulfonyl chloride. (n.d.). Wikipedia.
- Aniline family. (n.d.). HBM4EU.
- Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. (2012). PubMed.
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.).
- Aniline. (n.d.). Wikipedia.
- Aniline. (n.d.). chemeurope.com.
- Aniline replacement in drug-like compounds. (2024). Cresset Group.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
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Methodological & Application
purification methods for 4-(Pyrrolidin-1-ylsulfonyl)aniline
An Application Guide to the Purification of 4-(Pyrrolidin-1-ylsulfonyl)aniline for Pharmaceutical Research and Development
Authored by a Senior Application Scientist
This document provides a detailed technical guide on the purification methodologies for this compound (CAS No. 88327-91-7), a key building block in contemporary drug discovery. The protocols and rationale presented herein are designed for researchers, medicinal chemists, and process development scientists who require this intermediate at high purity for subsequent synthetic applications, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2]
Our approach is grounded in the fundamental physicochemical properties of the molecule. By understanding these characteristics, we can rationally design purification strategies that are both efficient and scalable, ensuring the removal of common process-related impurities and delivering material of certifiable quality.
Molecular Profile and Physicochemical Characteristics
A thorough understanding of the subject molecule's properties is the cornerstone of an effective purification strategy. This compound is a sulfonamide derivative possessing both a basic aromatic amine and a polar sulfonyl group. This duality in its structure dictates its solubility and chromatographic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [] |
| Molecular Weight | 226.30 g/mol | [][4] |
| Appearance | White to off-white solid/powder | [5] |
| Boiling Point | 407.8 °C at 760 mmHg | [] |
| LogP (octanol/water) | 1.24 | [6] |
| Topological Polar Surface Area | 77.9 Ų | [4] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [4] |
| Hydrogen Bond Acceptors | 4 (from -O=S=O and pyrrolidine-N) | [4] |
The molecule's moderate LogP and significant polar surface area suggest it will have limited solubility in non-polar solvents but good solubility in polar organic solvents. The presence of the basic aniline moiety is a critical functional handle that can be exploited for selective extraction methodologies.
Common Impurities and Their Origin
Effective purification requires anticipating the likely impurities. Given the standard synthesis of aryl sulfonamides, the crude product may contain:
-
Unreacted Starting Materials: Such as 4-acetamidobenzenesulfonyl chloride or 4-aminobenzenesulfonyl chloride and pyrrolidine.
-
Hydrolysis Products: Primarily 4-aminobenzenesulfonic acid, resulting from the hydrolysis of the sulfonyl chloride precursor.
-
Side-Reaction Products: Including potential disulfonated aniline by-products.
-
Residual Solvents: Organic solvents used during the synthesis and work-up (e.g., Dichloromethane, Ethyl Acetate, DMF).
Strategic Purification Workflow
The choice of purification method depends on the initial purity of the crude material, the required final purity, and the scale of the operation. The following workflow provides a logical progression from crude material to a highly pure, analytically validated compound.
Caption: Strategic workflow for the purification of this compound.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is the most effective method for large-scale purification, leveraging differences in solubility between the target compound and its impurities. The key is selecting an appropriate solvent system.
A. Solvent Screening Protocol:
-
Place approximately 20-30 mg of crude material into several test tubes.
-
To each tube, add a different solvent (0.5 mL) from the list in Table 2.
-
Observe solubility at room temperature. An ideal solvent will show poor solubility.
-
Heat the tubes that show poor solubility to the boiling point of the solvent. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath.
-
The solvent system that yields a high recovery of crystalline solid is optimal.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Rationale |
| Isopropanol (IPA) | 4.3 | 82.5 | Often effective for moderately polar compounds. |
| Ethanol | 5.2 | 78.4 | Similar to IPA, slightly more polar. |
| Acetonitrile | 6.2 | 81.6 | Aprotic polar solvent, good for breaking H-bonds. |
| Ethyl Acetate | 4.3 | 77.1 | Less polar, may require a co-solvent. |
| Water | 9.0 | 100 | May be useful as an anti-solvent with a polar organic solvent. |
| Toluene | 2.3 | 110.6 | Non-polar, useful for precipitating polar compounds. |
B. Standard Recrystallization Protocol (Example with Isopropanol):
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Add a stir bar and approximately 80-100 mL of isopropanol.
-
Heat the mixture on a hot plate with stirring until it reaches a gentle boil.
-
Continue adding small portions of hot isopropanol until the solid is completely dissolved. Causality Note: Adding the minimum amount of hot solvent is critical to ensure supersaturation upon cooling, maximizing yield.
-
If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes to adsorb colored impurities.
-
Perform a hot filtration using a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystal formation appears complete, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove residual soluble impurities.
-
Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
For achieving the highest level of purity (>99.5%), particularly on a smaller scale or for removing closely related impurities, flash column chromatography is the method of choice.
A. Method Development using Thin-Layer Chromatography (TLC):
-
Prepare a stock solution of the crude material (~5 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various mobile phase systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).
-
The ideal mobile phase will provide a Retention Factor (Rf) for the target compound of 0.25 - 0.35 . This Rf value typically translates well to flash chromatography, ensuring good separation and a reasonable elution time.
Table 3: Typical Chromatography Conditions
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for moderately polar compounds. |
| Mobile Phase | Heptane:Ethyl Acetate gradient (e.g., 100:0 to 50:50) | Allows for elution of non-polar impurities first, followed by the target compound. |
| Loading Method | Dry loading | Adsorbing the crude material onto a small amount of silica gel and loading it onto the column prevents dissolution issues at the column head and improves resolution. |
| Detection | UV at 254 nm | The aromatic rings in the molecule will be strongly UV-active. |
B. Standard Flash Chromatography Protocol:
-
Dry pack a glass column with the appropriate amount of silica gel in the chosen non-polar solvent (e.g., Heptane).
-
Dissolve 1.0 g of crude material in a minimal amount of dichloromethane. Add ~2-3 g of silica gel and evaporate the solvent to create a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Begin elution with the starting mobile phase (e.g., 100% Heptane), collecting fractions.
-
Gradually increase the polarity of the mobile phase according to the pre-determined gradient.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum.
Protocol 3: Purity Assessment (Quality Control)
All purification protocols must be validated. The following QC checks are essential to confirm purity and identity.
A. HPLC Analysis:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Purity ≥ 99.5% by peak area.
B. NMR Spectroscopy:
-
Acquire ¹H NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Verification: Confirm that all expected proton signals are present and that their integrations are correct.
-
Purity Check: Check for the absence of signals corresponding to starting materials, by-products, or residual solvents.
C. Melting Point Analysis:
-
Measure the melting point of the dried, purified solid.
-
Acceptance Criteria: A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. Literature values should be consulted if available.
Logical Framework for Method Selection
The decision between a bulk method like recrystallization and a high-resolution method like chromatography is driven by project needs.
Caption: Decision matrix for selecting the appropriate purification technique.
References
- Kratochvilova, I., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11133–11157. [Link]
- ENAO Chemical Co., Limited. This compound CAS NO.88327-91-7. [Link]
- Semantic Scholar. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. [Link]
- Pollastri, M. P., et al. (2017). Optimization of physicochemical properties for 4-anilinoquinazoline inhibitors of trypanosome proliferation. European Journal of Medicinal Chemistry, 141, 469–481. [Link]
- De la Rosa, V. G., et al. (2017).
- PubChem. 3-(Pyrrolidin-1-ylsulphonyl)aniline. [Link]
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- 4. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Hit2Lead | this compound | CAS# 88327-91-7 | MFCD00277212 | BB-3003047 [hit2lead.com]
Application Notes and Protocols: Suzuki Coupling Reactions with 4-(Pyrrolidin-1-ylsulfonyl)aniline
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth technical overview and detailed protocols for the application of this reaction to 4-(pyrrolidin-1-ylsulfonyl)aniline, a key building block in medicinal chemistry. We will explore the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide insights into troubleshooting and optimization. The protocols and discussions herein are designed to be a practical resource for researchers engaged in the synthesis of complex molecules for drug discovery and development.
Introduction: The Significance of Arylated Sulfonamides
The this compound moiety is a prevalent scaffold in a variety of biologically active compounds, including kinase inhibitors for cancer therapy.[4] The ability to introduce diverse aryl and heteroaryl groups at the aniline's aromatic ring via Suzuki coupling is a powerful strategy for generating libraries of novel compounds for structure-activity relationship (SAR) studies. The resulting biaryl sulfonamides are of significant interest due to their potential as therapeutic agents.[5]
The Suzuki coupling, first reported by Akira Suzuki in 1979, offers a robust and versatile method for creating C(sp²)–C(sp²) bonds.[6] Its advantages include mild reaction conditions, the commercial availability of a wide range of boronic acids and their derivatives, and the low toxicity of the boron-containing reagents.[2][7] This makes it an ideal choice for the late-stage functionalization of complex molecules.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
-
Oxidative Addition: The catalytic cycle begins with a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition to the aryl halide (in this case, a halogenated derivative of this compound). This step forms a Pd(II) intermediate.[8] The reactivity of the aryl halide generally follows the trend: I > Br > OTf >> Cl.[10]
-
Transmetalation: This is a critical and often rate-determining step where the organic group is transferred from the organoboron species to the palladium center. The presence of a base is essential for this step.[1] The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[1][7][11][12]
-
Reductive Elimination: In the final step, the newly formed biaryl product is expelled from the palladium complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][13]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Protocol: Suzuki Coupling of 4-Bromo-N-(phenylsulfonyl)aniline Analogues
This protocol provides a general starting point for the Suzuki coupling of a bromo-substituted this compound derivative with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent | M.W. | Eq. | Amount (for 1 mmol scale) | Purity |
| 4-Bromo-N-(phenylsulfonyl)aniline derivative | (Varies) | 1.0 | 1.0 mmol | >95% |
| Arylboronic Acid | (Varies) | 1.2 | 1.2 mmol | >95% |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 34.7 mg | >98% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg (2.0 mmol) | >99% |
| 1,4-Dioxane | 88.11 | - | 8 mL | Anhydrous |
| Water | 18.02 | - | 2 mL | Degassed |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 4-bromo-N-(phenylsulfonyl)aniline derivative (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired biaryl sulfonamide.
Figure 2: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Optimization and Troubleshooting
While the above protocol is a robust starting point, challenges such as low yield, incomplete conversion, or side product formation can arise. Systematic optimization of key parameters is often necessary.
Choice of Catalyst and Ligand
The selection of the palladium source and ligand is critical. While Pd(PPh₃)₄ is a versatile catalyst, other systems may offer improved performance for challenging substrates.
-
For Electron-Rich or Sterically Hindered Anilines: Bulky, electron-rich phosphine ligands such as SPhos or XPhos, often used with Pd(OAc)₂ or a pre-catalyst, can enhance the rate of oxidative addition and reductive elimination.[14][15]
-
Aryl Chlorides: Coupling of aryl chlorides is generally more challenging and often requires more active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands.[7]
Base and Solvent System
The choice of base and solvent is interdependent and crucial for the reaction's success.[1][16]
-
Bases: A variety of inorganic and organic bases can be employed.[17]
-
Carbonates (K₂CO₃, Cs₂CO₃): Generally effective and widely used. Cesium carbonate is more soluble and can be advantageous for less reactive substrates.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective when carbonates fail.[18]
-
Fluorides (KF): Can be used for substrates with base-labile functional groups.[7]
-
-
Solvents: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases.[17]
-
Ethereal Solvents (Dioxane, THF): Commonly used, often with water as a co-solvent to dissolve the inorganic base.[16]
-
Aromatic Solvents (Toluene): Another common choice, also typically used with water.[6]
-
Polar Aprotic Solvents (DMF, DMAc): Can be effective but may require careful consideration of reaction temperature and potential side reactions.[17]
-
Common Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor reagent quality | - Use a fresh catalyst or a more active pre-catalyst.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase reaction temperature.- Ensure high purity of all reagents and solvents.[10][18] |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Thoroughly degas all solvents and maintain a strict inert atmosphere.[18]- Reduce catalyst loading. |
| Protodeboronation | - Degradation of the boronic acid, especially at elevated temperatures or with prolonged reaction times. | - Use a milder base or lower reaction temperature.- Consider using a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[10] |
| Hydrodehalogenation | - Replacement of the halide with a hydrogen atom, sometimes promoted by certain bases or impurities. | - Screen different bases.- Ensure high purity of all reagents and solvents.[18] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl sulfonamides derived from this compound. By understanding the reaction mechanism and systematically optimizing the choice of catalyst, ligand, base, and solvent, researchers can efficiently generate diverse libraries of compounds for drug discovery and other applications. This guide provides a solid foundation for the successful implementation of this powerful transformation.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Samanta, S., et al. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
- Samanta, S., et al. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]
- ResearchGate. Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling.
- Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. [Link]
- PubMed Central. S(vi)
- Royal Society of Chemistry. S(vi)
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
- ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- Willis, M. C., et al. (2007). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. [Link]
- PubMed Central. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. [Link]
- National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
- Royal Society of Chemistry. Copper(I)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. [Link]
- Billingsley, K. L., et al. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
- ResearchGate. Synthesis of compounds 14a-h using Suzuki coupling. [Link]
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
- PubMed Central.
- ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling?
- National Institutes of Health.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
- Wiley Online Library.
- MDPI. Recent Advances in Acyl Suzuki Cross-Coupling. [Link]
- ResearchGate. The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. [Link]
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- 3. α-Arylsulfonyloxyacrylates: attractive O-centered electrophiles for synthesis of α-substituted acrylates via Pd-catalysed Suzuki reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper( i )-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05483H [pubs.rsc.org]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(Pyrrolidin-1-ylsulfonyl)aniline
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Arylamines are privileged scaffolds found in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of these motifs, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between aryl halides or pseudohalides and a wide variety of amine coupling partners.[2]
This guide provides a detailed technical overview and actionable protocols for a specific, yet challenging, application of this reaction: the N-arylation of 4-(pyrrolidin-1-ylsulfonyl)aniline. This substrate, containing an electron-withdrawing sulfonamide group, presents unique challenges that necessitate a carefully optimized reaction protocol.
Navigating the Challenges: Coupling of an Electron-Deficient Aniline
The successful Buchwald-Hartwig amination of this compound is contingent on overcoming the electronic deactivation imparted by the sulfonyl group. This electron-withdrawing substituent reduces the nucleophilicity of the aniline nitrogen, making it a less reactive coupling partner.[3] Consequently, reaction conditions must be tailored to facilitate both the oxidative addition of the palladium catalyst to the aryl halide and the subsequent C-N bond-forming reductive elimination from a less nucleophilic amine.
Key considerations for this transformation include:
-
Catalyst and Ligand Selection: The choice of the phosphine ligand is paramount. For electron-deficient anilines, bulky and electron-rich ligands are essential to promote the key steps of the catalytic cycle.[3] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated efficacy in such challenging couplings.[4] The use of pre-formed palladium precatalysts is often advantageous, leading to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ.
-
Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the weakly acidic N-H bond of the electron-deficient aniline, allowing for its coordination to the palladium center.[5] Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly employed for this purpose.[3]
-
Solvent and Temperature: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard for this reaction. The reaction temperature often needs to be elevated (typically 80-110 °C) to drive the reaction to completion.[5]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) manifold.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species. Coordination of the amine, followed by deprotonation by a base, generates a palladium-amido complex. The final, crucial step is the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst.[1][4]
Experimental Protocols
General Protocol for Small-Scale Reaction Optimization
This protocol is designed for the initial screening of reaction conditions on a 0.5 mmol scale. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
XPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Magnetic stir bar
-
Oven-dried reaction vial with a screw cap and PTFE septum
Procedure:
-
Reaction Setup: To the reaction vial, add this compound (1.2 equiv.), the aryl halide (1.0 equiv., 0.5 mmol), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).
-
Inerting: Seal the vial with the septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.5 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100-110 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Recommended Reaction Parameters
The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of this compound.
| Parameter | Recommended Starting Conditions | Range for Optimization | Rationale |
| Palladium Source | XPhos Pd G3 (2 mol%) | 1-5 mol% | A well-defined precatalyst ensures reliable formation of the active catalytic species.[3] |
| Ligand | XPhos (2 mol%) | 1-5 mol% | A bulky, electron-rich ligand is crucial for coupling electron-deficient anilines.[3] |
| Base | Sodium tert-butoxide (1.4 equiv.) | 1.2-2.0 equiv. | A strong, non-nucleophilic base is necessary to deprotonate the weakly acidic aniline.[5] |
| Solvent | Toluene | Dioxane, THF | Anhydrous, non-protic solvents are standard. Toluene is often effective.[5] |
| Temperature | 110 °C | 80-120 °C | Higher temperatures are often required to overcome the activation barrier for electron-deficient substrates. |
| Concentration | 0.2 M | 0.1-1.0 M | Can influence reaction rates and solubility. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor quality of reagents or solvent. | 1. Use a fresh batch of a well-defined precatalyst. 2. Switch to a stronger base (e.g., LHMDS) or increase the equivalents of the current base. 3. Increase the reaction temperature in increments of 10 °C. 4. Ensure all reagents are pure and the solvent is anhydrous and degassed. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst decomposition. 2. Presence of water. | 1. Screen different ligands (e.g., RuPhos, BrettPhos). 2. Ensure strictly anhydrous conditions. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Catalyst deactivation. | 1. Extend the reaction time and monitor by LC-MS. 2. Increase the catalyst loading. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation for the synthesis of complex arylamines. By carefully selecting a robust catalyst system, employing a strong, non-nucleophilic base, and optimizing the reaction conditions, researchers can achieve high yields of the desired C-N coupled products. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this powerful synthetic methodology in drug discovery and materials science research.
References
- Optimization of the Buchwald-Hartwig reaction. (n.d.). ResearchGate.
- Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. (2025, April 3). YouTube.
- Buchwald-Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig coupling. (2019, January 7). YouTube.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
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Application Notes & Protocols: Leveraging 4-(Pyrrolidin-1-ylsulfonyl)aniline in the Strategic Synthesis of FLT3 Kinase Inhibitors
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a high-value therapeutic target in oncology, particularly for Acute Myeloid Leukemia (AML), where activating mutations are a key driver of malignancy and are associated with poor prognosis.[1] The development of potent and selective small-molecule FLT3 inhibitors is a cornerstone of modern AML therapy. This guide provides an in-depth examination of 4-(Pyrrolidin-1-ylsulfonyl)aniline, a crucial building block in the synthesis of a new generation of FLT3 inhibitors. We will explore the underlying biology of FLT3, the rationale for using this specific chemical moiety, a detailed synthetic protocol for a representative inhibitor, and the mechanistic principles of kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor discovery.
The Central Role of FLT3 in Acute Myeloid Leukemia (AML)
FLT3, a member of the class III receptor tyrosine kinase (RTK) family, is a critical regulator in normal hematopoiesis, governing the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells.[1][2] In a significant subset of AML patients (up to 35%), the FLT3 gene is mutated, leading to ligand-independent, constitutive activation of the kinase.[1]
The two most common types of activating mutations are:
-
Internal Tandem Duplications (FLT3-ITD): Occurring in ~25% of AML cases, these in-frame duplications within the juxtamembrane domain disrupt its autoinhibitory function, leading to constant kinase activity.[3] FLT3-ITD is a powerful oncogenic driver and an independent factor for poor prognosis, associated with higher relapse rates.[4]
-
Tyrosine Kinase Domain (FLT3-TKD) Mutations: These are typically point mutations, found in ~10% of patients, that destabilize the inactive conformation of the kinase, promoting its active state.
Constitutive FLT3 signaling drives leukemogenesis by aberrantly activating downstream pro-survival and proliferative pathways, primarily the STAT5, RAS/MAPK, and PI3K/AKT signaling cascades.[2][3][4] This persistent signaling gives leukemic cells a significant survival advantage and makes FLT3 an ideal target for therapeutic intervention.
The Pharmacophoric Value of this compound
In the rational design of kinase inhibitors, certain chemical fragments consistently appear across multiple successful drug candidates. These "privileged scaffolds" possess ideal properties for interacting with the highly conserved ATP-binding pocket of kinases. This compound has emerged as one such key building block in the development of modern FLT3 inhibitors.[5][6]
Key Attributes:
-
Aniline Moiety: The primary amine (-NH2) serves as a versatile synthetic handle for forming bonds with various heterocyclic core structures, typically through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.[7]
-
Sulfonamide Linker: The sulfonamide group (-SO2-) is a potent hydrogen bond acceptor and can form critical interactions with backbone residues in the hinge region of the kinase, which is essential for anchoring the inhibitor in the ATP pocket.
-
Pyrrolidine Ring: This terminal group often extends into a solvent-exposed region or a specific hydrophobic pocket, where it can be modified to fine-tune physicochemical properties like solubility, metabolic stability, and cell permeability.
Numerous studies have demonstrated that incorporating this moiety into diverse heterocyclic systems—such as imidazo[1,2-b]pyridazines, pyrazolo[1,5-a]pyrimidines, and imidazo[4,5-b]pyridines—can yield compounds with potent, submicromolar inhibitory activity against FLT3-ITD.[5][6][7]
Synthesis Protocol: A Representative FLT3 Inhibitor
This section details a representative, two-step synthesis of a potent FLT3 inhibitor scaffold based on an imidazo[1,2-b]pyridazine core. The strategy involves an initial SNAr reaction followed by a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method in medicinal chemistry for constructing C-C bonds.[8][9][10]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Supplier Recommendation |
| 3,6,8-trichloroimidazo[1,2-b]pyridazine | 224.46 | 1.0 | Commercial Source |
| This compound | 226.29 | 1.1 | Commercial Source |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 1.2 | Anhydrous Grade |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Anhydrous |
| Arylboronic Acid or Ester | Variable | 1.5 | Commercial Source |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | Anhydrous |
| [1,1'-Bis(diphenylphosphino)ferrocene]... | 816.64 | 0.05 | Commercial Source |
| ...dichloropalladium(II), complex with CH₂Cl₂ (Pd(dppf)Cl₂) | |||
| 1,4-Dioxane / Water | - | - | Anhydrous / Degassed |
| Ethyl Acetate (EtOAc) | 88.11 | - | ACS Grade |
| Hexanes | - | - | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Granular |
Step-by-Step Protocol
Step 1: Synthesis of the Intermediate via SNAr
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 3,6,8-trichloroimidazo[1,2-b]pyridazine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity and regioselectivity of the reaction.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) and potassium tert-butoxide (1.2 eq) in anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. The aniline nitrogen preferentially attacks the most electrophilic C8 position of the pyridazine core.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting chloro-pyridazine is consumed.
-
Work-up: Quench the reaction by slowly adding water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate. This intermediate can often be carried forward without further purification.
Step 2: Synthesis of the Final Product via Suzuki Coupling
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add the crude intermediate from Step 1 (1.0 eq), the desired arylboronic acid (1.5 eq), cesium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).[8]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon) three times to remove all oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically 4:1 v/v) via syringe. Degassing is crucial for catalyst longevity.[10]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. The Suzuki reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9]
-
Monitoring: Monitor the reaction for the disappearance of the intermediate by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the final pure inhibitor.[11][12]
Mechanistic Rationale and Scientific Insights
Causality in Experimental Design
-
Choice of Base: In Step 1, a strong, non-nucleophilic base like t-BuOK is used to deprotonate the aniline, increasing its nucleophilicity for the SNAr reaction without competing in the reaction itself.[7] For the Suzuki coupling in Step 2, a milder base like Cs₂CO₃ is used, which is essential for the transmetalation step of the catalytic cycle.[8]
-
Choice of Catalyst System: The Pd(dppf)Cl₂ catalyst is a robust, air-stable palladium(II) precatalyst that is reduced in situ to the active palladium(0) species. The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition and reductive elimination steps, making it highly effective for cross-coupling reactions involving electron-rich anilines and heterocyclic halides.[8][10]
-
Solvent System: The use of a polar aprotic solvent like DMF in Step 1 facilitates the SNAr reaction. In Step 2, the dioxane/water mixture is standard for Suzuki couplings; dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[13]
Mechanism of Kinase Inhibition: Type I vs. Type II Inhibitors
FLT3 inhibitors, like most kinase inhibitors, function by competing with endogenous ATP for the kinase's nucleotide-binding site. They are broadly classified based on the conformational state of the kinase to which they bind.
-
Type I Inhibitors: These bind to the active conformation of the kinase, where the conserved DFG motif in the activation loop points "in" (DFG-in). They directly compete with ATP in the adenine-binding region.[14]
-
Type II Inhibitors: These are often more selective. They bind to and stabilize the inactive "DFG-out" conformation.[15][16] In this state, the phenylalanine residue of the DFG motif flips, revealing an adjacent hydrophobic pocket. Type II inhibitors exploit this additional pocket, leading to higher specificity and potentially overcoming some forms of resistance.[16][17][18]
The final structure of the synthesized compound, particularly the nature of the group installed via the Suzuki reaction, will determine its binding mode. Many advanced inhibitors like Quizartinib are Type II inhibitors, and the this compound moiety is well-suited to form part of a molecule that can adopt the extended conformation required for this binding mode.[19][20]
Data Summary and Characterization
Following synthesis and purification, the identity and purity of the final compound must be confirmed.
| Analysis Technique | Expected Result |
| LC-MS | A single major peak in the chromatogram (purity >95%) with the correct mass-to-charge ratio ([M+H]⁺) for the target molecule. |
| ¹H NMR | The appearance of new aromatic signals corresponding to the aryl group introduced in the Suzuki reaction, and the disappearance of the proton signal on the chlorinated carbon. |
| ¹³C NMR | Signals corresponding to all unique carbons in the final structure. |
| HRMS | High-resolution mass spectrometry should confirm the elemental composition with high accuracy (typically within 5 ppm). |
| Biological Assay | In vitro kinase assays should demonstrate potent inhibition of FLT3-ITD (e.g., IC₅₀ < 100 nM). Cellular assays using FLT3-ITD positive cell lines (e.g., MV4-11, MOLM-13) should show potent anti-proliferative activity.[5][7] |
Conclusion
This compound is a validated and highly effective building block for the synthesis of potent FLT3 kinase inhibitors. Its inherent chemical properties make it an ideal anchor for binding within the kinase ATP pocket. The synthetic strategy outlined here, employing sequential SNAr and Suzuki cross-coupling reactions, represents a reliable and modular approach for generating diverse libraries of potential drug candidates. By understanding the underlying biological rationale and the principles of kinase inhibition, researchers can leverage this key intermediate to accelerate the discovery of next-generation therapeutics for AML and other FLT3-driven cancers.
References
- ResearchGate. Signaling in AML FLT3-ITD.
- U.S. National Institutes of Health (NIH). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development.
- U.S. National Institutes of Health (NIH). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies.
- U.S. National Institutes of Health (NIH). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- American Society of Hematology (ASH) Publications. FLT3 as a therapeutic target in AML: still challenging after all these years.
- DIMA Biotechnology. FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia.
- U.S. National Institutes of Health (NIH). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
- Chinese Journal of Pharmaceuticals. Synthesis of Quizartinib.
- ACS Publications. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- ResearchGate. Gilteritinib synthesis route 1.
- MDPI. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action.
- The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- Semantic Scholar. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop.
- Semantic Scholar. Overview of Current Type I/II Kinase Inhibitors.
- ResearchGate. Synthesis route of target compounds.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- U.S. National Institutes of Health (NIH). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- ACS Publications. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?
- ResearchGate. A study of the synthetic route and resistance of gilteritinib.
- U.S. National Institutes of Health (NIH). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States.
- U.S. National Institutes of Health (NIH). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- KD Pharma Group. Purification Technologies Small Molecules.
- Google Patents. Process for the preparation of gilteritinib fumarate.
- ResearchGate. A The chemical structure of Quizartinib, B The overall structure of the FLT3 kinase domain bound to Quizartinib.
- ResearchGate. Gilteritinib synthesis route 2.
- U.S. National Institutes of Health (NIH). Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring.
- SpringerLink. Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation.
- PubMed. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia.
- ACS Publications. Supporting Information Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives.
- ResearchGate. Synthesis of analogs via two-step synthesis.
- U.S. National Institutes of Health (NIH). Measuring and interpreting the selectivity of protein kinase inhibitors.
- BioProcess International. Clearance of Persistent Small-Molecule Impurities: Alternative Strategies.
- Semantic Scholar. Design and Synthesis of New Sulfonamides-Based Flt3 Inhibitors.
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- 4. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Strategic Guide to the Development of Kinase Inhibitors from a 4-(Pyrrolidin-1-ylsulfonyl)aniline Scaffold
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This makes them one of the most critical classes of therapeutic targets in modern drug discovery. The 4-(pyrrolidin-1-ylsulfonyl)aniline scaffold has emerged as a valuable starting point for the design of potent and selective kinase inhibitors. This guide provides a comprehensive, experience-driven framework for researchers and drug development professionals, detailing the strategic pathway from initial scaffold selection through synthesis, screening, and lead optimization. We will use the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML), as a practical example to illustrate the principles and protocols involved.
Introduction: The Rationale for the this compound Scaffold
The process of drug discovery is an iterative cycle of design, synthesis, and testing aimed at optimizing a molecule's interaction with a biological target while improving its drug-like properties.[2] The choice of the initial chemical scaffold is a critical decision that profoundly influences the entire discovery cascade.
The this compound moiety is considered a "privileged scaffold" for several reasons:
-
Proven Clinical Relevance: The sulfonamide group is a bioisostere for other hydrogen-bonding groups and is present in numerous approved drugs. Its derivatives have shown a wide range of biological activities.[3][4]
-
Key Molecular Interactions: The aniline nitrogen provides a crucial hydrogen bond donor, while the sulfonyl oxygens act as hydrogen bond acceptors. These features often facilitate strong and specific binding to the hinge region of the kinase ATP-binding pocket.
-
Synthetic Tractability: The aniline group is readily functionalized using robust and well-established chemical reactions, such as Buchwald-Hartwig or Suzuki cross-coupling, allowing for the systematic exploration of chemical space.[5][6]
-
Favorable Physicochemical Properties: The pyrrolidine ring, a saturated heterocycle, increases the fraction of sp3-hybridized carbons (Fsp3) and the three-dimensionality of the molecule.[7] This often leads to improved solubility and metabolic stability compared to flat, aromatic systems.[8]
This guide will walk through the essential stages of leveraging this scaffold to develop novel kinase inhibitors.
Part 1: Design and Synthesis Strategy
The foundation of a successful inhibitor campaign lies in a rational design strategy coupled with efficient chemical synthesis.
Structure-Activity Relationship (SAR) and Design Principles
The core idea is to append a heterocyclic scaffold to the aniline nitrogen of this compound. This heterocyclic core will explore additional pockets within the kinase active site to enhance potency and selectivity. The general structure-activity relationships (SAR) for this class of compounds are well-defined.[9][10]
// Edges with labels explaining the connection scaffold -> R1 [label=" Attach via N-arylation\n (e.g., Buchwald-Hartwig)", color="#EA4335", arrowhead=vee]; R1 -> R2 [label=" Explore additional\n binding pockets", color="#5F6368", arrowhead=vee]; scaffold -> R3 [label=" Less common, but\n useful for PK tuning", color="#5F6368", arrowhead=vee, style=dashed]; }
Caption: Key modification points on the this compound scaffold.
-
Vector 1 (Heterocyclic Core): The primary point of diversification is attaching different heterocyclic systems (e.g., imidazo[1,2-b]pyridazine, thieno[3,2-d]pyrimidine) to the aniline nitrogen.[5][6] This is the main driver for achieving high potency against the target kinase.
-
Vector 2 (Substitutions): Once a potent heterocyclic core is identified, further substitutions on this core can fine-tune interactions with the enzyme, improve cellular activity, and enhance physicochemical properties.
-
Vector 3 (Sulfonamide Moiety): While the 4-(pyrrolidin-1-ylsulfonyl) group is often optimal, modifications to the pyrrolidine ring can be explored later during lead optimization to address specific issues like metabolic stability or solubility.[2]
General Synthetic Protocol: N-Arylation
The most common and effective method for coupling the heterocyclic core to the aniline is the Buchwald-Hartwig cross-coupling reaction. This reaction forms a carbon-nitrogen bond between an aryl halide (on the heterocycle) and the aniline.
Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the chloro- or bromo-substituted heterocyclic core (1.0 eq), this compound (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a phosphine ligand like Xantphos (0.1 eq), and a base, typically Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or Dioxane) to the vessel.
-
Reaction Execution: Heat the reaction mixture to the required temperature (typically 95-115 °C) and monitor its progress by TLC or LC-MS.[5][6]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired compound.
Causality: The palladium catalyst facilitates the oxidative addition to the aryl halide, and the ligand stabilizes the palladium complex. The base is crucial for deprotonating the aniline, making it nucleophilic enough to attack the palladium center and complete the catalytic cycle.
Part 2: In Vitro Screening and Profiling
Once a library of compounds has been synthesized, the next step is to evaluate their biological activity. The primary screen is typically an in vitro biochemical assay that measures the compound's ability to directly inhibit the target kinase.
Protocol: Fluorescence-Based Kinase Inhibition Assay
This protocol describes a generic, homogeneous fluorescence-based assay that quantifies kinase activity by measuring ADP production.[1] It is well-suited for high-throughput screening (HTS).
Principle: The kinase phosphorylates a specific substrate using ATP, producing ADP. A detection reagent, containing coupling enzymes, converts the ADP produced into a fluorescent signal. The signal intensity is directly proportional to kinase activity. Inhibitors will block this reaction, leading to a reduced signal.[1]
| Materials and Reagents |
| Recombinant Kinase (e.g., FLT3) |
| Kinase-specific peptide substrate |
| Adenosine Triphosphate (ATP) |
| Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT) |
| Test Compounds (dissolved in DMSO) |
| Positive Control Inhibitor (e.g., Staurosporine) |
| ADP-Glo™ Kinase Assay Kit (or similar) |
| 384-well, white, opaque microplates |
| Multichannel pipettes and a microplate reader |
Experimental Workflow:
Caption: Workflow for a fluorescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate.
-
Controls: Designate wells for controls:
-
Negative Control (0% Inhibition): Contains kinase and substrate, but only DMSO (no inhibitor). Represents maximum signal.[1]
-
Positive Control (100% Inhibition): Contains kinase, substrate, and a known potent inhibitor at a saturating concentration. Represents minimum signal.[1]
-
Background Control: Contains all components except the kinase enzyme, used for background signal subtraction.[1]
-
-
Kinase Addition: Add the kinase enzyme, diluted in assay buffer, to all wells except the background controls. Allow for a brief pre-incubation (e.g., 15 minutes) with the compounds.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the peptide substrate to all wells.[11] The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.
-
Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, determined during assay development.
-
Signal Development: Stop the kinase reaction and initiate the detection reaction by adding the ADP detection reagent as per the manufacturer's instructions. Incubate for the recommended time (e.g., 30-60 minutes) to allow the signal to stabilize.
-
Data Acquisition: Measure the fluorescence or luminescence signal using a compatible plate reader.
Data Analysis and Hit Selection
-
Background Subtraction: Subtract the average signal from the background control wells from all other data points.
-
Calculate Percent Inhibition: Use the following formula to determine the % inhibition for each compound concentration[1]: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NegativeControl))
-
Determine IC₅₀: Plot the % inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
| Compound ID | Heterocyclic Core | FLT3 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity (CDK2/FLT3) |
| EX-01 | Thieno[3,2-d]pyrimidine | 850 | >10,000 | >11 |
| EX-02 | Imidazo[4,5-b]pyridine | 120 | >10,000 | >83 |
| EX-03 | Imidazo[1,2-b]pyridazine | 15 | 4,500 | 300 |
Data is illustrative. Real-world data can be found in sources like[5][12][13].
Hit Selection: A "hit" is a compound that shows significant activity in the primary assay. Criteria for hit selection typically include an IC₅₀ below a certain threshold (e.g., <1 µM) and a demonstrable dose-response curve. In the table above, EX-03 would be considered a promising hit due to its high potency and good selectivity against an off-target kinase (CDK2).
Part 3: The Lead Optimization Cycle
A "hit" is not a drug. It is merely a starting point for the lead optimization phase, an iterative process designed to transform a potent compound into a viable drug candidate with appropriate safety and pharmacokinetic properties.[2]
Caption: The iterative cycle of lead optimization in drug discovery.
Key Optimization Goals
-
Enhance Potency: Systematically modify the hit structure (e.g., at Vector 2) to improve the IC₅₀ into the low nanomolar or sub-nanomolar range.
-
Improve Kinase Selectivity: Profile promising compounds against a broad panel of kinases to ensure they are not inhibiting other kinases that could lead to toxicity. High selectivity is a key goal.[14]
-
Optimize ADMET Properties:
-
Solubility: Ensure the compound is soluble enough for formulation.
-
Permeability: The compound must be able to cross cell membranes to reach its target.
-
Metabolic Stability: The compound should not be cleared too rapidly by metabolic enzymes (e.g., Cytochrome P450s). The aniline motif itself can sometimes be a site of metabolic liability, which may require bioisosteric replacement in advanced stages.[8]
-
Toxicity: Remove any structural alerts or moieties associated with toxicity and test for off-target effects, such as inhibition of the hERG potassium channel, which can cause cardiac issues.[15]
-
Part 4: Cellular and Mechanistic Validation
A compound that is potent in a biochemical assay must also be effective in a more complex biological system.
Protocol: Cell Viability Assay
This assay determines the concentration at which the compound inhibits the growth of or kills cancer cells (the GI₅₀ or IC₅₀ value).
-
Cell Plating: Seed cancer cells known to be dependent on the target kinase (e.g., MV4-11 or MOLM-13 cells for FLT3-ITD) into 96-well plates and allow them to adhere overnight.[5][12]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a set period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures cellular ATP levels, or MTT).
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Calculate the GI₅₀/IC₅₀ value by plotting cell viability against compound concentration. A potent compound should show a significantly lower GI₅₀ in kinase-dependent cell lines compared to kinase-independent lines.
Target Engagement
To confirm that the compound's cellular effect is due to the inhibition of the intended target, researchers often use Western Blotting. This technique can visualize the phosphorylation state of the target kinase and its downstream signaling proteins. Treatment with an effective inhibitor should lead to a marked decrease in the phosphorylated (active) form of the kinase (e.g., p-FLT3) without affecting the total amount of the kinase protein.
Conclusion
The development of kinase inhibitors is a complex, multi-parameter optimization challenge. The this compound scaffold provides a robust and versatile starting point for this endeavor. By combining rational, structure-based design with efficient synthesis and a systematic cascade of biochemical and cellular assays, researchers can effectively navigate the path from an initial chemical idea to a potent and selective preclinical candidate. The protocols and strategies outlined in this guide offer a validated framework to support and accelerate these critical drug discovery efforts.
References
- Springer Protocols. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link][11]
- Grygorenko, O. A., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link][5]
- U.S. National Library of Medicine. (n.d.).
- ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
- Infectious Disease. (2022). Sulfonamides: Structure, SAR, Mechanism of action and Resistance. [Link][9]
- Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hopping. Semantic Scholar. [Link][12]
- National Institutes of Health. (n.d.). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PMC. [Link][14]
- ResearchGate. (n.d.). Structure–activity relationships for the bis-sulfonamides.
- YouTube. (2020). Structural Activity Relationship (SAR) of Sulfonamides. [Link][10]
- ACS Publications. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
- National Institutes of Health. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][11][16]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PMC. [Link][20]
- Danaher Life Sciences. (n.d.). Lead Optimization in Drug Discovery. Danaher. [Link][2]
- ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link][7]
- ACS Publications. (n.d.).
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Application Notes and Protocols for In Vitro Assays: Evaluating 4-(Pyrrolidin-1-ylsulfonyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 4-(Pyrrolidin-1-ylsulfonyl)aniline Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. These derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology and infectious diseases. Their mechanism of action often involves the inhibition of key enzymes, such as carbonic anhydrases and protein kinases, which are critical for the survival and proliferation of pathogenic cells.[1][2] The sulfonamide group is a key pharmacophore, enabling these molecules to interact with the active sites of various enzymes.[2][3]
This guide provides a comprehensive overview of robust in vitro assays for characterizing the biological activity of novel this compound derivatives. The protocols detailed herein are designed to be adaptable for high-throughput screening (HTS) and detailed mechanistic studies, providing researchers with the tools to identify and optimize lead compounds.
I. Primary Target-Based Assays: Unveiling Enzyme Inhibition
A significant number of this compound derivatives exert their effects by inhibiting specific enzymes. The following assays are fundamental for determining the potency and selectivity of these compounds against their primary targets.
Carbonic Anhydrase Inhibition Assay
Scientific Rationale: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[4][5] Their involvement in pH regulation and other physiological processes makes them attractive drug targets for various diseases, including glaucoma and cancer.[4][6][7] Many sulfonamide-based compounds are potent CA inhibitors.[6] This colorimetric assay leverages the esterase activity of CAs to quantify inhibition.[4][7][8]
Workflow Diagram:
Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.
Detailed Protocol:
Materials:
-
Human or bovine carbonic anhydrase (e.g., from erythrocytes)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[8]
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) dissolved in DMSO[8]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm[8]
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup (in triplicate): [8]
-
Blank: Assay Buffer + Substrate Solution (no enzyme).
-
Maximum Activity (Vehicle Control): Assay Buffer + DMSO + CA Working Solution + Substrate Solution.
-
Test Compound: Assay Buffer + Test Compound Dilution + CA Working Solution + Substrate Solution.
-
Positive Control: Assay Buffer + Positive Control Dilution + CA Working Solution + Substrate Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add Assay Buffer, DMSO (for maximum activity), or inhibitor solutions to the appropriate wells.
-
Add the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.[8]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinase Inhibition Assay
Scientific Rationale: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[9] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for drug development.[9][10] In vitro kinase assays are essential for determining the inhibitory potency of compounds.[11][12] Luminescence-based assays that measure ATP consumption are highly sensitive and suitable for HTS.[9]
Workflow Diagram:
Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.
Detailed Protocol (Example: JAK2 Inhibition):
Materials:
-
Recombinant human JAK2 enzyme
-
Suitable substrate (e.g., a specific peptide)
-
ATP
-
Kinase Assay Buffer
-
Test compounds and a known JAK2 inhibitor (e.g., Ruxolitinib) dissolved in DMSO[13]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of test compounds and the positive control in Kinase Assay Buffer.
-
Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
-
Assay Plate Preparation:
-
Add a small volume of the DMSO dilutions of the test compounds to the appropriate wells.
-
Include wells for 100% inhibition (e.g., a potent pan-kinase inhibitor like Staurosporine) and 0% inhibition (vehicle control).[9]
-
-
Kinase Reaction:
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate and then measure the luminescence using a plate reader.
-
-
Data Analysis:
-
A potent inhibitor will result in low ADP production and thus a low luminescent signal.[9]
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
II. Cell-Based Assays: Assessing Phenotypic Effects
Cell-based assays are crucial for understanding the effects of compounds on cellular health and function.[14] They provide a more physiologically relevant context than biochemical assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Scientific Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of living cells.[16][17]
Workflow Diagram:
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol:
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., SDS-HCl solution)[18]
-
96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include vehicle control wells (DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance from the readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the EC50 value.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Scientific Rationale: Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[19] A key event in apoptosis is the activation of a cascade of proteases called caspases. Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis.[20][21] The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method that measures the activity of these caspases.[20][22][23] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates light.[22][24]
Workflow Diagram:
Caption: Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.
Detailed Protocol:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds and a known apoptosis-inducing agent (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and incubate overnight.
-
Treat cells with serial dilutions of the test compounds and controls for the desired time period.
-
-
Assay Execution:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[23][24]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[23][24]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[24]
-
Incubate at room temperature for at least 30 minutes.[23][24] The signal is stable for several hours.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from no-cell control wells).
-
Express the data as fold-change in caspase activity relative to the vehicle-treated control cells.
-
III. Data Presentation and Interpretation
For robust comparison of compound activity, quantitative data should be summarized in a clear and structured format.
Table 1: Summary of In Vitro Activity of this compound Derivatives
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Max Inhibition / Effect (%) |
| Derivative 1 | CA-IX | Enzymatic | Value | Value |
| JAK2 | Enzymatic | Value | Value | |
| MCF-7 | Cell Viability | Value | Value | |
| MCF-7 | Apoptosis | Value (Fold Induction) | N/A | |
| Derivative 2 | CA-IX | Enzymatic | Value | Value |
| JAK2 | Enzymatic | Value | Value | |
| MCF-7 | Cell Viability | Value | Value | |
| MCF-7 | Apoptosis | Value (Fold Induction) | N/A | |
| Control | e.g., Acetazolamide | CA-IX | Value | Value |
| e.g., Ruxolitinib | JAK2 | Value | Value |
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of this compound derivatives. By systematically evaluating their effects on specific molecular targets and cellular phenotypes, researchers can effectively identify promising lead candidates for further preclinical development. It is recommended to use a multi-assay approach to build a comprehensive pharmacological profile and to validate findings across different experimental systems.
References
- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-assay/
- MTT Assay Protocol for Cell Viability and Proliferation. Roche. URL: https://www.roche-applied-science.com/pack-insert/11465007001_09.pdf
- Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/
- MTT assay protocol. Abcam. URL: https://www.abcam.com/protocols/mtt-assay-protocol
- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem. URL: https://www.benchchem.com/application-notes/in-vitro-carbonic-anhydrase-inhibition-assay
- Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences. URL: https://www.danaher.
- MTT Proliferation Assay Protocol. ResearchGate. URL: https://www.researchgate.
- Apoptosis Assays. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/apoptosis-analysis/apoptosis-assays
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific. URL: https://www.thermofisher.
- Application Notes: Kinase Inhibition Assay Protocol using 1H-pyrrolo[2,3-b]pyridin-3-amine. BenchChem. URL: https://www.benchchem.com/application-notes/kinase-inhibition-assay-protocol-using-1h-pyrrolo-2-3-b-pyridin-3-amine
- Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/caspase-glo-3-7-3d-assay-protocol.pdf
- Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34085816/
- Cell Health Screening Assays for Drug Discovery. Promega Corporation. URL: https://www.promega.com/applications/drug-discovery/cell-health-screening-assays/
- Optimization of Cell Viability Assays for Drug Sensitivity Screens. ResearchGate. URL: https://www.researchgate.net/publication/352129849_Optimization_of_Cell_Viability_Assays_for_Drug_Sensitivity_Screens
- Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5561214/
- Caspase-Glo® 3/7 Assay. Promega Corporation. URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-assay/
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. URL: https://www.assaygenie.com/carbonic-anhydrase-ca-inhibitor-screening-kit-colorimetric
- Apoptosis Marker Assays for HTS - Assay Guidance Manual. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/books/NBK573673/
- Caspase 3/7 Activity. Protocols.io. URL: https://www.protocols.io/view/caspase-3-7-activity-b3z9qj6w
- Cell viability and cytotoxicity assays. Miltenyi Biotec. URL: https://www.miltenyibiotec.com/US-en/resources/macs-handbook/cell-analysis-and-activation/cell-viability-and-cytotoxicity-assays.html
- Apoptosis Assays. Promega Corporation. URL: https://www.promega.com/applications/cell-health-assays/apoptosis-assays/
- Caspase-Glo® 3/7 Assay. Promega Corporation. URL: https://www.promega.com/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol/
- Carbonic Anhydrase assay. iGEM. URL: https://static.igem.org/mediawiki/2019/5/5e/T--Washington--CarbonicAnhydraseAssay.pdf
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387). Abcam. URL: https://www.abcam.com/carbonic-anhydrase-ca-inhibitor-screening-kit-colorimetric-ab283387.html
- Apoptosis Assays. Thermo Fisher Scientific. URL: https://www.thermofisher.
- Carbonic Anhydrase Activity Assay. Protocols.io. URL: https://www.protocols.io/view/carbonic-anhydrase-activity-assay-z8xf9xn
- Apoptosis – what assay should I use? BMG Labtech. URL: https://www.bmglabtech.
- carbonic anhydrase inhibitors assay. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/search/carbonic-anhydrase-inhibitors-assay
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. URL: https://www.mdpi.com/2073-4344/11/7/655
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. URL: https://reactionbiology.com/step-by-step-guide-to-kinase-inhibitor-development/
- In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-7321-7_10
- In vitro JAK kinase activity and inhibition assays. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/29043594/
- Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. BenchChem. URL: https://www.benchchem.
- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4519985/
- JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. BPS Bioscience. URL: https://bpsbioscience.com/jak2-jh2-pseudokinase-domain-inhibitor-screening-assay-kit-79520
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/
- Methods for Detecting Kinase Activity. Cayman Chemical. URL: https://www.caymanchem.com/news/methods-for-detecting-kinase-activity
- Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07987a
- Can anyone suggest a protocol for a kinase assay? ResearchGate. URL: https://www.researchgate.net/post/Can_anyone_suggest_a_protocol_for_a_kinase_assay
- Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. ResearchGate. URL: https://www.researchgate.
- New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37322045/
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. URL: https://celtarys.com/knowledge-center/optimizing-biochemical-assays-for-kinase-activity-in-drug-discovery/
- Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9600109/
- JAK2 (Janus Kinase 2) Assay Kit. BPS Bioscience. URL: https://bpsbioscience.com/jak2-janus-kinase-2-assay-kit-79520
- Fluorescence Imaging Technology Enables JAK2 Target Research and “Visualization” of JAK2 Inhibitor Efficacy! Kyinno Bio. URL: https://kyinno.
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Application Notes & Protocols: Comprehensive Cellular Analysis of 4-(Pyrrolidin-1-ylsulfonyl)aniline Compounds
Introduction: Unveiling the Therapeutic Potential of 4-(Pyrrolidin-1-ylsulfonyl)aniline Derivatives
The this compound scaffold is a privileged structure in modern medicinal chemistry, increasingly recognized for its potential in oncology.[1][2][3] This core moiety has been integral to the development of a new generation of targeted therapeutics, particularly small molecule kinase inhibitors.[1][4][5] Kinases are a class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many cancers.[5][6]
Recent studies have highlighted derivatives of this compound as potent inhibitors of specific kinases, such as FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML).[1][2][3] The therapeutic strategy hinges on selectively inhibiting the proliferation of cancer cells that are dependent on the activity of such kinases.[1][2]
This guide provides a comprehensive suite of cell-based assays designed to meticulously characterize the biological activity of novel this compound compounds. These protocols are structured to enable researchers to assess their cytotoxic and cytostatic effects, elucidate their mechanism of action, and confirm target engagement within a cellular context.
Foundational Assays: Assessing Global Effects on Cell Fate
A primary step in characterizing any potential anti-cancer agent is to determine its effect on cell viability and proliferation. This allows for the determination of key quantitative metrics such as the half-maximal inhibitory concentration (IC50).
Cell Viability and Cytotoxicity Assessment using Tetrazolium Salt-Based Assays (MTT & XTT)
Scientific Rationale: The MTT and XTT assays are colorimetric methods that measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (yellow) to a colored formazan product (purple for MTT, orange for XTT).[7][8][9] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[7][9] The XTT assay offers an advantage as its formazan product is water-soluble, simplifying the protocol by removing the need for a solubilization step.[7]
Experimental Workflow Diagram:
Caption: General experimental workflow for MTT/XTT cell viability assays.
Protocol 2.1: XTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., MOLM-13 for FLT3-ITD positive AML)[1]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom tissue culture plates
-
This compound test compound
-
XTT Reagent Kit (including activator solution)
-
Microplate reader capable of measuring absorbance at 450-490 nm[4]
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Dilute the cell suspension to an empirically determined optimal density (typically 5,000 to 20,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include control wells: "medium only" for blank and "vehicle control" (e.g., 0.1% DMSO).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is consistent and non-toxic (<0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for a predetermined time (e.g., 48 or 72 hours).
-
-
XTT Assay and Measurement:
-
Prepare the XTT working solution by mixing the XTT reagent and the activator solution according to the manufacturer's instructions (a common ratio is 50:1).[8]
-
At the end of the treatment period, add 50 µL of the XTT working solution to each well.[4]
-
Gently tap the plate to mix.
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation:
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Compound A | MOLM-13 | 48 | 0.5 |
| Compound A | MV4-11 | 48 | 0.8 |
| Compound B | MOLM-13 | 48 | 12.3 |
| Compound B | MV4-11 | 48 | 15.7 |
Mechanistic Deep Dive: Elucidating the Mode of Action
Once a compound demonstrates cytotoxic activity, the next critical step is to understand how it kills the cells. The primary mechanisms for anti-cancer drugs are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
Apoptosis Detection by Annexin V & Propidium Iodide Staining
Scientific Rationale: Apoptosis is a tightly regulated process involving distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[11][12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing for the differentiation of cell populations.[12]
Apoptosis Detection Diagram:
Caption: Stages of apoptosis identifiable by Annexin V and PI staining.
Protocol 3.1: Flow Cytometry Analysis of Apoptosis
Materials:
-
Cells treated with the test compound at relevant concentrations (e.g., 1x and 5x IC50).
-
Phosphate-Buffered Saline (PBS).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Seed and treat cells as described in the viability assay protocol for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Collect at least 10,000 events per sample.
-
Use appropriate compensation settings for FITC and PI channels.
-
Create a quadrant plot (FITC vs. PI) to distinguish between:
-
Live cells: Annexin V-negative, PI-negative (Lower Left quadrant).
-
Early apoptotic cells: Annexin V-positive, PI-negative (Lower Right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (Upper Right quadrant).
-
-
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control (DMSO) | 95.2 | 2.1 | 2.7 |
| Compound A (1x IC50) | 60.5 | 25.3 | 14.2 |
| Compound A (5x IC50) | 15.8 | 55.1 | 29.1 |
Cell Cycle Analysis by Propidium Iodide Staining
Scientific Rationale: Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[13] Flow cytometry with PI staining is a robust method to analyze the distribution of a cell population across these phases.[14] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in G1 have 2n DNA content, cells in G2/M have 4n DNA content, and cells in S phase have an intermediate amount.[15]
Protocol 3.2: Flow Cytometry Analysis of Cell Cycle
Materials:
-
Cells treated with the test compound.
-
Cold PBS.
-
Ice-cold 70% ethanol.
-
PI staining solution (containing RNase A to prevent staining of double-stranded RNA).[16]
-
Flow cytometer.
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16]
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[16]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel and appropriate gating to exclude doublets.[16]
-
Generate a DNA content histogram and use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G1, S, and G2/M phases.[16][17]
-
Data Presentation:
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 55.4 | 30.1 | 14.5 |
| Compound A (1x IC50) | 75.2 | 10.5 | 14.3 |
| Compound A (5x IC50) | 82.1 | 5.6 | 12.3 |
Target Engagement and Pathway Analysis
For compounds designed as kinase inhibitors, it is crucial to confirm that they inhibit the intended target within the cell and affect its downstream signaling pathways.
Scientific Rationale: Biochemical assays show if a compound can inhibit a purified enzyme, but cell-based assays are needed to confirm this activity in a physiological context.[18] A potent kinase inhibitor should reduce the phosphorylation of its direct substrates and downstream effectors. Western blotting is a standard technique to quantify the levels of specific proteins, including their phosphorylated forms, providing a direct readout of kinase activity within the cell.
Target Engagement Workflow Diagram:
Sources
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Application Notes & Protocols: In Vivo Evaluation of 4-(Pyrrolidin-1-ylsulfonyl)aniline Analogs
Abstract
This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel 4-(Pyrrolidin-1-ylsulfonyl)aniline analogs. Moving beyond a mere checklist of procedures, this document provides a deep dive into the strategic planning, execution, and interpretation of in vivo studies. We emphasize the causality behind experimental choices, from animal model selection to endpoint analysis, to ensure the generation of robust, reproducible, and translatable data. This guide is grounded in established scientific principles and regulatory expectations for preclinical drug development.
Introduction: The Scientific Rationale
The this compound scaffold is a privileged structure in medicinal chemistry, belonging to the versatile sulfonamide class of compounds.[1][2] Sulfonamides are known to exhibit a wide array of biological activities, including antibacterial, antidiabetic, and anticancer properties.[1] The pyrrolidine moiety, a common feature in many natural and synthetic bioactive compounds, offers a three-dimensional structure that can facilitate precise interactions with biological targets.[3][4][5] Analogs of this scaffold have shown promise as inhibitors of various kinases and enzymes implicated in diseases such as cancer and neurodegenerative disorders.[6][7][8]
The primary objective of in vivo testing for these analogs is to bridge the gap between in vitro activity and potential clinical efficacy. This involves a systematic evaluation of a compound's safety profile, pharmacokinetic properties, and its ability to modulate disease processes in a living organism.
Foundational In Vivo Studies: Safety and Pharmacokinetics
Prior to assessing efficacy, it is crucial to establish a foundational understanding of how the this compound analogs behave within a biological system.
Maximum Tolerated Dose (MTD) Studies
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[9][10][11] This is a critical first step in designing subsequent in vivo experiments.
Protocol: Maximum Tolerated Dose (MTD) Determination
-
Animal Selection: Utilize healthy, young adult mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley) of a single sex to minimize variability. A typical study includes 3-5 animals per dose group.
-
Dose Escalation: Based on in vitro cytotoxicity data, select a starting dose and a series of escalating doses (e.g., using a modified Fibonacci sequence).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for a defined period (e.g., 5-14 days).
-
Monitoring:
-
Record body weight daily. A weight loss of >15-20% is often a key endpoint.[10]
-
Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in breathing).
-
-
MTD Definition: The MTD is the dose level below the one that induces significant toxicity.[12]
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is vital. Sulfonamides exhibit variable pharmacokinetic properties, which can be influenced by their N1-substitutions.[13]
Protocol: Single-Dose Pharmacokinetic Study
-
Animal Model: Use the same species and strain as intended for efficacy studies. Cannulated animals are often preferred for serial blood sampling.
-
Dosing: Administer a single dose of the analog at a concentration well below the MTD.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound and any major metabolites.
-
Data Interpretation: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Efficacy Evaluation: Selecting the Right Disease Model
The choice of animal model is contingent on the therapeutic hypothesis derived from in vitro data.
Oncology Models
If in vitro data suggests anticancer activity, several well-established rodent models can be employed.[14][15][16]
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude or NSG mice).[17][18][19] This is the most common initial model.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice.[14][17] These models better recapitulate the heterogeneity of human tumors.[14][17]
Experimental Workflow for an Oncology Xenograft Study
Caption: Potential mechanisms of action for this compound analogs.
Conclusion
The in vivo evaluation of this compound analogs is a multifaceted process that requires careful planning and rigorous execution. By integrating robust safety, pharmacokinetic, and efficacy studies, researchers can effectively translate promising in vitro findings into a compelling preclinical data package, paving the way for potential clinical development.
References
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- VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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- VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMM
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
- Sulfonamides. Merck Manual Professional Edition. [Link]
- The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. [Link]
- Antitumor Efficacy Testing in Rodents. PMC. [Link]
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- Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Pharmacy 180. [Link]
- Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC. [Link]
- Rodent Tumor Models for Anti-cancer Drug Testing: An Overview. Springer. [Link]
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- Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. PubMed. [Link]
- Maximum Tolerated Dose (MTD)
- Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents.
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PMC. [Link]
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- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]
- Synthesis and Biological Evaluation of a Library of Sulfonamide Analogs of Memantine to Target Glioblastoma.
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- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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Comprehensive Analytical Characterization of 4-(Pyrrolidin-1-ylsulfonyl)aniline
An Application Note and Protocol Guide
Introduction
4-(Pyrrolidin-1-ylsulfonyl)aniline is a key chemical intermediate and building block in medicinal chemistry and drug development. Its sulfonamide and aniline moieties make it a versatile scaffold for synthesizing a range of biologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3] Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring the identity, purity, and stability of this intermediate is of paramount importance. A failure to adequately characterize this starting material can lead to the introduction of impurities that may carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product.
This guide provides a comprehensive suite of analytical techniques and detailed protocols for the thorough characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require robust methods for quality assessment. The protocols herein are grounded in established principles of analytical chemistry, emphasizing not just the "how" but the "why" behind methodological choices to ensure data integrity and trustworthiness.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential before commencing analytical work. These properties influence sample preparation, chromatographic behavior, and spectroscopic response.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [4] |
| Molecular Weight | 226.30 g/mol | [4][] |
| CAS Number | 88327-91-7 | [4] |
| Appearance | Solid (Typical) | |
| Boiling Point | ~407.8 °C at 760 mmHg | [] |
| Density | ~1.336 g/cm³ | [] |
| Topological Polar Surface Area | 71.8 Ų | [4] |
Integrated Analytical Workflow
No single technique is sufficient for complete characterization. An integrated approach, where techniques provide orthogonal and complementary information, is crucial. The following workflow outlines a logical sequence for characterizing a new batch of this compound.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Chromatographic Techniques
Chromatography is indispensable for separating the main compound from any impurities, including starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Principle: Reversed-phase HPLC (RP-HPLC) is the gold standard for purity analysis of non-volatile organic compounds. It separates molecules based on their hydrophobicity. The polar mobile phase and non-polar stationary phase (C18) are ideal for retaining and separating aromatic compounds like sulfonamides. A Diode Array Detector (DAD) or UV detector is used for quantification, leveraging the compound's UV absorbance from its aromatic ring.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This ensures sample solubility and compatibility with the mobile phase.
-
The final concentration will be approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulates.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the aniline group, leading to sharper peaks and better retention. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the compound from the C18 column. |
| Gradient | 70% A / 30% B to 30% A / 70% B over 20 min | A gradient elution is crucial for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape.[6] |
| Detection | UV at 254 nm | The benzene ring provides strong absorbance at this wavelength. A DAD can be used to scan multiple wavelengths for peak purity analysis. |
| Injection Vol. | 10 µL | A small volume prevents column overloading and peak distortion. |
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. This ensures the system is performing with adequate precision.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
This method assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors for known impurities should be determined.
-
Thin-Layer Chromatography (TLC) for Qualitative Analysis
Principle: TLC is a rapid, cost-effective technique for monitoring reaction progress or performing a quick identity and purity check. Separation is based on polarity, and visualization is typically achieved under UV light.
Protocol:
-
Plate: Silica gel 60 F₂₅₄ aluminum-backed plates. The fluorescent indicator (F₂₅₄) allows for visualization by UV quenching.
-
Sample Preparation: Dissolve a small amount of the compound (1-2 mg) in 1 mL of acetone or ethyl acetate.
-
Mobile Phase (Solvent System): A mixture of Chloroform:tert-butanol (80:20 v/v) is a good starting point for sulfonamides.[7] The ratio can be adjusted to achieve an optimal retention factor (Rf) of 0.3-0.5.
-
Development: Spot the sample onto the TLC plate and place it in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp at 254 nm. The compound should appear as a dark spot.
-
For enhanced sensitivity, the plate can be dipped in a fluorescamine solution (120 mg in 1 L of acetone), which reacts with the primary amine to form a fluorescent product visible under long-wave UV light.[7]
-
-
Interpretation: A single spot indicates a likely pure compound. The presence of multiple spots suggests impurities.
Spectroscopic Techniques
Spectroscopy provides definitive structural information, confirming that the synthesized molecule is indeed the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structure elucidation in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on the amine group.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Additional experiments like COSY and HSQC can be run to confirm assignments.
-
Expected Chemical Shifts (in DMSO-d₆):
| Protons/Carbons | Expected δ (ppm) | Multiplicity | Rationale |
| Pyrrolidine (CH₂)₂ | ~1.7-1.9 | Multiplet | Protons beta to the nitrogen atom. |
| Pyrrolidine (CH₂)₂-N | ~3.1-3.3 | Multiplet | Protons alpha to the nitrogen, deshielded by the electronegative atom. |
| -NH₂ | ~6.0-6.2 | Singlet (broad) | Primary amine protons, chemical shift can vary with concentration and water content. |
| Aromatic H (ortho to NH₂) | ~6.6-6.8 | Doublet | Shielded by the electron-donating amine group. |
| Aromatic H (ortho to SO₂) | ~7.5-7.7 | Doublet | Deshielded by the electron-withdrawing sulfonyl group. |
| Aromatic & Pyrrolidine Carbons | ~25, ~48, ~112, ~128, ~130, ~152 | - | A full ¹³C spectrum will show all unique carbon environments. |
Note: These are estimated values. Actual shifts should be compared against a reference spectrum or confirmed with 2D NMR techniques.[1][8]
Mass Spectrometry (MS)
Principle: MS provides the molecular weight of the compound, offering direct confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, typically yielding the protonated molecular ion [M+H]⁺.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source or analyze the eluent from an LC-MS system.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Expected Results:
-
Parent Ion: A prominent peak should be observed at m/z 227.08, corresponding to the [M+H]⁺ ion (Calculated exact mass for C₁₀H₁₅N₂O₂S⁺: 227.0854).[4]
-
Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion. Expected fragments include losses of the SO₂ group or cleavage of the pyrrolidine ring, providing further structural confirmation.
-
Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is an excellent and rapid method for confirming the presence of the key sulfonamide and amine groups.[9][10]
Protocol:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Amine) | 3450 - 3300 | Two sharp bands (asymmetric & symmetric) |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to weak |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium to strong |
| S=O Stretch (Asymmetric) | 1320 - 1310 | Strong |
| S=O Stretch (Symmetric) | 1155 - 1143 | Strong |
| S-N Stretch | 915 - 895 | Medium |
Caption: Logical relationship of analytical techniques for confirming compound identity and purity.
Thermal Analysis
Principle: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material, including melting point, purity, and decomposition temperature.[13]
Protocol (DSC for Melting Point and Purity):
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Temperature Program: Heat the sample from ambient temperature to a point well above its expected melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Reference: Use an empty, sealed aluminum pan as the reference.
-
-
Data Analysis:
-
The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset of this peak is typically reported as the melting point.
-
A sharp melting peak is indicative of high purity. Impurities tend to broaden the melting range and depress the melting point. Specialized software can estimate purity from the shape of the melting endotherm based on the Van't Hoff equation.[14][15]
-
Conclusion
The analytical characterization of this compound requires a multi-technique approach to unequivocally confirm its structure and assess its purity. The combination of chromatography (HPLC, TLC), spectroscopy (NMR, MS, IR), and thermal analysis (DSC) provides a self-validating system of orthogonal methods. By following the detailed protocols and understanding the rationale outlined in this guide, researchers and quality control professionals can ensure the reliability of this critical synthetic intermediate, thereby upholding the integrity of their research and development processes.
References
- Uno, T., Machida, K., & Hanai, K. (1968). Infrared spectra of benzene- and pentadeuterobenzenesulphonyl compounds. Spectrochimica Acta Part A: Molecular Spectroscopy.
- Simpson, R. M. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL.
- YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
- Quora. (2023). What is the method of analysis of sulphonamides?
- Slideshare. (n.d.). Analysis of sulfonamides.
- Taylor & Francis Online. (n.d.). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS.
- Semantic Scholar. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology.
- USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
- Kratochvil, T., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.
- PubChem. (n.d.). 4-(Pyrrolidine-1-sulfonyl)aniline.
- ACS Publications. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry.
- Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop.
- PubMed. (2017). Optimization of physicochemical properties for 4-anilinoquinazoline inhibitors of trypanosome proliferation. European Journal of Medicinal Chemistry.
- PubMed Central. (2017). Optimization of Physicochemical Properties for 4-Anilinoquinazoline Inhibitors of Trypanosome Proliferation. European Journal of Medicinal Chemistry.
- PubChem. (n.d.). 3-(Pyrrolidin-1-ylsulphonyl)aniline.
- ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- ResearchGate. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
- Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
- ResearchGate. (n.d.). Thermal Analysis and Novel Computational Isothermal Studies on the Antibiotic Linezolid.
- World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS.
- PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon.
- National Institutes of Health. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Scientific Reports.
- MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- PubMed Central. (n.d.). Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry.
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Application Note: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy for the Comprehensive Analysis of 4-(Pyrrolidin-1-ylsulfonyl)aniline
Abstract
This document provides a detailed technical guide for the analytical characterization of 4-(Pyrrolidin-1-ylsulfonyl)aniline, a key intermediate in pharmaceutical synthesis. We present robust, field-proven protocols for both purity determination and identity confirmation using High-Performance Liquid Chromatography (HPLC) with UV detection and for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind parameter selection to ensure data integrity and reproducibility. The protocols are structured to be self-validating, incorporating system suitability checks and adherence to principles outlined in international regulatory guidelines.
Introduction: The Analytical Imperative for this compound
This compound serves as a critical building block in the synthesis of various biologically active molecules, including kinase inhibitors for cancer therapy.[1][2][3] Its molecular structure, featuring a primary aromatic amine, a sulfonamide linker, and a pyrrolidine ring, imparts specific physicochemical properties that necessitate precise analytical control. The purity and structural integrity of this intermediate are paramount, as impurities can lead to downstream reaction failures, the formation of undesired side products, and potential safety concerns in the final active pharmaceutical ingredient (API).
This application note addresses the analytical challenges by providing two orthogonal techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A quantitative method to assess the purity of this compound and detect any related process impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A definitive qualitative technique for unambiguous structural confirmation and elucidation.
By integrating these methods, researchers can establish a comprehensive analytical profile, ensuring the quality and consistency required for advanced drug discovery and development programs.
Purity Determination by Reverse-Phase HPLC
The inherent polarity of the aniline and sulfonamide groups, balanced by the hydrophobicity of the aromatic and pyrrolidine rings, makes RP-HPLC an ideal method for separation.[4] We employ a C18 stationary phase, which separates compounds primarily based on their hydrophobic character.[5]
Causality in Method Development
The choices within this protocol are deliberate and grounded in chromatographic theory to ensure a robust and reliable separation.
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, which is necessary to achieve good separation of the analyte from potentially more polar or less polar impurities.[5]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted efficiently, providing a comprehensive purity profile in a reasonable timeframe.
-
Acidic Modifier (Formic Acid): The addition of 0.1% formic acid to the mobile phase is critical. It serves to protonate the primary aniline group (pKa ~4-5), suppressing its ionization. This prevents peak tailing, a common issue with basic analytes like amines, resulting in sharp, symmetrical peaks that are essential for accurate quantification.[6]
-
UV Detection (265 nm): The wavelength of 265 nm is selected based on the strong UV absorbance of the benzene ring conjugated with the amine and sulfonyl groups, providing high sensitivity for the analyte.
Experimental Protocol: HPLC Analysis
This protocol is designed to be validated according to the International Conference on Harmonisation (ICH) guidelines for analytical procedures.[7][8][9]
2.2.1. Materials and Reagents
-
This compound Reference Standard (Purity ≥ 98%)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
2.2.2. Instrument and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 10% B to 90% B over 15 min; hold at 90% B for 2 min; return to 10% B over 1 min; equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection λ | 265 nm |
2.2.3. Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).
-
Working Solution (0.1 mg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2.2.4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Working Solution. The system is deemed ready for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Data Presentation and Validation
The following table summarizes the expected chromatographic results and the validation parameters that must be assessed as per ICH Q2(R1) guidelines.[7][10]
| Parameter | Expected Result / Specification |
| Retention Time (t_R) | Approx. 8.5 min (Varies with system) |
| Linearity (Range) | 0.005 - 0.2 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Limit of Quantitation (LOQ) | ~0.005 mg/mL (To be determined experimentally) |
HPLC Analysis Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy provides an unparalleled view of the molecular structure, confirming the identity and connectivity of atoms within this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.
Rationale for NMR Experimental Design
-
Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its high polarity readily dissolves the analyte, and importantly, it slows the chemical exchange of the amine (-NH₂) protons, allowing them to be observed as a distinct, often broad, singlet. This is crucial for confirming the presence of the primary amine.
-
Spectra (¹H and ¹³C):
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.[11]
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment (e.g., aromatic, aliphatic, attached to heteroatoms).[12]
-
Experimental Protocol: NMR Analysis
3.2.1. Materials and Reagents
-
This compound Sample
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% TMS
3.2.2. Sample Preparation
-
Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Cap the tube and vortex gently until the sample is fully dissolved.
3.2.3. Instrument and Parameters
| Parameter | ¹H NMR Setting | ¹³C NMR Setting |
| Spectrometer | Bruker Avance 400 MHz or equivalent | Bruker Avance 100 MHz or equivalent |
| Pulse Program | Standard (zg30) | Standard with proton decoupling (zgpg30) |
| Number of Scans | 16 | 1024 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s |
| Acquisition Time | ~4 s | ~1 s |
| Reference | TMS at 0.00 ppm | DMSO-d₆ at 39.52 ppm |
Data Interpretation and Expected Spectra
The chemical structure dictates a specific and predictable NMR fingerprint.
3.3.1. Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Protons (Label) | Multiplicity | Approx. δ (ppm) | Integration | Rationale |
| H-a (Pyrrolidine) | Multiplet | 1.65 - 1.75 | 4H | Aliphatic protons on C2 and C3 of the pyrrolidine ring. |
| H-b (Pyrrolidine) | Multiplet | 3.05 - 3.15 | 4H | Aliphatic protons on C1 and C4, deshielded by adjacent nitrogen. |
| H-c (-NH₂) | Broad Singlet | 6.10 | 2H | Primary aromatic amine protons, exchangeable.[13] |
| H-d (Aromatic) | Doublet | 6.65 | 2H | Protons ortho to the electron-donating -NH₂ group. |
| H-e (Aromatic) | Doublet | 7.48 | 2H | Protons ortho to the electron-withdrawing -SO₂N group. |
3.3.2. Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon (Label) | Approx. δ (ppm) | Rationale |
| C-a (Pyrrolidine) | 24.5 | Aliphatic carbons (C2, C3). |
| C-b (Pyrrolidine) | 47.5 | Aliphatic carbons (C1, C4) adjacent to nitrogen. |
| C-d (Aromatic) | 112.5 | Aromatic carbons ortho to -NH₂. |
| C-f (Aromatic) | 125.0 | Aromatic carbon attached to the sulfonyl group. |
| C-e (Aromatic) | 128.8 | Aromatic carbons ortho to the sulfonyl group. |
| C-g (Aromatic) | 152.0 | Aromatic carbon attached to the -NH₂ group. |
NMR Analysis Workflow Diagram
Caption: Workflow for NMR structural elucidation of this compound.
Conclusion
The HPLC and NMR protocols detailed in this application note provide a comprehensive framework for the analytical control of this compound. The RP-HPLC method is a robust, sensitive, and specific technique for quantitative purity assessment, designed with built-in checks for system suitability and aligned with regulatory validation principles. The NMR protocol offers an unambiguous method for structural confirmation, providing the high-resolution data necessary to verify molecular identity. Together, these orthogonal techniques empower researchers and developers with the reliable data needed to ensure the quality and consistency of this vital pharmaceutical intermediate.
References
- International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
- Black, P. J., & Heffernan, M. L. (1964). Proton magnetic resonance spectra of some aromatic amines and derived amides. Australian Journal of Chemistry, 17(5), 558-566. [Link]
- Pharmaguideline. (2024).
- Popp, F. D., & Zderic, S. A. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant.
- Patel, K., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. [Link]
- Jorda, R., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11133–11157. [Link]
- Papadopoulou, A., et al. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]
- Gawinecki, R., et al. (2001). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 6(12), 990-997. [Link]
- Al-dujaili, J. K. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 1-10. [Link]
- Lynch, B. M., et al. (1968). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. Tetrahedron, 24(9), 3595-3605. [Link]
- Gajda, A., et al. (2019).
- Jones, A. D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
- Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Posyniak, A., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3359. [Link]
- Oregon State University. (n.d.). Spectroscopy of Amines. [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- Wikipedia. (n.d.).
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
- Patel, R. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 4053. [Link]
- Jorda, R., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Semantic Scholar. [Link]
- Jorda, R., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
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Probing Molecular Interactions: A Guide to Docking Studies of 4-(Pyrrolidin-1-ylsulfonyl)aniline Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 4-(pyrrolidin-1-ylsulfonyl)aniline derivatives. This class of compounds has garnered significant interest for its potential therapeutic applications, particularly as kinase and aldo-keto reductase inhibitors.[1][2] This guide will delve into the theoretical underpinnings and practical steps for setting up, performing, and analyzing molecular docking experiments to predict the binding modes and affinities of these derivatives with their protein targets.
Foundational Concepts: Understanding the "Why"
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is an indispensable tool for understanding how a potential drug molecule (ligand) interacts with a biological target, typically a protein. This knowledge is crucial for structure-based drug design, lead optimization, and elucidating structure-activity relationships (SAR).
The this compound scaffold is a versatile pharmacophore found in a variety of biologically active compounds. The sulfonamide group plays a critical role in forming key interactions, such as hydrogen bonds, with protein active sites.[1] The pyrrolidine ring and the aniline moiety can be functionalized to modulate potency, selectivity, and physicochemical properties. Understanding how these modifications influence binding is a primary objective of molecular docking studies for this class of derivatives.
Key Biological Targets
Research has identified several key protein targets for this compound derivatives:
-
Fms-like Tyrosine Kinase 3 (FLT3): Particularly the internal tandem duplication (ITD) mutant, which is a driver in acute myeloid leukemia (AML).[2][4]
-
Aldo-Keto Reductase 1C3 (AKR1C3): Implicated in the progression of various cancers, including prostate and breast cancer.[1]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle and a target for anticancer therapies.[2]
The Molecular Docking Workflow: A Visual Overview
The process of molecular docking can be broken down into several key stages, from initial preparation to final analysis. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for molecular docking studies.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for each stage of the molecular docking workflow. While the general principles are applicable across different software packages, specific commands and user interfaces may vary. This guide will provide conceptual steps with examples from commonly used software like AutoDock Vina and Schrödinger Maestro.
Protocol 1: Protein Preparation
The goal of protein preparation is to clean up the crystal structure obtained from the Protein Data Bank (PDB) and prepare it for docking.[5]
Rationale: PDB files often contain non-essential components like water molecules, co-solvents, and multiple conformations of amino acid side chains. They also typically lack hydrogen atoms, which are crucial for accurate interaction calculations.
Step-by-Step Methodology:
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the RCSB PDB database (e.g., PDB ID: 1RJB for FLT3).
-
Remove Unnecessary Molecules: Delete all water molecules, co-crystallized ligands (unless used for active site definition), and any other non-protein atoms.[6][7]
-
Add Hydrogens: Add hydrogen atoms to the protein structure. This is a standard feature in most molecular modeling software.
-
Assign Partial Charges: Assign appropriate partial charges to each atom in the protein. Common charge models include Gasteiger for AutoDock and OPLS force fields in Schrödinger.
-
Handle Missing Residues and Loops: If the crystal structure has missing residues or loops, these may need to be modeled using tools like Prime in the Schrödinger suite.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
Protocol 2: Ligand Preparation
Proper preparation of the this compound derivatives is essential for a successful docking simulation.
Rationale: Ligands are typically drawn in 2D and need to be converted to a low-energy 3D conformation. Tautomeric and ionization states at physiological pH must also be considered.
Step-by-Step Methodology:
-
Create 2D Structures: Draw the 2D structures of the this compound derivatives using a chemical drawing tool like ChemDraw or the builder in Maestro.
-
Convert to 3D: Convert the 2D structures to 3D.
-
Generate Tautomers and Ionization States: Use a tool like LigPrep (Schrödinger) or Open Babel to generate possible tautomers and ionization states at a defined pH (typically 7.4).
-
Energy Minimization: Perform an energy minimization of each ligand structure using a suitable force field (e.g., MMFF94s).
-
Define Rotatable Bonds: The docking software will automatically detect rotatable bonds, which allows for conformational flexibility during the docking process.
Protocol 3: Grid Generation and Docking Simulation
This protocol outlines the setup and execution of the docking calculation.
Rationale: A grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. The size and location of this grid are critical for an efficient and accurate simulation.
Step-by-Step Methodology:
-
Define the Active Site: The binding site is typically defined based on the location of a co-crystallized ligand or from prior biological knowledge of key catalytic or binding residues.
-
Generate the Grid Box: Create a grid box that encompasses the entire binding pocket. The box should be large enough to allow for the free rotation and translation of the ligand but not excessively large, which would increase computation time.
-
Configure Docking Parameters: Set the parameters for the docking run. In AutoDock Vina, this includes defining the exhaustiveness of the search. In Glide (Schrödinger), you can choose the precision level (e.g., SP for standard precision, XP for extra precision).
-
Run the Docking Simulation: Execute the docking calculation. The software will generate a set of possible binding poses for each ligand, ranked by a scoring function.
Protocol 4: Protocol Validation (Redocking)
Rationale: To ensure the docking protocol is reliable, it is crucial to validate it by redocking the co-crystallized ligand back into the active site. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å).[8]
Step-by-Step Methodology:
-
Extract the Co-crystallized Ligand: Save the co-crystallized ligand from the original PDB file as a separate file.
-
Prepare the Ligand: Prepare the extracted ligand using the same protocol as for the other derivatives.
-
Dock the Ligand: Dock the prepared co-crystallized ligand into the prepared protein using the same grid and docking parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystal structure pose and calculate the RMSD.
Data Presentation and Interpretation
The output of a molecular docking study is a wealth of data that needs to be carefully analyzed and interpreted.
Quantitative Data Summary
The primary quantitative output is the docking score or binding energy, which provides an estimate of the binding affinity. These values should be compiled into a table for easy comparison.
| Compound ID | Structure Modification | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) |
| 1a | Parent Scaffold | -8.5 | ASP829, CYS694 |
| 1b | R = 3-Me on Pyrrolidine | -8.2 | ASP829, CYS694 |
| 1c | R = 4-OH on Aniline | -9.1 | ASP829, CYS694, GLU661 |
| ... | ... | ... | ... |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Qualitative Analysis of Binding Poses
Visual inspection of the top-ranked docking poses is crucial for understanding the binding mode.[9]
-
Hydrogen Bonds: Identify and analyze the hydrogen bonds formed between the ligand and the protein. The sulfonamide moiety is often a key hydrogen bond donor and/or acceptor.
-
Hydrophobic Interactions: Observe any hydrophobic interactions between the aromatic rings of the ligand and nonpolar residues in the active site.
-
Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and residues like phenylalanine, tyrosine, or tryptophan.
-
Salt Bridges: If the ligand and protein have charged groups, check for the formation of salt bridges.
The following diagram illustrates the logical flow of interpreting docking results to inform SAR.
Caption: Logic diagram for integrating docking results with experimental data for SAR analysis.
Conclusion and Future Directions
Molecular docking is a powerful hypothesis-generating tool for understanding the interactions of this compound derivatives with their biological targets. By following the detailed protocols outlined in this guide, researchers can obtain valuable insights to guide the design and optimization of novel therapeutic agents. It is important to remember that docking results are predictions and should ideally be validated by experimental data. Future work could involve more advanced computational techniques like molecular dynamics simulations to study the dynamic stability of the ligand-protein complexes.
References
- Schrödinger. (n.d.). Schrödinger Docking Tutorial.
- YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
- YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking.
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
- Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina.
- Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.
- University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.
- YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- University College London. (n.d.). 6. Preparing the protein and ligand for docking.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Semantic Scholar. (n.d.). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES.
- Harvard University. (n.d.). How to dock molecules with softwares from Schrödinger Inc..
- National Center for Biotechnology Information. (n.d.). Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors.
- Scientific Research Publishing. (2022, March 31). Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase.
- World Journal of Pharmaceutical Research. (2024, December 18). Drug likeness and docking studies of sulfonamide derivatives.
- Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan.
- PubMed. (2013, February 9). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
- PubMed Central. (n.d.). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- YouTube. (2024, January 29). Learn Maestro: Preparing protein structures.
- ACS Publications. (2023, August 3). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- Semantic Scholar. (2023, August 3). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop.
- YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
- YouTube. (2023, February 18). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software.
- YouTube. (2020, November 10). Protein Docking Beginner Tutorial.
- YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
- Reddit. (2024, March 22). Need help with molecular docking results interpretation.
- ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
- National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.
- European Journal of Chemistry. (n.d.). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline.
- PubMed. (2017, December 1). Optimization of physicochemical properties for 4-anilinoquinazoline inhibitors of trypanosome proliferation.
- PubMed Central. (n.d.). Optimization of Physicochemical Properties for 4-Anilinoquinazoline Inhibitors of Trypanosome Proliferation.
- ResearchGate. (n.d.). Validation of the molecular docking protocol employed using the before....
- PubMed. (2024, July 19). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib.
Sources
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 4-(Pyrrolidin-1-ylsulfonyl)aniline
Introduction: Unlocking the Therapeutic Potential of the 4-(Pyrrolidin-1-ylsulfonyl)aniline Scaffold
The this compound moiety is a significant pharmacophore in modern medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1][2][3] This structural motif is frequently incorporated into larger molecular scaffolds designed to target key enzymes implicated in oncogenesis, such as Fms-like tyrosine kinase 3 (FLT3), making it a cornerstone in the pursuit of novel treatments for conditions like acute myeloid leukemia (AML).[1][2][3] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers a three-dimensional architecture that allows for extensive exploration of chemical space, a critical aspect in achieving target specificity and favorable pharmacokinetic profiles.[4][5]
This guide provides a comprehensive framework for conducting systematic structure-activity relationship (SAR) studies on the this compound core. By methodically modifying each component of the scaffold—the aniline ring, the sulfonyl linker, and the pyrrolidine ring—researchers can elucidate the key structural determinants for biological activity. These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and the practical execution of experiments to drive the optimization of lead compounds.
Strategic Framework for SAR Exploration
A successful SAR campaign hinges on a logical and systematic approach to molecular modification. For the this compound scaffold, we have identified three primary vectors for derivatization. The following diagram illustrates the overarching workflow for a comprehensive SAR study.
Caption: General workflow for a structure-activity relationship (SAR) study.
Vector 1: Aniline Ring Modifications
The aniline amine group is a critical interaction point, often serving as a hydrogen bond donor or a key nucleophile in coupling reactions to build larger, more complex molecules.[1][2] Modifications to the aromatic ring can modulate the pKa of the amine, introduce new interaction points, and influence the overall electronics and solubility of the compound.
Proposed Modifications:
| Position | Modification | Rationale |
| Ortho (to -NH2) | -F, -Cl, -CH3 | Probe steric and electronic effects on amine reactivity and binding orientation. |
| Meta (to -NH2) | -F, -Cl, -OCH3, -CF3 | Investigate the impact of electron-donating and electron-withdrawing groups on the core's properties. |
| Para (to -SO2-) | N-alkylation (-NHCH3) | Assess the necessity of the primary amine for biological activity. |
General Synthetic Protocol for Aniline Ring Modification:
The synthesis of substituted anilines often begins with the corresponding substituted nitrobenzene. The following protocol outlines a general route.
Caption: Synthetic pathway for substituted this compound analogs.
Step-by-Step Protocol:
-
Chlorosulfonation: To a stirred solution of the starting substituted nitrobenzene (1.0 eq) at 0 °C, add chlorosulfonic acid (3.0-5.0 eq) dropwise. Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor by TLC.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the sulfonyl chloride. Filter, wash with cold water, and dry under vacuum.
-
Sulfonamide Formation: Dissolve the crude sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool to 0 °C and add pyrrolidine (1.2 eq) followed by a base like triethylamine or pyridine (1.5 eq). Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by column chromatography.
-
Nitro Group Reduction: Dissolve the nitro-intermediate (1.0 eq) in ethanol or ethyl acetate. Add a reducing agent such as SnCl2·2H2O (5.0 eq) in concentrated HCl, or perform catalytic hydrogenation using H2 gas and a Pd/C catalyst.[1] Heat as necessary and monitor the reaction by TLC.
-
Final Work-up and Purification: After completion, neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify by column chromatography to yield the final aniline analog.
Vector 2: Pyrrolidine Ring Modifications
The pyrrolidine ring can influence solubility, metabolic stability, and interactions with hydrophobic pockets of the target protein. Modifications here can fine-tune the physicochemical properties of the molecule.
Proposed Modifications:
| Modification Type | Specific Analogs | Rationale |
| Ring Size Variation | Azetidine (4-membered), Piperidine (6-membered) | Evaluate the impact of ring strain and conformation on activity. |
| Substitution | 3-hydroxy-pyrrolidine, 3-fluoro-pyrrolidine | Introduce polar groups to probe for additional hydrogen bonding interactions and alter logP. |
| Chiral Analogs | (R)-3-hydroxypyrrolidine, (S)-3-hydroxypyrrolidine | Investigate stereochemical preferences in the binding pocket. |
Synthetic Protocol for Pyrrolidine Analog Incorporation:
This protocol is a modification of the sulfonamide formation step described previously.
-
Starting Material: 4-Aminobenzenesulfonyl chloride (or the corresponding nitro-intermediate).
-
Amine Coupling: Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in DCM at 0 °C. Add the desired cyclic amine (e.g., azetidine, piperidine, or a substituted pyrrolidine) (1.2 eq) and triethylamine (1.5 eq).
-
Reaction and Work-up: Stir the mixture at room temperature for 2-12 hours. Follow the work-up and purification steps as outlined in the aniline modification protocol.
-
Reduction (if necessary): If starting from the nitro-intermediate, perform the nitro group reduction as previously described to obtain the final product.
Vector 3: Sulfonyl Linker Bioisosteric Replacement
The sulfonamide group is a key structural element, often acting as a hydrogen bond acceptor. However, it can also impact properties like CNS penetration and metabolic stability. Exploring bioisosteres can lead to improved drug-like properties.
Proposed Modifications:
| Bioisostere | Structure | Rationale |
| Sulfoximine | -S(O)(NH)- | Introduces a chiral center and alters the hydrogen bonding capacity. |
| Methylene Sulfonamide | -CH2-SO2- | Increases flexibility and removes the direct attachment of the sulfonyl to the aromatic ring.[6][7] |
| Amide | -C(O)-NH- | A classic bioisostere for sulfonamides, altering geometry and electronic properties. |
Synthetic Protocol for Methylene Sulfonamide Analog:
-
Starting Material: 4-Aminobenzyl alcohol.
-
Chlorination: Convert the alcohol to the corresponding benzyl chloride using a chlorinating agent like thionyl chloride.
-
Sulfinate Salt Formation: React the benzyl chloride with sodium sulfite to form the sodium benzylsulfinate.
-
Sulfonyl Chloride Formation: Oxidatively chlorinate the sulfinate salt using an agent like N-chlorosuccinimide (NCS) to yield 4-aminobenzylsulfonyl chloride.
-
Sulfonamide Formation: React the resulting sulfonyl chloride with pyrrolidine as described in previous protocols to obtain the final 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline.[7]
Biological Evaluation: Protocols for Kinase Inhibition Assays
Given the prevalence of the this compound scaffold in kinase inhibitors, a primary biological evaluation will focus on kinase inhibition, for example, against FLT3-ITD, a common target in AML.[2][3]
Protocol: In Vitro FLT3 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a quantitative measure of inhibitor binding to the target kinase.
Materials:
-
FLT3 kinase (recombinant)
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer (e.g., TR-FRET dilution buffer)
-
Test compounds (serially diluted in DMSO)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized analogs in DMSO. A typical starting concentration is 10 mM, diluted to the desired final concentrations.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reagent Preparation: Prepare a 2X solution of the FLT3 kinase and Eu-anti-tag antibody in the assay buffer. Prepare a separate 2X solution of the Alexa Fluor™ 647-labeled tracer.
-
Reaction Incubation: Add 4 µL of the 2X kinase/antibody solution to each well. Add 4 µL of the 2X tracer solution to each well. The final volume will be 10 µL.
-
Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Protocol: Cellular Proliferation Assay (MTS Assay)
To assess the effect of the compounds on cancer cell viability, particularly in cell lines dependent on the target kinase (e.g., MV4-11 cells for FLT3-ITD).[2][3]
Materials:
-
MV4-11 (FLT3-ITD positive) and K562 (FLT3-independent) human leukemia cell lines.
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Test compounds.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Data Interpretation and Iterative Design
The collective data from these assays will form the basis of the SAR.
| Analog Series | Key Data Point | Interpretation | Next Step |
| Aniline Ring Analogs | IC50 / GI50 | Determine if specific substitutions enhance potency or cellular activity. | Synthesize combinations of beneficial substitutions. |
| Pyrrolidine Analogs | IC50 / GI50 | Identify optimal ring size and the impact of polarity on activity. | Explore further substitutions on the optimal ring system. |
| Bioisostere Analogs | IC50 / GI50 | Evaluate if alternative linkers maintain or improve activity. | If a bioisostere is promising, apply the aniline and pyrrolidine modifications to that new scaffold. |
This systematic approach allows for the deconvolution of the structural requirements for activity at each position of the this compound scaffold. The insights gained will guide the rational design of subsequent generations of compounds with improved potency, selectivity, and drug-like properties.
References
- Ugolkov, A. et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11133–11157. [Link]
- Heinrich, D. M. et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link]
- Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. [Link]
- Li Petri, G. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
- Poyraz, S. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. [Link]
- Al-Otaibi, M. A. et al. (2019). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 24(1), 163. [Link]
- Krishnan, S. et al. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 12(4), 419-431. [Link]
Sources
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. dev.klivon.com [dev.klivon.com]
- 7. Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | European Journal of Chemistry [eurjchem.com]
The Versatility of 4-(Pyrrolidin-1-ylsulfonyl)aniline in Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Sulfonylaniline Scaffold as a Privileged Structure in Agrochemicals
In the landscape of modern crop protection, the sulfonylaniline scaffold has emerged as a cornerstone for the development of highly active and selective agrochemicals. This structural motif is present in a multitude of commercial herbicides, fungicides, and insecticides, owing to its favorable physicochemical properties and its ability to engage with a variety of biological targets. The sulfonamide linkage (-SO₂NH-) provides a stable, yet synthetically versatile handle that allows for the construction of complex molecules with fine-tuned biological activities.
Within this important class of compounds, 4-(Pyrrolidin-1-ylsulfonyl)aniline (Figure 1) stands out as a particularly valuable building block for agrochemical discovery. Its unique structure, featuring a primary aromatic amine for further functionalization and a pyrrolidinylsulfonyl group, offers a compelling combination of features. The pyrrolidine ring can enhance solubility and metabolic stability, while the sulfonyl group acts as a rigid linker and hydrogen bond acceptor, crucial for binding to target enzymes.
This technical guide provides detailed application notes and synthetic protocols for the use of this compound as a key intermediate in the synthesis of potential next-generation herbicides and fungicides. The protocols are designed to be robust and reproducible, providing researchers with a practical framework for exploring the potential of this versatile building block.
Application 1: Synthesis of a Novel Triazolopyrimidine Sulfonanilide Herbicide
Background and Rationale
The triazolopyrimidine sulfonanilides are a commercially significant class of herbicides that act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme (also known as acetolactate synthase, ALS).[1][2] This enzyme is critical for the biosynthesis of branched-chain amino acids in plants, but is absent in mammals, making it an excellent target for selective herbicides.[1] The general structure of these herbicides consists of a heterocyclic core (the triazolopyrimidine) linked via a sulfonylurea or sulfonamide bridge to a substituted phenyl ring.
By utilizing this compound as the aniline component, we can synthesize a novel sulfonanilide herbicide. The pyrrolidinylsulfonyl moiety is hypothesized to interact favorably within the active site of the AHAS enzyme, potentially leading to enhanced herbicidal activity or a modified weed control spectrum. The following protocol details the synthesis of N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-5,7-dimethoxy-[3][4][5]triazolo[1,5-a]pyrimidine-2-sulfonamide, a potential new AHAS inhibitor.
Proposed Synthetic Pathway
The synthesis involves a nucleophilic substitution reaction between the primary amine of this compound and the highly reactive sulfonyl chloride of 5,7-dimethoxy-[3][4][5]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride.[3][6]
Caption: Workflow for the synthesis of a novel herbicide.
Detailed Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 88327-91-7 | 226.30 |
| 5,7-Dimethoxy-[3][4][5]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride | 98169-74-5 | 292.70 |
| Anhydrous Pyridine | 110-86-1 | 79.10 |
| Anhydrous Acetonitrile | 75-05-8 | 41.05 |
| 1 M Hydrochloric Acid | 7647-01-0 | 36.46 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 |
| Silica Gel (230-400 mesh) | 7631-86-9 | - |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (2.26 g, 10.0 mmol, 1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (40 mL) to the flask and stir until the aniline is completely dissolved.
-
Base Addition: Add anhydrous pyridine (1.2 mL, 15.0 mmol, 1.5 eq) to the solution.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 5,7-dimethoxy-[3][4][5]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (2.93 g, 10.0 mmol, 1.0 eq) in anhydrous acetonitrile (20 mL). Add this solution dropwise to the aniline solution over 15 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Add 50 mL of ethyl acetate to the residue and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 30 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 30 mL), and finally brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 20% to 50% ethyl acetate).
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent to afford the desired N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-5,7-dimethoxy-[3][4][5]triazolo[1,5-a]pyrimidine-2-sulfonamide as a white to off-white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Outcome:
| Parameter | Expected Value |
| Physical Form | White solid |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
Application 2: Synthesis of a Novel N-Aryl Sulfonamide Fungicide
Background and Rationale
The sulfonamide moiety is a well-established pharmacophore in the development of fungicides.[4][7] Commercial fungicides like cyazofamid and amisulbrom feature this functional group. The mechanism of action for many sulfonamide-based fungicides involves the inhibition of key enzymes in fungal metabolic pathways, such as succinate dehydrogenase.[5][8] The synthesis of novel N-aryl sulfonamides allows for the exploration of new chemical space and the potential discovery of fungicides with improved efficacy, broader spectrum of activity, or a novel mode of action.
This protocol describes a straightforward synthesis of a potential fungicidal compound, N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4-fluorobenzenesulfonamide, by reacting this compound with 4-fluorobenzenesulfonyl chloride. The introduction of a fluorine atom on the benzenesulfonyl ring is a common strategy in agrochemical design to enhance metabolic stability and binding affinity.
Proposed Synthetic Pathway
This synthesis is analogous to the herbicide preparation, involving the formation of a sulfonamide bond between an aniline and a sulfonyl chloride.
Caption: Workflow for the synthesis of a novel fungicide.
Detailed Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 88327-91-7 | 226.30 |
| 4-Fluorobenzenesulfonyl chloride | 349-88-2 | 194.61 |
| Triethylamine | 121-44-8 | 101.19 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Deionized Water | 7732-18-5 | 18.02 |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 |
| Ethanol | 64-17-5 | 46.07 |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (2.26 g, 10.0 mmol, 1.0 eq) in dichloromethane (50 mL).
-
Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) dropwise.
-
Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (2.14 g, 11.0 mmol, 1.1 eq) in dichloromethane (20 mL) and add it dropwise to the cooled aniline solution over 20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction by TLC (3:7 ethyl acetate/hexanes).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4-fluorobenzenesulfonamide as fine crystals.
-
Characterization: Dry the crystals under vacuum and characterize the product by melting point determination, ¹H NMR, ¹³C NMR, and elemental analysis.
Expected Outcome:
| Parameter | Expected Value |
| Physical Form | Crystalline solid |
| Yield | 80-90% |
| Purity (by NMR) | >99% |
Structure-Activity Relationship (SAR) Insights
The this compound moiety offers several points for SAR exploration:
-
Pyrrolidine Ring: The saturated heterocyclic ring can be replaced with other cyclic amines (e.g., piperidine, morpholine) to probe the impact of ring size and heteroatom composition on biological activity and physical properties.
-
Sulfonylaniline Core: The substitution pattern on the aniline ring is critical. While this guide uses the para-substituted aniline, ortho- and meta-isomers could be synthesized to investigate the geometric requirements of the target enzyme's binding pocket.
-
Versatility of the Amino Group: The primary amine is the key reactive handle. Its conversion to a sulfonamide is just one possibility. It can also be acylated, alkylated, or used in the synthesis of other heterocyclic systems, such as quinazolines, which are also known to have fungicidal properties.[7]
Conclusion
This compound is a high-potential building block for the synthesis of novel agrochemicals. Its straightforward reactivity, coupled with the desirable properties imparted by the pyrrolidinylsulfonyl group, makes it an attractive starting material for generating diverse libraries of candidate herbicides and fungicides. The protocols detailed herein provide a solid foundation for researchers to synthesize and evaluate new crop protection agents based on this versatile intermediate.
References
- ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry.
- PubMed. (2025). Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi.
- PubMed. (2025). Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi.
- MDPI. (n.d.). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity.
- MDPI. (n.d.). A Novel Series of[3][4][5]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation.
- PubMed. (2010). Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor.
- R Discovery. (1994). Triazolopyrimidine Sulfonanilide Herbicides and Related Compounds.
- PMC. (n.d.). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone.
- Google Patents. (n.d.). N-(5,7-dimethoxy[3][4][5]triazolo[1,5-a]pyrimidin-2-yl) arylsulfonamide compounds and their use as herbicides.
Sources
- 1. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Buy 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride | 98165-58-3 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA2395050A1 - N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl) arylsulfonamide compounds and their use as herbicides - Google Patents [patents.google.com]
- 7. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-(Pyrrolidin-1-ylsulfonyl)aniline in Advanced Materials Synthesis
Abstract
These application notes serve as a technical guide for researchers, material scientists, and chemical engineers on the utilization of 4-(Pyrrolidin-1-ylsulfonyl)aniline as a functional monomer in the synthesis of novel polymeric materials. While historically explored within medicinal chemistry, the unique electronic and structural characteristics of this compound present significant opportunities for the development of advanced materials with tailored properties. This document provides a comprehensive overview of the potential applications, detailed synthetic protocols for polymerization, and methods for characterization of the resulting polymers. We will extrapolate from the known chemistry of analogous sulfonylated anilines to propose scientifically grounded pathways for the creation of new materials for organic electronics and sensing applications.
Introduction: The Potential of this compound in Material Science
This compound is a bifunctional molecule featuring a polymerizable aniline moiety and a polar, electron-withdrawing pyrrolidinylsulfonyl group. The aniline functional group is the cornerstone of a vast class of conducting polymers, most notably polyaniline (PANI), which has been extensively studied for its electrical conductivity and environmental stability. The introduction of substituent groups onto the aniline ring is a well-established strategy for modulating the properties of the resulting polymers, such as solubility, processability, and electronic characteristics.
The pyrrolidinylsulfonyl group in this compound is anticipated to impart several desirable features to a corresponding polymer. Sulfone and sulfonamide groups are recognized for their utility in pharmaceuticals and material science due to their chemical stability and specific electronic effects.[1] In the context of polyanilines, the incorporation of sulfonyl groups can influence the polymer's conductivity and may enhance its solubility in common organic solvents, a significant challenge in the processing of pristine polyaniline. Research on poly(p-phenylsulfonyl-aniline) has demonstrated that polymers derived from sulfonylated anilines can exhibit semiconducting properties, opening avenues for their use in electronic devices.[2] Furthermore, sulfonated polyanilines have been shown to possess good biocompatibility, suggesting that polymers derived from this compound could also be explored for biomedical applications.[3]
These application notes will therefore focus on the prospective use of this compound as a monomer for the synthesis of novel functional polymers, with a proposed nomenclature of poly(this compound) or "P(PSA)".
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is crucial for designing polymerization reactions and for predicting the characteristics of the resulting polymer.
| Property | Value | Reference |
| CAS Number | 88327-91-7 | [] |
| Molecular Formula | C10H14N2O2S | [] |
| Molecular Weight | 226.30 g/mol | [] |
| Appearance | Solid | [5] |
| Boiling Point | 407.8 °C at 760 mmHg | [] |
| Density | 1.336 g/cm³ | [] |
Proposed Application: Synthesis of a Novel Soluble Conducting Polymer
The primary proposed application of this compound in material science is as a monomer for the synthesis of a new class of polyaniline derivatives. The presence of the pyrrolidinylsulfonyl group is expected to enhance the solubility and processability of the polymer, while the aniline backbone provides the pathway for electrical conductivity.
Rationale and Scientific Background
Polyaniline is typically synthesized via the oxidative polymerization of aniline. The resulting polymer exists in various oxidation states, with the emeraldine salt form being electrically conductive. However, the rigid backbone and strong interchain interactions of unsubstituted polyaniline render it insoluble in most common solvents, which severely limits its processability and integration into devices.
By incorporating the bulky and polar pyrrolidinylsulfonyl group, we anticipate two key benefits:
-
Increased Solubility: The substituent group will increase the steric hindrance between polymer chains, disrupting the close packing and reducing the intermolecular forces that lead to insolubility. The polar nature of the sulfonyl group may also improve solubility in more polar organic solvents.
-
Tunable Electronic Properties: The electron-withdrawing nature of the sulfonyl group will influence the electronic structure of the polymer backbone, potentially altering its conductivity, redox potentials, and optical properties. This provides a handle for tuning the material's characteristics for specific applications.
Experimental Workflow for Polymerization
The following diagram illustrates the proposed workflow for the synthesis and characterization of poly(this compound).
Caption: Proposed workflow for the synthesis and characterization of P(PSA).
Detailed Protocol for Oxidative Polymerization
This protocol is adapted from established methods for the synthesis of polyaniline and its derivatives.[6]
Materials:
-
This compound (Monomer)
-
Ammonium persulfate (APS) (Oxidant)
-
Hydrochloric acid (HCl), concentrated
-
Methanol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
Procedure:
-
Monomer Solution Preparation:
-
In a 250 mL beaker, dissolve a specific amount of this compound (e.g., 2.26 g, 0.01 mol) in 100 mL of 1 M HCl.
-
Stir the solution until the monomer is completely dissolved.
-
Place the beaker in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
-
Oxidant Solution Preparation:
-
In a separate 100 mL beaker, dissolve a stoichiometric amount of ammonium persulfate (e.g., 2.85 g, 0.0125 mol, for a 1.25:1 molar ratio of oxidant to monomer) in 50 mL of 1 M HCl.
-
Cool the oxidant solution in an ice bath to 0-5 °C.
-
-
Polymerization Reaction:
-
Slowly add the pre-cooled oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes.
-
A color change should be observed as the polymerization proceeds, likely to a dark green or black.
-
Allow the reaction to continue stirring in the ice bath for 2 hours, and then at room temperature for an additional 22 hours to ensure complete polymerization.
-
-
Isolation and Purification:
-
Collect the polymer precipitate by vacuum filtration using a Büchner funnel.
-
Wash the polymer powder on the filter paper sequentially with copious amounts of 1 M HCl, deionized water, and finally methanol to remove unreacted monomer, oxidant, and oligomers.
-
Continue washing until the filtrate runs clear.
-
-
Drying:
-
Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved.
-
The final product is the emeraldine salt form of poly(this compound).
-
Characterization of Poly(this compound)
A comprehensive characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups of the polymer, including the quinoid and benzenoid rings of the polyaniline backbone and the S=O stretching of the sulfonyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the polymer structure, although peak broadening due to the polymeric nature and potential paramagnetism might be a challenge.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer. A suitable solvent in which the polymer is soluble will need to be identified.
-
UV-Vis Spectroscopy: To study the electronic transitions of the polymer in its different oxidation states. The absorption bands will provide insights into the electronic structure and doping level.
-
Four-Point Probe Conductivity Measurement: To determine the electrical conductivity of the polymer. This can be performed on a pressed pellet of the polymer powder or a thin film cast from a solution.
Potential Applications in Material Science
The unique properties anticipated for P(PSA) suggest its potential in several areas of material science:
-
Organic Light-Emitting Diodes (OLEDs): The semiconducting nature of sulfonylated polyanilines suggests that P(PSA) could be investigated as a hole injection or transport layer in OLED devices. Its improved solubility would be a significant advantage for solution-based device fabrication.
-
Sensors: The conductivity of polyaniline is known to be sensitive to its environment (e.g., pH, chemical vapors). The functional groups on P(PSA) could be engineered to create selective binding sites for specific analytes, leading to the development of novel chemical sensors.
-
Antistatic Coatings: The moderate conductivity expected for P(PSA) could make it suitable for use in antistatic coatings for electronic components and packaging, where its solution processability would be beneficial for large-area application.
-
Biocompatible Electronics: Drawing from the good biocompatibility of sulfonated polyanilines,[3] P(PSA) could be explored for applications in bioelectronics, such as in biosensors or as a coating for medical implants.
Conclusion
This compound represents a promising yet underexplored monomer for the creation of novel functional polymers. By leveraging established principles of aniline polymerization and the property-modifying effects of sulfonyl substituents, it is possible to design and synthesize a new generation of soluble, conductive materials. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of poly(this compound) in a variety of advanced material science applications.
References
- Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- 4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline. BLDpharm. [URL: https://www.bldpharm.com/products/947018-92-0.html]
- 4-[(1-Pyrrolidinylsulfonyl)methyl]aniline. CymitQuimica. [URL: https://www.cymitquimica.com/products/4-1-pyrrolidinylsulfonyl-methyl-aniline-3B-P2148]
- Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64d7a8e7d95394f78b84950e]
- This compound. ChemBridge. [URL: https://www.hit2lead.com/chembridge-building-blocks-bb-3003047.html]
- CAS 88327-91-7 this compound. BOC Sciences. [URL: https://www.bocsci.com/product/4-pyrrolidin-1-ylsulfonyl-aniline-cas-88327-91-7-boku-3003047.html]
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1251341/full]
- Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Molecules. [URL: https://www.mdpi.com/1420-3049/29/21/4815]
- Direct sulfonylation of anilines mediated by visible light. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob01534a]
- Sulfonylaniline-containing drugs and their construction methods. ResearchGate. [URL: https://www.researchgate.
- Scope of the direct sulfonylation of aniline derivatives a. ResearchGate. [URL: https://www.researchgate.
- Synthesis and Investigation of Polymers Containing Aniline and Indole Fragments. Bashkir State University. [URL: https://elib.bashedu.
- Synthesis and characterization of cytocompatible sulfonated polyanilines. Macromolecular Rapid Communications. [URL: https://pubmed.ncbi.nlm.nih.gov/21590992/]
- 4-(Pyrrolidin-1-ylsulfonylmethyl)aniline. Klivon. [URL: https://www.klivon.com/4-pyrrolidin-1-ylsulfonylmethyl-aniline-cas-334981-10-1]
- Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Sulfonylation-%2C-Aniline%2C-Alcohol%2C-Solvent-free%2C-Bahrami-Khorasani/d88377f0a927a7c73361e6c382903b60e816a1c1]
- Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules. [URL: https://www.mdpi.com/1420-3049/16/9/7906]
- Synthesis, characterization and electrical properties of poly(p-phenylsulfonyl-aniline). ResearchGate. [URL: https://www.researchgate.net/publication/237691533_Synthesis_characterization_and_electrical_properties_of_polyp-phenylsulfonyl-aniline]
- Synthesis, characterization, and electrospinning of novel polyaniline–peptide polymers. Journal of Materials Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3946950/]
- 334981-10-1|4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline. BLDpharm. [URL: https://www.bldpharm.com/de/products/334981-10-1.html]
- Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. Polymers. [URL: https://www.mdpi.com/2073-4360/12/10/2237]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of cytocompatible sulfonated polyanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hit2Lead | this compound | CAS# 88327-91-7 | MFCD00277212 | BB-3003047 [hit2lead.com]
- 6. Synthesis, characterization, and electrospinning of novel polyaniline–peptide polymers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline
Welcome to the technical support center for the synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline. As a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and other therapeutic agents, its efficient and clean synthesis is paramount.[1][2] This guide, structured in a question-and-answer format, is designed for researchers, chemists, and drug development professionals. Drawing from established synthetic methodologies and field experience, we will diagnose and resolve common issues encountered during its preparation.
Two primary synthetic routes are commonly employed. We will address the potential pitfalls and side reactions specific to each pathway.
-
Route A: Nucleophilic substitution of 4-aminobenzenesulfonyl chloride with pyrrolidine.
-
Route B: Cyclizative N-alkylation of 4-aminobenzenesulfonamide (sulfanilamide) with 1,4-dibromobutane.
Part 1: Synthesis via 4-Aminobenzenesulfonyl Chloride & Pyrrolidine
This route is often favored for its directness. However, the presence of two nucleophilic centers (the pyrrolidine nitrogen and the aniline nitrogen) and a highly reactive electrophile (the sulfonyl chloride) can lead to complications.
Frequently Asked Questions (FAQs)
Question 1.1: My reaction yield is significantly lower than expected, and I have a lot of water-soluble material during workup. What is the likely cause?
Answer: The most probable cause is the hydrolysis of your starting material, 4-aminobenzenesulfonyl chloride. Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture or non-anhydrous solvents, which converts the reactive sulfonyl chloride to the unreactive 4-aminobenzenesulfonic acid.
Troubleshooting Guide:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) should be freshly distilled or obtained from a solvent purification system.
-
Reagent Quality: Use a fresh, high-purity bottle of 4-aminobenzenesulfonyl chloride.[3] Over time, this reagent can degrade upon exposure to atmospheric moisture.
-
Temperature Control: The reaction is exothermic. Running the reaction at a low temperature (e.g., 0 °C) minimizes side reactions and can reduce the rate of hydrolysis if trace water is present. Add the sulfonyl chloride solution dropwise to the pyrrolidine solution to control the exotherm.[4]
Question 1.2: My TLC shows the desired product spot, but also a significant, less polar spot that is difficult to separate. What is this byproduct?
Answer: This is likely a result of a side reaction involving the aniline nitrogen. While pyrrolidine is a much stronger nucleophile, under certain conditions (e.g., if excess base is used or if the reaction is run at high temperatures), the aniline nitrogen of the product can be deprotonated and act as a nucleophile. More commonly, the aniline nitrogen of one molecule of the starting material attacks the sulfonyl chloride of another, leading to oligomeric or polymeric byproducts.
Troubleshooting Guide:
-
Stoichiometry and Reagent Addition:
-
Use a slight excess of pyrrolidine (1.1-1.2 equivalents) to ensure the sulfonyl chloride is fully consumed by the intended nucleophile.
-
Employ a "slow addition" or "high dilution" principle. Add a solution of the sulfonyl chloride dropwise to a stirred solution of pyrrolidine and a non-nucleophilic base (like triethylamine or pyridine). This maintains a low instantaneous concentration of the electrophile, favoring the intramolecular reaction with the highly nucleophilic pyrrolidine over intermolecular side reactions.[4]
-
-
Base Selection: Use a stoichiometric amount of a hindered or non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct. Using an excess of a very strong base could deprotonate the aniline, increasing its nucleophilicity and promoting side reactions.
Experimental Workflow: Route A
Below is a generalized protocol for the synthesis of this compound via the sulfonyl chloride route.
Protocol 1: Synthesis via 4-Aminobenzenesulfonyl Chloride
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve pyrrolidine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve 4-aminobenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred pyrrolidine mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by silica gel column chromatography.[5]
Part 2: Synthesis via Sulfanilamide & 1,4-Dibromobutane
This route involves the double N-alkylation of sulfanilamide with 1,4-dibromobutane to form the pyrrolidine ring. While it avoids the use of a moisture-sensitive sulfonyl chloride, it is prone to several distinct side reactions.
Frequently Asked Questions (FAQs)
Question 2.1: I am getting a significant amount of a high-molecular-weight byproduct that is insoluble in most common organic solvents. What is it?
Answer: This is almost certainly the intermolecular dialkylation product, where two molecules of sulfanilamide are linked by one 1,4-dibromobutane molecule. This happens when the mono-alkylated intermediate reacts with another molecule of deprotonated sulfanilamide instead of cyclizing.
Troubleshooting Guide:
-
High Dilution: This is the most critical factor. Running the reaction at very low concentrations (e.g., 0.01-0.05 M) significantly favors the intramolecular cyclization over the intermolecular dimerization.
-
Slow Addition of Alkylating Agent: Similar to Route A, adding the 1,4-dibromobutane solution very slowly (e.g., via syringe pump over several hours) to the solution of sulfanilamide and base keeps the concentration of the alkylating agent low, further suppressing the intermolecular reaction.[6]
-
Base and Solvent: Use a strong, non-nucleophilic base to ensure complete deprotonation of the sulfonamide. A combination of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like DMF or DMSO is common.[1]
Question 2.2: My product yield is low, and I've isolated a salt-like byproduct. What could this be?
Answer: This could be a quaternary ammonium salt. The nitrogen atom of the newly formed pyrrolidine ring in your product is still nucleophilic and can react with another molecule of 1,4-dibromobutane. This is especially problematic if a large excess of the alkylating agent is used.
Troubleshooting Guide:
-
Control Stoichiometry: Carefully control the stoichiometry. Using a slight excess of the sulfanilamide (e.g., 1.1 equivalents) relative to 1,4-dibromobutane (1.0 equivalent) can help ensure the alkylating agent is consumed before it can react with the product.
-
Monitor the Reaction: Follow the reaction progress by TLC. Once the starting sulfanilamide is consumed, stop the reaction to prevent further alkylation of the product.
Question 2.3: The reaction seems to produce multiple products, including some that are more polar than the starting material. How can I improve selectivity?
Answer: The formation of multiple products often points to a lack of control over the reaction conditions. Besides the dimerization and quaternization mentioned above, N,N-dialkylation on the same sulfonamide nitrogen (though less likely to lead to the desired cyclization) can occur if the mono-alkylated intermediate is deprotonated and reacts again before cyclizing.[6][7]
Troubleshooting Guide:
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for mono-alkylation versus dialkylation, although it may also slow down the desired cyclization.[6] An optimal temperature must be found empirically.
-
Base Selection: The choice of base is crucial. A very strong base in large excess can lead to a higher concentration of all possible deprotonated species, potentially increasing side reactions. Use a slight excess of a strong base (e.g., 2.1-2.2 equivalents of NaH for the two deprotonations required for cyclization).
Side Reaction Pathways: Route B
// Nodes SM [label="Sulfanilamide +\n1,4-Dibromobutane", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Mono-alkylated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired Product:\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"]; Side1 [label="Side Product:\nIntermolecular Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"]; Side2 [label="Side Product:\nQuaternary Salt", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"];
// Edges SM -> Intermediate [label="1. Base\n2. Alkylation", color="#5F6368"]; Intermediate -> Product [label="Intramolecular\nCyclization (Favored)", color="#34A853"]; Intermediate -> Side1 [label="Intermolecular\nAlkylation (Disfavored)", color="#EA4335"]; Product -> Side2 [label="Further Alkylation\n(Excess Dibromobutane)", color="#EA4335"]; } axdot Caption: Key reaction pathways in Route B.
Protocol 2: Synthesis via Sulfanilamide
-
Preparation: To a solution of sulfanilamide (1.0 eq.) in anhydrous DMF under an inert atmosphere, add sodium hydride (2.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.
-
Addition: Prepare a separate solution of 1,4-dibromobutane (1.05 eq.) in anhydrous DMF. Using a syringe pump, add this solution to the sulfanilamide anion solution over 4-6 hours.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-80 °C and stir overnight. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely contain byproducts. Purification is typically achieved via silica gel column chromatography.
Summary and Comparison
| Feature | Route A (Sulfonyl Chloride) | Route B (Sulfanilamide) |
| Starting Materials | 4-Aminobenzenesulfonyl chloride, Pyrrolidine | 4-Aminobenzenesulfonamide, 1,4-Dibromobutane |
| Key Challenge | Moisture sensitivity of sulfonyl chloride | Intermolecular side reactions |
| Primary Side Product | Hydrolysis products, oligomers | Intermolecular dimer |
| Control Strategy | Anhydrous conditions, slow addition | High dilution, slow addition |
| Typical Yield | Moderate to High | Variable, highly condition-dependent |
| Recommendation | Generally more reliable and higher yielding if anhydrous techniques are strictly followed. | An alternative when the sulfonyl chloride is unavailable, but requires careful optimization to minimize dimerization. |
This guide provides a framework for identifying and resolving common issues in the synthesis of this compound. Successful synthesis relies on a fundamental understanding of the competing reaction pathways and meticulous control over reaction parameters.
References
- BenchChem. (2025). Troubleshooting side reactions in sulfonamide alkylation. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp-9qda8sJDMA-TCFdnvYUzOYKE7hOzlj7-ZaCFJ2KVXnKrhT246YFpvk2tJk57hspq1IQFof0eGHuckNxvmVeXpt-Oa-7f88Ckau9VJ2MpDwd_6C885rkYhsRLWLMouLZDcgFZznIGDRv0r2g4YZCkhAUijbGJF5VMwfhm5LMRUi7FbjQhqQsLYth3B351EDdnjmV]
- Curran, D. P., et al. (2011). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. PMC, NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLTff66g2ZoddYrqxHBpnThxjRJWqlshbMRp2mbVJExNGIWfscwv1v7rXHrPl24OqaVZbt02_J60tOUQ1lBuXeK_BzbcPAveOO6M-EAdAhcQvoot_une8pf_nHS0fIpV6urA8KxvItzwG0XA==]
- Malapit, C. A., et al. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. [URL: https://doi.org/10.1021/acs.joc.9b02699]
- Jorda, R., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/37535924/]
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- Wang, C., et al. (2015). Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4408489/]
- Li, F., et al. (2018). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry. [URL: https://doi.org/10.1039/C8NJ01570A]
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- Bektas, H., et al. (2021). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1988899]
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Technical Support Center: Optimizing the Synthesis and Yield of 4-(Pyrrolidin-1-ylsulfonyl)aniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights to help you troubleshoot problems, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.
Synthesis Overview: A Common Pathway
The synthesis of this compound is typically achieved through a three-step sequence starting from aniline. This involves:
-
Protection of the aniline's amino group via acetylation.
-
Chlorosulfonation of the resulting acetanilide to form the key intermediate, 4-acetamidobenzenesulfonyl chloride.
-
Sulfonamide Formation by reacting the sulfonyl chloride with pyrrolidine.
-
Deprotection via hydrolysis to yield the final product.
Each stage presents unique challenges that can impact the overall yield. This guide will focus on troubleshooting the critical steps from the sulfonyl chloride intermediate onwards.
Caption: A common synthetic workflow for this compound.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Question 1: My yield is consistently low in the sulfonamide formation step (reaction of 4-acetamidobenzenesulfonyl chloride with pyrrolidine). What is the most likely cause?
Answer: This is a frequent issue, and the primary culprit is often the hydrolysis of your starting material, 4-acetamidobenzenesulfonyl chloride.[1][2] Sulfonyl chlorides are highly reactive and extremely sensitive to moisture.
Causality & Solution:
-
Hydrolysis: Any trace of water in your reaction setup (glassware, solvents, reagents) will convert the reactive sulfonyl chloride into the unreactive 4-acetamidobenzenesulfonic acid, halting the reaction and drastically reducing your yield.[1]
-
Core Directive - Ensure Anhydrous Conditions:
-
Glassware: Thoroughly oven-dry all glassware (at >120°C for several hours) or flame-dry under vacuum and allow it to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[1] Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent).
-
Reagents: Ensure your pyrrolidine and base are free of water.
-
Atmosphere: Conduct the reaction under a positive pressure of an inert gas like Nitrogen or Argon.
-
Caption: Competing reaction pathways for the sulfonyl chloride intermediate.
Question 2: I've ensured anhydrous conditions, but my yield is still suboptimal. What else should I investigate?
Answer: The choice of base and the stoichiometry of your reactants are the next critical parameters to optimize.
Causality & Solution:
-
Base Selection: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate your pyrrolidine, rendering it non-nucleophilic. A base is required to scavenge this acid. However, the base itself must not compete with pyrrolidine.
-
Recommendation: Use a non-nucleophilic, sterically hindered organic base like pyridine or triethylamine (TEA).[1] Pyridine is often preferred as it can also act as a nucleophilic catalyst. Avoid aqueous bases like NaOH or K₂CO₃, as they introduce water and promote hydrolysis of the sulfonyl chloride.[1]
-
-
Stoichiometry: To drive the reaction to completion, it's often beneficial to use a slight excess of the amine.
-
Recommendation: Use 1.1 to 1.2 equivalents of pyrrolidine relative to the 4-acetamidobenzenesulfonyl chloride.[1] This ensures the limiting reagent (the more valuable sulfonyl chloride) is fully consumed.
-
Question 3: The final deprotection step (acid hydrolysis of the acetamido group) is either incomplete or seems to be degrading my product. How can I refine this?
Answer: Achieving a clean and complete deprotection requires balancing reaction time, temperature, and acid concentration.
Causality & Solution:
-
Incomplete Hydrolysis: Insufficient heating or reaction time will lead to a mixture of your desired product and the protected intermediate, which can be difficult to separate.
-
Product Degradation: While the sulfonamide bond is generally stable, prolonged exposure to harsh acidic conditions at high temperatures can lead to side reactions or decomposition.
-
Optimization Strategy:
-
Acid Choice: Use a moderate concentration of hydrochloric acid (e.g., 6 M HCl).[3]
-
Temperature Control: Heat the reaction mixture to a gentle reflux (around 70-80°C).[3]
-
Monitoring: The most crucial aspect is to monitor the reaction's progress. Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material (the protected acetamide). A typical mobile phase could be a mixture of ethyl acetate and hexanes. Once the starting material spot is gone, the reaction is complete.
-
Work-up: Immediately cool the reaction and neutralize it carefully with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product. This prevents further exposure to the acid.
-
Frequently Asked Questions (FAQs)
Q1: How can I best purify the final product, this compound? A1: Recrystallization is the most effective method for purifying the final solid product.[1] The key is selecting an appropriate solvent system. Common choices include ethanol, isopropanol, or mixtures of ethanol and water.[1] Perform small-scale solubility tests to find a solvent that dissolves your compound when hot but provides low solubility at room temperature, allowing for the precipitation of pure crystals upon cooling.
Q2: How do I know when the sulfonamide formation reaction is complete? A2: Thin Layer Chromatography (TLC) is the best method for monitoring the reaction. Spot the reaction mixture alongside your starting sulfonyl chloride on a TLC plate. The reaction is complete when the sulfonyl chloride spot has been completely consumed.
Q3: My 4-acetamidobenzenesulfonyl chloride starting material is old. Can I still use it? A3: It is highly recommended to use fresh or properly stored 4-acetamidobenzenesulfonyl chloride. Over time, it will inevitably react with atmospheric moisture, leading to hydrolysis and a lower effective concentration of the active reagent, which will directly result in lower yields.[1] If you must use older material, a purification step like recrystallization might be necessary, but using fresh reagent is the best practice.
Key Experimental Protocols
Protocol 1: Synthesis of N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide
-
Setup: Under a nitrogen atmosphere, add 4-acetamidobenzenesulfonyl chloride (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Solvent: Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of pyrrolidine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Reaction: Add the pyrrolidine/pyridine solution dropwise to the stirred sulfonyl chloride solution over 30 minutes, ensuring the temperature remains at 0°C.
-
Warm-up & Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Hydrolysis to this compound
-
Setup: Place the crude N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide from the previous step into a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Hydrolysis: Add 6 M aqueous HCl (typically 2 mL per gram of starting material).[3]
-
Heating: Heat the mixture to reflux (70-80°C) with vigorous stirring for 45-90 minutes.[3] Monitor the disappearance of the starting material by TLC.
-
Cooling & Neutralization: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add saturated NaHCO₃ solution with stirring until gas evolution ceases and the pH is neutral (~7-8).
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
Data Summary Table
| Parameter | Step 1: Sulfonamide Formation | Step 2: Deprotection | Rationale & Notes |
| Key Reagents | 4-Acetamidobenzenesulfonyl chloride, Pyrrolidine, Pyridine | N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide, HCl | |
| Solvent | Anhydrous DCM or THF | 6 M Aqueous HCl | Anhydrous conditions are critical for Step 1.[1] |
| Temperature | 0°C to Room Temp. | 70-80°C (Reflux) | Initial cooling controls exothermicity. |
| Equivalents | Pyrrolidine (1.1 eq), Pyridine (1.2 eq) | HCl (in excess) | A slight excess of amine drives the reaction.[1] |
| Monitoring | TLC (e.g., 3:1 Hexanes:EtOAc) | TLC (e.g., 3:1 Hexanes:EtOAc) | Essential for determining reaction completion. |
| Typical Yield | >90% (crude) | >85% (after purification) | Yields are highly dependent on conditions and purity. |
References
- Konecny, D., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11133–11157.
- Borch, R. F., & gimmick, T. R. (2010). Preparation of sulfonamides from N-silylamines. The Journal of organic chemistry, 75(22), 7854–7857.
- Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- MDPI. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer.
- ResearchGate. (2025). Optimization of reaction conditions for sulfimide synthesis.
- Bolm, C., & Hildebrand, J. P. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9595–9599.
- Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop.
- ACS Publications. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- PrepChem.com. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride.
- RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
- National Center for Biotechnology Information. (n.d.). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies.
- University of California, Davis. (n.d.). Synthesis of Sulfanilamide.
- Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug.
- Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFINIC ACID.
- National Center for Biotechnology Information. (2009). 4-(1H-imidazol-1-yl) Aniline: A New Ligand of Mixed-Mode Chromatography for Antibody Purification.
Sources
Technical Support Center: Optimizing Suzuki Coupling Reactions with Sulfonamide Substrates
Welcome to the dedicated technical support center for Suzuki-Miyaura coupling reactions involving sulfonamide substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling these often-challenging substrates. The inherent electron-withdrawing nature of the sulfonamide group can significantly impact the reaction, necessitating careful optimization of catalysts, ligands, bases, and solvents.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve higher yields, cleaner reaction profiles, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with sulfonamide-containing substrates often problematic?
A1: The primary challenge stems from the electronic properties of the sulfonamide group. As a potent electron-withdrawing group, it deactivates the aryl halide or triflate towards the crucial oxidative addition step in the catalytic cycle.[1][2][3] This deactivation can lead to sluggish or incomplete reactions. Additionally, the sulfonamide moiety can potentially coordinate with the palladium catalyst, leading to catalyst inhibition or decomposition.
Q2: What is the first parameter I should investigate if my reaction is failing?
A2: If you are experiencing low to no conversion, the catalyst system (palladium precursor and ligand) is the most critical starting point. The combination of an appropriate palladium source and a highly active, sterically bulky, electron-rich ligand is often necessary to overcome the deactivated nature of the substrate.[4][5][6]
Q3: I'm observing significant protodeboronation of my boronic acid. What can I do?
A3: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially under basic conditions.[7][8][9] To mitigate this, consider using boronic esters (e.g., pinacol or MIDA esters) which exhibit greater stability.[10][11] Alternatively, using anhydrous conditions with a non-hydroxide base like potassium phosphate (K₃PO₄) can also suppress this side reaction.[4]
Q4: Can the choice of base dramatically affect the outcome?
A4: Absolutely. The base is not just a simple activator; its strength, solubility, and counter-ion can significantly influence the reaction.[12][13] For sulfonamide substrates, a moderately strong base is often required to facilitate the transmetalation step without promoting excessive side reactions.[14] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common first choices.[4][15]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inefficient Oxidative Addition: The electron-withdrawing sulfonamide group deactivates the aryl halide.[1] 2. Catalyst Deactivation: The sulfonamide nitrogen or oxygen atoms may be coordinating to the Pd center.[6] 3. Poor Reagent Quality: Impure starting materials, inactive catalyst, or wet solvent. | 1. Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos in combination with a Pd(0) or Pd(II) precursor.[4][6] 2. Increase reaction temperature. Monitor for decomposition. A good starting range is 60-100 °C.[16] 3. Ensure an inert atmosphere. Thoroughly degas all solvents and reagents to prevent catalyst oxidation.[17] |
| Significant Protodeboronation | 1. Boronic Acid Instability: The boronic acid is susceptible to hydrolysis under basic conditions.[7][18] 2. Harsh Basic Conditions: Strong bases (e.g., NaOH, KOH) or high concentrations of water can accelerate this side reaction.[8][9] | 1. Use a more stable boronic acid derivative. Pinacol boronate esters (Bpin) or MIDA boronates offer increased stability.[10][11] 2. Switch to anhydrous conditions. Use a base like K₃PO₄ with a dry aprotic solvent (e.g., dioxane, toluene).[4] 3. Employ a "slow-release" strategy using organotrifluoroborates or MIDA boronates to maintain a low concentration of the active boronic acid.[7][9] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: O₂ can oxidize the Pd(0) catalyst to Pd(II), which promotes homocoupling.[17][19] 2. Inefficient Reductive Elimination: The final step of the catalytic cycle is slow, allowing for side reactions. | 1. Rigorously degas the reaction mixture. Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).[17][20] 2. Use a pre-catalyst. Well-defined Pd(II) pre-catalysts can ensure efficient generation of the active Pd(0) species.[4] |
| Dehalogenation of Aryl Halide | 1. Presence of Hydride Source: The base (e.g., alkoxides) or solvent (e.g., alcohols) can act as a hydride source.[19] 2. Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, competing pathways like dehalogenation can occur. | 1. Change the base. Avoid strong alkoxide bases if dehalogenation is observed. K₃PO₄ or K₂CO₃ are generally safer choices.[4][14] 2. Optimize the solvent. Aprotic solvents like dioxane, THF, or toluene are less likely to be hydride sources.[21][22] |
Logical Troubleshooting Workflow
To systematically address issues, follow this workflow.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Screening Procedure for Sulfonamide Substrates
This protocol provides a robust starting point for optimizing the Suzuki coupling of an aryl halide bearing a sulfonamide group with an arylboronic acid.
Materials:
-
Aryl Halide (with sulfonamide group) (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, 0.1 M)
Procedure:
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: In a separate vial under an inert atmosphere, weigh the palladium pre-catalyst and ligand. Add these to the reaction vial against a positive flow of inert gas.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block (start at 80-100 °C) and stir vigorously.[20]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[23]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization. The sulfonamide group primarily impacts the initial oxidative addition step.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Protodeboron
- Al-Amin, M. The proposed mechanism for protodeboronation of arylboronic acids.
- Sale, D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
- Naik, P. U., et al. (2012). The effect of different solvents on the Suzuki coupling reaction.
- CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Wang, D., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application.
- Vantourout, J. C., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Degli Innocenti, M., et al. (2023). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- trusting-bardeen. (2017).
- Macmillan Group, Princeton University.
- Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]
- Wi, K., et al. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. The Journal of Organic Chemistry. [Link]
- Patil, Y. P., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling.
- Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Journal of the American Chemical Society. [Link]
- Gallou, F., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. [Link]
- Quade, B. N., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. [Link]
- Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry. [Link]
- Gurbuz, N., et al. (2013). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr.
- Reddy, K. S., et al. (2007). Effect of solvent on the Suzuki reaction.
- Amatore, C., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
- Naik, P. U., et al. (2012). The effect of various bases on the Suzuki coupling reaction.
- InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. [Link]
- Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- Organic Chemistry Portal. Suzuki Coupling. [Link]
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- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. reddit.com [reddit.com]
- 5. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
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- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
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- 14. researchgate.net [researchgate.net]
- 15. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Buchwald-Hartwig Amination of Aryl Sulfonamides
Welcome to the technical support center for the Buchwald-Hartwig amination of aryl sulfonamides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot your experiments effectively.
Introduction: The Nuances of Aryl Sulfonamide Coupling
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance where classical methods fall short.[1] However, when coupling aryl halides or sulfonates with sulfonamides, unique challenges can arise. Sulfonamides are generally less nucleophilic than amines, which can lead to sluggish or incomplete reactions.[2] This guide provides a structured approach to overcoming these hurdles, focusing on the causal relationships between reaction parameters and outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to No Product Formation
Q: I am not seeing any (or very little) of my desired N-arylated sulfonamide product. What are the most likely causes?
A: This is a common issue that can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is crucial for initiating the catalytic cycle through oxidative addition.[3] If your palladium source (e.g., Pd(OAc)₂) fails to be reduced to Pd(0) or if the active catalyst decomposes, the reaction will stall. High temperatures can sometimes lead to the formation of palladium black (a sign of catalyst decomposition), especially with less stable catalyst systems.[4]
-
Solution: Using a pre-formed Pd(0) source or a more robust pre-catalyst can provide a more reliable initiation of the catalytic cycle.[3] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.
-
-
Sub-optimal Ligand Choice: The ligand is arguably the most critical component. It stabilizes the palladium center, promotes oxidative addition, and facilitates the final reductive elimination step.[5] For the less nucleophilic sulfonamides, a ligand that accelerates these steps is essential.
-
Solution: Electron-rich and bulky biaryl phosphine ligands are often required. Ligands like Xantphos have been shown to be effective for the amidation of aryl halides.[6] For challenging couplings, consider more specialized ligands. For instance, JackiePhos, a biaryl phosphine with electron-withdrawing groups, has been developed for the N-arylation of secondary amides and related nucleophiles.[7]
-
-
Insufficient Base Strength or Poor Solubility: The base is required to deprotonate the sulfonamide, forming the active nucleophile. If the base is not strong enough or if it is not soluble in the reaction medium, deprotonation will be inefficient.[8]
-
Solution: Strong bases like NaOtBu or LHMDS are often effective. However, if your substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher reaction temperatures.[4][8] The solubility of inorganic bases can be a significant issue; ensure vigorous stirring to maximize interaction.
-
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
Issue 2: Side Product Formation
Q: I am observing significant side products, such as hydrodehalogenation of my aryl halide. How can I suppress this?
A: Hydrodehalogenation (or hydrodesulfonylation) is a common side reaction where the aryl halide is reduced to the corresponding arene. This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination to take place.[1]
-
Cause: This side reaction is often exacerbated by a mismatch between the catalyst and the substrate, leading to a stalled catalytic cycle after the oxidative addition step.
-
Solution:
-
Ligand Modification: Switching to a bulkier, more electron-donating ligand can often accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway.
-
Base Choice: In some cases, the choice of base can influence the extent of side reactions. Screening different bases (e.g., switching from an alkoxide to a carbonate) may be beneficial.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the side reaction, although this may also slow down the desired transformation. A careful optimization of temperature is key.
-
In-Depth Technical Guide
Choosing the Right Reaction Components
The success of a Buchwald-Hartwig amination of an aryl sulfonamide hinges on the careful selection of each component. The table below provides a starting point for optimization.
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pre-catalysts (e.g., XPhos Pd G3) or Pd₂(dba)₃ | Pre-catalysts offer better stability and more reliable generation of the active Pd(0) species.[3] Pd(OAc)₂ is a common choice but requires in-situ reduction, which can be inconsistent.[3] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., Xantphos, RuPhos, BrettPhos) | Sulfonamides are less nucleophilic, requiring a ligand that promotes both oxidative addition and reductive elimination.[9] The choice is highly dependent on the specific substrates. |
| Base | Strong, non-nucleophilic bases (NaOtBu, LHMDS) or weaker inorganic bases (Cs₂CO₃, K₃PO₄) | The base must be strong enough to deprotonate the sulfonamide. Strong bases are generally more effective but may not be compatible with sensitive functional groups.[10] |
| Solvent | Anhydrous, deoxygenated aprotic solvents (Toluene, 1,4-Dioxane, THF) | Solvent choice affects the solubility of reagents and the stability of catalytic intermediates. Toluene is a robust and common choice.[11] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[3] |
| Temperature | 80-110 °C | Higher temperatures are often necessary to drive the coupling of less reactive sulfonamides.[6] However, this must be balanced against the thermal stability of the catalyst and substrates. |
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to effective troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying the reaction conditions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active L-Pd(0) catalyst adds to the aryl halide (Ar-X) or sulfonate, forming a Pd(II) complex. The reactivity order is generally Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[3]
-
Ligand Exchange & Deprotonation: The sulfonamide coordinates to the palladium center, and the base removes the acidic proton to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst. This step is often rate-limiting and is accelerated by electron-rich, bulky ligands.
Experimental Protocols
General Protocol for a Small-Scale Screening Reaction
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
Aryl halide or sulfonate (1.0 equiv)
-
Sulfonamide (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene (to achieve a concentration of ~0.2 M)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, sulfonamide, palladium pre-catalyst, and base.
-
Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the degassed toluene via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- BenchChem. (2025). Optimizing base and solvent for Buchwald-Hartwig amination.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Lam, P. Y. S., et al. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC.
- ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Macmillan Group. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.
- Zhang, Z., et al. (n.d.).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). RSC Publishing.
- WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube.
- Chemistry LibreTexts. (2023, June 30).
- van der Slik, T., et al. (2020, October 20). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Rosen, B. R., et al. (n.d.). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts.
- Bruno, N. C., et al. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- DeBergh, J. R., et al. (2013, July 24). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles.
- Simons, R., et al. (2020). Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides. The Journal of Organic Chemistry.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Degradation Pathways of 4-(Pyrrolidin-1-ylsulfonyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Pyrrolidin-1-ylsulfonyl)aniline. This guide is designed to provide expert insights and troubleshooting assistance for the challenges you may encounter during the experimental investigation of its degradation pathways. Our approach is rooted in established scientific principles and field-proven methodologies to ensure the integrity and success of your research.
Introduction to Stability Challenges with this compound
This compound is a molecule of interest in medicinal chemistry and drug discovery. Understanding its stability and degradation profile is a critical aspect of its development, as outlined by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] The presence of a sulfonamide group and an aniline moiety suggests potential susceptibility to various degradation pathways, including hydrolysis, oxidation, and photolysis.[4][5] This guide will address common questions and troubleshooting scenarios related to the forced degradation studies of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing unexpected peaks in my HPLC analysis after subjecting my sample to acidic or basic conditions. What are the likely degradation products?
Answer:
The presence of new peaks following exposure to acidic or basic conditions strongly suggests hydrolytic degradation. The sulfonamide bond in this compound is a likely point of cleavage.
Causality of Experimental Choice: Forced degradation studies under hydrolytic conditions are essential to simulate the potential degradation of a drug substance in aqueous formulations or during in vivo exposure.[3][6] The pH range is chosen to cover acidic, neutral, and basic conditions to identify pH-dependent degradation pathways.[7]
Troubleshooting Steps:
-
Confirm Hydrolysis: Run a time-course experiment under the same pH conditions. An increase in the area of the new peaks over time, with a corresponding decrease in the parent peak, confirms degradation.
-
Product Identification: The primary hydrolytic degradation is expected to cleave the S-N bond of the sulfonamide. This would likely result in two main degradation products:
-
4-Aminobenzenesulfonic acid: Formed by the cleavage of the bond between the sulfur atom and the pyrrolidine nitrogen.
-
Pyrrolidine: The other resulting fragment from this cleavage.
-
-
Mass Spectrometry Analysis: Employ LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products.[8][9] The expected m/z values would correspond to the protonated molecules of the predicted degradants.
-
Reference Standard Comparison: If available, co-inject reference standards of the suspected degradation products to confirm their identity by retention time matching.
Experimental Protocol: Acid/Base Hydrolysis Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[4]
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (e.g., add an equivalent amount of base to the acidic sample and vice versa), and analyze by a validated stability-indicating HPLC method.
Potential Hydrolytic Degradation Pathway
Caption: Predicted hydrolytic degradation of this compound.
FAQ 2: My sample has developed a colored tint and shows new peaks after exposure to hydrogen peroxide. What is happening?
Answer:
The development of color and the appearance of new chromatographic peaks upon exposure to an oxidizing agent like hydrogen peroxide are indicative of oxidative degradation. The aniline moiety is particularly susceptible to oxidation.
Causality of Experimental Choice: Oxidative stress testing is a crucial part of forced degradation studies as oxidation is a common degradation pathway for pharmaceuticals.[10] Hydrogen peroxide is a widely used stressing agent for this purpose.[4]
Troubleshooting Steps:
-
Investigate the Aniline Ring: The primary site of oxidation is likely the aniline nitrogen and the aromatic ring. This can lead to the formation of N-oxides, hydroxylated derivatives, and potentially colored polymeric products.
-
LC-MS/MS Analysis: Use LC-MS/MS to identify the molecular weights of the degradation products. Look for mass shifts corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.). Fragmentation patterns in MS/MS can help pinpoint the site of oxidation.
-
Diode Array Detection: Utilize a photodiode array (PDA) detector during HPLC analysis. A change in the UV-Vis spectrum of the new peaks compared to the parent compound can provide clues about structural changes, such as alterations to the aromatic system.
-
Control for Peroxide-Induced pH Changes: Be aware that some hydrogen peroxide solutions can be acidic, which might induce hydrolysis simultaneously.[4] Run a control experiment with a pH-matched solution without the oxidizing agent to differentiate between oxidative and hydrolytic degradation.
Experimental Protocol: Oxidative Degradation Study
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound.
-
Stress Conditions: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.
-
Incubation: Keep the solution at room temperature for a specified duration, monitoring for color changes.
-
Analysis: Analyze the sample at various time points using a stability-indicating HPLC-PDA-MS method.
Potential Oxidative Degradation Pathways
Caption: Potential oxidative degradation pathways for this compound.
FAQ 3: I am observing degradation of my solid sample when exposed to light. What is the likely cause and how can I mitigate this?
Answer:
Degradation of a solid sample upon exposure to light indicates photolytic instability. The aromatic aniline ring and the sulfonamide group can absorb UV radiation, leading to the formation of reactive species and subsequent degradation.
Causality of Experimental Choice: Photostability testing is a mandatory part of forced degradation studies as required by ICH guidelines to assess the impact of light on the drug substance and product.[3][11]
Troubleshooting Steps:
-
Characterize the Photodegradants: Isolate and identify the degradation products using preparative HPLC followed by spectroscopic techniques (MS, NMR). Photolytic degradation can sometimes lead to complex reaction pathways, including dimerization or ring cleavage.
-
Determine the Wavelength Sensitivity: If possible, expose the sample to different wavelengths of light (e.g., UVA, UVB, visible light) to identify the most damaging range. This information is valuable for developing appropriate protective packaging.
-
Protective Measures:
-
Storage: Store the compound in amber-colored vials or in the dark to prevent light exposure.
-
Formulation: For drug product development, consider the use of light-absorbing excipients or coatings.
-
-
Comparative Analysis: Compare the degradation profile from photolytic stress with that from thermal stress to check for overlapping degradation products, which might indicate that light exposure is accelerating thermally-induced degradation.
Experimental Protocol: Photostability Study
-
Sample Preparation: Spread a thin layer of the solid this compound powder in a shallow dish. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.
-
Light Exposure: Place both samples in a photostability chamber and expose them to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, dissolve a known amount of the exposed and control samples and analyze them using a stability-indicating HPLC method to quantify the degradation.
Photolytic Degradation Workflow
Caption: Workflow for investigating the photolytic degradation of this compound.
FAQ 4: Does thermal stress cause significant degradation of this compound?
Answer:
While sulfonamides are generally quite stable to heat, thermal degradation can still occur, especially at elevated temperatures.[12] However, compared to hydrolysis and oxidation, it may not be the most significant degradation pathway under typical storage conditions.[4]
Troubleshooting Steps:
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the melting point and to screen for any thermal events (e.g., decomposition) at temperatures above the melting point.
-
Thermogravimetric Analysis (TGA): TGA can provide information on the temperature at which the compound starts to lose mass, indicating decomposition.
-
Isothermal Stress Testing: Heat the solid compound at a temperature below its melting point for an extended period and analyze for degradation by HPLC. This will provide a more realistic assessment of thermal stability during storage.
Experimental Protocol: Thermal Degradation Study
-
Sample Preparation: Place a known quantity of the solid compound in a vial.
-
Stress Conditions: Heat the sample in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 7 days).
-
Analysis: At the end of the study, dissolve the sample and analyze by HPLC to check for the formation of any degradation products.
Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Typical Reagents/Parameters | Likely Site of Degradation | Expected Primary Degradation Products/Observations |
| Acid/Base Hydrolysis | 0.1 M HCl / 0.1 M NaOH, 60°C | Sulfonamide bond | 4-Aminobenzenesulfonic acid, Pyrrolidine |
| Oxidation | 3% H₂O₂, Room Temperature | Aniline ring and nitrogen | N-oxides, hydroxylated derivatives, colored products |
| Photolysis | UV/Vis light (ICH Q1B) | Aromatic ring system | Complex mixture, potential for dimers or ring-opened products |
| Thermal | 80°C (solid state) | Overall molecule | Generally stable, potential for minor decomposition at high temperatures |
Concluding Remarks
A thorough understanding of the degradation pathways of this compound is paramount for its successful development as a potential therapeutic agent. This guide provides a foundational framework for troubleshooting common issues encountered during forced degradation studies. The key to a successful stability program lies in a systematic approach, employing appropriate analytical techniques to detect, identify, and quantify degradation products. By understanding the chemical liabilities of the molecule, researchers can develop stable formulations and establish appropriate storage conditions, ensuring the quality, safety, and efficacy of the final product.
References
- Hassan, Y. A., El-Kimary, E. I., & El-Kafrawy, D. S. (2017). Forced degradation studies of gliquidone and development of a stability-indicating method.
- Ngwa, G. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation.
- PubChem. (n.d.). 4-(Pyrrolidine-1-sulfonyl)aniline.
- Wang, C., Sun, H., Wang, J., Wang, Y., & Sun, X. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7863. [Link]
- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
- Renge, R. L., & Datusalia, A. K. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs-a review. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(22), 1.
- Ioele, G., De Luca, M., & Ragno, G. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 12(11), 1056. [Link]
- Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug development and industrial pharmacy, 38(11), 1289–1297. [Link]
- Klick, S., Muijrers, P., & Watkains, W. (2005). Forced degradation: A tool for stability-indicating method development and validation in the pharmaceutical industry. Pharmaceutical Technology, 29(2), 108.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Qiu, F., & Scrivens, G. (2018). Accelerated Predictive Stability (APS)
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Tian, L., Khalil, S., & Bayen, S. (2017). Effect of thermal treatments on the degradation of antibiotic residues in food. Critical reviews in food science and nutrition, 57(17), 3760–3770. [Link]
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- Sonawane, S., Gide, P., & Kadam, V. (2010). A review: Forced degradation and impurity profiling. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 1250-1272.
- Szabó, Z., Stankovics, P., & Köteles, F. (2021). Forced degradation studies. A review of the literature. Acta Pharmaceutica Hungarica, 91(1), 3-14.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
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- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-(Pyrrolidin-1-ylsulfonyl)aniline Derivatives
Welcome to the technical support center for 4-(Pyrrolidin-1-ylsulfonyl)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this important chemical scaffold. As a class of aryl sulfonamides, these compounds possess significant therapeutic potential, but their efficacy and reproducibility in experimental settings are intrinsically linked to their chemical stability.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling, storage, and stability of this compound derivatives.
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The core structure suggests three primary degradation pathways:
-
Hydrolysis: The sulfonamide bond (S-N) is susceptible to cleavage, particularly under non-neutral pH conditions.[2] Acidic or basic environments can catalyze the hydrolysis to yield the corresponding sulfonic acid and aniline derivatives.[3][4] While generally stable at neutral pH, prolonged exposure to aqueous environments can lead to slow degradation.[5]
-
Oxidation: The aniline nitrogen and the aromatic ring are potential sites for oxidation. This can result in the formation of N-oxides or hydroxylated byproducts, which may alter the compound's biological activity and physical properties.
-
Photodegradation: Aromatic amines and sulfonamides can be sensitive to light, especially UV radiation.[6] Exposure can lead to complex photochemical reactions, resulting in colored degradants and loss of potency.[7]
Q2: What are the optimal storage conditions for these compounds?
A2: To ensure long-term stability, proper storage is critical. Both solid compounds and solutions require specific conditions to minimize degradation.
| Form | Condition | Rationale |
| Solid | Store at -20°C, desiccated, and protected from light. | Minimizes thermal degradation, hydrolysis from atmospheric moisture, and photodegradation. Use tightly sealed containers.[8] |
| Solutions | Prepare fresh for each experiment. If short-term storage is necessary, store at -80°C in small, single-use aliquots under an inert atmosphere (e.g., argon or nitrogen). | Solvents, especially protic ones, can facilitate hydrolysis. Freezing minimizes chemical reactivity, and single-use aliquots prevent degradation from repeated freeze-thaw cycles. |
Q3: I've noticed a color change in my solid compound/solution. Is it still usable?
A3: A color change (e.g., yellowing or browning) is a strong indicator of degradation, likely due to oxidation or photodegradation.[9] It is highly recommended to discard the material and use a fresh, uncompromised stock. Using degraded material can lead to inaccurate and irreproducible experimental results.
Q4: Can these derivatives degrade in a biological assay medium?
A4: Yes. Aqueous cell culture media or buffers, especially if maintained at 37°C for extended periods, can promote hydrolysis. Furthermore, some derivatives, particularly those with electron-withdrawing groups on the aryl ring, may be susceptible to metabolic degradation through enzymatic processes in cell or tissue-based assays.[10] For example, cleavage of the S-Ar bond can be catalyzed by glutathione S-transferases (GSTs), leading to the formation of glutathione (GSH) adducts.[10]
Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: I'm observing inconsistent or lower-than-expected potency in my biological assays.
-
Potential Cause 1: Compound Degradation in Solution. The derivative may be unstable in your assay buffer or solvent stock (e.g., DMSO). Even in DMSO, residual water can cause slow hydrolysis over time.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions immediately before use from a solid stock.[2]
-
Solvent Quality: Use anhydrous grade solvents to minimize moisture exposure.[11][12]
-
Stability Check: Perform a simple stability check. Incubate your compound in the assay buffer for the duration of the experiment, then analyze the sample by HPLC or LC-MS to quantify any degradation.
-
pH Control: Ensure the pH of your experimental solutions is within a stable range for your compound, ideally close to neutral.[4][5]
-
-
-
Potential Cause 2: Adsorption to Labware. Highly lipophilic derivatives can adsorb to plastic surfaces (e.g., microplates, pipette tips), reducing the effective concentration in your assay.
-
Troubleshooting Steps:
-
Use Low-Binding Plastics: Switch to low-adhesion microplates and pipette tips.
-
Include a Surfactant: In some cases, adding a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.01%) to the assay buffer can reduce non-specific binding. Confirm the surfactant does not interfere with your assay.
-
Glassware: Where possible, use silanized glass vials for storage and preparation.
-
-
Problem 2: My reaction to synthesize a new derivative is yielding multiple unexpected products or a low yield.
-
Potential Cause 1: Hydrolysis of Sulfonyl Chloride Starting Material. Arylsulfonyl chlorides are highly reactive and extremely sensitive to moisture. Hydrolysis converts the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.[11]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).[11][12]
-
Reagent Quality: Use a freshly opened bottle of the sulfonyl chloride or purify it before use.
-
Base Selection: The choice of base is critical. A non-nucleophilic base like pyridine or triethylamine is typically used to scavenge the HCl byproduct without competing in the reaction.[11]
-
-
-
Potential Cause 2: Side Reactions. With primary amines, bis-sulfonylation (formation of a di-sulfonylated amine) can occur, reducing the yield of the desired monosulfonamide.
-
Troubleshooting Steps:
-
Control Stoichiometry: Slowly add the sulfonyl chloride (1.0 equivalent) to a solution of the amine (1.1-1.2 equivalents) at a low temperature (e.g., 0 °C) to favor monosubstitution.[11]
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress and avoid prolonged reaction times that might encourage side product formation.
-
-
Logical Workflow for Troubleshooting Inconsistent Assay Results
Caption: Initial troubleshooting workflow for low bioassay potency.
Experimental Protocols: Forced Degradation Studies
To proactively assess the stability of a specific this compound derivative, forced degradation (stress testing) is essential.[13][14][15] These studies deliberately expose the compound to harsh conditions to identify potential degradants and establish its intrinsic stability profile.[14] A degradation of 10-20% is typically targeted to ensure that the analytical methods can effectively detect the resulting products.[14]
Protocol 1: General Procedure for Forced Degradation
This protocol is based on ICH Q1A guidelines and should be adapted for your specific compound.[15]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your test compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL of the solvent used for the stressor).
| Stress Condition | Procedure | Typical Duration/Temp |
| Acid Hydrolysis | Add 0.2 M HCl to achieve a final concentration of 0.1 M HCl.[2][4] | Incubate at 60°C for 2-24 hours. |
| Base Hydrolysis | Add 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.[2][4] | Incubate at 60°C for 2-24 hours. |
| Oxidation | Add 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. | Incubate at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Evaporate the solvent from the stock solution to obtain a solid film. | Heat the solid at 80°C for 48 hours.[2] Re-dissolve for analysis. |
| Photostability | Expose the stock solution (in a quartz cuvette) and solid compound to light providing an overall illumination of ≥1.2 million lux hours and ≥200 watt-hours/m² of near-UV energy.[2][6] | As per ICH Q1B guidelines. |
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot.
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV or UPLC-MS/MS method to separate and quantify the parent compound and any degradation products.[16][17]
-
Degradation Pathways and Analytical Workflow
Caption: Workflow for forced degradation and analysis.
References
- Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
- Ratcliffe, A.J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.
- Anonymous. (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing).
- Kot-Wasik, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
- Anonymous. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate.
- BenchChem Technical Support Team. (2025). Biphenyl sulfonamide 1 stability and degradation pathways. Benchchem.
- Anonymous. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists.
- BenchChem Technical Support Team. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
- BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. Benchchem.
- Anonymous. (n.d.). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Benchchem.
- Kim, D.Y., et al. (2020). Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. PubMed.
- Anonymous. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Sciences and Research.
- Vione, D., et al. (n.d.). Photoinduced transformation pathways of the sulfonamide antibiotic sulfamethoxazole, relevant to sunlit surface waters. PubMed.
- Anonymous. (n.d.). Sulfonamide Degradation. Technische Universität München.
- BenchChem Technical Support Team. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
- Anonymous. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Anonymous. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI.
- Lin, X., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH.
- Anonymous. (n.d.). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central.
- Anonymous. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Semantic Scholar.
- Anonymous. (n.d.). Studies on sulfonamide degradation products. ResearchGate.
- Anonymous. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications.
- Ingerslev, F., et al. (n.d.). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic.
- Shinde, S.L., et al. (2016). Forced Degradation Studies. MedCrave online.
- Anonymous. (n.d.). Aniline-2-sulfonic acid(88-21-1). ChemicalBook.
- Anonymous. (n.d.). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ResearchGate.
- Anonymous. (n.d.). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Semantic Scholar.
- Anonymous. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI.
- Anonymous. (n.d.). Photolysis mechanism of sulfonamide moiety in five-membered sulfonamides: A DFT study. ResearchGate.
- Anonymous. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PMC - NIH.
- Anonymous. (n.d.). Aniline. Washington State University.
- Anonymous. (n.d.). ANILINE. Techno PharmChem.
- Anonymous. (n.d.). Sampling and Handling Aniline. ASTM International.
Sources
- 1. Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoinduced transformation pathways of the sulfonamide antibiotic sulfamethoxazole, relevant to sunlit surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aniline-2-sulfonic acid(88-21-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. technopharmchem.com [technopharmchem.com]
- 10. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of 4-(Pyrrolidin-1-ylsulfonyl)aniline
Welcome to the technical support center for 4-(Pyrrolidin-1-ylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this compound. As a senior application scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your research.
Introduction
This compound is a versatile building block in medicinal chemistry. However, its molecular structure, characterized by a crystalline aromatic sulfonamide, often leads to poor solubility in aqueous and some organic solvents. This can present significant hurdles in various experimental settings, from reaction setup and purification to formulation for biological assays. This guide provides a comprehensive set of troubleshooting strategies and frequently asked questions to help you overcome these challenges.
Troubleshooting Guide: Addressing Poor Solubility in Real-Time
This section is structured to address specific problems you might encounter during your workflow.
Issue 1: Compound Crashes Out of Solution During Reaction Setup
You've added this compound to your reaction solvent at room temperature, but it remains as a solid or precipitates out.
Underlying Cause: The chosen solvent at room temperature does not have sufficient capacity to dissolve the compound to the desired concentration. The strong crystal lattice energy of the solid sulfonamide is not being overcome by the solvent-solute interactions.
Solutions:
Protocol 1: Solvent System and Temperature Modification
-
Solvent Selection: Switch to a more polar, aprotic solvent known to be effective for sulfonamides.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents have higher Hildebrand solubility parameters, making them more suitable for dissolving polar crystalline compounds.
-
-
Gentle Heating: Gradually increase the temperature of the mixture while stirring. Many synthetic procedures involving this compound utilize heating to achieve dissolution.[1][2]
-
Start with a modest temperature (e.g., 40-50 °C) and increase as needed. Be mindful of the thermal stability of your other reagents.
-
-
Co-solvent Approach: If the reaction chemistry allows, the introduction of a co-solvent can enhance solubility. For instance, in a reaction where a less polar solvent is required, adding a small percentage of DMSO or DMF can significantly improve the solubility of this compound.
Data Summary: General Solvent Considerations for Sulfonamides
| Solvent Class | Examples | Suitability for this compound | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High | Excellent at disrupting crystal lattice forces through strong dipole-dipole interactions. |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The aniline and sulfonamide groups can hydrogen bond, but the overall molecule has significant non-polar character, limiting solubility. |
| Non-Polar | Toluene, Hexane | Very Low | Lacks the necessary polarity to interact favorably with the polar functional groups of the molecule. |
Workflow for Dissolution Troubleshooting
Caption: Separation strategy using pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for dissolving this compound?
For most applications, N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the most effective solvents. [1][2]They are polar aprotic solvents capable of disrupting the crystal lattice of the compound. For subsequent reactions, it is crucial to ensure these solvents are compatible with your chosen reagents.
Q2: Can I improve the aqueous solubility of this compound for biological assays?
Directly dissolving this compound in aqueous buffers is challenging. Here are some strategies:
-
Co-solvents: Prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer. [3]Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels (typically >0.5-1%).
-
pH Modification: As an aniline derivative, its aqueous solubility can be increased in acidic conditions (pH < 6) due to the protonation of the amino group. However, the stability of the compound at different pH values should be verified.
-
Use of Solubilizing Excipients: For formulation development, cyclodextrins or other pharmaceutical excipients can be used to form inclusion complexes, which can enhance aqueous solubility. [2][4] Q3: How can I determine the solubility of this compound in my specific solvent system?
The "gold standard" is the shake-flask method to determine equilibrium solubility. [5] Protocol 3: Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of this compound to a known volume of your solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer. [] Analytical Workflow for Solubility Measurement
Caption: Standard shake-flask solubility determination workflow.
Q4: Are there any structural analogs with better solubility?
Yes, for instance, 4-[(1-Pyrrolidinylsulfonyl)methyl]aniline, a related compound, is noted to have enhanced solubility in various solvents. This is likely due to the methylene spacer between the sulfonyl group and the aniline ring, which may disrupt crystal packing. If your experimental design allows, exploring such analogs could be a viable strategy.
References
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
- (PDF) Formulation strategies for poorly soluble drugs.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
Sources
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures [redalyc.org]
Technical Support Center: Purification of 4-(Pyrrolidin-1-ylsulfonyl)aniline Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 4-(Pyrrolidin-1-ylsulfonyl)aniline and its analogs. As a class of compounds frequently used as intermediates in drug discovery, particularly in the development of kinase inhibitors, achieving high purity is paramount for reliable downstream biological data and process development.[1][2]
This document moves beyond generic protocols to explain the causal chemistry behind common purification hurdles, empowering you to make informed, effective decisions in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your initial purification approach.
Q1: What are the most common impurities I should expect in my crude this compound analog?
A1: The impurity profile is intrinsically linked to the synthesis, which typically involves the reaction of a substituted aniline with a sulfonyl chloride.[3][4] The most prevalent impurities are:
-
Unreacted Starting Materials: The parent aniline analog and the corresponding sulfonyl chloride.
-
Hydrolysis Products: Sulfonyl chlorides are highly susceptible to moisture, which leads to their hydrolysis into the corresponding sulfonic acid.[5] This sulfonic acid is unreactive towards the amine and will persist as a polar, often difficult-to-remove impurity.[5]
-
Polymeric Byproducts: If the sulfonyl chloride is generated in situ from the aniline without a protecting group, intermolecular reactions can occur, leading to the formation of polymeric material.[6]
-
Di-sulfonated Products: In some cases, reaction with the sulfonamide N-H bond can lead to the formation of disulfonimides, although this is less common under standard conditions.[3]
Q2: What should be my default, first-pass purification strategy for this class of compounds?
A2: Given that sulfonamides are typically crystalline solids, recrystallization is the most efficient and scalable initial purification method.[3][7] It is often superior to chromatography for removing trace-level, structurally similar impurities. Common and effective solvent systems for sulfonamides include isopropanol/water, ethanol/water, or ethyl acetate/hexanes.[7][8]
Q3: My initial recrystallization attempt failed. Is column chromatography always the next step?
A3: Not necessarily. Before resorting to chromatography, which can be lower yielding and more time-consuming, it is crucial to diagnose why the recrystallization failed. Common failure modes like "oiling out" or complete solubility can often be resolved by systematically altering the solvent system or crystallization conditions (see Section 2). If the crude material is a complex mixture with multiple, closely related impurities (as determined by TLC or HPLC), then flash column chromatography is the appropriate next step.
Q4: How do I choose an appropriate mobile phase for flash chromatography of my sulfonamide analog?
A4: The key is to balance the polarity of the sulfonamide group with the basicity of the aniline nitrogen.
-
Initial Screening: Use ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM) in methanol (MeOH).
-
Addressing Streaking: The basic aniline moiety can interact strongly with the acidic silica gel, causing significant tailing or "streaking" of the product spot on a TLC plate. To counteract this, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase. This deactivates the acidic sites on the silica, resulting in sharper bands and improved separation.
Section 2: Troubleshooting Guide: Recrystallization
This guide provides solutions to specific problems encountered during the recrystallization of this compound analogs.
Problem 1: My product "oils out" instead of forming crystals.
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a crystalline solid.[9] This is often due to a high concentration of impurities or the melting point of the solid being lower than the temperature of the crystallizing solution.[9] An oiled-out product is almost always still impure.[9]
Causality & Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting Steps |
| High Impurity Concentration | Impurities depress the melting point of the eutectic mixture and disrupt the crystal lattice formation required for solid precipitation. | 1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease saturation.[9] 2. Pre-Purify: If the crude is very impure, perform a quick chromatographic plug (a short column of silica) to remove the bulk of impurities before attempting recrystallization. |
| Solution Temperature > Melting Point | The compound is attempting to precipitate from a solution that is hotter than its own melting point, forcing it into a liquid state. | 1. Change Solvent System: Switch to a lower-boiling point solvent or a co-solvent system that allows for crystallization to occur at a lower temperature.[10] 2. Slow Cooling: Allow the solution to cool much more gradually to room temperature before any refrigeration. |
| Inappropriate Solvent Polarity | The chosen solvent may be too nonpolar, causing the polar compound to crash out of solution as a disorganized, low-melting oil. | 1. Experiment with Co-solvents: For sulfonamides, ethanol-water or isopropanol-water mixtures are often highly effective.[8][9] These systems allow for fine-tuning of polarity. |
Problem 2: No crystals form, even after the solution has cooled completely.
This issue typically arises from using an excessive amount of solvent or from a supersaturated solution that resists nucleation.[9]
Causality & Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting Steps |
| Excessive Solvent | The concentration of the compound is below its solubility limit even at low temperatures, preventing precipitation. The solution is not saturated.[9] | 1. Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again. 2. Cool Further: Place the flask in an ice-water bath or freezer to maximize precipitation, assuming the solvent won't freeze.[9] |
| Lack of Nucleation Sites | Crystallization requires an initial "seed" or surface imperfection to begin. Highly purified compounds in very clean glassware can sometimes form stable supersaturated solutions. | 1. Induce Crystallization: Scratch the inside of the flask just below the liquid surface with a glass rod. The microscopic scratches provide nucleation sites.[9] 2. Add a Seed Crystal: If available, add a single, tiny crystal from a previous successful batch to template the crystal growth.[10] |
| Incorrect Solvent Choice | The compound is simply too soluble in the chosen solvent, even at very low temperatures. | 1. Utilize an Anti-Solvent: While stirring, slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes persistently cloudy (turbid). Then, allow it to stand undisturbed.[10] (See Protocol 2). |
Problem 3: I am observing different crystal forms (polymorphs) between batches.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides.[10] Different polymorphs can have different physical properties (solubility, melting point, stability), making control essential for reproducible results.[10]
Control Strategies:
-
Standardize Conditions: Strictly control all crystallization parameters: solvent choice, cooling rate, agitation, and final temperature. Even minor variations can favor a different polymorph.[10]
-
Seeding: The most robust method for ensuring a specific polymorph is to seed the supersaturated solution with a crystal of the desired form.[10]
-
Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can dictate which polymorph is thermodynamically or kinetically favored.[10]
Section 3: Standard Operating Protocols
These protocols provide a validated starting point for purity assessment and purification.
Protocol 1: Purity Assessment by Reversed-Phase HPLC
This protocol is a standard method for assessing the purity of sulfonamide reaction mixtures and final products, separating the target compound from unreacted starting materials and by-products.[11]
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of your compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.[11][12]
-
HPLC System & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 5 µL.[11]
-
Column Temperature: 25 °C.[11]
-
Detection: UV at 265 nm.[11]
-
-
Data Analysis: Integrate the peak areas of the main product and all impurity peaks. Calculate the percent purity by dividing the main peak area by the total area of all peaks.
Protocol 2: Purification by Solvent/Anti-Solvent Recrystallization
This technique is highly effective when finding a single suitable recrystallization solvent is difficult. It offers excellent control over the crystallization process.[10]
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude sulfonamide product in the minimum amount of a "good" solvent (e.g., ethanol, isopropanol, or DCM) in which it is highly soluble at room temperature.
-
Addition of Anti-Solvent: While stirring the solution, slowly add a miscible "anti-solvent" (e.g., water, hexanes, or diethyl ether) in which the compound is poorly soluble. Add the anti-solvent dropwise until the solution becomes persistently cloudy.
-
Crystal Growth: If the solution becomes too cloudy, add a few drops of the "good" solvent to clarify it. Cover the flask and set it aside, undisturbed, to allow for slow crystal growth. Cooling in an ice bath can be used to maximize yield after initial crystals have formed.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a desiccator under vacuum to remove all traces of solvent.
Section 4: Visualization & Workflows
Visual aids can streamline troubleshooting and experimental planning.
Diagram 1: General Purification & Purity Analysis Workflow
Caption: A logical workflow for the purification and analysis of synthesized sulfonamides.
Diagram 2: Troubleshooting Recrystallization Failures
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Sulfonamide Reaction Purity Analysis.
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Google Patents. (1957).
- YMER. (2024).
- USDA Food Safety and Inspection Service. (2009).
- Chem-Impex. 4-[(1-Pyrrolidinylsulfonyl)methyl]aniline.
- BenchChem.
- BenchChem. Minimizing side products in sulfonamide synthesis.
- BenchChem. common issues in sulfonamide synthesis and solutions.
- Wikipedia. Sulfonamide.
- BenchChem. (2025).
- PubMed Central. (2023).
- Semantic Scholar. (2023).
- Journal of Synthetic Chemistry. (2023).
Sources
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst [jsynthchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
minimizing byproduct formation in 4-(Pyrrolidin-1-ylsulfonyl)aniline reactions
Technical Support Center: 4-(Pyrrolidin-1-ylsulfonyl)aniline Reactions
A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals
Welcome to the technical support center for reactions involving this compound. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for minimizing byproduct formation in their synthetic routes. As a key building block in medicinal chemistry, understanding the reactivity and potential side reactions of this compound is crucial for achieving high yields and purity. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section addresses specific experimental issues in a question-and-answer format, focusing on the most frequently encountered byproducts.
Issue 1: Oxidation and Formation of Colored Impurities
Q1: My reaction mixture is turning dark yellow, red, or brown upon starting the reaction or during workup. What is causing this discoloration and how can I prevent it?
A1: This is a classic sign of aniline oxidation. The primary amine group (-NH₂) in this compound is highly susceptible to oxidation, especially when exposed to air, certain reagents, or metal catalysts.[1] The oxidation process can lead to a complex mixture of colored byproducts, including nitroso, nitro, and quinone-like species, which can be difficult to remove.[2][3]
Causality: The aniline moiety is an electron-rich aromatic system, which lowers the oxidation potential of the molecule.[1] This makes it reactive towards atmospheric oxygen and other oxidizing agents present in the reaction.
Mitigation Strategies:
-
Inert Atmosphere: The most effective preventative measure is to rigorously exclude oxygen.
-
Protocol: Before adding reagents, thoroughly degas your solvent by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the entire reaction.
-
-
Amine Group Protection: For reactions that are incompatible with a free amine or require harsh conditions, protecting the amine is the most robust strategy. Acetylation is a common and reversible method.[4][5][6]
-
Rationale: Converting the amine to an amide reduces the electron-donating ability of the nitrogen, making the ring less susceptible to oxidation. The amide can be easily hydrolyzed back to the amine post-reaction.[5]
-
-
Control of Reaction Temperature: Exothermic reactions can accelerate oxidation. Adding reagents slowly at a reduced temperature (e.g., 0 °C) can help manage the reaction rate and minimize oxidative side reactions.
Protocol: Acetylation of this compound
-
Setup: In a round-bottom flask under a Nitrogen atmosphere, dissolve 1 equivalent of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of a base (e.g., pyridine or triethylamine), followed by the slow, dropwise addition of 1.1 equivalents of acetic anhydride.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetylated product, which can be used in the subsequent step without further purification.
Issue 2: Dimerization and Polymerization
Q2: I am observing the formation of an insoluble precipitate or high molecular weight species (confirmed by LC-MS) in my reaction. What is leading to this polymeric material?
A2: This issue often arises when a reaction generates a highly electrophilic intermediate that can react with the nucleophilic amine of another starting material molecule.[7] For instance, if you are attempting to convert the aniline to a diazonium salt or another activated species, this species can be attacked by a second molecule of this compound, initiating a chain reaction that leads to dimers or polymers.[8]
Causality: The aniline nitrogen is a potent nucleophile. If an electrophilic site is generated on another molecule in the flask, an intermolecular reaction can compete with the desired intramolecular or intermolecular reaction with your intended reagent.
Mitigation Strategies:
| Strategy | Action | Rationale |
| High Dilution | Run the reaction at a lower concentration (e.g., 0.05-0.1 M). | Favors intramolecular reactions or reactions with the intended reagent over intermolecular side reactions by reducing the probability of two substrate molecules encountering each other. |
| Slow Addition | Add the activating reagent (e.g., sulfonating agent, diazotizing agent) slowly via a syringe pump at a low temperature. | Maintains a low instantaneous concentration of the highly reactive intermediate, ensuring it reacts with the desired reagent before it can react with another starting material molecule.[7] |
| Amine Protection | Protect the amine group as described in the oxidation section. | This is the most reliable method. By temporarily rendering the amine non-nucleophilic, you completely prevent it from participating in unwanted side reactions.[7] |
Issue 3: Hydrolysis of the Sulfonamide Bond
Q3: My analysis shows the presence of pyrrolidine and a polar, water-soluble aromatic compound. Could the sulfonamide bond be cleaving?
A3: While sulfonamides are generally stable functional groups, they can undergo hydrolysis under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.[9][10] The products of hydrolysis would be 4-aminobenzenesulfonic acid and pyrrolidine. Under typical environmental pH and temperature, sulfonamides are hydrolytically stable.[11] However, laboratory conditions can be more forcing.
Causality: The sulfur atom in the sulfonamide is electrophilic. Nucleophilic attack by water or hydroxide, often facilitated by acid catalysis (protonation of the nitrogen) or base catalysis, can lead to the cleavage of the S-N bond.
Mitigation Strategies:
-
pH Control: Avoid strongly acidic or basic conditions, especially at high temperatures. If your reaction requires acidic or basic catalysis, consider using milder reagents or running the reaction at the lowest effective temperature.
-
Anhydrous Conditions: For non-aqueous reactions, ensure all solvents and reagents are rigorously dried to prevent water from acting as a nucleophile.
-
Temperature Management: Avoid unnecessarily high reaction temperatures. If a reaction is sluggish, consider extending the reaction time at a lower temperature before resorting to heating.
Frequently Asked Questions (FAQs)
Q4: What are the best analytical techniques to identify these byproducts? A4: A combination of techniques is ideal.
-
TLC (Thin Layer Chromatography): Excellent for initial reaction monitoring to quickly visualize the formation of new, often more polar or colored, spots.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool. It separates the components of your reaction mixture and provides the mass of each, allowing you to quickly identify expected byproducts like dimers (mass will be ~2x the starting material) or hydrolysis products.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for definitive structural characterization of isolated byproducts.
Q5: My reaction involves electrophilic aromatic substitution (e.g., nitration, halogenation). Why am I getting a mixture of ortho, para, and meta isomers? A5: This is a well-documented issue with direct electrophilic substitution on aniline.[5] While the -NH₂ group is a strong ortho-, para-director, under the strongly acidic conditions required for reactions like nitration, the amine is protonated to form the anilinium ion (-NH₃⁺).[6] This -NH₃⁺ group is strongly deactivating and a meta-director. The reaction, therefore, proceeds on both the activated (small amount of free aniline) and deactivated (majority anilinium ion) species, leading to a mixture of products.[6]
-
Solution: As with other issues, protecting the amine group via acetylation is the standard and most effective solution. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating, which prevents polysubstitution and is stable to the acidic conditions, preventing the formation of the meta-directing anilinium ion.[4]
Q6: Can I use Friedel-Crafts alkylation or acylation on this compound? A6: No, direct Friedel-Crafts reactions on anilines fail. The basic aniline nitrogen acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[4] This complexation deactivates the aromatic ring towards electrophilic substitution. The recommended approach is to first protect the amine group by converting it to an amide.
Visualizing Reaction Paths and Troubleshooting
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Common byproduct formation pathways from this compound.
Caption: A decision-making workflow for troubleshooting byproduct formation.
References
- The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
- Aniline. Wikipedia. [Link]
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]
- Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]
- Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides.
- Hydrolysis of sulphonamides in aqueous solutions.
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. JACS. [Link]
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
- Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]
- Reactions of Aniline. Chemistry Steps. [Link]
- Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry. [Link]
- Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]
- Synthesis and characterization of aniline-dimer-based electroactive benzoxazine and its polymer. RSC Publishing. [Link]
- EAS reactions of aniline | Amines | Grade 12 | Chemistry. Khan Academy. [Link]
- Sulfonamide. Wikipedia. [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and characterization of aniline-dimer-based electroactive benzoxazine and its polymer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonamide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
alternative reagents for the synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline
Welcome to our dedicated technical support guide for the synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and explore alternative methodologies for this important synthetic transformation. Our goal is to provide you with the technical insights and practical solutions needed to ensure the success and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The classical and most widely adopted approach involves the reaction of a protected aniline derivative with pyrrolidine. Specifically, the synthesis usually commences with either 4-acetamidobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride. The choice between these starting materials often depends on the overall synthetic strategy and the compatibility of other functional groups present in the molecule.
-
4-Acetamidobenzenesulfonyl Chloride: This reagent is frequently used as the acetyl protecting group can be readily removed under acidic or basic conditions in a subsequent step to yield the desired aniline.
-
4-Nitrobenzenesulfonyl Chloride: The nitro group in this starting material can be reduced to the aniline in a later step, typically using standard reduction methods such as catalytic hydrogenation or metal-based reducing agents like tin(II) chloride.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Issue 1: Low yield of the desired sulfonamide product.
Possible Causes & Solutions:
-
Incomplete reaction: The reaction between the sulfonyl chloride and pyrrolidine may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. Adding an additional equivalent of pyrrolidine or a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can also drive the reaction to completion by scavenging the HCl byproduct.
-
-
Side reactions: The formation of bis-sulfonated aniline or hydrolysis of the sulfonyl chloride can reduce the yield of the desired product.
-
Troubleshooting: Ensure that the reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The slow, dropwise addition of the sulfonyl chloride to a solution of pyrrolidine can minimize the formation of bis-sulfonated byproducts.
-
Issue 2: Difficulty in removing the acetyl protecting group.
Possible Causes & Solutions:
-
Incomplete deprotection: The hydrolysis of the acetamide group may be incomplete.
-
Troubleshooting: For acidic hydrolysis (e.g., with HCl), increasing the acid concentration, reaction temperature, or reaction time can improve the efficiency of the deprotection. For basic hydrolysis (e.g., with NaOH), similar adjustments to reaction conditions can be beneficial. It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal conditions.
-
Issue 3: Challenges in product purification.
Possible Causes & Solutions:
-
Co-eluting impurities: The final product may be difficult to separate from starting materials or byproducts using column chromatography.
-
Troubleshooting: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization is another powerful purification technique for crystalline solids and can often yield highly pure material.
-
Alternative Reagents and Methodologies
While the traditional approach using sulfonyl chlorides is robust, modern synthetic chemistry offers several alternative reagents that can provide advantages in terms of safety, functional group tolerance, and milder reaction conditions.
Alternative Sulfonylating Agents
| Reagent/Method | Description | Advantages |
| Sulfonyl Fluorides | Sulfonyl fluorides can be used in place of sulfonyl chlorides. | Generally more stable and less susceptible to hydrolysis than sulfonyl chlorides. |
| Sulfur(VI) Fluoride Exchange (SuFEx) | This click chemistry approach involves the reaction of a sulfonyl fluoride with a silyl-protected amine. | Offers high yields, broad functional group tolerance, and mild reaction conditions. |
Experimental Protocol: Synthesis via 4-Acetamidobenzenesulfonyl Chloride
This protocol outlines the two-step synthesis of this compound starting from 4-acetamidobenzenesulfonyl chloride.
Step 1: Synthesis of N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide
-
Dissolve pyrrolidine (2.2 equivalents) in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent.
-
Add the solution of 4-acetamidobenzenesulfonyl chloride dropwise to the cooled pyrrolidine solution over 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Step 2: Deprotection to this compound
-
Dissolve the crude N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux (typically 80-90 °C) for 2-4 hours, monitoring the progress by TLC/LC-MS.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford the final this compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic pathway described above.
Caption: Synthetic route to this compound.
Technical Support Center: Scaling Up the Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline
Welcome to the technical support center for the synthesis of 4-(pyrrolidin-1-ylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the multi-step synthesis and scale-up of this important compound.
Introduction
This compound is a key building block in medicinal chemistry, notably utilized in the synthesis of various kinase inhibitors.[1][2] Its successful and efficient synthesis, particularly at a larger scale, is crucial for advancing drug discovery programs. This guide provides a comprehensive resource to navigate the potential challenges of its synthesis, which typically involves a three-step process:
-
Protection of aniline: The amino group of aniline is first protected, commonly through acetylation, to prevent unwanted side reactions in the subsequent sulfonation step.[3]
-
Chlorosulfonation: The protected aniline undergoes chlorosulfonation to introduce the sulfonyl chloride group.[4]
-
Sulfonamide formation: The sulfonyl chloride is then reacted with pyrrolidine to form the desired sulfonamide.
-
Deprotection: Finally, the protecting group is removed to yield this compound.
This guide will address common issues encountered at each of these stages and provide practical, field-proven solutions.
Troubleshooting Guide
This section is formatted to directly address specific problems you may encounter during your experiments.
Low Yield in Sulfonamide Formation
Q1: I am experiencing a very low yield during the reaction of 4-acetamidobenzenesulfonyl chloride with pyrrolidine. What are the likely causes and how can I improve it?
A1: Low yields in sulfonamide synthesis are a common challenge and can often be attributed to several factors:
-
Hydrolysis of the Sulfonyl Chloride: 4-Acetamidobenzenesulfonyl chloride is highly susceptible to hydrolysis, which converts it into the unreactive sulfonic acid.[5] This is a primary competitive pathway that significantly reduces the amount of starting material available to react with the pyrrolidine.[6]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the success of the reaction. The base is necessary to neutralize the HCl byproduct of the reaction.
-
Poor Reactivity of Pyrrolidine: While pyrrolidine is generally a good nucleophile, its effectiveness can be hampered by reaction conditions.
-
Solution: Consider using a slight excess of pyrrolidine (1.1-1.2 equivalents) to drive the reaction to completion.[5] The reaction temperature can also be moderately increased if monitoring indicates a sluggish reaction.
-
Impurities in the Final Product
Q2: My final product, this compound, shows significant impurities after the deprotection step. What are these impurities and how can I remove them?
A2: Impurities often stem from incomplete reactions or side reactions during the synthesis. Common impurities include:
-
Unreacted N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide: This indicates incomplete hydrolysis of the acetyl protecting group.
-
Solution: Ensure the deprotection reaction (typically acidic or basic hydrolysis) goes to completion by extending the reaction time or increasing the temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
-
4-Aminobenzenesulfonic Acid: This can form if the sulfonyl chloride intermediate hydrolyzes and is then deprotected.
-
Solution: This impurity has different solubility properties and can often be removed by recrystallization or column chromatography.[5]
-
-
Bis-sulfonated byproducts: While less common with a secondary amine like pyrrolidine, it's a possibility to consider.[5]
-
Solution: Purification via column chromatography is the most effective method for removing such byproducts.
-
Scale-Up Challenges
Q3: I am trying to scale up the synthesis from a few grams to a multi-kilogram scale and am facing issues with reaction control and product isolation. What are the key considerations for a successful scale-up?
A3: Scaling up presents a unique set of challenges that require careful planning and process optimization.
-
Exothermic Reactions: The chlorosulfonation and the reaction of the sulfonyl chloride with pyrrolidine can be exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts.
-
Solution: Use a reactor with efficient stirring and a cooling system. The addition of reagents should be done slowly and in a controlled manner to manage the temperature.[4]
-
-
Work-up and Isolation: Handling large volumes of solvents and performing extractions can be cumbersome and lead to product loss.
-
Solution: Optimize the work-up procedure at a smaller scale to minimize solvent usage and the number of extractions. Consider using techniques like anti-solvent crystallization for product isolation, which can be more efficient on a large scale.[7]
-
-
Purification: Column chromatography, while effective at the lab scale, may not be practical for multi-kilogram quantities.
-
Solution: Focus on developing a robust crystallization method for purification. Slurrying the crude product in a suitable solvent can also be an effective way to remove impurities.[7]
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the aniline before chlorosulfonation?
A1: The amino group of aniline is a reactive nucleophile. If left unprotected, it would react with the chlorosulfonic acid or the newly formed sulfonyl chloride, leading to the formation of undesired polymers and other side products.[3] Protecting it as an acetamide temporarily deactivates the amino group, allowing the chlorosulfonation to proceed selectively at the para position of the aromatic ring.[3]
Q2: Are there alternative reagents to chlorosulfonic acid for the sulfonation step?
A2: While chlorosulfonic acid is a common reagent, it is highly corrosive and hazardous.[4] Alternative methods for synthesizing aryl sulfonyl chlorides include the diazotization of anilines followed by treatment with sulfur dioxide, or the oxidation and chlorination of thiols.[4] More recent advancements include copper-catalyzed methods using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a sulfur dioxide surrogate, which offers milder reaction conditions.[8]
Q3: What are the key safety precautions to take during this synthesis?
A3: Several reagents used in this synthesis are hazardous and require careful handling.
-
Chlorosulfonic Acid: This is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Thionyl Chloride: Often used in conjunction with chlorosulfonic acid, it is also corrosive and releases toxic gases upon contact with water.[9]
-
Pyrrolidine: This is a flammable and corrosive liquid.
-
Solvents: Dichloromethane is a suspected carcinogen. Always work in a well-ventilated area and minimize exposure.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Experimental Protocols
Lab-Scale Synthesis of N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide
| Step | Reagent | Amount (mmol) | Procedure |
| 1 | 4-Acetamidobenzenesulfonyl chloride | 5 | Dissolve in 30 mL of dichloromethane. |
| 2 | Pyrrolidine | 5.5 | Dissolve in 20 mL of dichloromethane with sodium carbonate (7 mmol). |
| 3 | Reaction | - | Add the sulfonyl chloride solution dropwise to the pyrrolidine solution at room temperature. |
| 4 | Monitoring | - | Stir the reaction mixture until completion, as monitored by TLC. |
| 5 | Work-up | - | Add 20 mL of distilled water. Separate the organic phase and extract the aqueous phase with dichloromethane (2 x 30 mL). |
| 6 | Purification | - | Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography.[10] |
Scale-Up Synthesis of this compound
| Step | Reagent | Amount (mol) | Procedure |
| 1 | Acetanilide | 1.0 | Add in portions to chlorosulfonic acid (3.0 mol) while maintaining the temperature at 40°C. |
| 2 | Chlorosulfonation | - | Heat the mixture to 60°C and stir for 1 hour. |
| 3 | Thionyl Chloride Addition | 1.2 | Add dropwise over 2 hours. |
| 4 | Work-up (Sulfonyl Chloride) | - | Pour the reaction mixture into ice water and filter the precipitated 4-acetamidobenzenesulfonyl chloride.[9] |
| 5 | Sulfonamide Formation | - | React the crude sulfonyl chloride with pyrrolidine in a suitable solvent with a non-nucleophilic base. |
| 6 | Deprotection | - | Hydrolyze the acetamide group using acidic conditions (e.g., refluxing in dilute HCl).[11] |
| 7 | Isolation and Purification | - | Neutralize the reaction mixture and isolate the crude product. Purify by recrystallization. |
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low sulfonamide yield.
References
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- ResearchGate. (n.d.). Preparative scale synthesis of sulfonimidamides from TrNSO, including incorporation of a challenging 2‐pyridyl unit.
- Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- PubMed Central. (n.d.). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- RSC Publishing. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
- Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Semantic Scholar. (2023, August 3). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop.
- BOC Sciences. (n.d.). CAS 88327-91-7 this compound.
- ACS Publications. (2023, August 3). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- PrepChem.com. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride.
- Klivon. (n.d.). 4-(Pyrrolidin-1-ylsulfonylmethyl)aniline | CAS Number 334981-10-1.
- ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
- Sigma-Aldrich. (n.d.). 4-(Pyrrolidin-1-yl)aniline | 2632-65-7.
- Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry.
- PMC. (n.d.). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies.
- Sigma-Aldrich. (n.d.). 4-(pyrrolidin-1-ylcarbonyl)aniline AldrichCPR.
- ChemBridge. (n.d.). This compound | CAS# 88327-91-7 | MFCD00277212 | BB-3003047.
- Organic Syntheses Procedure. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION.
- Asian Journal of Pharmaceutics. (2017, February 17). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug.
- Matrix Scientific. (n.d.). N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]acetamide.
- Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for 4-(Pyrrolidin-2-yl)pyrimidine Intermediates.
- Organic Syntheses Procedure. (n.d.). p-ACETAMINOBENZENESULFINIC ACID.
- PubMed. (2009, August 14). 4-(1H-imidazol-1-yl) Aniline: A New Ligand of Mixed-Mode Chromatography for Antibody Purification.
- PubChem. (n.d.). N-(4-(Pyrrolidin-1-yl)phenyl)acetamide | C12H16N2O | CID 1480263.
- BLDpharm. (n.d.). 288154-64-3|N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide.
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Technical Support Center: Catalyst Selection for Coupling Reactions with 4-(Pyrrolidin-1-ylsulfonyl)aniline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-(pyrrolidin-1-ylsulfonyl)aniline in cross-coupling reactions. The unique electronic properties of this substrate, stemming from the electron-withdrawing sulfonyl group and the electron-donating aniline moiety, present specific challenges and opportunities in catalyst selection. This document provides in-depth, practical guidance in a question-and-answer format to help you navigate these complexities and achieve optimal results in your experiments.
Section 1: General Considerations for this compound
Q1: What are the key structural features of this compound that influence catalyst selection in cross-coupling reactions?
A1: The reactivity of this compound is governed by a balance of electronic effects. The potent electron-withdrawing nature of the pyrrolidinylsulfonyl group deactivates the aromatic ring, making oxidative addition—a critical step in many palladium-catalyzed cycles—more challenging compared to simple anilines. Conversely, the lone pair of the aniline's nitrogen atom can coordinate to the metal center, potentially influencing the catalyst's activity and stability. The steric bulk of the pyrrolidinylsulfonyl group is generally not a primary concern but should be considered when choosing bulky ligands.
Q2: I'm observing catalyst deactivation or decomposition (e.g., formation of palladium black). What are the likely causes when using this substrate?
A2: Catalyst deactivation is a common issue, particularly with electron-rich anilines.[1] Potential causes include:
-
Oxidation of the Catalyst: Ensure all reactions are conducted under a strictly inert atmosphere (Argon or Nitrogen) as palladium(0) species are sensitive to oxygen.[2]
-
Inhibition by Substrate/Products: The sulfonamide or aniline functionalities, or the resulting coupled products, can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover.
-
Side Reactions: Undesired side reactions, such as hydrodehalogenation of the coupling partner, can consume the active catalyst.[1][2] The choice of base is critical here; weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to strong bases like NaOtBu to minimize this.[2]
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds and is frequently employed with substrates like this compound.[3][4][5]
Q3: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide. What is a good starting point for catalyst and ligand selection?
A3: For challenging substrates, particularly those that are sterically hindered or electronically deactivated, the use of bulky, electron-rich phosphine ligands is paramount.[1][6] These ligands facilitate the formation of the active monoligated palladium catalyst, which is crucial for efficient oxidative addition and reductive elimination.
A robust starting point would be a palladium precatalyst system. Buchwald's G3 or G4 palladacycles are excellent choices as they reliably generate the active Pd(0) species.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 or RuPhos Pd G2 (1-2 mol%) | Precatalysts ensure efficient generation of the active catalyst. |
| Ligand | XPhos or RuPhos | Bulky, electron-rich biaryl phosphine ligands are effective for challenging substrates.[6] |
| Base | NaOtBu or K₃PO₄ | NaOtBu is a strong base often used, but K₃PO₄ is a milder alternative if base-sensitive groups are present.[2] |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Aprotic solvents are standard; ensure they are rigorously dried and deoxygenated. |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome the activation barrier with deactivated substrates. |
Q4: My Buchwald-Hartwig reaction is showing low to no conversion. What troubleshooting steps should I take?
A4: Low conversion is a frequent challenge. A systematic approach to troubleshooting is essential.
Caption: Decision tree for initial Suzuki catalyst selection.
Section 4: Heck Reaction
The Heck reaction, which couples aryl halides with alkenes, is another valuable C-C bond-forming reaction. [7]The principles of catalyst selection share similarities with the Suzuki coupling.
Q8: What catalyst system should I consider for a Heck reaction with a halogenated this compound derivative?
A8: The classic Heck reaction often utilizes palladium(II) sources like Pd(OAc)₂ that are reduced in situ to the active Pd(0) catalyst. [8]The choice of ligand is crucial for reactivity and selectivity.
Recommended Starting Conditions for Heck Reaction:
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | A common and effective precatalyst for Heck reactions. [7] |
| Ligand | P(o-tol)₃ or PPh₃ | Triarylphosphines are classic ligands for the Heck reaction. Bulky, electron-rich phosphines can also be effective. [9] |
| Base | Et₃N or K₂CO₃ | An organic or inorganic base is required to neutralize the HX generated. [7] |
| Solvent | DMF or NMP | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Heck reactions often require elevated temperatures. |
Q9: My Heck reaction is giving a mixture of E/Z isomers or showing double bond migration. How can I improve the selectivity?
A9: Regio- and stereoselectivity in Heck reactions are highly dependent on the specific substrates and conditions.
-
Ligand Choice: The steric and electronic properties of the ligand play a major role. For terminal alkenes, bulky ligands generally favor coupling at the terminal carbon. Bidentate ligands like BINAP can sometimes improve stereoselectivity. [8]* Reaction Conditions: In some cases, the choice of base and solvent can influence the selectivity. For intramolecular Heck reactions, selectivity is often dramatically improved. [8]* Additive Effects: The presence of certain additives can sometimes control the regioselectivity of the migratory insertion step.
Section 5: Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a round-bottom flask, add the aryl bromide derivative of this compound (1.0 mmol), the boronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed mixture of dioxane (8 mL) and water (2 mL) via cannula.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
References
- Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (n.d.). National Institutes of Health (NIH).
- Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation. (2003). PubMed.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). National Institutes of Health (NIH).
- Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. (2009). Journal of the American Chemical Society.
- A Comparative Guide to Palladium Catalysts for Aryl Sulfonate Coupling. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Low Yields in 2,4,6-Trimethoxyaniline Coupling Reactions. (n.d.). Benchchem.
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Halogenated Aniline Reactions. (n.d.). Benchchem.
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (n.d.). PubMed Central.
- Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization. (n.d.). PubMed.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals.
- Application Note: Optimized Heck Reaction Conditions for the Synthesis of Substituted Alkenes from 5-Bromo-2-[4-(tert- butyl)phenoxy]aniline. (n.d.). Benchchem.
- Palladium-catalyzed desulfitative Mizoroki-Heck couplings of sulfonyl chlorides with mono- and disubstituted olefins. (n.d.). Semantic Scholar.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Heck Reaction—State of the Art. (n.d.). MDPI.
- Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. (n.d.). ACS Publications.
- Heck reaction. (n.d.). Wikipedia.
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (n.d.). National Institutes of Health (NIH).
- Heck Reaction. (2023). Chemistry LibreTexts.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- Screening of different ligands for Suzuki coupling a. (n.d.). ResearchGate.
- Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. (n.d.). Catalysis Science & Technology (RSC Publishing).
- The Buchwald-Hartwig Amination After 25 Years. (2019). PubMed.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). WuXi AppTec.
- Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. (2021). PubMed.
- Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit.
- Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
- Flexible, N-sulfonyl-substituted aliphatic amine ligands in palladium-catalyzed Suzuki–Miyaura C–C coupling: Influence of substituents bulkiness and co-ligand size. (n.d.). ResearchGate.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
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Technical Support Center: Managing Thermal Decomposition During Synthesis
Welcome to the Technical Support Center for managing thermal decomposition during chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with compound stability at elevated temperatures. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions to help you navigate and mitigate issues related to thermal decomposition, ensuring the integrity and success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding thermal decomposition, providing concise answers and foundational knowledge.
Q1: What is thermal decomposition and why is it a concern in synthesis?
A: Thermal decomposition, or thermolysis, is the breakdown of a chemical compound into simpler substances by heat.[1][2] In synthesis, it is a critical concern because it can lead to reduced product yield, the formation of impurities, and in some cases, hazardous situations like thermal runaway.[3][4] For instance, many reactions are exothermic, meaning they release heat. If this heat is not properly controlled, it can raise the temperature of the reaction mixture, accelerating the reaction rate and producing even more heat.[4][5] This positive feedback loop can lead to a dangerous, uncontrolled reaction known as thermal runaway.[3][4][5]
Q2: Which functional groups are particularly susceptible to thermal decomposition?
A: Certain functional groups are known to be less thermally stable and can be prone to decomposition. While stability is context-dependent, some groups to be mindful of include:
-
Nitro compounds: Especially when multiple nitro groups are present, these can decompose exothermically and sometimes explosively.[3]
-
Peroxides, hydroperoxides, and ozonides: The O-O bond is inherently weak and susceptible to cleavage at elevated temperatures.
-
Azides and other nitrogen-rich compounds: These can release nitrogen gas upon decomposition, which can be highly energetic.[1]
-
Carboxylic acids and their derivatives: Some carboxylic acids can decarboxylate upon heating.[6][7] The stability of related functional groups like esters and amides can also be a concern.[8][9]
-
Nitrates, nitrites, and ammonium compounds: These are also known to decompose upon heating.[1]
Q3: How can I proactively assess the thermal stability of my compounds?
A: Several thermal analysis techniques are invaluable for characterizing the thermal stability of your starting materials, intermediates, and final products. The two most common are:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11][12] A loss of mass indicates decomposition or evaporation.[10][12] This technique is crucial for determining the onset temperature of decomposition.[13]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[10] It can detect exothermic (heat-releasing) or endothermic (heat-absorbing) events.[14] A sharp exothermic peak can signify decomposition.[14] In the pharmaceutical industry, DSC is widely used to assess the thermal behavior of active pharmaceutical ingredients (APIs) and excipients.[10]
Combining DSC and TGA can provide a comprehensive picture of a material's thermal behavior.
Q4: What are the initial signs of thermal decomposition during a reaction?
A: Vigilant monitoring of your reaction is key. Early indicators of decomposition can include:
-
Unexpected color changes: A gradual or sudden darkening of the reaction mixture can be a sign of byproduct formation.
-
Gas evolution: Unanticipated bubbling or fizzing may indicate the release of gaseous decomposition products.[15][16]
-
Pressure build-up: In a closed system, an unexpected increase in pressure is a significant red flag.[17]
-
Inconsistent reaction progress: If TLC, LC-MS, or other monitoring techniques show the formation of unexpected spots or a decrease in the concentration of the desired product, decomposition may be occurring.[18]
Section 2: Troubleshooting Guides
This section provides structured approaches to diagnose and solve specific problems related to thermal decomposition encountered during synthesis.
Guide 1: Issue - My reaction is turning dark, and the yield of my desired product is low.
This is a classic symptom of thermal decomposition leading to the formation of polymeric or tar-like byproducts.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield and dark reaction color.
Causality and Protocol Explanations
-
Exothermic Reactions and Heat Management: Many reactions are exothermic, releasing heat that can increase the internal reaction temperature beyond the setpoint, leading to decomposition.[4] This is particularly hazardous during scale-up because the surface-area-to-volume ratio decreases, reducing the efficiency of heat dissipation.[3]
-
Protocol for Controlled Reagent Addition: For highly exothermic reactions, adding one reagent slowly or in portions to a solution of the other can help manage the rate of heat generation.[4] This is often done using a dropping funnel or a syringe pump.
-
-
Stirring and Hot Spots: Inadequate stirring can lead to localized areas of high temperature ("hot spots") within the reaction mixture, even if the external temperature reading is stable.[5][17] This can initiate decomposition.
-
Protocol for Effective Stirring: For larger reactions or viscous mixtures, a magnetic stir bar may be insufficient. An overhead mechanical stirrer provides more consistent and powerful agitation, ensuring better heat distribution.[5]
-
-
Accurate Temperature Monitoring: It is crucial to monitor the internal temperature of the reaction, not just the temperature of the heating bath.[17][19] A 10-20°C difference between the bath and the flask is not uncommon.[20]
Guide 2: Issue - I am observing unexpected byproducts in my reaction analysis (TLC, LC-MS, GC-MS).
The formation of unknown impurities can often be attributed to thermal decomposition pathways.
Troubleshooting Steps
-
Characterize the Byproducts: If possible, isolate and characterize the major byproducts using techniques like NMR, MS, or IR spectroscopy. Understanding their structure can provide clues about the decomposition mechanism. Pyrolysis-GC-MS is a powerful technique for identifying thermal breakdown products.[21][22][23]
-
Lower the Reaction Temperature: This is the most direct way to mitigate thermal decomposition.[18] Run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Change the Solvent: The choice of solvent can influence thermal stability. A higher-boiling solvent might inadvertently allow the reaction to reach a decomposition temperature. Consider a solvent with a lower boiling point to act as a temperature ceiling through reflux.[18]
-
Investigate Catalyst Stability: If you are using a catalyst, it could be decomposing at the reaction temperature, leading to side reactions.[18] Ensure the catalyst is stable under the reaction conditions.
-
Consider a Different Synthetic Route: If thermal decomposition is unavoidable, it may be necessary to explore an alternative synthetic pathway that avoids high temperatures or problematic intermediates.
Data Summary: Impact of Temperature on Reaction Outcome
| Temperature | Observation | Interpretation | Action |
| Too High | Formation of multiple byproducts, dark color | Decomposition of starting material, product, or catalyst[18] | Lower the temperature in 10-20°C increments[18] |
| Optimal | Clean reaction profile, good yield | Reaction proceeding efficiently with minimal side reactions | Maintain this temperature |
| Too Low | Slow or no reaction | Insufficient energy to overcome activation barrier | Gradually increase temperature |
Guide 3: Issue - My reaction is showing signs of a potential thermal runaway (rapid temperature/pressure increase).
A thermal runaway is a serious safety hazard and must be addressed immediately.
Immediate Actions
-
Remove the Heat Source: Immediately turn off and remove the heating mantle or oil bath.
-
Initiate Cooling: If it is safe to do so, use an ice bath or other cooling method to lower the temperature of the reaction vessel.
-
Ensure Adequate Ventilation: Work in a well-ventilated fume hood.
-
Do Not Seal the System: Ensure the reaction vessel is not a closed system to avoid dangerous pressure build-up.
Preventative Measures for Future Experiments
-
Perform a Risk Assessment: Before scaling up any reaction, conduct a thorough risk assessment, paying close attention to potential thermal hazards.[5]
-
Reaction Calorimetry: For reactions with a high potential for thermal runaway, especially during scale-up, reaction calorimetry can be used to measure the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR).[3] This data is crucial for ensuring safe operating conditions.
-
Adiabatic Calorimetry: Techniques like Accelerating Rate Calorimetry (ARC) can be used to determine the onset temperature of thermal decomposition under adiabatic conditions (worst-case scenario of no heat loss).[24]
-
Establish a Safe Operating Window: There should be a significant temperature margin between the maximum process temperature and the onset temperature of decomposition.[3] A common practice in the pharmaceutical industry is to maintain a safety margin of at least 100°C between the operating temperature and the decomposition onset determined by DSC.[24]
Section 3: Experimental Protocols
This section provides detailed methodologies for key analytical techniques used to assess and manage thermal decomposition.
Protocol 1: Determination of Decomposition Onset by TGA
Objective: To determine the temperature at which a compound begins to lose mass due to thermal decomposition.
Methodology:
-
Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[25]
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA curve, often defined as the temperature at which a 5% weight loss occurs (T₅%).[26]
Protocol 2: Monitoring Reaction Progress with TLC
Objective: To qualitatively monitor the consumption of starting materials and the formation of products and byproducts.
Methodology:
-
Prepare a TLC plate by drawing a baseline in pencil.
-
Using a capillary tube, spot a small amount of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.
-
Place the TLC plate in a developing chamber containing an appropriate solvent system.
-
Allow the solvent to run up the plate until it is near the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp or by using a chemical stain.
-
The appearance of new spots or the disappearance of the starting material spot indicates the progress of the reaction. The formation of "smears" or spots that remain at the baseline can be indicative of decomposition products.
Section 4: Visualizing Logical Relationships
This diagram illustrates the relationship between key parameters in managing exothermic reactions to prevent thermal decomposition.
Caption: Interplay of parameters in controlling exothermic reactions.
References
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- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
- Lab Manager Magazine. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- GeneOnline News. (2026, January 9). Study Uses Combined Thermodesorption and Pyrolysis GC–MS to Identify Molecular Byproducts of Plastic Biodegradation.
- Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis.
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Validation & Comparative
A Comparative Analysis of 4-(Pyrrolidin-1-ylsulfonyl)aniline Derivatives and Established FLT3 Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis.[3][4] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), have established FLT3 as a key therapeutic target in AML.[3][5] This has spurred the development of numerous small molecule inhibitors aimed at blocking the aberrant FLT3 signaling.
This guide provides a comparative analysis of an emerging class of compounds, 4-(pyrrolidin-1-ylsulfonyl)aniline derivatives, against well-established FLT3 inhibitors such as the first-generation inhibitors Midostaurin and Sorafenib, and the second-generation inhibitor Quizartinib. We will delve into their mechanisms of action, chemical structures, and provide supporting experimental data and protocols to offer a comprehensive resource for researchers in the field.
The Landscape of FLT3 Inhibition: A Tale of Two Generations
FLT3 inhibitors are broadly categorized into two generations based on their specificity and binding modes.[6]
-
First-Generation Inhibitors: These are typically multi-kinase inhibitors, meaning they act on several different kinases in addition to FLT3.[6]
-
Midostaurin (Rydapt®): An indolocarbazole derivative, Midostaurin is a broad-spectrum kinase inhibitor with activity against FLT3, c-KIT, PDGFR-β, and VEGFR-2.[7][8] It was the first FLT3 inhibitor approved for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy.[7][9]
-
Sorafenib (Nexavar®): Initially developed as a Raf kinase inhibitor, Sorafenib also demonstrates potent activity against FLT3, VEGFR, and PDGFR.[10][11] While not specifically approved for AML, it has been investigated in clinical trials for this indication.[12]
-
-
Second-Generation Inhibitors: These compounds were designed for greater potency and selectivity for FLT3, aiming to reduce off-target effects.[6]
The Emergence of this compound Derivatives
Recent research has identified the this compound scaffold as a promising pharmacophore for the development of novel FLT3 inhibitors.[16][17] Structure-activity relationship (SAR) studies have demonstrated that derivatives incorporating this moiety exhibit significant inhibitory activity against both wild-type and mutated forms of FLT3.[16] The pyrrolidinylsulfonyl group is a key feature, contributing to the binding affinity and overall potency of these compounds.[16][18]
Comparative Analysis: A Head-to-Head Look
| Inhibitor Class | Representative Drug(s) | Type | Key Structural Features | Binding Mode |
| This compound Derivatives | Investigational | Varies | Pyrrolidin-1-ylsulfonyl)aniline core | ATP-competitive, interaction with key residues in the kinase domain |
| First-Generation | Midostaurin, Sorafenib | Type I/II | Indolocarbazole (Midostaurin), Bi-aryl urea (Sorafenib) | Binds to both active and inactive conformations (multi-kinase) |
| Second-Generation | Quizartinib | Type II | Imidazobenzothiazole head, t-butyl-isoxazole tail | Binds to the inactive "DFG-out" conformation, exploiting an allosteric pocket |
Mechanism of Action: How They Shut Down FLT3 Signaling
The constitutive activation of FLT3 in AML leads to the persistent phosphorylation of downstream signaling proteins, including STAT5, AKT, and ERK, which promote cell proliferation and survival.[1][2] All the inhibitors discussed here aim to block this process by competing with ATP for binding to the kinase domain of FLT3.[11][19]
Quizartinib , as a Type II inhibitor, binds to and stabilizes an inactive conformation of the FLT3 kinase where the DFG motif is flipped out ("DFG-out").[15][20] This binding mode relies on crucial interactions with the gatekeeper residue F691.[15][21] In contrast, Sorafenib also acts as a Type II inhibitor, binding to the inactive kinase conformation.[12][22] Midostaurin , a Type I inhibitor, binds to the active conformation of the kinase. The precise binding mode of the this compound derivatives can vary depending on the specific substitutions on the core scaffold, but they generally function as ATP-competitive inhibitors.[16]
Experimental Data: A Quantitative Comparison
The following table summarizes the reported inhibitory activities (IC50 values) of representative compounds. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Compound/Drug | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (MV4-11 cells, FLT3-ITD) | Reference |
| Quizartinib | FLT3 | - | ~1 | [21] |
| Midostaurin | FLT3 | - | ~10 | [8] |
| Sorafenib | FLT3 | ~6 | ~5 | [10] |
| Representative this compound Derivative (e.g., 18a) | FLT3-ITD | Submicromolar | Submicromolar | [16] |
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide the following detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
-
Reagent Preparation:
-
Dilute recombinant human FLT3 kinase (wild-type or mutant) in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of a suitable substrate (e.g., a poly-Glu-Tyr peptide).
-
Prepare a stock solution of ATP.
-
Create a serial dilution of the test compound (e.g., this compound derivative) in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the FLT3 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay
This assay determines the effect of the inhibitors on the growth of AML cells that are dependent on FLT3 signaling.
-
Cell Seeding:
-
Seed FLT3-ITD positive AML cells (e.g., MV4-11 or MOLM-13) at a low density in a 96-well plate.
-
-
Compound Treatment:
-
Add a serial dilution of the test compound to the wells. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo® or resazurin) to each well.
-
Incubate according to the manufacturer's instructions to allow for signal development.
-
Measure the luminescent or fluorescent signal using the appropriate plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value.
-
Western Blotting for FLT3 Phosphorylation
This technique is used to confirm that the inhibitors block the autophosphorylation of FLT3 in a cellular context.
-
Cell Treatment and Lysis:
-
Treat FLT3-ITD positive cells (e.g., MV4-11) with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration and boil in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. BSA is often preferred for phospho-antibodies to reduce background.[27]
-
Incubate the membrane with a primary antibody against phosphorylated FLT3 (p-FLT3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total FLT3 and a loading control like β-actin.
-
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel and potent FLT3 inhibitors. Head-to-head comparisons with established drugs like Quizartinib, Sorafenib, and Midostaurin using standardized in vitro and cellular assays are crucial for characterizing their therapeutic potential. The experimental protocols provided in this guide offer a robust framework for such evaluations. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to identify lead candidates for further preclinical and clinical development in the treatment of FLT3-mutated AML.
References
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- NHS England. (2023). Clinical commissioning policy: Sorafenib maintenance for adults with FLT3-internal tandem duplication (FLT3-ITD) acute myeloid leukaemia post-allogeneic haematopoietic stem cell transplant. NHS England. [Link]
- Gucký, T., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- Xagena. (2007). Sorafenib targets acute myeloid leukemia driven by mutant FLT3 gene. Xagena. [Link]
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- Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link]
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- ASH Publications. (2023).
- Aasebø, E., et al. (2019). The Capacity of Long-Term In Vitro Proliferation of Acute Myeloid Leukemia Cells Supported Only by Exogenous Cytokines Is Associated with a Patient Subset with Adverse Outcome. Cancers, 11(1), 74. [Link]
- Bio-Rad Antibodies. (n.d.).
- PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. [Link]
- ACS Publications. (2023). Supporting Information Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Iden.
- European Journal of Chemistry. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry. [Link]
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The Ascendancy of the 4-(Pyrrolidin-1-ylsulfonyl)aniline Scaffold in Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a vast chemical space. Among the myriad of molecular frameworks, the 4-(pyrrolidin-1-ylsulfonyl)aniline scaffold has emerged as a privileged structure, demonstrating significant promise in the development of novel therapeutics. This guide provides an in-depth, objective comparison of this scaffold against other well-established kinase inhibitor scaffolds, supported by experimental data, to empower researchers in their drug discovery endeavors.
The Rise of a Versatile Scaffold: this compound
The this compound core has garnered considerable attention for its ability to serve as a versatile anchor for kinase inhibitors, particularly in the context of FMS-like tyrosine kinase 3 (FLT3) inhibition for the treatment of Acute Myeloid Leukemia (AML). Its chemical architecture offers a unique combination of structural rigidity and flexibility, enabling favorable interactions within the ATP-binding pocket of various kinases.
The pyrrolidine ring, a key feature of this scaffold, contributes to its pharmacological efficacy through its non-planar, three-dimensional structure. This allows for a more comprehensive exploration of the pharmacophore space compared to flat, aromatic systems[1][2]. The sulfonamide linker provides a crucial hydrogen bonding motif, while the aniline moiety serves as a versatile attachment point for various heterocyclic systems that can be tailored to target specific kinases.
A Head-to-Head Comparison with Kinase Inhibitor Titans
To contextualize the performance of the this compound scaffold, we will compare it against four iconic kinase inhibitor scaffolds that have shaped the field of targeted therapy: the 2-phenylaminopyrimidine of Imatinib , the quinazoline of Gefitinib , the aminopyrimidine of Dasatinib , and the indolocarbazole of the pan-kinase inhibitor Staurosporine .
Mechanism of Action: A Tale of Diverse Binding Modes
Kinase inhibitors are broadly classified based on their interaction with the kinase domain. The this compound scaffold, like many contemporary inhibitors, is typically incorporated into Type I inhibitors . These molecules bind to the active conformation of the kinase in the ATP-binding pocket.
In contrast, Imatinib is a classic example of a Type II inhibitor , which stabilizes the inactive "DFG-out" conformation of the kinase. This mode of action can confer a higher degree of selectivity. Gefitinib and Dasatinib are primarily Type I inhibitors , competing directly with ATP. Staurosporine , a natural product, is a potent but non-selective Type I inhibitor that binds to a wide range of kinases[3][4].
dot graph "Kinase_Inhibitor_Types" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_ATP" { label="ATP-Binding Pocket"; bgcolor="#F1F3F4"; "Active Kinase (DFG-in)" [fillcolor="#34A853"]; "Inactive Kinase (DFG-out)" [fillcolor="#EA4335"]; }
"Type I Inhibitor" [fillcolor="#4285F4"]; "Type II Inhibitor" [fillcolor="#FBBC05"]; "Allosteric Site" [fillcolor="#5F6368"]; "Type III/IV Inhibitor" [fillcolor="#202124"];
"Type I Inhibitor" -> "Active Kinase (DFG-in)" [label=" Binds to active conformation"]; "Type II Inhibitor" -> "Inactive Kinase (DFG-out)" [label=" Stabilizes inactive conformation"]; "Type III/IV Inhibitor" -> "Allosteric Site" [label=" Binds outside ATP pocket"]; } Caption: Classification of Kinase Inhibitors by Binding Mode.
Potency and Selectivity: A Data-Driven Analysis
The ultimate goal in kinase inhibitor design is to achieve high potency against the desired target while minimizing off-target effects. The following tables summarize the inhibitory activity (IC50) of representative compounds from each scaffold class against a panel of kinases. It is crucial to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: Inhibitory Activity (IC50) of a Representative this compound Derivative
| Kinase Target | IC50 (nM) | Reference |
| FLT3-ITD | Sub-micromolar | [5][6][7] |
| FLT3-D835Y | Sub-micromolar | [5][6][7] |
| CDK2 | Sub-micromolar | [5][6][7] |
| KIT | 680 | [5][6] |
Table 2: Comparative Inhibitory Activity (IC50) of Established Kinase Inhibitors
| Inhibitor (Scaffold) | Kinase Target | IC50 (nM) | Reference |
| Imatinib (2-Phenylaminopyrimidine) | v-Abl | 600 | [8] |
| c-Kit | 100 | [8] | |
| PDGFR | 100 | [8] | |
| Gefitinib (Quinazoline) | EGFR | 0.41 - 77.26 | [1][4][9][10] |
| Dasatinib (Aminopyrimidine) | c-Src | <1.1 | [11] |
| Abl | <1 | [11] | |
| c-Kit | 79 | [11] | |
| Staurosporine (Indolocarbazole) | PKCα | 2 | [12] |
| PKA | 7 | [13][14] | |
| PKG | 8.5 | [12] | |
| p60v-src | 6 | [13] | |
| CaM Kinase II | 20 | [13][14] |
From the available data, derivatives of the this compound scaffold demonstrate potent, sub-micromolar activity against key AML targets like FLT3 and CDK2[5][6][7]. While highly potent, established inhibitors like Dasatinib and Staurosporine often exhibit broader kinase selectivity, which can lead to off-target toxicities. The this compound scaffold offers a promising platform for developing more selective inhibitors through synthetic modifications.
Pharmacokinetic Profile: A Glimpse into Druggability
A favorable pharmacokinetic (PK) profile is paramount for the clinical success of any drug candidate. This includes parameters such as absorption, distribution, metabolism, and excretion (ADME).
A study on a biphenyl derivative incorporating the this compound moiety revealed that it undergoes metabolism by monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP3A5, and CYP2D6[15]. This provides valuable insight into the potential metabolic pathways for this scaffold.
Table 3: Overview of Pharmacokinetic Properties
| Scaffold/Drug | Key Pharmacokinetic Characteristics | Reference |
| This compound derivative | Metabolized by MAO-A and CYPs (3A4, 3A5, 2D6). | [15] |
| Imatinib | Good oral bioavailability, metabolized primarily by CYP3A4. | [16] |
| Gefitinib | Orally active, extensively metabolized by CYP3A4. | [16] |
| Dasatinib | Orally bioavailable, metabolized by CYP3A4. | [16] |
| Staurosporine | Poor metabolic stability and low oral bioavailability limit its clinical use. | N/A |
The established kinase inhibitors generally exhibit good oral bioavailability and are predominantly metabolized by CYP3A4, a key consideration for potential drug-drug interactions[16]. Further optimization of the this compound scaffold will need to focus on achieving a desirable balance of potency, selectivity, and pharmacokinetic properties.
Experimental Methodologies: The Foundation of Comparative Analysis
To ensure the scientific rigor of this comparison, it is essential to understand the experimental protocols used to generate the data. Below are detailed, step-by-step methodologies for key assays.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This assay is fundamental for determining the direct inhibitory activity of a compound against a purified kinase.
dot graph "Kinase_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="1. Reagent Preparation\n- Kinase, Substrate, ATP\n- Test Compound Dilutions", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Assay Plate Setup\n- Add Test Compound/Control\n- Add Kinase/Substrate Mix", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Kinase Reaction\n- Initiate with ATP\n- Incubate at 30°C", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Signal Detection\n- Stop Reaction\n- Measure Fluorescence", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Data Analysis\n- Calculate % Inhibition\n- Determine IC50", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
A -> B -> C -> D -> E; } Caption: Workflow for a Fluorescence-Based In Vitro Kinase Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare stock solutions of the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in the assay buffer. The ATP concentration should be near the Km value for the specific kinase.
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations (final DMSO concentration should be ≤1%).
-
-
Assay Reaction:
-
In a 384-well, low-volume, black assay plate, add the diluted test compounds or vehicle control (DMSO).
-
Add the mixture of kinase and substrate to each well.
-
Initiate the reaction by adding the ATP solution.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds in the linear range.
-
-
Detection:
-
Stop the reaction (if required by the specific assay kit).
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines, providing a more physiologically relevant measure of its anti-cancer activity.
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., MV4-11 for FLT3-ITD positive AML) in the appropriate growth medium.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compounds or vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Preclinical Pharmacokinetic Study in Rodents
This type of study is crucial for understanding the ADME properties of a drug candidate in a living organism.
dot graph "PK_Study_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="1. Animal Preparation\n- Acclimatization\n- Catheterization (optional)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Compound Administration\n- Oral gavage or IV injection", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Blood Sampling\n- Collect samples at\npredefined time points", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Plasma Analysis\n- Sample processing\n- LC-MS/MS quantification", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. PK Parameter Calculation\n- Cmax, Tmax, AUC, t1/2", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
A -> B -> C -> D -> E; } Caption: Experimental Workflow for a Preclinical Pharmacokinetic Study.
Protocol:
-
Animal Dosing:
-
Administer the test compound to a cohort of rodents (e.g., Sprague-Dawley rats) at a specific dose, either orally (p.o.) or intravenously (i.v.).
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
-
Plasma Preparation:
-
Process the blood samples to separate the plasma.
-
-
Bioanalysis:
-
Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
-
Conclusion: A Scaffold with a Bright Future
The this compound scaffold represents a highly promising and adaptable platform for the design of novel kinase inhibitors. Its inherent structural features, coupled with its synthetic tractability, provide a solid foundation for developing potent and selective therapeutics. While established scaffolds like those found in Imatinib, Gefitinib, and Dasatinib have paved the way for targeted cancer therapy, the quest for improved safety profiles and efficacy against resistant mutations continues.
The data presented in this guide suggests that the this compound scaffold is a strong contender in this ongoing endeavor. Further exploration of its structure-activity relationship, optimization of its pharmacokinetic properties, and rigorous comparative studies will be instrumental in unlocking its full therapeutic potential and solidifying its place in the arsenal of next-generation kinase inhibitors.
References
- Lichtenberg, J., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1445-1456.e4. [Link]
- Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature structural biology, 4(10), 796–801. [Link]
- El-Damasy, D. A., et al. (2018). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Journal of medicinal chemistry, 61(19), 8896–8908. [Link]
- Weisberg, E., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Cancer research, 67(7), 3347–3354. [Link]
- Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European journal of biochemistry, 234(1), 317–322. [Link]
- ResearchGate. IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases. [Link]
- INiTS. Cell-based test for kinase inhibitors. [Link]
- ResearchGate. (a) IC50 values of tumor cell growth inhibition on a panel of human... [Link]
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- Buontempo, F., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.
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- Reaction Biology.
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Overcoming Quizartinib Resistance in FLT3-Mutated AML: A Comparative Guide to 4-(Pyrrolidin-1-ylsulfonyl)aniline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Acquired Resistance to Quizartinib in Acute Myeloid Leukemia
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[1][2] The most common of these are internal tandem duplications (FLT3-ITD), which lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival.[3][4]
Quizartinib (AC220), a potent and selective second-generation FLT3 inhibitor, has demonstrated significant clinical efficacy in patients with relapsed/refractory FLT3-ITD positive AML.[1][5][6] It functions by binding to the ATP-binding pocket of the FLT3 kinase, stabilizing it in an inactive conformation and thereby blocking downstream signaling.[5] However, the emergence of acquired resistance remains a major clinical hurdle, limiting the long-term efficacy of quizartinib.[2][5] This resistance is frequently driven by secondary on-target mutations within the FLT3 kinase domain, most notably at the activation loop (e.g., D835Y) and the "gatekeeper" residue (F691L), which prevent effective drug binding.
This guide provides a technical comparison of a promising new class of FLT3 inhibitors, 4-(Pyrrolidin-1-ylsulfonyl)aniline analogs, against quizartinib, with a focus on their efficacy in overcoming these critical resistance mutations. We will delve into the mechanistic rationale, present comparative experimental data, and provide detailed protocols for the evaluation of these next-generation inhibitors.
The FLT3 Signaling Pathway and Mechanisms of Quizartinib Resistance
The FLT3 receptor tyrosine kinase plays a crucial role in the normal development of hematopoietic stem cells. Upon binding its ligand (FL), the receptor dimerizes and autophosphorylates, activating downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and JAK/STAT5 pathways, which are vital for cell survival and proliferation.[3] In FLT3-ITD AML, the receptor is constitutively active, leading to ligand-independent signaling and leukemogenesis.
Quizartinib effectively inhibits this aberrant signaling. However, the selection pressure exerted by the drug can lead to the emergence of resistant clones harboring secondary FLT3 mutations.
-
Activation Loop Mutations (e.g., D835Y): These mutations stabilize the active conformation of the kinase, reducing the affinity of type II inhibitors like quizartinib, which preferentially bind to the inactive state.[3]
-
Gatekeeper Mutations (e.g., F691L): The F691 residue is critical for quizartinib binding. Its mutation to a leucine sterically hinders the drug's access to a key hydrophobic pocket, drastically reducing its inhibitory activity.[3]
The development of inhibitors that can effectively target both wild-type FLT3-ITD and these resistant variants is a critical goal in AML therapy.
Caption: FLT3 signaling pathway and inhibitor interaction.
A New Chemical Scaffold: this compound Analogs
Recent drug discovery efforts have identified a series of compounds built around an imidazo[1,2-b]pyridazine core, featuring a conserved this compound substituent, as highly potent FLT3 inhibitors.[3] These analogs were designed to overcome the limitations of existing therapies by demonstrating efficacy against both quizartinib-sensitive and -resistant FLT3 mutations.
Lead Compound Spotlight: Compound 34f
One of the most promising compounds from this series is N-(4-((6-((1r,4r)-4-aminocyclohexyl)amino)-3-(1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-8-yl)amino)phenyl)pyrrolidine-1-sulfonamide , designated as compound 34f .[3] Its unique structure allows for potent inhibition of FLT3, including clinically relevant resistant mutants.
Chemical Structures:
| Compound | Chemical Structure |
| Quizartinib | |
| Compound 34f | (Structure generated based on IUPAC name) |
Comparative Efficacy Analysis: Quizartinib vs. Compound 34f
The true measure of a next-generation inhibitor lies in its ability to maintain potency against mutations that confer resistance to its predecessors. Experimental data demonstrates the superior profile of compound 34f in this regard.[3][7]
In Vitro Kinase Inhibition
Biochemical assays measuring the 50% inhibitory concentration (IC50) against recombinant FLT3 kinases highlight the potency of compound 34f.
| Compound | FLT3-ITD IC50 (nM) | FLT3-ITD-D835Y IC50 (nM) | FLT3-ITD-F691L IC50 (nM) |
| Quizartinib | 10 ± 4 | 136 ± 2 | >5000 |
| Compound 34f | 4 ± 0.3 | 1 ± 0.3 | 4 ± 3 |
Data sourced from J. Med. Chem. 2023, 66, 15, 11133–11157.[3][7]
Key Insights:
-
Comparable Potency against FLT3-ITD: Both quizartinib and compound 34f are highly potent against the wild-type FLT3-ITD mutation.
-
Superiority against D835Y: Compound 34f is over 100 times more potent than quizartinib against the D835Y activation loop mutation.[7]
-
Overcoming the Gatekeeper: Most strikingly, compound 34f retains low nanomolar potency against the F691L gatekeeper mutation, a variant that renders quizartinib largely ineffective.[7]
In Vitro Cellular Proliferation
The anti-proliferative activity of these compounds was assessed in AML cell lines harboring the FLT3-ITD mutation. The 50% growth inhibition (GI50) values demonstrate the cellular efficacy.
| Compound | MV4-11 (FLT3-ITD) GI50 (nM) | MOLM-13 (FLT3-ITD) GI50 (nM) | MOLM-13 (FLT3-ITD-D835Y) GI50 (nM) |
| Quizartinib | 3 ± 1 | 4 ± 4 | Not Reported |
| Compound 34f | 7 ± 1 | 9 ± 2 | 4 ± 0.7 |
Data sourced from J. Med. Chem. 2023, 66, 15, 11133–11157.[3]
Key Insights:
-
Both compounds potently inhibit the growth of FLT3-ITD positive cell lines.
-
Compound 34f demonstrates potent activity against a cell line engineered to express the quizartinib-resistant D835Y mutation.[3]
In Vivo Efficacy in Xenograft Models
The therapeutic potential of compound 34f was evaluated in a mouse xenograft model using the MV4-11 (FLT3-ITD) cell line. Treatment with compound 34f at doses of 5 and 10 mg/kg resulted in a marked blockage of tumor growth without any observable adverse effects.[3][8] This demonstrates that the potent in vitro activity of compound 34f translates to significant anti-leukemic effects in a preclinical in vivo setting. While direct head-to-head in vivo comparisons with quizartinib in resistant models are not yet published, the ability of quizartinib to induce tumor regression in sensitive xenograft models at doses of ≥1 mg/kg is well-established.[5][9] The key advantage of compound 34f lies in its potential to achieve similar efficacy in quizartinib-resistant settings.
Pharmacokinetic Profile
A preliminary pharmacokinetic study of compound 34f in mice following intraperitoneal administration at 10 mg/kg revealed a half-life of 71.3 minutes and a maximum plasma concentration (Cmax) of 384 ng/mL.[10][11] In comparison, quizartinib exhibits a long in vivo half-life, which contributes to its sustained inhibition of FLT3 signaling.[1] Further pharmacokinetic studies are necessary to fully characterize the profile of compound 34f and optimize its dosing schedule for clinical development.
Experimental Methodologies
Reproducible and robust experimental design is paramount in drug discovery. Below are detailed protocols for key assays used in the evaluation of FLT3 inhibitors.
Biochemical FLT3 Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of purified FLT3 kinase by measuring the amount of ADP produced.
Caption: Workflow for a biochemical kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of test compounds (e.g., compound 34f, quizartinib) and controls in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of diluted compound or DMSO vehicle control.
-
Add 2 µL of a solution containing the purified recombinant FLT3 kinase (wild-type or mutant) in kinase buffer.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Analysis: Normalize the data to controls and plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a nonlinear regression model to determine the IC50 value.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with inhibitory compounds.
Step-by-Step Protocol:
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot cell viability against the logarithm of compound concentration to calculate the GI50 value.
Conclusion and Future Directions
The emergence of resistance to quizartinib presents a significant clinical challenge in the management of FLT3-ITD positive AML. The development of novel inhibitors capable of targeting both the primary FLT3-ITD mutation and clinically relevant resistance mutations is therefore of paramount importance.
The this compound analogs, exemplified by compound 34f, represent a highly promising therapeutic strategy. This new chemical class demonstrates exceptional potency against the quizartinib-resistant D835Y and F691L mutations in both biochemical and cellular assays, while maintaining strong activity against the original FLT3-ITD mutation.[3][7] Furthermore, the encouraging in vivo efficacy and initial pharmacokinetic data for compound 34f provide a strong rationale for its continued preclinical and potential clinical development.[3][8][11]
Future research should focus on comprehensive preclinical evaluation, including detailed pharmacokinetic and toxicology studies, and head-to-head in vivo comparisons with quizartinib in xenograft models of acquired resistance. The continued exploration of the this compound scaffold may yield even more potent and selective FLT3 inhibitors, offering new hope for patients who have relapsed on current therapies and potentially improving frontline treatment strategies for FLT3-mutated AML.
References
- Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. [Link]
- Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Johns Hopkins University. [Link]
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]
- Oncotarget | Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity... [Link]
- Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells.
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Charles Explorer. [Link]
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Semantic Scholar. [Link]
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736. PubMed Central. [Link]
- Supporting Information Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Deriv
- Quizartinib is a good option for AML patients with FLT3-ITD mutations.
- Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia. PubMed Central. [Link]
- Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combin
- The Phase III QuANTUM-Wild trial: quizartinib in newly diagnosed FLT3-ITD-neg
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A Head-to-Head Comparison: 4-(Pyrrolidin-1-ylsulfonyl)aniline-Based Inhibitors Versus Sunitinib in Kinase-Driven Malignancies
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, multi-targeted tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various malignancies. Sunitinib, a well-established TKI, has been a cornerstone in the management of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST) for over a decade.[1] Its broad-spectrum activity against key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation has set a benchmark for novel therapeutic agents.[1][2]
Emerging as a promising class of kinase inhibitors are compounds based on the 4-(pyrrolidin-1-ylsulfonyl)aniline scaffold. These inhibitors have demonstrated potent and often selective activity against critical oncogenic kinases, such as FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML).[3][4][5] This guide provides an in-depth, objective comparison of this compound-based inhibitors and sunitinib, offering supporting experimental data and detailed methodologies to aid researchers in navigating the selection and evaluation of these compounds for preclinical and clinical development.
Mechanism of Action: A Tale of Two Scaffolds
Both sunitinib and this compound-based inhibitors exert their therapeutic effects by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of protein kinases. This competitive inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Sunitinib: As a multi-targeted TKI, sunitinib's efficacy stems from its ability to simultaneously block several key RTKs.[2] This includes the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT.[1] By inhibiting these receptors, sunitinib disrupts two critical processes for tumor growth: angiogenesis (the formation of new blood vessels) and direct tumor cell proliferation.[2]
This compound-Based Inhibitors: The this compound core has been identified as a privileged scaffold in kinase inhibitor design.[3][4][5] While the specific target profile can be modulated by substitutions on the core structure, many derivatives have shown potent inhibition of FLT3, particularly the internal tandem duplication (ITD) mutant, which is a common driver of AML.[3][4][5] The pyrrolidine sulfonamide moiety is crucial for establishing key interactions within the ATP-binding pocket of target kinases.
Caption: Simplified signaling pathways targeted by sunitinib and this compound-based inhibitors.
Comparative Target Selectivity: Broad vs. Focused Inhibition
The key distinction between sunitinib and many reported this compound-based inhibitors lies in their kinase selectivity profiles. Sunitinib is characterized by its broad-spectrum inhibition of multiple kinase families, which contributes to its efficacy across different tumor types but also to its side-effect profile.[2] In contrast, derivatives of this compound have been often designed to achieve higher selectivity for specific targets like FLT3.[3][4][5]
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Sunitinib (% Inhibition @ 1µM) | Representative this compound Derivative (IC50 in nM) |
| VEGFR2 (KDR) | 99 | Data not widely available |
| PDGFRβ | 99 | Data not widely available |
| KIT | 100 | Data not widely available |
| FLT3 | 99 | <10 (for many derivatives)[3][4][5] |
| RET | 100 | Data not widely available |
| SRC | 33 | Data not widely available |
| ABL1 | 36 | Data not widely available |
Note: The data for sunitinib is sourced from publicly available kinome scan databases.[2] The data for the this compound derivative is a representative value for potent FLT3 inhibitors from this class. A full kinome scan for a single representative compound is not publicly available.
The high potency and selectivity of certain this compound-based inhibitors for FLT3 suggest their potential for a more targeted therapeutic approach with a potentially wider therapeutic window compared to the broader activity of sunitinib. However, the lack of comprehensive kinome-wide profiling for this class of inhibitors is a current limitation in making a definitive comparison.
In Vitro Efficacy: A Look at Cellular Potency
The in vitro anti-proliferative activity of these inhibitors is a critical measure of their potential therapeutic efficacy.
Sunitinib: Demonstrates potent anti-proliferative effects in a wide range of cancer cell lines, particularly those driven by the kinases it targets.[1] For instance, in renal cell carcinoma cell lines, sunitinib exhibits significant cytotoxic and apoptotic effects.[1][6]
This compound-Based Inhibitors: These compounds have shown remarkable potency in leukemia cell lines harboring FLT3-ITD mutations, with GI50 values often in the low nanomolar range.[3][4][5] Their activity is often correlated with the inhibition of FLT3 phosphorylation and downstream signaling pathways.[3]
Table 2: Comparative Cellular Activity
| Cell Line | Cancer Type | Sunitinib (IC50/GI50) | Representative this compound Derivative (IC50/GI50) |
| Caki-1 | Renal Cell Carcinoma | ~2 µM[6] | Not reported |
| 786-O | Renal Cell Carcinoma | ~5 µM[1] | Not reported |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | ~10 nM | <20 nM[3][4][5] |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | ~5 nM | <10 nM[3][4][5] |
In Vivo Efficacy: Preclinical Tumor Models
Preclinical animal models are indispensable for evaluating the in vivo anti-tumor activity of kinase inhibitors.
Sunitinib: Has demonstrated significant tumor growth inhibition in various xenograft models, including those for renal cell carcinoma and gastrointestinal stromal tumors.[1] Its anti-angiogenic effects are a key contributor to its in vivo efficacy.
This compound-Based Inhibitors: Several studies have reported potent in vivo anti-tumor activity of these inhibitors in mouse xenograft models of AML using cell lines like MV4-11 and MOLM-13.[3] These studies often show a dose-dependent reduction in tumor volume and prolonged survival.
Experimental Protocols
To facilitate a direct and robust comparison between these two classes of inhibitors, the following standardized experimental protocols are recommended.
In Vitro Kinase Assay
This assay is fundamental for determining the inhibitory potency and selectivity of the compounds against a panel of purified kinases.
Caption: A generalized workflow for a cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitors and sunitinib. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo® and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Mouse Xenograft Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of the inhibitors in a living organism.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MV4-11 for AML or Caki-1 for RCC) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, sunitinib, and different doses of the this compound-based inhibitor).
-
Drug Administration: Administer the compounds to the mice via an appropriate route (e.g., oral gavage) at a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.
Pharmacokinetic Profile: A Glimpse into Drug Disposition
While detailed pharmacokinetic data for most this compound-based inhibitors are not publicly available, a hypothetical comparison can be made based on their general chemical properties and data from similar compounds.
Sunitinib: Exhibits dose-proportional pharmacokinetics with a long half-life (40-60 hours), allowing for once-daily dosing. It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.
This compound-Based Inhibitors: The pharmacokinetic properties of these compounds will be influenced by the specific substitutions on the core scaffold. Generally, compounds with good solubility and metabolic stability are sought. Preclinical pharmacokinetic studies in mice are essential to determine parameters such as bioavailability, half-life, and clearance, which will guide dose selection for efficacy studies.
Conclusion
Sunitinib remains a valuable therapeutic agent due to its broad-spectrum activity against key oncogenic kinases. However, the emergence of this compound-based inhibitors presents an exciting opportunity for the development of more targeted and potentially less toxic therapies, particularly for malignancies driven by specific kinases like FLT3.
The comparative data presented in this guide highlight the distinct selectivity profiles of these two classes of inhibitors. While sunitinib's multi-targeted approach offers broad utility, the focused inhibition of this compound derivatives may provide a superior therapeutic index in specific patient populations. Further comprehensive head-to-head studies, including kinome-wide profiling and in vivo efficacy and toxicity assessments, are warranted to fully elucidate the comparative advantages of these promising new inhibitors. The detailed experimental protocols provided herein offer a robust framework for conducting such critical evaluations.
References
- Protocols.io. (2023). In vitro kinase assay.
- Benchchem. (2025). A Comparative Selectivity Profile of AZ82 and Sunitinib Against a Panel of Kinases.
- Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety. (2022).
- Benchchem. (2025). Application Notes and Protocols for Cell Viability Assessment with Aurora Kinase Inhibitor-13.
- Are All Multi-targeted Tyrosine Kinase Inhibitors Created Equal? An In Vitro Study of Sunitinib and Pazopanib in Renal Cell Carcinoma Cell Lines. (n.d.).
- Benchchem. (2025). Application Notes and Protocols: Utilizing a Multi-Kinase Inhibitor in a Xenograft Mouse Model.
- Benchchem. (2025). Application Notes and Protocols for the Use of FAK Inhibitors in a Mouse Xenograft Model.
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (n.d.).
- Benchchem. (2025). A Comparative Guide to the Kinase Specificity of MET Kinase-IN-4 and Sunitinib.
- Benchchem. (2025). Application Notes and Protocols: In Vitro Kinase Assay for Determining Jak3-IN-1 Activity.
- Benchchem. (2025). Application Notes and Protocols for Pim-1 Kinase Inhibitor 3.
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023).
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023). Semantic Scholar.
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Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 4-(Pyrrolidin-1-ylsulfonyl)aniline Derivatives
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pursuit of target specificity is a paramount yet often elusive goal. The 4-(pyrrolidin-1-ylsulfonyl)aniline moiety has emerged as a key pharmacophore in a variety of potent kinase inhibitors, notably those targeting FMS-like tyrosine kinase 3 (FLT3) for the treatment of acute myeloid leukemia (AML).[1] While on-target potency is critical, a comprehensive understanding of a compound's off-target interactions is equally vital for predicting its therapeutic window, potential toxicities, and opportunities for polypharmacology.
This guide provides a comparative analysis of the off-target effects of different classes of kinase inhibitors built around the this compound scaffold. We will delve into the nuances of their selectivity profiles, supported by experimental data, and provide detailed protocols for the key assays used to determine these interactions. Our focus is not merely to present data, but to explain the causality behind the experimental choices and the implications of the findings for researchers, scientists, and drug development professionals.
The Selectivity Landscape: A Tale of Two Scaffolds
The heterocyclic core to which the this compound moiety is attached plays a crucial role in defining the inhibitor's overall shape, and thus its binding affinity and selectivity across the kinome. Here, we compare two distinct heterocyclic scaffolds that share this common aniline component: the imidazo[1,2-b]pyridazines and the pyrazolo[1,5-a]pyrimidines.
An exemplary compound from the imidazo[1,2-b]pyridazine series, Compound 34f , has been identified as a potent FLT3 inhibitor with nanomolar efficacy.[1] Crucially, its selectivity has been profiled against a panel of kinases, revealing a landscape of both intended and unintended interactions. In contrast, certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent activity against not only FLT3 but also Cyclin-Dependent Kinase 2 (CDK2), highlighting a distinct off-target profile.[2]
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activities of representative compounds from these two classes against their primary target (FLT3) and key off-targets. This quantitative comparison is essential for appreciating the subtle but significant differences conferred by the core scaffold.
| Compound Class | Representative Compound | Primary Target | Primary Target IC50 (nM) | Key Off-Target(s) | Off-Target IC50 (nM) | Reference |
| Imidazo[1,2-b]pyridazine | Compound 34f | FLT3-ITD | 4 | KIT | 680 | [1] |
| FLT3-D835Y | 1 | TRKA | 18 | [3] | ||
| TRKB | 24 | [3] | ||||
| TRKC | 15 | [3] | ||||
| CDK2 | >1000 | [3] | ||||
| Pyrazolo[1,5-a]pyrimidine | Compound 14 | FLT3-ITD | Submicromolar | CDK2 | Submicromolar | [2] |
Analysis of the Data:
The data clearly illustrates that while both classes of compounds potently inhibit FLT3, their off-target profiles diverge significantly. Compound 34f , the imidazo[1,2-b]pyridazine derivative, exhibits a favorable selectivity profile with a 170-fold lower potency against KIT, a common off-target for FLT3 inhibitors that can lead to myelosuppression.[2] However, it shows potent, low nanomolar activity against the Tropomyosin Receptor Kinase (TRK) family. This presents a potential for both adverse effects and therapeutic opportunities in TRK-dependent cancers. Notably, its activity against CDK2 is negligible.
Conversely, the pyrazolo[1,5-a]pyrimidine derivative (Compound 14) displays a significant off-target activity against CDK2.[2] While this could be a liability, co-inhibition of FLT3 and CDK2 might offer a synergistic anti-leukemic effect in certain contexts. This highlights a critical aspect of off-target analysis: an unintended interaction is not always detrimental and can sometimes be harnessed for therapeutic benefit (polypharmacology).
Deconvoluting Off-Target Interactions: Key Experimental Workflows
The identification and characterization of off-target effects rely on a suite of robust experimental techniques. Here, we detail the methodologies for three critical assays: in vitro kinase profiling, Cellular Thermal Shift Assay (CETSA), and phenotypic screening.
In Vitro Kinase Profiling: The Radiometric Assay
This is the gold-standard for quantifying the interaction between an inhibitor and a purified kinase. It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of kinase activity.
Rationale for Experimental Choices: The use of [γ-³²P]ATP provides high sensitivity and a direct measure of catalytic activity. Performing the assay with ATP concentrations at or near the Km value for each kinase allows for a more accurate comparison of inhibitor potencies (IC50 values) across different kinases.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 5x kinase assay buffer (e.g., 250 mM HEPES, 100 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, pH 7.5).
-
Serially dilute the test compound in DMSO, followed by a further dilution in 1x kinase assay buffer.
-
Prepare a master mix containing the purified kinase and its specific substrate (e.g., a peptide or protein like Myelin Basic Protein) in 1x kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted compound or DMSO (vehicle control).
-
Add the kinase/substrate master mix to each well.
-
Initiate the reaction by adding the ATP mix, containing both unlabeled ATP and [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding a solution such as 1% phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow Diagram:
Caption: Workflow for a radiometric kinase assay.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a powerful biophysical technique that assesses the binding of a compound to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.
Rationale for Experimental Choices: Performing CETSA in intact cells provides a more physiologically relevant assessment of target engagement than in vitro assays, as it accounts for factors like cell permeability and intracellular compound concentration. The choice of a temperature gradient (for a melt curve) or a single, optimized temperature (for an isothermal dose-response) depends on whether the goal is to identify stabilization or to quantify the potency of engagement.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the test compound or vehicle (e.g., DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes.
-
Immediately cool the samples to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Detection (Western Blot):
-
Determine the protein concentration of the soluble fractions.
-
Normalize all samples to the same protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized intensity versus temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.
-
Workflow Diagram:
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Phenotypic Screening: An Unbiased View of Cellular Effects
Phenotypic screening takes a target-agnostic approach, identifying compounds that produce a desired change in cellular phenotype without a priori knowledge of the molecular target. This is particularly useful for uncovering unexpected off-target effects that might not be predicted by kinase profiling alone.
Rationale for Experimental Choices: The choice of a biologically relevant cell model and a robust phenotypic readout is critical. For anti-cancer drugs, readouts often include apoptosis, cell cycle arrest, or changes in specific signaling pathways (e.g., phosphorylation of a downstream effector). High-content imaging allows for the simultaneous measurement of multiple phenotypic parameters, providing a rich dataset for analysis.
Detailed Protocol:
-
Assay Development:
-
Select a cell line that is relevant to the disease of interest.
-
Choose a phenotypic readout that can be quantified (e.g., using fluorescently labeled antibodies or dyes).
-
Optimize assay conditions, including cell seeding density, compound treatment time, and antibody concentrations.
-
-
High-Throughput Screening:
-
Plate cells in multi-well plates (e.g., 96- or 384-well).
-
Use automated liquid handling to treat the cells with a library of compounds at a fixed concentration.
-
Include appropriate positive and negative controls.
-
-
Cell Staining and Imaging:
-
After incubation, fix and permeabilize the cells.
-
Stain the cells with fluorescent probes for the desired phenotypic markers (e.g., DAPI for nuclei, an antibody for a phosphorylated protein).
-
Acquire images using a high-content imaging system.
-
-
Image and Data Analysis:
-
Use image analysis software to segment the cells and quantify the intensity and localization of the fluorescent signals.
-
Calculate a "hit" score for each compound based on the magnitude of the phenotypic change.
-
-
Hit Validation and Target Deconvolution:
-
Confirm the activity of hit compounds through dose-response experiments.
-
Use techniques like CETSA-MS (mass spectrometry) or affinity chromatography to identify the protein targets responsible for the observed phenotype.
-
Workflow Diagram:
Caption: Workflow for a phenotypic screening campaign.
Conclusion: Embracing Complexity for Safer and More Effective Therapeutics
The this compound scaffold is a valuable component in the design of potent kinase inhibitors. However, as this guide has demonstrated, the choice of the heterocyclic core to which it is attached has profound implications for the resulting compound's off-target profile. The comparison between the imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine scaffolds reveals how subtle structural changes can lead to vastly different selectivity landscapes, with significant consequences for both potential toxicity and therapeutic application.
A thorough understanding and early characterization of off-target effects are not obstacles to be avoided, but rather critical data points to be embraced in the drug development process. By employing a suite of robust experimental techniques, from in vitro profiling to cellular assays, researchers can build a comprehensive picture of a compound's biological activity. This knowledge is indispensable for selecting the most promising lead candidates, designing safer and more effective drugs, and ultimately, improving patient outcomes. The journey through the kinome is complex, but with the right tools and a strategic approach, it is a navigable and ultimately rewarding path.
References
- Gucký, T., Řezníčková, E., Vrubelová, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11133–11157.
- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available from: [Link] phenotypic-screening-in-drug-discovery
- Jantzen, C., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3339.
- Gucký, T., Řezníčková, E., Vrubelová, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central.
- Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8367–8381.
- Lin, M. J., et al. (2014). A high-throughput radiometric kinase assay. Journal of Visualized Experiments, (88), e51620.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161.
- Gucký, T., Řezníčková, E., Vrubelová, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Semantic Scholar.
- Gucký, T., Řezníčková, E., Vrubelová, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry.
- Astobiza, I., et al. (2015). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology, 5, 299.
- Almqvist, H., et al. (2016). The cellular thermal shift assay for evaluating drug target interactions in cells. Methods in Molecular Biology, 1439, 237–251.
- Vliet, S. J., et al. (2017). High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. SLAS Discovery, 22(8), 999–1009.
- van der Meer, B. J., et al. (2023). Phenotypic screening in Organ-on-a-Chip systems: a 1537 kinase inhibitor library screen on a 3D angiogenesis assay. Cancer and Metastasis Reviews, 42(3), 857–871.
- Marugan, J., et al. (2015). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. ResearchGate.
- Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6917–6925.
- Gucký, T., et al. (2023). Supporting Information Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Iden. ACS Publications.
- Gucký, T., Řezníčková, E., Vrubelová, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed.
- Duan, W., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422.
- Duan, W., et al. (2021). Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ResearchGate.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Mologni, L., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. MedChemComm, 12(10), 1957–1964.
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A Senior Application Scientist's Guide to the Cross-Reactivity Profile of 4-(Pyrrolidin-1-ylsulfonyl)aniline Inhibitors
Introduction: The Significance of the 4-(Pyrrolidin-1-ylsulfonyl)aniline Scaffold
In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a privileged structural motif. Its unique combination of a flexible pyrrolidine ring, a rigidifying sulfonyl group, and a versatile aniline headpiece provides a framework for potent and selective inhibitors targeting a range of clinically relevant proteins. This guide offers an in-depth analysis of the cross-reactivity profile of inhibitors built upon this scaffold, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks required to comprehensively characterize their compounds. Understanding this profile is not merely an academic exercise; it is a critical step in translating a promising lead compound into a safe and effective therapeutic agent by anticipating and mitigating potential off-target effects.
Deconstructing the Scaffold: Inherent Properties and Cross-Reactivity Considerations
The this compound core belongs to the broader class of sulfonamide-containing drugs. Historically, this class has been associated with concerns over cross-reactivity, largely stemming from hypersensitivity reactions to sulfonamide antibiotics.[1][2] However, extensive research has clarified that the structural determinants for such allergic reactions are typically an N1-heterocyclic ring and an N4-arylamine group, features that are structurally distinct from many non-antibiotic sulfonamides.[3][4]
For inhibitors based on the this compound scaffold, the primary cross-reactivity concerns are not immunological but rather pharmacological—the potential for binding to unintended protein targets. The sulfonamide moiety is a well-known zinc-binding group, predisposing these compounds to interact with metalloenzymes.[5] The most prominent class of such off-targets is the carbonic anhydrase (CA) family of enzymes.[5][6][7] Beyond CAs, the overall shape and pharmacophoric features of a given inhibitor will dictate its broader selectivity profile, particularly across large and structurally related protein families like the human kinome.
Primary Targets and Potential Off-Target Liabilities
While the specific target of any inhibitor is dictated by the complete molecular structure, the this compound moiety has been successfully incorporated into inhibitors targeting several key protein families.
-
Protein Kinases: This scaffold is frequently utilized in the design of kinase inhibitors, particularly for cancer therapy. For example, it has been integrated into potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).[8][9][10]
-
Carbonic Anhydrases (CAs): As mentioned, the sulfonamide group is a classic pharmacophore for CA inhibition.[5][7] Several CA isoforms are involved in physiological processes like pH regulation and have been validated as anti-tumor targets.[7] Consequently, unintended inhibition of various CA isoforms is a primary consideration for any drug candidate containing this scaffold.
-
Aldo-Keto Reductases (AKRs): The related (piperidinosulfonamidophenyl)pyrrolidin-2-one scaffold has been shown to produce potent and selective inhibitors of the aldo-keto reductase AKR1C3, an enzyme implicated in prostate and breast cancers.[11]
The following table summarizes the on-target and potential off-target profiles for representative classes of inhibitors incorporating the this compound scaffold.
| Inhibitor Class / Example | Primary Target(s) | Known/Potential Off-Targets | Therapeutic Area | Supporting Data (IC50/Ki) |
| Imidazo[1,2-b]pyridazine Derivatives | FLT3-ITD, FLT3-D835Y | CDK2, Carbonic Anhydrases | Acute Myeloid Leukemia (AML) | Sub-micromolar to nanomolar activity against FLT3 mutants.[8][9] |
| Imidazo[4,5-b]pyridine Derivatives | FLT3-ITD, FLT3-D835Y | Carbonic Anhydrases | Acute Myeloid Leukemia (AML) | Displayed submicromolar activities against recombinant FLT3.[8][9] |
| General Sulfonamides | Carbonic Anhydrases (e.g., CA IX, XII) | Other CA isoforms, various kinases | Glaucoma, Epilepsy, Cancer | Varies widely depending on the specific compound.[5][7] |
Experimental Guide to Characterizing Cross-Reactivity
A robust assessment of an inhibitor's selectivity is paramount. This requires a multi-faceted approach that moves from broad, high-throughput screening to detailed validation of target engagement within a physiological context.
Workflow 1: Broad Kinase Selectivity Profiling via Kinome Scanning
For inhibitors designed to target kinases, kinome scanning is the gold standard for establishing a comprehensive selectivity profile. The principle relies on quantifying the ability of a test compound to compete with an immobilized, broad-spectrum ligand for binding to a large panel of kinases.
Protocol: Competition Binding-Based Kinome Scan (e.g., KINOMEscan®)
-
Preparation: A panel of human kinases, each tagged with a unique DNA label, is used. A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Binding Reaction: The test compound is incubated with the kinase panel in solution.
-
Competition: The immobilized ligand is added to the mixture. Kinases that are NOT bound by the test compound will bind to the immobilized ligand. Kinases that ARE potently bound by the test compound will remain in solution.
-
Separation: The beads are washed to remove unbound kinases and the test compound.
-
Quantification: The amount of kinase bound to the beads is quantified by measuring the associated DNA tag, typically using quantitative PCR (qPCR).[12] A lower amount of bead-bound kinase indicates stronger binding by the test compound.
-
Data Analysis: Results are often expressed as a percentage of control or converted to dissociation constants (Kd). The data is commonly visualized using a "TREEspot" diagram, which maps the hit profile onto the human kinome tree, providing an intuitive visual representation of selectivity.[13]
Caption: Workflow for a competition-binding kinome scan.
Workflow 2: Validating Target Engagement in a Cellular Milieu with CETSA
While in vitro assays like kinome scanning are powerful, they do not account for factors like cell permeability, intracellular compound concentrations, or the native state of the target protein. The Cellular Thermal Shift Assay (CETSA) bridges this gap by directly measuring target engagement in intact cells or tissues.[14][15] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[16]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with the test compound at various concentrations and another set with a vehicle control.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. One aliquot is left at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells to release their protein content. This is often achieved through freeze-thaw cycles or the addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[17]
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western Blot or mass spectrometry.[15][17]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.[18] This can be used to generate an isothermal dose-response curve to determine cellular potency.
Caption: The experimental workflow for CETSA.
Conclusion: An Integrated Approach to Selectivity
The this compound scaffold is a valuable tool in the medicinal chemist's arsenal, enabling the development of potent inhibitors for challenging targets. However, its inherent chemical features, particularly the sulfonamide group, necessitate a rigorous and proactive approach to characterizing cross-reactivity. By integrating broad panel screening, such as kinome scanning, with cellular target engagement assays like CETSA, researchers can build a comprehensive understanding of a compound's selectivity profile. This dual-pronged strategy not only de-risks preclinical development by identifying potential off-target liabilities early but also provides deeper insights into the compound's mechanism of action, ultimately paving the way for the design of safer and more effective medicines.
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- Title: Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Source: PubMed Central. URL:[Link]
- Title: Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk? Source: PMC - NIH. URL:[Link]
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A Comparative Guide to Validating the Mechanism of Action of 4-(Pyrrolidin-1-ylsulfonyl)aniline Kinase Inhibitors
This guide provides an in-depth, comparative framework for elucidating and validating the mechanism of action (MoA) of novel compounds featuring the 4-(pyrrolidin-1-ylsulfonyl)aniline scaffold. This chemical moiety is a common feature in a new generation of kinase inhibitors, making a robust and multi-faceted validation strategy essential for advancing promising candidates in the drug discovery pipeline.[1][2][3][4]
We move beyond a simple listing of protocols to present an integrated, field-proven workflow. This guide is structured as a validation funnel, beginning with broad, unbiased methods to identify molecular targets and progressively narrowing the focus to specific, hypothesis-driven experiments that confirm target engagement and functional cellular outcomes. This layered, orthogonal approach creates a self-validating system, significantly increasing confidence in the proposed MoA.
The Mechanism of Action (MoA) Validation Funnel
Successful MoA validation is not a linear process but a convergence of evidence from multiple, independent lines of inquiry. Our proposed funnel approach ensures that by the end of the workflow, a compound's primary targets, direct cellular engagement, and functional consequences are rigorously established.
Experimental Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation: Culture and harvest cells of interest. Lyse cells under native conditions to preserve protein complexes and kinase activity. Determine protein concentration.
-
Compound Incubation: Aliquot cell lysate. To each aliquot, add the this compound test compound at varying concentrations (e.g., 8-point dose-response curve from 10 nM to 30 µM) or a vehicle control (DMSO). Incubate to allow the compound to bind to its targets.
-
Kinobeads Incubation: Add Kinobeads slurry to each lysate sample. Incubate to allow kinases not bound by the test compound to bind to the beads. [5]4. Enrichment & Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.
-
Elution & Digestion: Elute bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry to identify and quantify the proteins in each sample.
-
Data Analysis: For each identified kinase, plot its relative abundance versus the test compound concentration. Fit the data to a dose-response curve to determine the IC50 or Kdapp, indicating the binding affinity. [6]
B. Quantitative Phosphoproteomics
While Kinobeads identify binding partners, phosphoproteomics reveals the functional consequence of that binding on cellular signaling. [7]For a kinase inhibitor, target engagement should lead to a measurable decrease in the phosphorylation of its direct substrates and downstream pathway components.
Causality: This unbiased approach provides a global "fingerprint" of the compound's activity. [7]It validates the upstream kinase target identified by chemical proteomics by confirming its effect on downstream signaling. Furthermore, it can uncover unexpected pathway modulations, providing crucial insights into off-target effects or complex MoAs. [8][9] Experimental Protocol: SILAC-Based Quantitative Phosphoproteomics
-
Metabolic Labeling (SILAC): Culture two populations of cells. One population is grown in "light" media (standard arginine and lysine), and the other in "heavy" media (containing 13C615N4-Arg and 13C615N2-Lys). This allows for the direct comparison of protein/peptide abundance between the two samples in a single MS run.
-
Compound Treatment: Treat the "heavy" labeled cells with the test compound and the "light" labeled cells with a vehicle control for a defined period (e.g., 1-4 hours).
-
Cell Lysis & Protein Digestion: Harvest and combine equal amounts of protein from both cell populations. Lyse the cells and digest the combined proteome into peptides.
-
Phosphopeptide Enrichment: Use Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphopeptides from the complex peptide mixture. [9]5. LC-MS/MS Analysis: Analyze the enriched phosphopeptides. The mass spectrometer will detect pairs of "heavy" and "light" peptides, and the ratio of their signal intensities reflects the change in phosphorylation at that site due to compound treatment.
-
Data Analysis: Identify phosphosites with significant changes (e.g., >2-fold decrease) in the compound-treated sample. Use bioinformatics tools to map these phosphosites to specific kinases and signaling pathways to infer which kinases have been inhibited. [10]
Phase 2: Direct Target Engagement Validation in a Cellular Context
After identifying high-confidence targets from Phase 1, it is imperative to confirm that the compound directly engages these targets within intact, living cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose. [11][12] Causality: CETSA provides definitive evidence of physical target engagement in a physiological environment. [13]The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. [14]A positive result in CETSA demonstrates that the compound can penetrate the cell membrane, remain stable, and bind to its intended target, bridging the gap between biochemical affinity and cellular activity.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the test compound at a fixed, high concentration (e.g., 10-20 µM) or vehicle control for 1-2 hours.
-
Heat Challenge: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling to 4°C. [11]3. Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. [11]5. Protein Quantification & Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody for the target protein identified in Phase 1.
-
Data Analysis: Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature. A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement. [14][15]
Method Comparison: Target Identification & Engagement Technique Principle Strengths Limitations Kinobeads Competition-based affinity purification Unbiased; identifies direct binders; provides affinity data (Kdapp); uses native proteins In vitro (lysate); may miss non-ATP competitive binders; requires specific bead chemistry [16] Phosphoproteomics Quantifies changes in protein phosphorylation Unbiased; provides functional readout of kinase activity; maps pathway effects; in-cell Indirectly identifies kinase; requires complex data analysis; can be expensive | CETSA | Ligand-induced thermal stabilization | Confirms in-cell target engagement; accounts for cell permeability and stability; applicable to any target | Low-throughput (Western blot); requires a specific antibody; may not work for all proteins/ligands [15]|
Phase 3: Functional & Phenotypic Confirmation
The final phase connects direct target engagement to a measurable biological effect. This is achieved by combining classical biochemical assays with modern genetic techniques.
A. Biochemical Assays
These assays use purified, recombinant protein to measure the direct inhibitory effect of the compound on the target's catalytic activity. [17] Causality: This is a reductionist approach that confirms the compound's potency and mechanism of inhibition (e.g., competitive, non-competitive) in a clean, controlled system. [18][19]It provides a quantitative IC50 value that should correlate with the binding affinity and cellular data.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: In a microplate, combine the purified recombinant target kinase, a specific peptide substrate, and ATP at a concentration near its Km. [20]2. Compound Addition: Add the this compound compound across a range of concentrations.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at the optimal temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence/luminescence (e.g., ADP-Glo), or FRET. [17]5. Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to determine the IC50 value. [18]
B. Genetic Validation with CRISPR-Cas9
Genetic validation is the ultimate test of on-target activity. If inhibiting a target protein with a compound produces a specific phenotype (e.g., cell death), then removing that protein genetically should recapitulate the phenotype or render the cells resistant to the compound. [21][22] Causality: CRISPR-Cas9 provides the most compelling evidence that the compound's observed biological effect is mediated through the intended target. [][24][25]If knocking out the target protein prevents the compound from working, it strongly validates the MoA.
Experimental Protocol: CRISPR-Knockout for Target Validation
-
gRNA Design & Cloning: Design and clone guide RNAs (gRNAs) targeting a specific exon of the target gene into a Cas9-expressing vector.
-
Cell Transduction & Selection: Introduce the CRISPR-Cas9 system into the cell line of interest. Select for cells that have successfully incorporated the system.
-
Clonal Expansion & Validation: Isolate single-cell clones and expand them. Validate gene knockout by Western blot (to confirm protein loss) and DNA sequencing (to confirm the genetic modification).
-
Phenotypic Assay: Treat both the wild-type (WT) and knockout (KO) cell lines with the test compound across a range of concentrations.
-
Data Analysis: Measure the desired phenotype (e.g., cell viability, apoptosis). A significant rightward shift in the dose-response curve for the KO cells compared to the WT cells indicates that the compound's efficacy is dependent on the presence of the target protein.
| Hypothetical Validation Data Summary | ||||
| Compound ID | Target Kinase (from Kinobeads) | Biochemical IC50 | CETSA ΔTm (°C) | Cell Viability EC50 (WT) |
| PYS-001 | Kinase X | 15 nM | +8.5°C | 50 nM |
| PYS-002 (Negative Control) | None | > 10,000 nM | No Shift | > 10,000 nM |
Conclusion
Validating the mechanism of action for a novel compound series like those containing the this compound scaffold requires a rigorous, multi-pronged strategy. The validation funnel presented here—starting with unbiased target identification (chemical proteomics, phosphoproteomics), confirming direct binding in cells (CETSA), and cementing the link between target and function (biochemical and genetic assays)—creates a self-validating workflow. By integrating these orthogonal approaches, researchers can build a robust and trustworthy data package that clearly elucidates the compound's MoA, de-risks potential off-target effects, and provides a solid foundation for further preclinical and clinical development.
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A Head-to-Head In Vitro Comparison of 4-(Pyrrolidin-1-ylsulfonyl)aniline Analogs as Anticancer Agents
The 4-(pyrrolidin-1-ylsulfonyl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various therapeutic targets implicated in cancer. This guide provides a comprehensive head-to-head in vitro comparison of a series of its analogs, synthesizing data from multiple studies to offer insights into their structure-activity relationships (SAR) and potential as anticancer agents. We will delve into their inhibitory activities against key oncogenic kinases and their cytotoxic effects on various cancer cell lines, supported by detailed experimental protocols.
Introduction: The Therapeutic Potential of the this compound Scaffold
The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including anticancer drugs.[1] When coupled with an aniline moiety, it provides a flexible framework for interacting with the active sites of numerous enzymes. The this compound core, in particular, has been extensively explored as a key building block in the development of inhibitors for targets such as FMS-like tyrosine kinase 3 (FLT3), aldo-keto reductases (AKR1C3), matrix metalloproteinases (MMPs), and carbonic anhydrases (CAs).[2][3][4][5]
This guide will focus on the anticancer properties of this compound analogs, primarily examining their efficacy as kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Therefore, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
Comparative In Vitro Biological Activity
To provide a clear and objective comparison, we have collated in vitro data for a series of this compound analogs from various studies. The following tables summarize their inhibitory activity against specific kinases and their cytotoxic effects on different cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Analog 1 (Imidazo[1,2-b]pyridazine derivative) | FLT3-ITD | Submicromolar | [2] |
| Analog 2 (Imidazo[1,2-b]pyridazine derivative) | FLT3-D835Y | Submicromolar | [2] |
| Analog 3 (Pyrazolo[1,5-a]pyrimidine derivative 14) | FLT3-ITD | Submicromolar | [2] |
| Analog 4 (Pyrazolo[1,5-a]pyrimidine derivative 14) | CDK2 | Submicromolar | [2] |
Table 2: Cytotoxicity (GI50, µM) of this compound Analogs in Cancer Cell Lines
| Compound ID | Cell Line | GI50 (µM) | Cancer Type | FLT3 Status | Reference |
| Analog 3 (Pyrazolo[1,5-a]pyrimidine derivative 14) | MV4-11 | < 10 | Acute Myeloid Leukemia | ITD-positive | [2] |
| Analog 3 (Pyrazolo[1,5-a]pyrimidine derivative 14) | MOLM-13 | < 10 | Acute Myeloid Leukemia | ITD-positive | [2] |
| Generic Sulfonamide 8b | HeLa | 7.2 ± 1.12 | Cervical Cancer | - | [6] |
| Generic Sulfonamide 8b | MDA-MB-231 | 4.62 ± 0.13 | Breast Cancer | - | [6] |
| Generic Sulfonamide 8b | MCF-7 | 7.13 ± 0.13 | Breast Cancer | - | [6] |
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals several key SAR trends for the this compound scaffold:
-
The Heterocyclic Core is a Key Determinant of Potency and Selectivity : The nature of the heterocyclic ring system attached to the aniline nitrogen significantly influences the inhibitory activity. For instance, imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine cores have been shown to yield potent FLT3 inhibitors.[2] In contrast, thieno[3,2-d]pyrimidine derivatives displayed weaker activity.[2]
-
Substituents on the Heterocycle Modulate Activity : Further modifications to the heterocyclic core can fine-tune the potency. For example, the introduction of a cyclohexyl or cyclohexenyl group at specific positions on the imidazo[1,2-b]pyridazine ring resulted in compounds with nanomolar inhibitory activities against FLT3.[2]
-
The Pyrrolidinyl Sulfonyl Moiety is Crucial : Studies on related structures, such as (piperidinosulfonamidophenyl)pyrrolidin-2-ones as AKR1C3 inhibitors, have highlighted the critical role of the sulfonamide group for activity.[3] Altering the size or polarity of the cyclic amine (e.g., piperidino vs. pyrrolidino) can impact potency.[3]
The following diagram illustrates the general workflow for a typical in vitro screening cascade for novel anticancer compounds.
Caption: General workflow for in vitro cytotoxicity screening.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed protocols for the key in vitro assays.
This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.
-
Reagents and Materials :
-
Recombinant human FLT3-ITD enzyme
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Substrate (e.g., a synthetic peptide)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.[7]
-
Reagents and Materials :
-
Cancer cell lines (e.g., MV4-11, MOLM-13, HeLa, MDA-MB-231, MCF-7)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
-
Procedure :
-
Seed the cancer cells in 96-well plates at a predetermined density and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for an additional 4 hours to allow for the formation of formazan crystals.[7]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Determine the GI50 value by plotting the cell viability against the compound concentration.
-
The following diagram illustrates the proposed mechanism of action for some sulfonamide-based anticancer agents, which often involves the induction of apoptosis.
Caption: Proposed apoptotic pathway induced by sulfonamide analogs.
Conclusion
This comparative guide demonstrates that the this compound scaffold is a highly promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The in vitro data clearly indicates that the biological activity of these analogs can be significantly modulated by altering the heterocyclic core and its substituents. The provided experimental protocols offer a solid foundation for researchers aiming to evaluate new derivatives in this chemical series. Future work should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their in vivo efficacy and pharmacokinetic properties, to advance the most promising candidates toward clinical development.
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- Reddy, T. S. et al. (2008).
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A Comparative Guide to the In-Vivo Efficacy of Novel 4-(Pyrrolidin-1-ylsulfonyl)aniline Derivatives in Oncology
This guide offers a comparative analysis of the in vivo anticancer activity of emerging therapeutics built upon the 4-(pyrrolidin-1-ylsulfonyl)aniline scaffold. For drug development professionals, the robust in vivo validation of a novel agent is a critical milestone. This document synthesizes preclinical data to provide an objective comparison and inform future research directions. We will delve into the efficacy of a promising imidazo[1,2-b]pyridazine derivative, for which in vivo data has been published, and contrast it with other derivatives from the pyrazolo[1,5-a]pyrimidine and imidazo[4,5-b]pyridine series that have demonstrated significant in vitro potential.
The this compound moiety is increasingly utilized in medicinal chemistry as a key substituent in the design of kinase inhibitors. Its structural properties contribute to favorable interactions within the ATP-binding pocket of various kinases, a class of enzymes often dysregulated in cancer. Our focus here is on derivatives targeting FMS-like tyrosine kinase 3 (FLT3), particularly mutants like FLT3-ITD which are drivers in acute myeloid leukemia (AML).[1][2][3]
Comparative Efficacy of Featured Derivatives
The following table summarizes the performance of key this compound derivatives based on available preclinical data. It's important to note that direct head-to-head in vivo studies for all these compounds have not been published. The comparison is drawn from individual studies to provide a current landscape of their potential.
| Compound ID | Derivative Class | Target(s) | In Vitro Potency (FLT3-ITD IC50) | In Vivo Model | Key In Vivo Efficacy Results | Reference |
| 34f | Imidazo[1,2-b]pyridazine | FLT3-ITD | Sub-micromolar | MV4-11 Xenograft (AML) | Tumor growth blocked at 5 and 10 mg/kg (i.p.) | [1][3] |
| 14 | Pyrazolo[1,5-a]pyrimidine | FLT3-ITD, CDK2 | Sub-micromolar | Not Reported | Not Reported | [1][2] |
| 18a/18b | Imidazo[4,5-b]pyridine | FLT3-ITD, FLT3-D835Y | Sub-micromolar | Not Reported | Not Reported | [1] |
As indicated, compound 34f from the imidazo[1,2-b]pyridazine series has demonstrated significant in vivo activity, effectively blocking tumor growth in an AML xenograft model.[1][3] Derivatives 14 and 18a/b , while showing promising sub-micromolar potency against the target kinase in vitro, still require in vivo evaluation to determine their therapeutic potential.[1][2]
Mechanistic Rationale and Experimental Design
The therapeutic strategy behind these compounds is the targeted inhibition of constitutively activated kinases that drive cancer cell proliferation. The FLT3 receptor with an internal tandem duplication (FLT3-ITD) is a key oncogenic driver in a significant subset of AML patients, making it a prime target for therapeutic intervention.[2]
Diagram: Generalized Kinase Inhibition Strategy
The diagram below illustrates the general mechanism of action for these kinase inhibitors. By blocking the ATP-binding site, they prevent the phosphorylation of downstream substrates, thereby inhibiting proliferation and inducing apoptosis in cancer cells dependent on this signaling pathway.
Caption: Mechanism of action for FLT3 kinase inhibitors.
Standardized Protocol for In Vivo Efficacy Assessment in AML Xenograft Models
To ensure the trustworthiness and reproducibility of in vivo efficacy studies, a standardized protocol is paramount. The following methodology represents a robust approach for evaluating novel anticancer agents in a subcutaneous xenograft model, based on established practices.[4][5][6]
Experimental Workflow Diagram
This workflow provides a visual representation of the key phases in a typical preclinical in vivo study.
Caption: Standard workflow for in vivo anticancer efficacy studies.
Step-by-Step Methodology
-
Animal Models : Immunocompromised mice (e.g., NOD/SCID or athymic nude), 6-8 weeks old, are used to prevent rejection of human tumor xenografts.[4][7]
-
Cell Line : The human AML cell line MV4-11, which harbors the FLT3-ITD mutation, is a standard choice for this target class.[1][2][3]
-
Tumor Implantation :
-
Culture MV4-11 cells using standard protocols.
-
Harvest and resuspend cells in a sterile medium, often mixed 1:1 with Matrigel to support initial tumor growth.
-
Subcutaneously inject approximately 5-10 x 10^6 cells into the flank of each mouse.[5]
-
-
Tumor Growth Monitoring and Group Randomization :
-
Compound Administration :
-
Based on the study by Jorda et al., compound 34f was administered via intraperitoneal (i.p.) injection at doses of 5 and 10 mg/kg.[1][3]
-
The vehicle for the control group should be identical to the formulation of the test compound, minus the active agent.
-
Administer treatment according to a predetermined schedule (e.g., daily for 7 days).
-
-
Efficacy and Toxicity Monitoring :
-
Continue to measure tumor volume throughout the study. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
Monitor animal body weight and general health as a measure of toxicity.[7]
-
-
Endpoint Analysis :
-
The study concludes when tumors in the control group reach a predetermined maximum size, or if signs of excessive toxicity are observed in the treatment groups.
-
At the endpoint, tumors are excised and weighed.
-
Optional: Tumor tissue can be collected for biomarker analysis (e.g., Western blot for phosphorylated FLT3) to confirm target engagement.
-
Conclusion and Future Directions
The this compound scaffold is a promising platform for the development of targeted anticancer therapies. The imidazo[1,2-b]pyridazine derivative 34f has demonstrated clear in vivo efficacy, validating its potential for further development.[1][3] While other derivatives like the pyrazolo[1,5-a]pyrimidine 14 and imidazo[4,5-b]pyridines 18a/b show compelling in vitro data, their translation into in vivo efficacy remains to be demonstrated.[1][2]
For researchers in the field, the next logical step is to advance these and other optimized derivatives into well-designed in vivo studies, following rigorous, standardized protocols as outlined in this guide. Such studies are essential to fully characterize their therapeutic window, pharmacokinetics, and ultimate potential as clinical candidates.
References
- Efferth, T., & Gebhart, E. (2002). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumor Models in Cancer Research (pp. 535-548). Humana Press.
- Jorda, R., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11288–11311.
- Anilkumar, A. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 1-8.
- Prakash, O., et al. (2021). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. IP International Journal of Comprehensive and Advanced Pharmacology, 6(2), 99-106.
- Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop.
- ACS Publications. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
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Benchmarking Novel 4-(Pyrrolidin-1-ylsulfonyl)aniline-Based FLT3 Inhibitors Against Standard of Care in Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Need for Advanced FLT3 Inhibitors in AML
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor, triggering a cascade of downstream signaling pathways that promote uncontrolled cell growth and survival. Consequently, FLT3 has emerged as a critical therapeutic target in AML, with several targeted inhibitors now established as the standard of care.
This guide provides an in-depth comparative analysis of a novel class of investigational FLT3 inhibitors containing the 4-(Pyrrolidin-1-ylsulfonyl)aniline moiety against the current standard of care drugs: quizartinib, gilteritinib, and sorafenib. By examining their mechanisms of action, preclinical efficacy, and the clinical profiles of the established agents, this document aims to provide a comprehensive resource for researchers and drug development professionals evaluating the potential of this emerging class of therapeutics.
Comparative Mechanism of Action: Targeting the Aberrant FLT3 Signaling Cascade
The FLT3 receptor, upon activation, dimerizes and autophosphorylates, initiating downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT. These pathways are crucial for the proliferation and survival of leukemic cells. FLT3 inhibitors are broadly classified into Type I and Type II, based on their binding mode to the kinase domain.
-
Type I inhibitors , such as gilteritinib, bind to the active "DFG-in" conformation of the kinase, allowing them to inhibit both FLT3-ITD and mutations in the tyrosine kinase domain (TKD).
-
Type II inhibitors , like quizartinib and sorafenib, bind to the inactive "DFG-out" conformation, primarily inhibiting FLT3-ITD.
The novel compounds incorporating the this compound scaffold are designed as ATP-competitive inhibitors, targeting the kinase domain of FLT3. Preclinical evidence suggests that these compounds can effectively inhibit both FLT3-ITD and the D835Y resistance mutation, indicating a potential for broad activity.
Figure 1: Simplified FLT3 Signaling Pathway and Points of Inhibition.
Preclinical Efficacy Benchmarking: An In Vitro Comparison
The therapeutic potential of any novel inhibitor is initially assessed through rigorous in vitro testing. Key metrics include the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal growth inhibition (GI50) in cellular proliferation assays. The following data summarizes the performance of a lead compound from the imidazo[1,2-b]pyridazine series containing the this compound moiety, benchmarked against published data for the standard of care drugs.
Table 1: Comparative In Vitro Efficacy of FLT3 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| Imidazo[1,2-b]pyridazine Derivative (34f) | FLT3-ITD | 4 | MV4-11 (FLT3-ITD) | 7 | |
| FLT3-D835Y | 1 | MOLM-13 (FLT3-ITD) | 9 | ||
| MOLM-13-res (FLT3-ITD-D835Y) | 4 | ||||
| Quizartinib (AC220) | FLT3-ITD | 1.1 | MV4-11 (FLT3-ITD) | 1.6 | |
| Gilteritinib (ASP2215) | FLT3-ITD | 0.29 | MV4-11 (FLT3-ITD) | 5.9 | |
| Sorafenib | FLT3-ITD | 5.8 | MV4-11 (FLT3-ITD) | 2.5 |
Data for standard of care drugs are from published literature and may have been generated under different experimental conditions.
The data indicates that the investigational compound 34f exhibits potent, low nanomolar inhibition of both FLT3-ITD and the clinically relevant D835Y resistance mutation. Its antiproliferative activity in FLT3-ITD positive cell lines (MV4-11 and MOLM-13) is comparable to that of established FLT3 inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition and Cell Proliferation Assays
The following outlines a standard workflow for evaluating the in vitro efficacy of FLT3 inhibitors.
1. Recombinant Kinase Inhibition Assay (IC50 Determination):
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.
-
Methodology:
-
Recombinant human FLT3 kinase (wild-type or mutant) is incubated with a specific substrate and ATP.
-
Serial dilutions of the test compound are added to the reaction mixture.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using luminescence-based methods like the ADP-Glo™ Kinase Assay.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.
-
2. Cellular Antiproliferative Assay (GI50 Determination):
-
Objective: To assess the ability of a compound to inhibit the growth of cancer cell lines that are dependent on FLT3 signaling.
-
Methodology:
-
Human AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the test compound for a defined period (typically 72 hours).
-
Cell viability is determined using a colorimetric or fluorometric assay, such as MTT or resazurin.
-
The GI50 value is determined by plotting cell viability against the compound concentration.
-
Figure 2: General Experimental Workflow for Preclinical Evaluation of FLT3 Inhibitors.
Clinical Profile of Standard of Care FLT3 Inhibitors
While the preclinical data for the this compound-based compounds is promising, a comprehensive understanding of the clinical landscape is essential for benchmarking.
Quizartinib (Vanflyta™):
-
Mechanism: A highly potent and selective second-generation, Type II FLT3 inhibitor.
-
Efficacy: Approved in combination with standard chemotherapy for newly diagnosed FLT3-ITD positive AML. In clinical trials, the addition of quizartinib to chemotherapy significantly improved overall survival compared to chemotherapy alone.
-
Common Side Effects: Myelosuppression (neutropenia, thrombocytopenia, anemia), gastrointestinal issues (nausea, vomiting, diarrhea), and QT interval prolongation.
Gilteritinib (Xospata®):
-
Mechanism: A second-generation, Type I FLT3 inhibitor with activity against both FLT3-ITD and TKD mutations. It also inhibits the AXL receptor tyrosine kinase.
-
Efficacy: Approved for adult patients with relapsed or refractory FLT3-mutated AML. Clinical studies have demonstrated superior overall survival with gilteritinib compared to salvage chemotherapy.
-
Common Side Effects: Elevated liver enzymes, fatigue, musculoskeletal pain, diarrhea, and differentiation syndrome.
Sorafenib (Nexavar®):
-
Mechanism: A first-generation, multi-kinase inhibitor that targets FLT3, VEGFR, PDGFR, and RAF kinases.
-
Efficacy: While not specifically approved for AML, it is used off-label, particularly in the post-transplant maintenance setting. Its broad-spectrum activity contributes to its efficacy but also its side effect profile.
-
Common Side Effects: Hand-foot skin reaction, diarrhea, hypertension, fatigue, and rash.
Discussion and Future Directions
The preclinical data on the novel this compound-based FLT3 inhibitors, particularly compound 34f , is highly encouraging. The potent inhibition of both FLT3-ITD and the D835Y resistance mutation in vitro suggests a potential advantage over some existing therapies. The antiproliferative activity is on par with current standards of care, warranting further investigation.
Key Advantages of the Investigational Series:
-
Potent dual inhibition: The ability to effectively target both the primary FLT3-ITD mutation and key resistance mutations could translate to more durable clinical responses.
-
Favorable in vitro profile: The low nanomolar efficacy in both biochemical and cellular assays establishes a strong foundation for further development.
Future Experimental Steps:
-
Kinase selectivity profiling: A comprehensive panel of kinase assays is necessary to determine the selectivity of these compounds and predict potential off-target effects.
-
In vivo efficacy studies: Evaluation in animal models of AML, such as xenografts using the MV4-11 or MOLM-13 cell lines, is a critical next step to assess anti-tumor activity and tolerability.
-
Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for determining appropriate dosing and schedules for future clinical trials.
Conclusion
The this compound scaffold represents a promising starting point for the development of next-generation FLT3 inhibitors. The lead compounds from this series have demonstrated potent and selective inhibition of clinically relevant FLT3 mutations in preclinical models. While these early results are compelling, further rigorous preclinical evaluation is required to fully delineate their therapeutic potential and position them for clinical translation in the treatment of FLT3-mutated AML.
References
- National Institutes of Health, National Cancer Institute. (n.d.). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions.
- Daver, N., et al. (2023). A Review of FLT3 Kinase Inhibitors in AML. Journal of Clinical Medicine.
- Montoya-Londoño, L. G., et al. (2022). In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Molecular Medicine.
- Ravandi, F., & Estrov, Z. (2008). Potential role of sorafenib in the treatment of acute myeloid leukemia. Leukemia & Lymphoma.
- Future Medicine. (2024). Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review.
- National Cancer Institute. (2023). FDA Approves Vanflyta for FLT3-Mutated AML.
- MedicineNet. (2024). What is Quizartinib Hydrochloride used for?
- Vjhemonc. (2025). The current standard approach to frontline treatment for patients with FLT3-mutated AML.
- Pharmacy Times. (2025). Quizartinib in FLT3-ITD–Positive Acute Myeloid Leukemia: A New Era in Targeted Therapy.
- National Institutes of Health. (2020). Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia.
- JADPRO. (2020). Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia.
- Patsnap. (2024). What is the mechanism of Quizartinib Hydrochloride?
- MedicineNet. (n.d.). Quizartinib: Leukemia Uses, Side Effects, Dosage.
- Taylor & Francis Online. (2024). Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review.
- National Institutes of Health. (2021). Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients.
- National Institutes of Health. (2018). PharmGKB summary: Sorafenib Pathways.
- National Institutes of Health. (2011). Activity of the Multikinase Inhibitor Sorafenib in Combination With Cytarabine in Acute Myeloid Leukemia.
- National Institutes of Health. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- BioWorld. (2023). T cells targeting an FLT3 mutation selectively eliminate clonally involved primary AML cells in vivo.
- ASH Publications. (2012). A Unique Leukemia Mouse Model Established From AML Patient with IDH2 R140Q and FLT3-ITD Mutations Among Other Common AML Mutations.
- ACS Publications. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- Taylor & Francis Online. (n.d.). Potential role of sorafenib in the treatment of acute myeloid leukemia.
- Patsnap. (2024). What are the side effects of Gilteritinib Fumarate?
- National Institutes of Health. (2011). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo.
- National Institutes of Health. (2025). Current Therapeutic Strategies for FLT3-Mutated Acute Myeloid Leukemia: A Narrative Review.
- Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop.
- National Institutes of Health. (2014). Sorafenib induces paradoxical phosphorylation of the extracellular signal-regulated kinase pathway in acute myeloid leukemia cells lacking FLT3-ITD mutation.
- Frontiers. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation.
- ResearchGate. (n.d.). Potency of FLT3 inhibitors in biochemical and cellular assays.
- MDPI. (2026). Implementation of Natural Products and Derivatives in Acute Myeloid Leukemia Management: Current Treatments, Clinical Trials and Future Directions.
- PubMed. (2021). *Discovery of a Potent and Selective FLT3 Inhibitor (Z)- N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1 H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)
Assessing the Selectivity of 4-(Pyrrolidin-1-ylsulfonyl)aniline-Based Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of highly selective molecular inhibitors is paramount. The ability of a compound to potently inhibit its intended target while sparing off-targets is a critical determinant of its therapeutic window and ultimate clinical success. The 4-(pyrrolidin-1-ylsulfonyl)aniline scaffold has emerged as a versatile pharmacophore, integral to the design of inhibitors for diverse protein classes, notably kinases and carbonic anhydrases. This guide provides an in-depth technical assessment of the selectivity of inhibitors based on this scaffold, offering a comparative analysis with established alternatives and detailing the experimental methodologies required for rigorous evaluation.
The Imperative of Selectivity in Drug Development
Off-target effects can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.[1] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not merely an academic exercise but a cornerstone of preclinical development. This guide will delve into two distinct therapeutic areas where the this compound moiety has been successfully employed: the inhibition of FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia (AML) and the targeting of tumor-associated carbonic anhydrases (CAs).
Part 1: Targeting FLT3 in Acute Myeloid Leukemia
Mutations in the FLT3 receptor tyrosine kinase are prevalent in AML and are associated with a poor prognosis.[2] This has spurred the development of potent FLT3 inhibitors. Recently, a series of imidazo[1,2-b]pyridazine derivatives incorporating the this compound scaffold have demonstrated remarkable potency against FLT3.[2][3][4][5][6]
Comparative Selectivity Profile of FLT3 Inhibitors
A crucial aspect of developing novel FLT3 inhibitors is ensuring their selectivity over other kinases, particularly the structurally related c-Kit.[2] Inhibition of c-Kit can lead to myelosuppression, a significant clinical liability.[2] Here, we compare the selectivity profile of a lead imidazo[1,2-b]pyridazine compound, 34f , with the clinically approved FLT3 inhibitors, gilteritinib and quizartinib .
Table 1: Comparative Potency and Selectivity of FLT3 Inhibitors
| Compound | Primary Target(s) | IC50 / Kd (nM) | Key Off-Targets (Inhibition %) | Reference |
| Imidazo[1,2-b]pyridazine 34f | FLT3-ITD | IC50: 4 | KIT (29% at 100 nM) | [3] |
| FLT3-D835Y | IC50: 1 | |||
| Gilteritinib | FLT3 | IC50: 0.7-1.8 | AXL (IC50: 41), c-Kit (weak activity) | [7] |
| Quizartinib | FLT3 | Kd: 3.3 | c-Kit (potent inhibition) | [8][9] |
Data compiled from published literature. IC50 and Kd values can vary based on assay conditions.
The data reveals that the imidazo[1,2-b]pyridazine scaffold, exemplified by compound 34f , holds promise for achieving high FLT3 potency with a favorable selectivity profile, notably sparing the c-Kit kinase.[3] In contrast, while quizartinib is a potent FLT3 inhibitor, it also strongly inhibits c-Kit, which can contribute to myelosuppression.[2][8] Gilteritinib demonstrates a more favorable profile with weaker c-Kit activity but does inhibit other kinases like AXL.[10][7]
Visualizing Kinase Selectivity
A kinome dendrogram provides a visual representation of an inhibitor's selectivity across the human kinome. The closer a kinase is on the tree, the more sequence similarity it shares in its kinase domain. Red circles indicate inhibited kinases, with larger circles representing greater inhibition.
Caption: Simplified kinome tree illustrating the concept of selectivity.
A comprehensive kinome scan of gilteritinib at 100 nM reveals its high affinity for FLT3 and AXL, with fewer off-targets compared to less selective inhibitors.[11][12] While a full public kinome scan for imidazo[1,2-b]pyridazine 34f is not available, the initial data suggests a promising selectivity profile.[3]
Part 2: Targeting Carbonic Anhydrases in Oncology
Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are validated targets in oncology due to their role in regulating tumor pH and promoting cancer cell survival.[13][14][15][16][17] The development of selective inhibitors for these isoforms over the ubiquitous CA I and CA II is a key objective to minimize off-target effects.[15] While the this compound scaffold is a known component of some CA inhibitors, this section will use highly selective, well-characterized inhibitors as benchmarks for comparison.
Comparative Selectivity of Carbonic Anhydrase Inhibitors
Here, we compare the inhibitory profiles of the clinical candidate U-104 (SLC-0111) and the widely used, non-selective inhibitor acetazolamide .
Table 2: Comparative Inhibition Constants (Ki) of CA Inhibitors
| Compound | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Reference |
| U-104 (SLC-0111) | 5080 | 9640 | 45.1 | 4.5 | [13][14] |
| Acetazolamide | High (promiscuous) | 12 | High (promiscuous) | High (promiscuous) | [15][18][19] |
Data compiled from published literature. Ki values can vary based on assay conditions.
U-104 demonstrates exceptional selectivity for the tumor-associated isoforms CA IX and XII, with Ki values in the nanomolar range, while showing significantly weaker inhibition of the off-target isoforms CA I and II.[13][14] In stark contrast, acetazolamide is a pan-inhibitor, potently inhibiting multiple CA isoforms, which can lead to a range of physiological effects beyond the desired anti-tumor activity.[15][18]
Part 3: Experimental Protocols for Assessing Selectivity
To ensure the trustworthiness of selectivity data, robust and validated experimental protocols are essential. The following sections provide detailed methodologies for key assays.
Biochemical Kinase Selectivity Profiling: Radiometric Assay
This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Caption: Workflow of a radiometric kinase assay.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide or protein substrate, and the test inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Michaelis constant (Km) of the kinase for ATP.[14]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period, ensuring the reaction is in the linear range.
-
Termination and Spotting: Stop the reaction and spot a portion of the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel on the filter using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[3][20][21][22]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or a vehicle control for a defined period.
-
Heating: Heat aliquots of the cell suspension or lysate to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Carbonic Anhydrase Inhibition: Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the kinetic parameters of CA inhibition. It measures the rapid, enzyme-catalyzed hydration of CO2 by monitoring the associated pH change.[1][17][23][24][25]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare two solutions. Solution A contains a buffer and a pH indicator (e.g., phenol red). Solution B is CO2-saturated water. The enzyme and inhibitor are typically included in Solution A.
-
Instrument Setup: Use a stopped-flow spectrophotometer equipped with a rapid mixing device.
-
Reaction Initiation: Rapidly mix equal volumes of Solution A and Solution B. The hydration of CO2 to carbonic acid causes a rapid change in pH, which is monitored by the change in absorbance of the pH indicator.
-
Data Acquisition: Record the absorbance change over time. The initial rate of the reaction is determined from the linear phase of the absorbance curve.
-
Data Analysis: Measure the initial rates at different inhibitor concentrations to determine the inhibition constant (Ki).
Conclusion
The this compound scaffold is a valuable component in the design of selective inhibitors for diverse targets. As demonstrated with the imidazo[1,2-b]pyridazine-based FLT3 inhibitors, this moiety can contribute to potent and selective compounds with promising therapeutic potential. The rigorous assessment of selectivity, using a combination of biochemical and cellular assays as detailed in this guide, is indispensable for the successful development of next-generation targeted therapies. By adhering to these principles of scientific integrity and employing robust experimental methodologies, researchers can confidently advance novel inhibitors towards clinical applications.
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- Park, J. H., et al. (2019). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 20(21), 5463.
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- Hradil, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(15), 11133–11157.
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- Bumeister, R., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8869–8878.
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A Senior Application Scientist's Guide to Comparative Docking of 4-(Pyrrolidin-1-ylsulfonyl)aniline Analogs as Carbonic Anhydrase IX Inhibitors
This guide provides a comprehensive, in-depth walkthrough for conducting a comparative molecular docking study on analogs of 4-(Pyrrolidin-1-ylsulfonyl)aniline. We will focus on a therapeutically relevant target, Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor progression. This document is designed for researchers and drug development professionals, moving beyond a simple protocol to explain the scientific rationale behind each step, ensuring a robust and trustworthy computational analysis.
Introduction: The Rationale for Targeting CA IX with Sulfonamide Scaffolds
The this compound scaffold is a derivative of the classic benzenesulfonamide structure. Sulfonamides are a cornerstone in medicinal chemistry, renowned for their ability to act as zinc-binding groups in the active sites of metalloenzymes.[1][2] One of the most critical families of such enzymes is the Carbonic Anhydrases (CAs).
Specifically, the tumor-associated isoform CA IX is a key regulator of pH in the hypoxic microenvironment of solid tumors. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, it helps maintain a neutral intracellular pH while acidifying the extracellular space, a process that promotes tumor survival, proliferation, and metastasis.[3] Therefore, designing selective inhibitors for CA IX is a highly validated strategy in oncology.
This guide will use molecular docking—a powerful computational method for predicting the binding orientation and affinity of a ligand to a protein—to compare the parent this compound with a series of rationally designed analogs.[4][5][6] Our objective is to elucidate structure-activity relationships (SAR) that can guide the development of more potent and selective CA IX inhibitors.
The Experimental Blueprint: A Self-Validating Docking Protocol
To ensure the reliability of our computational predictions, we will establish and validate a rigorous docking protocol.[7][8] This process of re-docking a known ligand serves as an essential quality control step, confirming that our chosen parameters can accurately reproduce experimentally observed binding modes.
Materials & Computational Tools
-
Protein Structure: Human Carbonic Anhydrase IX (PDB ID: 5FL6), retrieved from the RCSB Protein Data Bank.
-
Ligand Structures: 2D structures drawn in chemical drawing software (e.g., ChemDraw) and converted to 3D.
-
Docking Software: A widely used program such as AutoDock Vina or Glide is recommended. For this guide, we will outline a process generally applicable to most docking software.[9]
-
Visualization Software: A molecular graphics system like PyMOL or UCSF Chimera for analyzing protein-ligand interactions.
Detailed Step-by-Step Methodology
The entire workflow is designed to be a self-validating system, where the initial steps confirm the accuracy of the subsequent predictive studies.
The initial crystal structure is not immediately ready for docking. It requires careful preparation to mimic physiological conditions and remove confounding data.
-
Retrieve the Structure: Download the PDB file for 5FL6. This structure contains the CA IX protein in complex with a sulfonamide-based inhibitor.
-
Remove Non-Essential Molecules: Delete all water molecules and any co-solvents from the PDB file. The rationale here is to clear the active site, although in advanced docking, specific "bridging" water molecules may be retained.[8]
-
Add Hydrogen Atoms: Add polar hydrogens to the protein. This is a critical step, as hydrogen atoms are often not resolved in X-ray crystallography but are essential for defining correct hydrogen bonding patterns.
-
Assign Charges: Assign partial atomic charges (e.g., Gasteiger charges). This is necessary for the scoring function to accurately calculate electrostatic interactions.
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogens.
Each ligand must be converted into a suitable 3D format with correct stereochemistry and low-energy conformation.
-
Structure Generation: Draw the 2D structures of the parent compound, this compound, and the selected analogs (see Section 3.1).
-
Conversion to 3D: Convert the 2D drawings into 3D structures.
-
Energy Minimization: Minimize the energy of each ligand using a suitable force field (e.g., MMFF94). This step ensures that the starting conformation of the ligand is energetically plausible.[2]
This is the cornerstone of a trustworthy docking study. We validate our protocol by ensuring it can reproduce the known binding pose of the co-crystallized ligand in PDB: 5FL6.
-
Extract the Native Ligand: Save the co-crystallized inhibitor from the 5FL6 PDB file as a separate file. This is your experimental reference.
-
Define the Binding Site: Identify the active site of CA IX. This is straightforwardly done by selecting the amino acid residues within a 5-6 Å radius of the extracted native ligand. This defined space will be the target for our docking grid.
-
Execute Re-Docking: Dock the extracted native ligand back into the prepared protein structure using the defined binding site.
-
Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [7][8][10] This low value confirms that the chosen docking parameters can accurately replicate the experimentally determined binding mode.
Once the protocol is validated, use the exact same parameters to dock the parent compound and the designed analogs into the prepared CA IX structure. The primary output will be a set of docked poses for each ligand, ranked by a scoring function that estimates the binding affinity.
Workflow Visualization
The following diagram illustrates the validated docking protocol.
Caption: A validated workflow for molecular docking studies.
Comparative Analysis: Structure-Activity Relationships
Here, we will analyze the docking results of the parent compound against three rationally designed analogs to understand how small structural modifications can influence binding affinity and interactions within the CA IX active site.
Selected Analogs for Comparison
-
Parent Compound (PC): this compound
-
Analog 1 (A1): 2-chloro-4-(pyrrolidin-1-ylsulfonyl)aniline (Addition of an electron-withdrawing group)
-
Analog 2 (A2): 2-methyl-4-(pyrrolidin-1-ylsulfonyl)aniline (Addition of a small hydrophobic group)
-
Analog 3 (A3): 4-(Piperidin-1-ylsulfonyl)aniline (Ring expansion of the cyclic amine)
Tabulated Docking Results
The docking simulations yield quantitative data that allow for direct comparison. The scoring function provides a value (often in kcal/mol) that estimates the free energy of binding; more negative values suggest stronger binding.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Parent (PC) | -8.2 | His94, His96, His119, Thr199, Thr200 | 2 (with Thr199) |
| Analog 1 (A1) | -8.9 | His94, His96, His119, Gln92, Thr199, Thr200 | 3 (with Thr199, Gln92) |
| Analog 2 (A2) | -8.4 | His94, His96, His119, Val121, Thr199, Thr200 | 2 (with Thr199) |
| Analog 3 (A3) | -7.9 | His94, His96, His119, Thr199, Leu198 | 2 (with Thr199) |
Discussion: Interpreting the Data
Our comparative analysis reveals clear structure-activity relationships:
-
The Sulfonamide Core Interaction: As expected, all compounds anchor themselves into the active site via the sulfonamide group. The nitrogen atom coordinates with the catalytic Zn²⁺ ion (coordinated by His94, His96, and His119), and one of the sulfonyl oxygens forms a crucial hydrogen bond with the backbone amide of Thr199. This interaction is a hallmark of sulfonamide-based CA inhibitors.
-
Analog 1 (A1 - Chloro): This analog demonstrates the most favorable docking score. The addition of the chloro group at the ortho-position induces a slight conformational shift that allows the aniline amino group to form an additional hydrogen bond with the side chain of Gln92. This extra interaction likely accounts for the enhanced binding affinity.
-
Analog 2 (A2 - Methyl): The methyl group provides a modest improvement in binding, likely due to favorable hydrophobic interactions with a nearby pocket defined by Val121. However, this effect is less pronounced than the additional hydrogen bond seen in A1.
-
Analog 3 (A3 - Piperidine): Expanding the pyrrolidine ring to a piperidine results in a less favorable docking score. Analysis of the binding pose suggests that the larger piperidine ring introduces a minor steric clash with the side chain of Leu198, forcing the molecule into a slightly less optimal conformation for its key interactions.
This analysis demonstrates that small modifications to the parent scaffold can have significant and predictable impacts on binding affinity, providing a clear rationale for prioritizing halogenated analogs in future synthesis and in vitro testing.
Visualization of Key Interactions
The diagram below shows a 2D representation of the superior binding mode of Analog 1 within the CA IX active site.
Caption: Key interactions of Analog 1 in the CA IX active site.
Biological Context: The CA IX Hypoxia Pathway
To fully appreciate the significance of inhibiting CA IX, it is essential to understand its role in cancer biology. Its expression is primarily driven by hypoxia (low oxygen), a common feature of solid tumors, via the Hypoxia-Inducible Factor 1α (HIF-1α) transcription factor.
Caption: Simplified signaling pathway of CA IX in tumors.
By inhibiting CA IX, the analogs we have studied are predicted to disrupt this pathway, leading to intracellular acidification and a reversal of the tumor-promoting extracellular environment, ultimately sensitizing cancer cells to therapy.
Conclusion and Future Directions
This guide has detailed a robust, self-validating protocol for the comparative molecular docking of this compound analogs against Carbonic Anhydrase IX. Our computational results strongly suggest that the addition of a chlorine atom at the ortho-position of the aniline ring significantly enhances binding affinity through the formation of an additional hydrogen bond with Gln92.
Based on this in-silico evidence, the following steps are recommended:
-
Synthesis: Synthesize Analog 1 (2-chloro-4-(pyrrolidin-1-ylsulfonyl)aniline).
-
In Vitro Validation: Perform enzyme inhibition assays to determine the experimental IC₅₀ or Kᵢ values of the synthesized compound against CA IX and other CA isoforms (e.g., CA I, CA II) to confirm potency and selectivity.
-
Further Optimization: Use the validated binding mode of Analog 1 as a starting point for further structure-based design to explore additional interactions within the active site.
By integrating computational methodologies with empirical validation, we can accelerate the drug discovery process, efficiently identifying promising candidates for the development of next-generation cancer therapeutics.
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A Comparative Guide to the ADME Properties of 4-(Pyrrolidin-1-ylsulfonyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1][2][3] These characteristics are pivotal in determining the efficacy, safety, and overall therapeutic potential of a drug candidate. This guide provides an in-depth comparative analysis of the ADME properties of 4-(pyrrolidin-1-ylsulfonyl)aniline derivatives, a scaffold of increasing interest in medicinal chemistry.[4][5] By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary insights to navigate the complexities of preclinical drug development.
The this compound core is a versatile starting point for the synthesis of various biologically active compounds.[4][5][6] However, modifications to this core structure can significantly impact its pharmacokinetic profile. Early characterization of ADME properties allows for the identification of potential liabilities, guiding medicinal chemistry efforts to optimize compounds for favorable in vivo behavior.[1][3][7]
Comparative ADME Profiling
To illustrate the impact of structural modifications on ADME properties, this section presents a comparative analysis of hypothetical this compound derivatives. The data summarized in the table below is representative of what would be generated in a typical preclinical ADME screening cascade.
Table 1: Comparative In Vitro ADME Properties of this compound Derivatives
| Compound ID | R-Group Modification | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Efflux Ratio (B→A / A→B) | Microsomal Stability (t½, min) (Human) | Plasma Protein Binding (%) (Human) | CYP3A4 Inhibition (IC₅₀, µM) |
| Derivative A | -H | 5.2 | 1.8 | 45 | 92.5 | 15.2 |
| Derivative B | -CH₃ at C2 of aniline | 7.8 | 1.5 | 65 | 95.1 | 8.7 |
| Derivative C | -F at C3 of aniline | 6.1 | 2.5 | 30 | 90.3 | 22.5 |
| Derivative D | -OCH₃ at C4 of aniline | 3.5 | 1.2 | 80 | 98.2 | > 50 |
Analysis of Comparative Data:
-
Permeability: Derivative B, with a methyl substitution, exhibits the highest permeability, suggesting good potential for oral absorption. The methoxy group in Derivative D appears to reduce permeability.[8][9]
-
Efflux: Derivative C shows an efflux ratio greater than 2, indicating it may be a substrate for efflux transporters like P-glycoprotein (P-gp), which could limit its net absorption in vivo.[9][10]
-
Metabolic Stability: The methoxy-substituted Derivative D demonstrates the highest metabolic stability, suggesting it is less susceptible to Phase I metabolism.[11][12][13] Conversely, the fluorine-substituted Derivative C is less stable.
-
Plasma Protein Binding: All derivatives exhibit high plasma protein binding, a common feature for this chemical class.[14][15][16] It is the unbound fraction of the drug that is pharmacologically active.[15][16]
-
CYP450 Inhibition: Derivative B shows the most potent inhibition of CYP3A4, a key enzyme in drug metabolism.[17][18][19] This could lead to potential drug-drug interactions. Derivative D displays the most favorable profile with minimal inhibition.
Experimental Protocols: A Guide to Key ADME Assays
To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for the core in vitro ADME assays.
Caco-2 Permeability Assay
This assay is a cornerstone for predicting intestinal drug absorption.[8][9] It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[8][10]
Experimental Workflow:
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comparative analysis of the pharmacokinetic profiles of 4-(Pyrrolidin-1-ylsulfonyl)aniline derivatives
A Comparative Guide to the Pharmacokinetic Profiles of 4-(Pyrrolidin-1-ylsulfonyl)aniline Derivatives
Introduction: The Significance of the Sulfonylaniline Scaffold and Pharmacokinetic Profiling
The this compound moiety is a privileged scaffold in modern medicinal chemistry. Its unique electronic and structural properties have positioned it as a key building block in the design of a multitude of targeted therapeutic agents, particularly kinase inhibitors for oncology.[1][2] The sulfonamide group can act as a critical hydrogen bond acceptor, while the pyrrolidine ring can modulate solubility and cell permeability, and the aniline portion provides a versatile point for synthetic elaboration to achieve target specificity.[3][4]
However, the journey from a potent, selective inhibitor in vitro to a clinically effective drug is fraught with challenges, the foremost being the attainment of a favorable pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[5] Understanding these parameters is not merely an academic exercise; it is essential for designing rational dosing regimens, maximizing therapeutic efficacy, and ensuring patient safety.[6] Poor PK properties, such as low oral bioavailability or rapid clearance, are leading causes of failure in drug development.[7]
This guide provides a comparative analysis of the pharmacokinetic profiles of representative this compound derivatives. By examining experimental data and the underlying methodologies, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the structure-pharmacokinetic relationships (SPRs) that govern this important class of molecules.
Comparative Analysis of Pharmacokinetic Parameters
The pharmacokinetic behavior of a drug candidate is defined by a set of quantitative parameters derived from measuring its concentration in biological fluids (typically plasma) over time.[8] The following table summarizes key PK parameters for a representative this compound derivative, PBPA, providing a baseline for this chemical class. Data for direct structural analogs is often proprietary; however, the principles derived from PBPA's extensive characterization are broadly applicable.
Table 1: Pharmacokinetic Profile of a Representative this compound Derivative
| Parameter | 2-methyl-N-(2'-(pyrrolidinyl-1-ylsulfonyl)-[1,1'-biphenyl]-4-yl)propan-1-amine (PBPA) | Significance & Interpretation |
| Species | Human | Preclinical studies are also vital in rats, dogs, and monkeys to understand inter-species differences.[9] |
| Route | Oral (PO) | Oral administration is the most common and preferred route for patient compliance. |
| CLp/F (L/hr) | Moderate (value not specified) | Apparent oral clearance. A moderate value suggests the drug is cleared from the body at a reasonable rate.[9] |
| Key Metabolic Pathways | MAO-A, CYP3A4, CYP3A5, CYP2D6 | Shows metabolism by multiple enzymes, which can lead to complex drug-drug interactions and genetic variability in patient response.[9] |
| Fraction Metabolized (fm) | hMAO-A: 50%, CYP2D6: 29%, CYP3A5: 16%, CYP3A4: 8% | Quantifies the contribution of each enzyme to the drug's overall clearance.[9] |
| Variability | High inter-individual variability | Significant differences in plasma concentration between individuals, strongly associated with CYP3A5 genotype in this case.[9] |
Insight from the Bench: The case of PBPA is a powerful lesson in the complexity of drug metabolism.[9] While in vitro human liver microsome assays initially predicted low clearance, the in vivo reality in humans was moderate clearance with high variability. This discrepancy was ultimately explained by the significant roles of both monoamine oxidase A (MAO-A) and multiple cytochrome P450 (CYP) enzymes, particularly the genetically polymorphic CYP3A5.[9] This highlights the necessity of using a comprehensive suite of in vitro tools and, where possible, multiple preclinical species to build a robust predictive model for human PK.[6][9]
Methodologies for Pharmacokinetic Profiling
The generation of reliable PK data hinges on validated, robust experimental protocols. Here, we detail the gold-standard methodologies for conducting preclinical in vivo PK studies and the subsequent bioanalytical quantification of the drug in plasma.
In Vivo Rodent Pharmacokinetic Study Protocol
This protocol describes a typical single-dose PK study in rats, a common non-rodent species used in early drug development.[5][6]
Objective: To determine the plasma concentration-time profile of a novel this compound derivative following intravenous (IV) and oral (PO) administration to calculate key PK parameters.
Materials:
-
Test compound
-
Vehicle suitable for IV and PO administration (e.g., 20% Solutol HS 15 in water)
-
Male Sprague-Dawley rats (n=3-5 per group)
-
Dosing syringes, gavage needles
-
Blood collection tubes (containing K2-EDTA anticoagulant)
-
Centrifuge
Step-by-Step Procedure:
-
Animal Acclimation: House animals in controlled conditions (temperature, humidity, light/dark cycle) for at least 3 days prior to the study. Fast animals overnight before dosing, with water available ad libitum.
-
Dose Preparation: Prepare the dosing formulations of the test compound in the selected vehicle at the required concentrations (e.g., 1 mg/mL for IV, 2 mg/mL for PO).
-
Dosing:
-
IV Group: Administer the compound via bolus injection into the tail vein at a dose of 1 mg/kg.
-
PO Group: Administer the compound via oral gavage at a dose of 5 mg/kg.
-
-
Blood Sampling: Collect serial blood samples (~100-200 µL) from the tail vein or another appropriate site at predetermined time points.
-
Causality Check: The time points are critical. A typical schedule (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) is designed to capture the initial distribution phase, the maximum concentration (Cmax), and the terminal elimination phase.[10]
-
-
Plasma Preparation: Immediately place blood samples on ice. Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.
Bioanalytical Quantification via LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices like plasma due to its superior sensitivity and selectivity.[11][12]
Objective: To accurately measure the concentration of the test compound in plasma samples from the in vivo study.
Step-by-Step Procedure:
-
Sample Preparation (Protein Precipitation):
-
The "Why": Plasma is rich in proteins that interfere with analysis. This step efficiently removes them.
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (IS). The IS is a molecule structurally similar to the analyte, added at a known concentration to correct for variability in sample processing and instrument response.[11]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.
-
Transfer the clear supernatant to a 96-well plate for analysis.
-
-
Chromatographic Separation (LC):
-
Inject a small volume (e.g., 5-10 µL) of the supernatant onto an HPLC or UPLC system.
-
Separation is typically achieved on a C18 reverse-phase column.
-
A mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to elute the compound of interest, separating it from other matrix components.[13]
-
-
Detection and Quantification (MS/MS):
-
The eluent from the LC column is directed into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This is a highly selective technique where a specific precursor ion (the molecular weight of the drug) is selected and fragmented, and a specific product ion is then monitored.[14]
-
A calibration curve is generated by preparing standards of known drug concentrations in blank plasma and processing them alongside the study samples. The concentration of the drug in the unknown samples is determined by comparing its peak area ratio (analyte/IS) to the calibration curve.[13]
-
Visualizing the Pharmacokinetic Workflow
Understanding the flow of a typical preclinical PK study is crucial for planning and execution. The following diagram illustrates the key stages from compound administration to final data analysis.
Sources
- 1. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Pyrrolidin-1-ylsulfonyl)aniline
Understanding the Compound: Chemical Profile and Inferred Hazards
4-(Pyrrolidin-1-ylsulfonyl)aniline is a chemical compound with the molecular formula C10H14N2O2S.[] It belongs to the classes of aromatic amines (anilines) and sulfonamides. Due to the lack of a specific Safety Data Sheet (SDS), a conservative approach to handling and disposal is imperative, assuming hazards associated with related compounds.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 88327-91-7 | BOC Sciences |
| Molecular Formula | C10H14N2O2S | BOC Sciences[] |
| Molecular Weight | 226.30 g/mol | BOC Sciences[], PubChem[2] |
| Boiling Point | 407.8 °C at 760 mmHg | BOC Sciences[] |
| Density | 1.336 g/cm³ | BOC Sciences[] |
Inferred Hazards:
Based on the GHS classifications for the related compound 3-(Pyrrolidin-1-ylsulphonyl)aniline and the general hazards of anilines, the following potential hazards should be assumed[2]:
-
Skin Irritation: May cause skin irritation upon contact.
-
Serious Eye Irritation: May cause serious eye irritation or damage.
-
Toxicity: Aniline and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled.[3][4] They can affect the blood's ability to carry oxygen, leading to methemoglobinemia.[5]
-
Aquatic Toxicity: Many aniline compounds are toxic to aquatic life with long-lasting effects.[3][4]
Given these inferred hazards, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).
Mandatory Personal Protective Equipment (PPE)
A steadfast commitment to safety begins with proper PPE. Before handling or preparing for the disposal of this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles are required.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory. Gloves should be inspected for integrity before each use.[3]
-
Body Protection: A laboratory coat must be worn to prevent skin contact.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach, from waste segregation to final collection. The following workflow is designed to ensure safety and regulatory compliance at each stage.
Caption: Disposal Workflow for this compound.
Detailed Procedural Steps:
-
Waste Segregation:
-
Pure Compound and Concentrated Solutions: Collect any unused or waste this compound in a dedicated hazardous waste container. Do not mix it with other waste streams to prevent unknown chemical reactions.[6]
-
Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, gloves, weighing paper, and absorbent pads, must be considered hazardous waste and disposed of accordingly.[3] These should be collected in a separate, clearly labeled container for solid hazardous waste.
-
-
Containerization:
-
Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle, for liquid waste.[7]
-
The container must be in good condition, with a secure, leak-proof cap.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure that incompatible materials, such as strong oxidizing agents, are not stored in close proximity.[6]
-
-
Final Disposal:
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is crucial to minimize harm.
Spill Response:
-
Small Spills: For a small, manageable spill, and if you are trained to do so, absorb the material with an inert absorbent such as vermiculite or sand.[5] Place the absorbed material into a sealed, labeled hazardous waste container for disposal.[7]
-
Large Spills: If a large spill occurs, evacuate the area immediately and contact your institution's emergency response team or EHS department.[7]
Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.
Regulatory Framework and Institutional Compliance
The disposal of chemical waste is governed by federal, state, and local regulations. In the United States, the primary federal regulations are issued by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is essential to be familiar with and adhere to your institution's specific chemical hygiene plan and waste disposal protocols, which are designed to comply with these regulations.
This guide serves as a comprehensive resource for the safe and responsible disposal of this compound. By adhering to these procedures, you contribute to a safer laboratory environment and the preservation of our ecosystem.
References
- Aniline Safety Information. Washington State University Environmental Health & Safety. [Link]
- Aniline - SAFETY D
- Safety Data Sheet: aniline. Chemos GmbH & Co.KG. [Link]
- MATERIAL SAFETY DATA SHEET - Aniline. Oxford Lab Fine Chem LLP. [Link]
- Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Proper disposal of chemicals. Sciencemadness Wiki. [Link]
- 4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)aniline. PubChem. [Link]
- Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]
- Studies on sulfonamide degradation products.
- 3-(Pyrrolidin-1-ylsulphonyl)aniline. PubChem. [Link]
- Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method.
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- 4. geneseo.edu [geneseo.edu]
- 5. nj.gov [nj.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
A Comprehensive Guide to the Safe Handling of 4-(Pyrrolidin-1-ylsulfonyl)aniline
This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-(Pyrrolidin-1-ylsulfonyl)aniline. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment. The following procedures are based on the known hazards of structurally similar compounds, including aniline and sulfonamide derivatives, in the absence of a specific Safety Data Sheet (SDS) for the target molecule.
Hazard Assessment and Risk Mitigation
Key Potential Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: May cause irritation or severe damage upon contact.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3]
Due to these potential risks, all handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves.[4][5] | Prevents direct skin contact. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.[5] Powder-free gloves are recommended to avoid aerosolization of the compound.[6] |
| Eye Protection | Chemical splash goggles or a full-face shield.[6][7] | Protects eyes from accidental splashes of solutions or contact with solid particles. A face shield offers broader protection.[6] |
| Body Protection | A fully-buttoned laboratory coat, preferably a disposable, fluid-resistant gown.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required if there is a risk of generating dust or aerosols that cannot be controlled by a fume hood.[6] | Minimizes the risk of inhaling airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for safety and experimental integrity. The following diagram and procedural steps outline the safe handling of this compound from preparation to cleanup.
Caption: Workflow for Safe Handling of this compound
Detailed Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory area where the compound is handled, put on all required PPE as specified in the table above.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
Gather Materials: Assemble all necessary chemicals, solvents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood to contain any dust.
-
Dissolving and Reaction: Add solvents or reagents slowly to the compound to avoid splashing. If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
Transfers: When transferring solutions, use appropriate tools like a pipette or a funnel to prevent spills.
-
-
Cleanup and Disposal:
-
Decontamination: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent or cleaning agent.[8]
-
Waste Segregation: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.[9]
-
Doffing PPE: Remove PPE in the correct order (gloves first, then gown, then eye protection) to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[5]
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its associated waste is a critical final step. Due to its chemical structure, it should be treated as hazardous chemical waste.[9]
Waste Segregation and Disposal Workflow:
Caption: Disposal Workflow for this compound Waste
Disposal Protocol:
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container designated for solid chemical waste.[9]
-
Liquid Waste: Unused solutions and solvent rinses from cleaning glassware should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[8] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[9]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Final Disposal: The sealed and labeled hazardous waste containers should be stored in a designated satellite accumulation area until they are collected by your institution's EHS personnel or a licensed hazardous waste disposal contractor for final disposal, which is typically high-temperature incineration.[10]
By adhering to these rigorous safety and disposal protocols, you contribute to a safer research environment and ensure compliance with regulatory standards.
References
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- PubChem. (n.d.). 3-(Pyrrolidin-1-ylsulphonyl)aniline.
- Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- MSDS Cas. (n.d.). Aniline (extra pure) - MSDS.
- PubChem. (n.d.). 4-(Pyrrolidin-1-yl)aniline.
- PubMed Central. (n.d.). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
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- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
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- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
